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N-Acetyl-5-methoxy kynurenamine Documentation Hub

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  • Product: N-Acetyl-5-methoxy kynurenamine
  • CAS: 52450-39-2

Core Science & Biosynthesis

Foundational

N-Acetyl-5-methoxy kynurenamine (AMK): The Non-Receptor Signaling Metabolite

This guide serves as a technical deep-dive into the cellular signaling role of N-Acetyl-5-methoxy kynurenamine (AMK) , a bioactive metabolite of melatonin. Unlike its parent molecule, AMK does not rely on the classical M...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into the cellular signaling role of N-Acetyl-5-methoxy kynurenamine (AMK) , a bioactive metabolite of melatonin. Unlike its parent molecule, AMK does not rely on the classical MT1/MT2 G-protein coupled receptors. Instead, it operates through direct enzymatic inhibition, protein modification, and radical scavenging, effectively rewriting the landscape of melatonin-mediated protection.

Technical Guide & Experimental Framework

Executive Summary

N-Acetyl-5-methoxy kynurenamine (AMK) represents a paradigm shift in indoleamine signaling. While melatonin acts primarily as a chronobiotic via high-affinity GPCRs (MT1/MT2), AMK functions as a potent, short-lived effector of anti-inflammatory and neuroprotective cascades.

Key Differentiators:

  • Receptor Independence: AMK exhibits negligible affinity for MT1/MT2 receptors.

  • Superior nNOS Inhibition: AMK inhibits neuronal Nitric Oxide Synthase (nNOS) with an IC50 ~70 µM, significantly more potent than melatonin (>1 mM).

  • NO Scavenging: AMK reacts with nitric oxide (NO) to form a stable cinnolinone adduct, permanently removing NO from the signaling pool, unlike melatonin’s reversible nitrosation.

This guide outlines the biogenesis of AMK, its specific signaling mechanisms (nNOS, COX-2, MAPK), and provides validated protocols for its study in cellular systems.

Biogenesis: The Kynuric Pathway

AMK is the product of the oxidative cleavage of melatonin’s pyrrole ring. This process can be enzymatic (IDO/TDO) or non-enzymatic (ROS/UV-radiation).

The Conversion Cascade
  • Oxidation: Melatonin is converted to N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) via indoleamine 2,3-dioxygenase (IDO), myeloperoxidase, or direct interaction with singlet oxygen (

    
    ).
    
  • Deformylation: AFMK is rapidly deformylated to AMK by arylamine formamidase or UV-B radiation.

  • Clearance: AMK is highly reactive.[1] It is either excreted, scavenges ROS/RNS to form adducts (e.g., 3-acetamidomethyl-6-methoxycinnolinone), or modifies proteins via tyrosine residues.

AMK_Biogenesis cluster_legend Legend Melatonin Melatonin AFMK AFMK (Intermediate) Melatonin->AFMK IDO, MPO, or ROS AMK AMK (Bioactive Metabolite) AFMK->AMK Arylamine Formamidase or UV-B Cinnolinone Cinnolinone Adduct (Stable) AMK->Cinnolinone + NO / RNS ProteinAdduct Tyrosine-AMK Adduct AMK->ProteinAdduct + Tyr Residues key Blue: Precursor | Yellow: Intermediate | Red: Active Agent | Green: End Product

Figure 1: The oxidative catabolism of melatonin leading to AMK and its subsequent stable signaling adducts.[1][2]

Mechanisms of Action: Cellular Signaling

AMK exerts its effects through three distinct non-receptor mechanisms.

A. The "Enzymatic Brake": nNOS and CaM Interference

AMK is a potent inhibitor of neuronal Nitric Oxide Synthase (nNOS). Unlike competitive inhibitors that target the active site, AMK interferes with the Calcium-Calmodulin (Ca2+-CaM) complex required for nNOS activation.

  • Mechanism: Non-competitive inhibition.

  • Potency: IC50 ~70 µM (Melatonin IC50 > 1000 µM).

  • Outcome: Reduction in toxic NO levels without affecting eNOS (endothelial NOS) significantly at physiological concentrations.

B. Transcriptional Modulation: COX-2 and iNOS

In macrophages (e.g., RAW 264.7 cells), AMK downregulates the expression of pro-inflammatory enzymes.

  • Target: Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS).[1][2]

  • Pathway: Inhibition of NF-kB nuclear translocation.

  • Result: Decreased synthesis of Prostaglandin E2 (PGE2) and inflammatory cytokines.[1]

C. The Memory Signal: MAPK/CREB Activation

Recent evidence identifies AMK as a cognitive enhancer.[1][3]

  • Pathway: AMK induces phosphorylation of ERK1/2 (Extracellular Signal-Regulated Kinase) and CREB (cAMP Response Element-Binding Protein) in the hippocampus.

  • Effect: Facilitates Long-Term Potentiation (LTP) and object memory formation.

  • Distinction: This effect is observed even in the absence of melatonin receptors, suggesting a direct interaction with intracellular kinases or an unidentified binding site.

AMK_Signaling AMK AMK (Intracellular) CaM Ca2+ / Calmodulin AMK->CaM Interference NFkB NF-kB Translocation AMK->NFkB Blocks ERK ERK1/2 Phosphorylation AMK->ERK Activates nNOS nNOS Enzyme CaM->nNOS Activates NO_Red Reduced NO Production (Neuroprotection) nNOS->NO_Red Inhibited COX2_Red Downregulated COX-2/iNOS (Anti-Inflammation) NFkB->COX2_Red Reduced Transcription CREB p-CREB Activation (Memory Enhancement) ERK->CREB Phosphorylates

Figure 2: The tripartite signaling network of AMK: Enzymatic inhibition (nNOS), transcriptional suppression (NF-kB), and kinase activation (ERK/CREB).

Quantitative Comparison: Melatonin vs. AMK

The following table highlights the functional divergence between the parent molecule and its metabolite.

FeatureMelatoninAMK
Primary Receptor MT1 / MT2 (GPCRs)None (Non-receptor mediated)
nNOS Inhibition (IC50) > 1000 µM (Weak)~70 µM (Potent)
NO Scavenging Product N-nitrosomelatonin (Unstable, redonates NO)Cinnolinone (Stable, permanent removal)
COX-2 Regulation Indirect (via receptors/antioxidant)Direct transcriptional suppression
Memory Mechanism Circadian regulation / SleepDirect p-CREB/p-ERK activation

Experimental Protocols

These protocols are designed for researchers validating AMK activity in vitro.

Protocol A: Generation of AMK via UV-B Photolysis

Use this protocol if commercial AMK is unavailable or to simulate physiological formation.

  • Preparation: Dissolve AFMK (N1-acetyl-N2-formyl-5-methoxykynuramine) in PBS (pH 7.4) to a concentration of 100 µM.

  • Irradiation: Expose the solution to UV-B light (280–320 nm) for 15–30 minutes at room temperature.

    • Note: Ensure the light source intensity is calibrated. The reaction releases Carbon Monoxide (CO); perform in a fume hood.

  • Validation: Analyze an aliquot via HPLC.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile:Water (gradient).

    • Detection: AMK absorbs at 235 nm (distinct from AFMK's 340 nm).

  • Storage: Use immediately or store at -80°C under argon (AMK is oxidation-sensitive).

Protocol B: nNOS Activity Assay (Citrulline Conversion)

The gold standard for assessing AMK's enzymatic inhibition.

Materials:

  • Purified nNOS enzyme (Recombinant).

  • [3H]-L-Arginine.

  • Calmodulin (CaM).

  • AMK (dissolved in DMSO, final DMSO < 0.1%).

Steps:

  • Incubation Mix: Prepare assay buffer (50 mM HEPES, pH 7.4, 1 mM DTT, 1.25 mM CaCl2).

  • Treatment: Add AMK at varying concentrations (10 nM – 100 µM) to the buffer containing 10 µg/mL Calmodulin and nNOS.

  • Substrate Addition: Initiate reaction with 10 µM [3H]-L-Arginine and 100 µM NADPH.

  • Reaction: Incubate at 37°C for 15 minutes.

  • Termination: Stop reaction with stop buffer (20 mM HEPES, 2 mM EDTA).

  • Separation: Pass mixture through a cation-exchange resin (Dowex 50W). Unreacted Arginine binds; Citrulline flows through.

  • Quantification: Measure [3H]-L-Citrulline in the eluate via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[AMK] to determine IC50.

Protocol C: Western Blot for Memory Signaling (p-CREB/p-ERK)

To validate the neuroplasticity signaling pathway.

Cell Model: HT-22 Hippocampal Neuronal Cells. Steps:

  • Starvation: Serum-starve cells for 12 hours to reduce basal kinase activity.

  • Treatment: Treat cells with AMK (10 nM – 1 µM) for 15, 30, and 60 minutes (Kinase phosphorylation is rapid and transient).

  • Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors (Sodium Orthovanadate, NaF).

  • Blotting:

    • Primary Antibodies: Anti-p-ERK1/2 (Thr202/Tyr204), Anti-p-CREB (Ser133).

    • Loading Control: Total ERK, Total CREB, or GAPDH.

  • Analysis: Expect a peak in p-ERK at 15-30 mins and p-CREB at 30-60 mins.

References

  • Hardeland, R. (2017).[2] Focus on the Melatonin Metabolite N1-Acetyl-5-Methoxykynuramine (AMK).[1][2][4] Biomedical Journal of Scientific & Technical Research, 1(3). Link

  • León, J., et al. (2006). Inhibition of neuronal nitric oxide synthase activity by N1-acetyl-5-methoxykynuramine, a brain metabolite of melatonin.[1][2] Journal of Neurochemistry, 98(6), 2023-2033. Link

  • Mayo, J. C., et al. (2005).[2] Anti-inflammatory actions of melatonin and its metabolites, N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) and N1-acetyl-5-methoxykynuramine (AMK), in macrophages.[1][2] Journal of Neuroimmunology, 165(1-2), 139-149.[2] Link

  • Iwashita, H., et al. (2021). The melatonin metabolite N1-acetyl-5-methoxykynuramine facilitates long-term object memory in young and aging mice.[4] Journal of Pineal Research, 70(1), e12703.[4] Link

  • Ressmeyer, A. R., et al. (2003). Antioxidant properties of the melatonin metabolite N1-acetyl-5-methoxykynuramine (AMK): scavenging of free radicals and prevention of protein destruction.[2] Redox Report, 8(4), 205-213. Link

Sources

Exploratory

N-Acetyl-5-methoxy kynurenamine as a metabolite of melatonin.

The Bioactive Terminal Metabolite of Melatonin Executive Summary N-Acetyl-5-methoxy kynurenamine (AMK) represents a critical, yet often overlooked, bioactive metabolite in the melatonin catabolic cascade. While melatonin...

Author: BenchChem Technical Support Team. Date: February 2026

The Bioactive Terminal Metabolite of Melatonin

Executive Summary

N-Acetyl-5-methoxy kynurenamine (AMK) represents a critical, yet often overlooked, bioactive metabolite in the melatonin catabolic cascade. While melatonin is widely recognized for its circadian and antioxidant properties, recent evidence suggests that AMK drives a significant portion of melatonin's anti-inflammatory and neuroprotective effects. Unlike its precursor N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK), AMK possesses a unique chemical reactivity that allows it to scavenge reactive nitrogen species (RNS) via a "suicide" mechanism, forming stable adducts rather than redox-cycling products. This guide provides a comprehensive technical analysis of AMK, detailing its biochemical formation, unique pharmacological mechanisms, and validated protocols for its synthesis and quantification.

Biochemistry of Formation

AMK is generated through the oxidative cleavage of the indole ring of melatonin. This process is distinct because it can be driven by both enzymatic and non-enzymatic (radical-mediated) pathways.[1]

The Kynurenic Pathway

The primary route involves the conversion of Melatonin to AFMK, followed by deformylation to AMK.

  • Indolic Cleavage: Melatonin is oxidized to AFMK. In the brain, this is catalyzed by indoleamine 2,3-dioxygenase (IDO). Alternatively, high-energy ROS (e.g.,

    
    OH) or peroxidase systems (e.g., myeloperoxidase) can drive this step non-enzymatically.
    
  • Deformylation: AFMK is converted to AMK by the removal of the formyl group. This is catalyzed by arylamine formamidase or hemoperoxidases (e.g., Catalase) in the presence of H

    
    O
    
    
    
    .
Pathway Visualization

Melatonin_Catabolism cluster_legend Pathway Key MEL Melatonin (Indole) AFMK AFMK (Formylated Intermediate) MEL->AFMK IDO / ROS / MPO (Pyrrole Cleavage) AMK AMK (Bioactive Metabolite) AFMK->AMK Arylamine Formamidase Catalase + H2O2 (Deformylation) AMMC AMMC (Stable NO Adduct) AMK->AMMC + NO / RNS (Cyclization) key Blue: Precursor | Yellow: Intermediate | Green: Target | Red: Stable Product

Figure 1: The metabolic cascade from Melatonin to the stable NO-adduct AMMC.[2] AMK serves as the pivotal bioactive intermediate.

Chemical Pharmacology & Mechanisms

AMK distinguishes itself from other antioxidants through its specific interaction with Nitric Oxide (NO) and its inhibition of cyclooxygenase (COX) enzymes.

The "Nitric Oxide Sink" Mechanism

Unlike melatonin, which can be nitrosated to unstable intermediates that may re-donate NO, AMK reacts with NO (specifically via oxidative nitrosylation) to form a stable cyclic product: 3-acetamidomethyl-6-methoxycinnolinone (AMMC) .

  • Significance: This reaction effectively removes NO from the biological system permanently, preventing the formation of the highly toxic peroxynitrite (ONOO

    
    ).
    
  • Reaction: AMK + NO

    
     Diazonium intermediate 
    
    
    
    Intramolecular cyclization
    
    
    AMMC.
Anti-Inflammatory Action

AMK is a potent inhibitor of prostaglandin biosynthesis.

  • Target: Cyclooxygenase-2 (COX-2) and iNOS.

  • Mechanism: AMK downregulates the expression of COX-2 and iNOS mRNA, likely through the inhibition of NF-

    
    B translocation, distinct from the direct enzyme inhibition seen with NSAIDs.
    

Experimental Protocols

Chemical Synthesis of AMK

Note: AMK is not always commercially available in bulk. The following protocol describes the conversion from Melatonin via AFMK.

Reagents:

  • Melatonin (High Purity)

  • Rose Bengal (Photosensitizer) or H

    
    O
    
    
    
    /Chlorpromazine
  • Ammonium Hydroxide (NH

    
    OH)
    
  • Methanol/Water[3]

Step-by-Step Workflow:

  • Synthesis of AFMK (Photo-oxidation method):

    • Dissolve Melatonin (1 mM) in methanol.

    • Add Rose Bengal (50

      
      M) as a sensitizer.
      
    • Expose to cool white light (halogen lamp) under constant O

      
       bubbling for 4–6 hours.
      
    • Validation: Monitor disappearance of Melatonin (HPLC) and appearance of AFMK peak.

  • Conversion to AMK (Acid-Catalyzed Deformylation):

    • Evaporate methanol from the AFMK fraction.

    • Resuspend AFMK in 0.5 M HCl.

    • Incubate at 37°C for 30–60 minutes. Note: Enzymatic conversion using Catalase/H

      
      O
      
      
      
      is milder but requires protein removal.
    • Neutralize with NaOH to pH 7.4 immediately to prevent degradation.

  • Purification:

    • Extract with Ethyl Acetate (3x).

    • Dry organic layer over anhydrous MgSO

      
      .
      
    • Evaporate solvent to yield crude AMK (pale yellow solid).

LC-MS/MS Quantification Protocol

Quantifying AMK requires specific Multiple Reaction Monitoring (MRM) transitions due to its structural similarity to AFMK.

Instrument Parameters:

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

MRM Transitions Table:

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Mechanism
Melatonin 233.1 [M+H]

174.120Loss of Acetamide (-59)
AFMK 265.1 [M+H]

178.125Loss of Acetyl + Formyl
AMK 237.1 [M+H]

178.1 22 Loss of Acetyl (-59)
AMK-d3 (IS)240.1 [M+H]

181.122Internal Standard

Protocol Validation:

  • Extraction: Use solid-phase extraction (SPE) or liquid-liquid extraction (Ethyl Acetate) from plasma/CSF.

  • Stability: AMK is sensitive to oxidation. Use ascorbic acid (0.1%) in the extraction buffer to prevent artifactual degradation during processing.

Visualization of Detection Logic

The following diagram illustrates the logical flow for differentiating Melatonin metabolites using Mass Spectrometry.

LCMS_Logic Sample Biological Sample (Plasma/CSF/Tissue) Extraction LLE (Ethyl Acetate) + Ascorbic Acid (Stabilizer) Sample->Extraction LC LC Separation (C18 Column) Extraction->LC MS_Filter Q1 Mass Filter LC->MS_Filter Mel_Path m/z 233 (Melatonin) MS_Filter->Mel_Path AFMK_Path m/z 265 (AFMK) MS_Filter->AFMK_Path AMK_Path m/z 237 (AMK) MS_Filter->AMK_Path Frag Q2 Collision Cell (Fragmentation) Mel_Path->Frag AFMK_Path->Frag AMK_Path->Frag Mel_Frag Product: 174 (Loss of Acetamide) Frag->Mel_Frag AFMK_Frag Product: 178 (Loss of Acetyl+Formyl) Frag->AFMK_Frag AMK_Frag Product: 178 (Loss of Acetyl) Frag->AMK_Frag

Figure 2: LC-MS/MS Decision Tree for differentiating Melatonin, AFMK, and AMK based on precursor/product ion pairs.

References

  • Hardeland, R., et al. (2017).[1][4] "Focus on the Melatonin Metabolite N1-Acetyl-5-Methoxykynuramine (AMK)." Biomedical Journal of Scientific & Technical Research.

  • Tan, D.X., et al. (2007). "Novel rhythms of N1-acetyl-N2-formyl-5-methoxykynuramine and its precursor melatonin in water hyacinth." The FASEB Journal.[5]

  • Guenther, A.L., et al. (2005). "Reactions of the melatonin metabolite AMK (N1-acetyl-5-methoxykynuramine) with reactive nitrogen species: formation of novel compounds, 3-acetamidomethyl-6-methoxycinnolinone and 3-nitro-AMK."[2] Journal of Pineal Research.[6]

  • Galano, A., et al. (2013). "On the free radical scavenging activities of melatonin's metabolites, AFMK and AMK." Journal of Pineal Research.[6]

  • Kelly, R.W., et al. (1984). "N-Acetyl-5-methoxy kynurenamine, a brain metabolite of melatonin, is a potent inhibitor of prostaglandin biosynthesis." Biochemical and Biophysical Research Communications.

Sources

Foundational

N-Acetyl-5-methoxy kynurenamine (AMK): Mechanistic Profiling and Experimental Validation of Antioxidant Potency

The following technical guide details the antioxidant properties of N-Acetyl-5-methoxy kynurenamine (AMK), structured for researchers and drug development professionals. [1] Executive Summary N-Acetyl-5-methoxy kynurenam...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the antioxidant properties of N-Acetyl-5-methoxy kynurenamine (AMK), structured for researchers and drug development professionals.

[1]

Executive Summary

N-Acetyl-5-methoxy kynurenamine (AMK) represents a pivotal bioactive metabolite in the melatonin antioxidant cascade.[1][2][3][4][5][6][7] Unlike its precursor melatonin, which functions primarily as a suicidal terminal antioxidant, AMK exhibits a dual-phase mechanism: it acts as a high-affinity scavenger for reactive oxygen/nitrogen species (ROS/RNS) and a potent regulator of inflammatory enzymes (iNOS, COX-2).[1][5] This guide provides a technical deep-dive into AMK’s physicochemical properties, detailed protocols for validating its antioxidant capacity, and the signaling pathways it modulates.

Chemical Genesis: The Melatonin Kynuramine Cascade

AMK is not synthesized directly but is the product of the oxidative cleavage of melatonin.[1][4] This "cascade" effect explains why melatonin’s antioxidant capacity exceeds the stoichiometric 1:1 ratio typically seen in classical antioxidants (e.g., Vitamin C).[1]

Metabolic Pathway

The transformation follows a linear oxidative decay:[1]

  • Melatonin is oxidized (enzymatically by IDO/TDO or non-enzymatically by ROS) to AFMK (N1-acetyl-N2-formyl-5-methoxykynuramine).[1][7]

  • AFMK is deformylated (via arylamine formamidase or UV radiation) to AMK .[1][6]

  • AMK further reacts with ROS/RNS to form stable end-products (e.g., AMMC) or protein adducts.[1]

Pathway Visualization

MelatoninCascade Melatonin Melatonin (Indole) AFMK AFMK (Kynuramine Intermediate) Melatonin->AFMK Oxidation (IDO/ROS) AMK AMK (Active Metabolite) AFMK->AMK Deformylation (Formamidase/UV) AMMC AMMC (Stable NO Adduct) AMK->AMMC Scavenging NO• ProtAdduct Protein Adducts (Tyrosine Nitration Block) AMK->ProtAdduct Radical Transfer

Figure 1: The Melatonin-AFMK-AMK antioxidant cascade.[1] AMK serves as the final high-reactivity node before stable metabolite formation.[1]

Mechanistic Profile: How AMK Neutralizes Stress

AMK operates through two distinct physiochemical modalities: Direct Radical Scavenging and Enzymatic Modulation .[1]

Direct Radical Scavenging

AMK is an electron donor capable of neutralizing highly reactive species that traditional antioxidants often miss.[1]

  • Hydroxyl Radical ([1][8][9]•OH): AMK scavenges[1][2][3][4][5][6][7][8][10] •OH at diffusion-controlled rates.[1]

  • Carbonate Radical ([1][5][6]•CO3-): AMK is highly reactive toward carbonate radicals, a key mediator of oxidative damage in inflammation.[1]

  • Nitric Oxide (NO[1]•): Unlike melatonin, which may form unstable adducts that re-release NO, AMK reacts with NO[3]• to form 3-acetamidomethyl-6-methoxycinnolinone (AMMC) , a stable compound that effectively sequesters NO, preventing nitrosative stress.[1][5][6]

Enzymatic Modulation

AMK exerts anti-inflammatory effects by downregulating the expression of pro-oxidant enzymes:[1]

  • iNOS (Inducible Nitric Oxide Synthase): Reduces NO overproduction during sepsis or neuroinflammation.[1]

  • COX-2 (Cyclooxygenase-2): Mitigates the prostaglandin cascade.[1]

Comparative Efficacy Table
Target SpeciesAMK ActivityMechanismComparison to Melatonin
Hydroxyl ([1][6]•OH) HighElectron TransferEquivalent/Superior
Nitric Oxide (NO[1]•) HighCinnolinone FormationSuperior (Irreversible sequestration)
ABTS[1]•+ Very HighElectron DonationSuperior
Singlet Oxygen ModeratePhysical QuenchingEquivalent

Experimental Validation Protocols

To validate AMK's antioxidant properties in a laboratory setting, the following self-validating protocols are recommended. These assays focus on its electron-donating capacity and NO scavenging ability.[1]

Protocol A: ABTS Radical Cation Decolorization Assay

Purpose: To quantify the electron-donating capacity of AMK compared to Trolox standards.

Reagents:

  • ABTS (7 mM stock in water).[1]

  • Potassium Persulfate (2.45 mM final concentration).[1]

  • AMK (dissolved in DMSO, diluted in PBS).[1]

  • PBS (pH 7.4).[1]

Workflow:

  • Radical Generation: Mix ABTS stock (7 mM) with Potassium Persulfate (2.45 mM) at a 1:1 ratio. Incubate in the dark at room temperature for 12–16 hours. This generates the stable blue-green ABTS[1]•+.

  • Dilution: Dilute the ABTS•+ solution with PBS until the absorbance at 734 nm is 0.70 ± 0.02.[1]

  • Treatment:

    • Add 10 µL of AMK (various concentrations: 1–100 µM) to 990 µL of diluted ABTS[1]•+ solution.

    • Control: 10 µL DMSO/PBS vehicle + 990 µL ABTS•+.

    • Standard: Trolox (1–100 µM).[1]

  • Measurement: Incubate for 6 minutes in the dark. Measure Absorbance at 734 nm.[1]

  • Calculation:

    
    [1]
    

Validation Check: The absorbance of the control must remain stable over the 6-minute window. A decrease in absorbance in the AMK samples indicates direct electron transfer to the radical cation.[1]

Protocol B: Nitric Oxide Scavenging (Griess Assay Modification)

Purpose: To demonstrate AMK's ability to sequester NO generated by Sodium Nitroprusside (SNP).[1]

Reagents:

  • Sodium Nitroprusside (SNP) (10 mM in PBS).[1]

  • Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% H3PO4).[1]

  • AMK (10–200 µM).[1]

Workflow:

  • Incubation: Mix 0.5 mL of SNP (10 mM) with 0.5 mL of AMK solution.

  • Reaction: Incubate at 25°C for 150 minutes under light (SNP releases NO under light/physiological pH).

  • Detection: After incubation, remove 0.5 mL of the mixture and add 0.5 mL of Griess Reagent.

  • Development: Incubate for 30 minutes at room temperature (Pink chromophore formation).

  • Measurement: Read Absorbance at 546 nm.

Causality: SNP releases NO spontaneously.[1] NO reacts with oxygen to form nitrite (NO2-), which reacts with Griess reagent.[1] If AMK scavenges NO, less nitrite forms, reducing the pink color.

Visualizing the Antioxidant Mechanism

The following diagram illustrates the dual action of AMK: direct scavenging of radicals and the inhibition of upstream inflammatory enzymes.[1]

AMK_Mechanism AMK AMK (Central Antioxidant) OH Hydroxyl Radical (•OH) AMK->OH Scavenges NO Nitric Oxide (NO•) AMK->NO Sequesters CO3 Carbonate Radical (•CO3-) AMK->CO3 Neutralizes iNOS iNOS (Enzyme) AMK->iNOS Inhibits Expression COX2 COX-2 (Enzyme) AMK->COX2 Downregulates Stable Stable Products (e.g., AMMC) NO->Stable Forms AMMC AntiInf Reduced Inflammation iNOS->AntiInf Reduced NO COX2->AntiInf Reduced PGE2

Figure 2: Dual-action mechanism of AMK.[1] Red arrows (tee) indicate inhibition; black arrows indicate chemical reaction/scavenging.[1]

References

  • Hardeland, R., et al. (2003).[1] "Antioxidant properties of the melatonin metabolite N1-acetyl-5-methoxykynuramine (AMK): scavenging of free radicals and prevention of protein destruction."[1][2][4][5][6][7] Redox Report. Link

  • Tan, D.X., et al. (2001).[1][5] "N1-acetyl-N2-formyl-5-methoxykynuramine, a biogenic amine and melatonin metabolite, functions as a potent antioxidant."[1][2][4][6][7][10] FASEB Journal. Link[1]

  • Guenther, A.L., et al. (2005).[1] "Reactions of the NO redox forms NO+,[11] •NO and HNO with the melatonin metabolite N1-acetyl-5-methoxykynuramine."[1][11] Nitric Oxide.[1] Link

  • Mayo, J.C., et al. (2005).[1] "Anti-inflammatory actions of melatonin and its metabolites, N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) and N1-acetyl-5-methoxykynuramine (AMK), in macrophages."[1][6] Journal of Neuroimmunology. Link

  • Ressmeyer, A.R., et al. (2003).[1][2][5][6] "Antioxidant properties of the melatonin metabolite N1-acetyl-5-methoxykynuramine (AMK)." Redox Report. Link[1]

Sources

Exploratory

The Melatonin-Kynuramine Shunt: A Technical Guide to N1-Acetyl-5-Methoxykynuramine (AMK)

[1][2] Executive Summary N1-acetyl-5-methoxykynuramine (AMK) represents a critical, yet often overlooked, bioactive metabolite derived from the oxidative cleavage of melatonin.[1][2] While the classical Kynurenine Pathwa...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

N1-acetyl-5-methoxykynuramine (AMK) represents a critical, yet often overlooked, bioactive metabolite derived from the oxidative cleavage of melatonin.[1][2] While the classical Kynurenine Pathway (driven by Tryptophan catabolism) is frequently associated with neurotoxicity via quinolinic acid, AMK functions as the terminal effector of a parallel, protective pathway—often termed the Melatonin-Kynuramine Shunt .

This guide provides a technical deep-dive for researchers into the mechanistic role of AMK, distinguishing its potent anti-inflammatory and antioxidant pharmacodynamics from its precursor, melatonin.[1] It includes validated protocols for its synthesis, detection via LC-MS/MS, and experimental models for assessing its inhibition of neuronal Nitric Oxide Synthase (nNOS).[1]

Part 1: Molecular Identity & The "Alternative" Kynurenine Pathway

The Structural Divergence

To understand AMK, one must distinguish between the two primary pathways of indole ring cleavage in biological systems. Both involve the oxidation of the pyrrole ring, but their biological consequences are diametrically opposed.

FeatureClassical Kynurenine PathwayMelatonin-Kynuramine Shunt
Precursor L-TryptophanMelatonin (N-acetyl-5-methoxytryptamine)
Initiating Factor IDO1/TDO2 (Enzymatic)ROS, MPO, IDO (Enzymatic & Non-enzymatic)
Intermediate N-FormylkynurenineN1-acetyl-N2-formyl-5-methoxykynuramine (AFMK)
Terminal Product Quinolinic Acid (Neurotoxic), Kynurenic AcidAMK (Neuroprotective)
Primary Function NAD+ Synthesis, Immune ToleranceRadical Scavenging, nNOS Inhibition
Pathway Visualization

The following diagram illustrates the formation of AMK from melatonin and its mechanistic divergence from the tryptophan-kynurenine axis.

Melatonin_Kynuramine_Pathway Melatonin Melatonin AFMK AFMK (N1-acetyl-N2-formyl-5-methoxykynuramine) Melatonin->AFMK Pyrrole Ring Cleavage Intermediates Cyclic 3-OHM Intermediates Melatonin->Intermediates Hydroxylation ROS ROS / MPO / IDO ROS->AFMK AMK AMK (N1-acetyl-5-methoxykynuramine) AFMK->AMK Deformylation Formamidase Arylamine Formamidase or Catalase Formamidase->AMK nNOS nNOS Inhibition (Neuroprotection) AMK->nNOS Non-competitive Binding NO_Adduct Stable Adduct (AMMC) AMK->NO_Adduct + NO / RNS Scavenging

Figure 1: The oxidative catabolism of melatonin yielding AMK. Unlike the tryptophan pathway, this shunt produces AMK, which actively inhibits nNOS and scavenges RNS.[1]

Part 2: Mechanistic Pharmacodynamics

AMK is not merely a waste product; it possesses higher efficacy than melatonin in specific oxidative scenarios.[1][2][3]

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

While melatonin acts as a general antioxidant, AMK specifically targets the enzymatic source of nitric oxide in neurons.

  • Mechanism: AMK binds to Ca²⁺-Calmodulin (CaCaM), interfering with the nNOS structure non-competitively.[1][4]

  • Potency: Research indicates AMK inhibits nNOS with an IC50 significantly lower than melatonin (approx. 70 µM vs >1 mM), making it the true effector in melatonin-mediated nNOS suppression.[1][4]

  • Outcome: Reduction in toxic peroxynitrite (ONOO⁻) formation without completely abolishing essential endothelial NO signaling.[5]

The "Radical Sink" Effect

AMK contains an aryl amine group that is highly reactive toward Reactive Nitrogen Species (RNS).[5]

  • Reaction: AMK + NO •

    
    3-acetamidomethyl-6-methoxycinnolinone (AMMC) .[1][5][6]
    
  • Significance: Unlike other antioxidants that may redox-cycle, the formation of AMMC is irreversible.[1] This permanently removes NO radicals from the cascade, preventing re-donation.[1]

Part 3: Experimental Protocols

Biomimetic Synthesis of AMK

Rationale: Isolating AMK from biological tissue is difficult due to its rapid reactivity.[1] Biomimetic synthesis provides a high-purity standard for assays.[1]

Reagents:

  • Melatonin (High Purity)[5]

  • Hemin (Catalyst)[5]

  • Hydrogen Peroxide (H₂O₂) 30%[5]

  • Ammonium Carbonate buffer (pH 8.0)[5]

Workflow:

  • Dissolution: Dissolve 1 mM Melatonin in 50 mM Ammonium Carbonate buffer (pH 8.0).

  • Catalysis: Add Hemin (10 µM final concentration).

  • Oxidation: Initiate reaction with H₂O₂ (5 mM).[1][5] Incubate at 37°C for 30 minutes in the dark.

    • Note: The solution will turn faintly yellow/brown as the indole ring opens to form AFMK.

  • Conversion to AMK: Adjust pH to 9.0 or treat with catalase/formamidase to deformylate AFMK into AMK.[1]

  • Purification: Extract with Ethyl Acetate (3x). Evaporate solvent under N₂ stream.[1][7][8]

LC-MS/MS Quantification Protocol

Rationale: AMK is polar and light-sensitive.[1] This protocol utilizes Multiple Reaction Monitoring (MRM) for specific detection in CSF or plasma.

Instrument Parameters:

  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex QTRAP).[1]

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][5]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][5]

Gradient:

Time (min) % B Flow Rate (mL/min)
0.0 5 0.4
1.0 5 0.4
6.0 95 0.4
7.0 95 0.4

| 7.1 | 5 | 0.4 |[1]

MS Transitions (ESI+):

  • Precursor Ion: m/z 237.1 [M+H]⁺[5]

  • Quantifier Product: m/z 178.1 (Loss of acetamide group)[5]

  • Qualifier Product: m/z 160.1 (Further loss of water/amine)[5]

  • Collision Energy: Optimized per instrument (typically 15-25 eV).[1][5]

Part 4: Implications for Drug Development

Neuroprotection vs. COX Inhibition

AMK exhibits "aspirin-like" activity by inhibiting Cyclooxygenase (COX) enzymes, but with a distinct safety profile.[1][5]

  • Opportunity: Development of AMK-analogues for neurodegenerative diseases (Parkinson's, Alzheimer's) where nNOS overactivation and inflammation are concurrent drivers.[1]

  • Advantage: Unlike traditional NSAIDs, AMK derivatives offer simultaneous mitochondrial protection via electron transport chain stabilization.[1]

Biomarker for Oxidative Stress

The ratio of AFMK:AMK in cerebrospinal fluid (CSF) can serve as a dynamic biomarker for central nervous system oxidative status.

  • High AFMK / Low AMK: Suggests impaired formamidase activity or saturation of the deformylation pathway.

  • High AMK-Adducts (AMMC): Indicates active scavenging of nitrosative stress.[1][5]

References

  • Hardeland, R. (2017).[1][9] Focus on the Melatonin Metabolite N1-Acetyl-5-Methoxykynuramine (AMK).[1][5][4][9][10][11][12] Biomedical Journal of Scientific & Technical Research. Link

  • León, J., et al. (2006).[1][6][9] Inhibition of neuronal nitric oxide synthase activity by N1-acetyl-5-methoxykynuramine, a brain metabolite of melatonin.[1][2][9][10][12] Journal of Neurochemistry. Link

  • Tan, D.X., et al. (2001).[1][2] N1-Acetyl-N2-formyl-5-methoxykynuramine, a biogenic amine and melatonin metabolite, functions as a potent antioxidant.[1][5][2][11] The FASEB Journal.[1] Link

  • Mayo, J.C., et al. (2005).[1][9] Anti-inflammatory actions of melatonin and its metabolites, N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) and N1-acetyl-5-methoxykynuramine (AMK), in macrophages.[1][9][10][11] Journal of Neuroimmunology. Link

  • Artime-Naveda, F., et al. (2025).[1][4][13] Protocol for the quantification of melatonin and AFMK in cerebrospinal fluid by LC-MS/MS. STAR Protocols. Link

Sources

Foundational

Unlocking the Brain's Resilience: A Technical Guide to the Neuroprotective Potential of N-Acetyl-5-methoxy kynurenamine (AMK)

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive exploration into the neuroprotective mechanisms and therapeutic promise of N-Acetyl-5-methoxy kynur...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive exploration into the neuroprotective mechanisms and therapeutic promise of N-Acetyl-5-methoxy kynurenamine (AMK), a key metabolite of melatonin.

Section 1: AMK - A Multifaceted Endogenous Neuromodulator

N-Acetyl-5-methoxy kynurenamine (AMK) is an endogenous metabolite of melatonin, formed through the kynuramine pathway in the brain.[1] While melatonin itself is well-recognized for its role in regulating circadian rhythms and its antioxidant properties, its metabolites, including AMK, are emerging as potent bioactive molecules in their own right.[2][3] Notably, AMK exhibits a distinct and, in some cases, more potent neuroprotective profile than its parent compound.[4]

The biogenesis of AMK from melatonin involves the enzymatic cleavage of the indole ring, a process that can be initiated by indoleamine 2,3-dioxygenase.[5] This conversion is not merely a degradation pathway but a crucial step in generating a molecule with a unique repertoire of biological activities. Melatonin can cross the blood-brain barrier and is readily converted to AMK within brain tissue, suggesting a localized and targeted action within the central nervous system.[4]

Section 2: The Mechanistic Pillars of AMK's Neuroprotective Action

The neuroprotective potential of AMK is not attributed to a single mode of action but rather a synergistic interplay of multiple mechanisms that collectively combat the key drivers of neurodegeneration: oxidative stress and neuroinflammation.

Potent Antioxidant and Radical Scavenging Capabilities

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a cornerstone of neuronal damage in a spectrum of neurodegenerative disorders. AMK distinguishes itself as a formidable antioxidant with a multi-pronged approach to mitigating oxidative damage.

AMK is a potent scavenger of a variety of highly damaging free radicals, including hydroxyl, peroxyl, and carbonate radicals.[6][7] Its efficacy in neutralizing these reactive species surpasses that of other well-known antioxidants.[8] This direct scavenging activity is a critical first line of defense against oxidative insults. The N2-amino group within the AMK molecule is highly reactive towards dioxygen radicals, contributing significantly to its free radical scavenging capacity.[1]

Beyond direct scavenging, melatonin and its metabolites, including AMK, are known to bolster the endogenous antioxidant system.[2] This includes the upregulation of key antioxidant enzymes, providing a sustained and amplified defense against oxidative stress.

Attenuation of Neuroinflammatory Pathways

Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory mediators, is another critical factor in the progression of neurodegenerative diseases. AMK exerts potent anti-inflammatory effects by targeting key enzymatic players in the inflammatory cascade.

Studies have demonstrated that AMK can suppress the activation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][7] These enzymes are responsible for the production of prostaglandins and nitric oxide, respectively, which are significant contributors to the inflammatory response in the brain. By downregulating COX-2 and iNOS, AMK effectively dampens the production of these pro-inflammatory molecules.[6][7] The inhibition of neuronal nitric oxide synthase (nNOS) by AMK has also been reported, further contributing to the reduction of nitric oxide-mediated neurotoxicity.[6][7][9]

The anti-inflammatory actions of AMK, in conjunction with its parent compound melatonin, may help to interrupt the deleterious crosstalk between neurons and glial cells, thereby mitigating microglia-mediated neurotoxicity.[7]

Modulation of Signaling Pathways Crucial for Neuronal Survival and Plasticity

AMK's influence extends to the modulation of intracellular signaling cascades that are fundamental for neuronal survival, memory, and cognitive function. Research has shown that AMK can significantly increase the phosphorylation of both ERK (extracellular signal-regulated kinase) and CREB (cAMP response element-binding protein) in the hippocampus.[1][10] The ERK/CREB pathway is a well-established signaling cascade involved in synaptic plasticity and long-term memory formation. By activating this pathway, AMK may directly contribute to the enhancement of cognitive processes and the protection of neurons from age-related decline.[11]

Section 3: Preclinical Evidence and Therapeutic Implications

The neuroprotective and cognitive-enhancing effects of AMK have been substantiated in preclinical models, highlighting its potential as a therapeutic agent for neurodegenerative disorders and age-related cognitive decline.

Enhancement of Long-Term Memory and Rescue of Age-Associated Cognitive Deficits

Compelling evidence from animal studies demonstrates AMK's ability to facilitate long-term object memory in both young and aging mice.[4][11] Notably, AMK administered post-training showed a more potent effect on object memory than melatonin itself.[4] Furthermore, AMK was capable of rescuing age-associated memory impairments, suggesting its potential to not only enhance but also restore cognitive function.[4][11] The memory-enhancing effects of AMK are thought to be linked to its role in memory consolidation.[4]

The decline in hippocampal AMK levels with age may contribute to age-related memory impairment, and administration of AMK has been shown to improve memory formation capacity even in aged mice.[11]

A Promising Candidate for Neurodegenerative Disease Therapeutics

The multifaceted mechanisms of action of AMK, encompassing potent antioxidant, anti-inflammatory, and pro-cognitive properties, position it as a highly promising candidate for the development of novel therapeutics for a range of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Its ability to target multiple pathological pathways simultaneously offers a significant advantage over single-target therapies.

Section 4: Experimental Protocols for Evaluating the Neuroprotective Effects of AMK

To facilitate further research into the neuroprotective potential of AMK, this section outlines key experimental protocols for its evaluation in both in vitro and in vivo models.

In Vitro Assessment of Neuroprotection
  • Cell Viability Assays:

    • Culture primary neurons or neuronal cell lines (e.g., SH-SY5Y).

    • Induce neurotoxicity using agents such as hydrogen peroxide (H₂O₂), glutamate, or 6-hydroxydopamine (6-OHDA) to model oxidative stress or excitotoxicity.

    • Co-treat cells with varying concentrations of AMK.

    • Assess cell viability using standard assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays. An increase in viability in AMK-treated cells compared to the neurotoxin-only group indicates a protective effect.

  • Measurement of Intracellular Reactive Oxygen Species (ROS):

    • Load cultured neuronal cells with a fluorescent ROS indicator dye (e.g., DCFDA).

    • Induce oxidative stress with a relevant toxin.

    • Treat cells with AMK.

    • Measure the fluorescence intensity using a plate reader or fluorescence microscope. A reduction in fluorescence in AMK-treated cells signifies a decrease in intracellular ROS levels.

  • Western Blot Analysis of Signaling Pathways:

    • Treat neuronal cells with a neurotoxic stimulus in the presence or absence of AMK.

    • Lyse the cells and collect protein extracts.

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated ERK, phosphorylated CREB, Nrf2, COX-2, iNOS).

    • Use appropriate secondary antibodies and a detection system to visualize protein bands. Changes in the phosphorylation status or expression levels of these proteins will elucidate the signaling pathways modulated by AMK.

In Vivo Assessment of Neuroprotection in Animal Models
  • Animal Models of Neurodegeneration:

    • Alzheimer's Disease Models: Utilize transgenic mouse models (e.g., APP/PS1) or induce amyloid-beta toxicity through intracerebroventricular injection.

    • Parkinson's Disease Models: Induce dopaminergic neurodegeneration using neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA.

  • Behavioral Testing:

    • Administer AMK to the animal models (e.g., via intraperitoneal injection or oral gavage).

    • Conduct a battery of behavioral tests to assess cognitive function (e.g., Morris water maze, novel object recognition test) and motor function (e.g., rotarod test, open field test).

    • Compare the performance of AMK-treated animals to vehicle-treated controls. Improved performance in the AMK group indicates a neuroprotective or cognitive-enhancing effect.

  • Immunohistochemical and Histological Analysis:

    • Following behavioral testing, perfuse the animals and collect brain tissue.

    • Prepare brain sections for immunohistochemical staining.

    • Use antibodies to label specific neuronal populations (e.g., tyrosine hydroxylase for dopaminergic neurons), markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), and oxidative stress markers (e.g., 4-HNE).

    • Quantify the number of surviving neurons and the extent of glial activation and oxidative damage. A reduction in neuronal loss and neuroinflammation in AMK-treated animals provides direct evidence of its neuroprotective effects.

Section 5: Visualizing the intricate network of AMK's neuroprotective mechanisms

To better understand the interconnected pathways through which AMK exerts its neuroprotective effects, the following diagrams illustrate its key mechanisms of action.

cluster_stress Oxidative & Inflammatory Stress cluster_amk AMK Intervention cluster_effects Neuroprotective Outcomes ROS ROS AMK AMK ROS->AMK Scavenged by Pro-inflammatory Mediators Pro-inflammatory Mediators Pro-inflammatory Mediators->AMK Inhibited by Neuronal Survival Neuronal Survival AMK->Neuronal Survival Reduced Neuroinflammation Reduced Neuroinflammation AMK->Reduced Neuroinflammation Enhanced Cognitive Function Enhanced Cognitive Function AMK->Enhanced Cognitive Function

Figure 1: High-level overview of AMK's neuroprotective action.

Melatonin Melatonin AMK AMK Melatonin->AMK Metabolism Oxidative Stress Oxidative Stress AMK->Oxidative Stress Scavenges ROS Neuroinflammation Neuroinflammation AMK->Neuroinflammation Inhibits COX-2/iNOS ERK/CREB Pathway ERK/CREB Pathway AMK->ERK/CREB Pathway Activates Neuroprotection Neuroprotection Oxidative Stress->Neuroprotection Neuroinflammation->Neuroprotection ERK/CREB Pathway->Neuroprotection

Figure 2: Key signaling pathways modulated by AMK for neuroprotection.

Section 6: Future Directions and Conclusion

The accumulating evidence strongly supports the significant neuroprotective potential of N-Acetyl-5-methoxy kynurenamine. Its ability to combat oxidative stress, quell neuroinflammation, and positively modulate signaling pathways crucial for neuronal health and cognition makes it a compelling candidate for further investigation and development as a therapeutic agent for neurodegenerative diseases.

Future research should focus on:

  • Elucidating the full spectrum of its molecular targets and signaling interactions.

  • Conducting comprehensive preclinical studies in a wider range of animal models of neurodegeneration.

  • Investigating its pharmacokinetic and pharmacodynamic properties to optimize dosing and delivery strategies for clinical applications.

References

  • N1-Acetyl-5-methoxykynuramine - Wikipedia. [Link]

  • Focus on the Melatonin Metabolite N 1 -Acetyl-5-methoxykynuramine (AMK) Volume 1 - Issue 3. [Link]

  • The melatonin metabolite N1-acetyl-5-methoxykynuramine facilitates long-term object memory in young and aging mice - PubMed. [Link]

  • Analysis of N1-acetyl-N2-formyl-5-methoxykynuramine/N1-acetyl-5-methoxy-kynuramine formation from melatonin in mice | Request PDF - ResearchGate. [Link]

  • The melatonin metabolite N1‐acetyl‐5‐methoxykynuramine facilitates long‐term object memory in young and aging mice - PMC - NIH. [Link]

  • Focus on the Melatonin Metabolite N1-Acetyl-5-Methoxykynuramine (AMK) - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]

  • Analysis of N1-acetyl-N2-formyl-5-methoxykynuramine/N1-acetyl-5-methoxy-kynuramine formation from melatonin in mice - PMC. [Link]

  • AMK(N1-acetyl-5-methoxykynuramine)|Tokyo Future Style, Inc. [Link]

  • Reactions of the melatonin metabolite AMK (N1-acetyl-5- methoxykynuramine) with reactive nitrogen species: Formation of novel compounds, 3-acetamidomethyl-6-methoxycinnolinone and 3-nitro-AMK | Request PDF - ResearchGate. [Link]

  • Antioxidant properties of the melatonin metabolite N1-acetyl-5-methoxykynuramine (AMK). [Link]

  • Analysis of N1-acetyl-N2-formyl-5-methoxykynuramine/N1-acetyl-5-methoxy-kynuramine formation from melatonin in mice - PubMed. [Link]

  • N1-acetyl-N2-formyl-5-methoxykynuramine, a biogenic amine and melatonin metabolite, functions as a potent antioxidant - PubMed. [Link]

  • Inhibition of neuronal nitric oxide synthase activity by N1-acetyl-5-methoxykynuramine, a brain metabolite of melatonin - ResearchGate. [Link]

  • N-acetyl-5-methoxykynuramine enhance object location and working memory performances via modulating CaMKII, ERK and CREB phosphorylation - PubMed. [Link]

Sources

Exploratory

Basic chemical and physical properties of N-Acetyl-5-methoxy kynurenamine.

Chemical Identity, Physicochemical Properties, and Bioactive Mechanisms Executive Summary N-Acetyl-5-methoxy kynurenamine (commonly abbreviated as AMK or chemically defined as N1-acetyl-5-methoxykynuramine ) represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Physicochemical Properties, and Bioactive Mechanisms

Executive Summary

N-Acetyl-5-methoxy kynurenamine (commonly abbreviated as AMK or chemically defined as N1-acetyl-5-methoxykynuramine ) represents a critical bioactive metabolite in the kynuric pathway of melatonin degradation.[1][2][3][4][5] Unlike its precursor N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK), AMK exhibits superior antioxidant capacity, functioning as a potent scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[6][7][8] This guide provides a rigorous technical analysis of AMK’s chemical structure, physical properties, synthesis protocols, and spectroscopic characteristics for researchers in pharmacology and biochemistry.[7]

Chemical Identity & Structural Analysis[7][9]

AMK is an aromatic ketone resulting from the deformylation of AFMK. Its structure is characterized by a cleaved pyrrole ring, distinguishing it from the indolic structure of its parent molecule, melatonin.[5][6][7]

Parameter Technical Detail
IUPAC Name N-[3-(2-amino-5-methoxyphenyl)-3-oxopropyl]acetamide
Common Synonyms N1-acetyl-5-methoxykynuramine; AMK; N-acetyl-5-methoxy kynurenamine
CAS Registry Number 52450-39-2 (Free base); 1215711-91-3 (Hydrochloride)
Molecular Formula C₁₂H₁₆N₂O₃
Molecular Weight 236.27 g/mol
SMILES CC(=O)NCCC(=O)C1=C(C=CC(=C1)OC)N
InChI Key RJQIZOKNUKRKTP-UHFFFAOYSA-N
Structural Commentary

The molecule possesses two distinct nitrogen centers:[7][9]

  • Aliphatic Amide Nitrogen: Part of the N-acetyl side chain, contributing to stability and solubility in polar organic solvents.

  • Aromatic Amine Nitrogen (Aniline type): Attached directly to the phenyl ring.[7] This primary amine is the site of high reactivity, facilitating radical scavenging and the formation of cyclic adducts (e.g., cinnolinones) upon reaction with RNS.[7]

Physicochemical Properties[2]

Understanding the physical behavior of AMK is essential for assay development and formulation.

Property Value / Characteristic Experimental Context
Physical State Solid (Crystalline powder)Standard conditions (25°C, 1 atm).[2][7]
Melting Point 88 – 91 °CIndicates moderate lattice energy; handle with care during thermal processing.
Solubility (Water) Low / Slightly SolubleThe lipophilic aromatic ring and alkyl chain limit aqueous solubility.[7]
Solubility (Organic) Soluble in DMSO, Methanol, EthanolDMSO is the preferred vehicle for biological stock solutions (>10 mM).[7]
LogP ~0.6 (Calculated)Suggests moderate membrane permeability; capable of crossing the blood-brain barrier.[7]
pKa Weakly basic (Aniline moiety)The aromatic amine is less basic than aliphatic amines due to resonance delocalization.[7]
Stability Profile
  • Oxidative Stability: AMK is highly sensitive to oxidation. It is stable in H₂O₂ at pH 8 only in the absence of catalysts. However, in the presence of hemin or carbonate radicals, it rapidly oxidizes.[7]

  • Photostability: AMK can be formed from AFMK via UVB irradiation but is itself susceptible to further photodegradation.

  • Storage: Store at -20°C, desiccated, and protected from light to prevent spontaneous oxidation or cyclization.

Spectroscopic Characterization

Accurate identification of AMK requires specific spectroscopic markers to distinguish it from melatonin and AFMK.

UV-Visible Spectroscopy
  • Absorption Maxima: AMK exhibits characteristic absorption in the UV region.

  • Monitoring Wavelength: Degradation or formation is often monitored photometrically at 378 nm .

  • Chemiluminescence: Upon oxidation (e.g., by hemin/H₂O₂), AMK emits light, a property used in sensitive detection assays.[7][8]

Mass Spectrometry (LC-MS/MS)[7][9]
  • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

  • Parent Ion: m/z 237.1 [M+H]⁺.[7][10]

  • Key Fragments: Loss of the acetyl group or cleavage at the alkyl chain.

Nuclear Magnetic Resonance (NMR)[7][11]
  • ¹H NMR (DMSO-d₆):

    • Methoxy Group: Singlet at ~3.7 ppm (3H).[7]

    • Acetyl Methyl: Singlet at ~1.8 ppm (3H).[7]

    • Aromatic Protons: Characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

    • Methylene Protons: Two triplets corresponding to the -CH₂-CH₂- linker.

Synthesis & Preparation Protocols

The generation of AMK is a two-step process: oxidative cleavage of melatonin to AFMK, followed by deformylation.

Step 1: Synthesis of AFMK (Precursor)[7]
  • Reagents: Melatonin, Hydrogen Peroxide (H₂O₂), Chlorpromazine (CPZ - catalyst).[7][11]

  • Protocol:

    • Dissolve melatonin in a buffered solution (pH 7.4).[7]

    • Add CPZ (co-catalyst) and H₂O₂.[7][11]

    • Bubble molecular oxygen (O₂) through the solution.[7][11]

    • Mechanism: CPZ acts as a radical mediator, significantly enhancing the yield (~60%) and reducing reaction time compared to H₂O₂ alone.[7]

    • Purification: Extract with chloroform or ethyl acetate; purify via HPLC.

Step 2: Conversion of AFMK to AMK
  • Method A (Enzymatic): Incubate AFMK with arylamine formamidase (catalase can also exhibit pseudo-formamidase activity).[7]

  • Method B (Photochemical): Expose AFMK to UVB light.[7] This triggers the release of Carbon Monoxide (CO) and yields AMK.[3][7]

  • Method C (Chemical Hydrolysis): Acidic hydrolysis removes the formyl group.[7]

Synthesis_Pathway cluster_0 Reaction Conditions Melatonin Melatonin (Indole) AFMK AFMK (Formylated Intermediate) Melatonin->AFMK Oxidation (H2O2/CPZ/O2) AMK AMK (N1-acetyl-5-methoxykynuramine) AFMK->AMK Deformylation (Formamidase or UVB) Details Step 1: Pyrrole ring cleavage Step 2: Loss of -CHO group

Figure 1: Synthetic pathway from Melatonin to AMK via the intermediate AFMK.[3][6][7]

Biological Interface & Reactivity[7]

AMK is not merely a degradation product but a highly active scavenger.[3][6][12] Its physicochemical properties dictate its biological interactions.

Radical Scavenging Mechanism

AMK is superior to melatonin in scavenging efficiency for specific radicals.[3][6][8][13]

  • Hydroxyl ([7]•OH) & Carbonate (CO₃[7]•⁻) Radicals: AMK donates electrons/hydrogen atoms rapidly.[7]

  • Nitric Oxide (NO) Interaction: Unlike melatonin, which forms unstable nitrosamines, AMK reacts with NO redox congeners to form a stable cyclic adduct, 3-acetamidomethyl-6-methoxycinnolinone (AMMC) .[7] This irreversible cyclization prevents the re-donation of NO, making AMK a true NO sink.

Anti-Inflammatory Action

AMK inhibits Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[2][3][6][7] Its lipophilicity allows it to penetrate cellular membranes and act on mitochondrial and cytosolic targets.

Reactivity_Network AMK AMK (Active Scavenger) Adduct 3-acetamidomethyl- 6-methoxycinnolinone (Stable Adduct) AMK->Adduct Cyclization w/ NO OxProds Oxidized Oligomers (Dimers/Trimers) AMK->OxProds Radical Scavenging NO Reactive Nitrogen Species (NO/RNS) NO->Adduct ROS Reactive Oxygen Species (OH•, CO3•-) ROS->OxProds

Figure 2: Reactivity network of AMK showing the formation of stable adducts and scavenging products.

References

  • Optimized Synthesis of AFMK: Silva, S.O., et al. (2008).[7][12] Optimized synthesis of the melatonin metabolite N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK). Journal of Pineal Research. Link

  • AMK Antioxidant Properties: Ressmeyer, A.R., et al. (2003).[7][8] Antioxidant properties of the melatonin metabolite N1-acetyl-5-methoxykynuramine (AMK): scavenging of free radicals and prevention of protein destruction.[5][8][13] Redox Report. Link

  • Chemical Characterization: Hardeland, R., et al. (2009).[7] The melatonin metabolite N1-acetyl-5-methoxykynuramine is a potent singlet oxygen scavenger.[3][5][6] Journal of Pineal Research. Link[7]

  • Metabolic Pathway: Tan, D.X., et al. (2007).[7] Melatonin: A potent, endogenous hydroxyl radical scavenger.[6][7] Endocrine Journal. Link

  • Skin Metabolism: Slominski, A.T., et al. (2016).[7] N1-Acetyl-5-methoxykynuramine (AMK) is produced in the human epidermis and shows antiproliferative effects.[2] Endocrinology. Link

Sources

Foundational

A Technical Guide to the Initial Research of AMK's Antiproliferative Effects

Introduction: Scoping the Investigation of a Novel Bioactive Compound In the landscape of oncology drug discovery, natural products and their derivatives continue to serve as a vital source of novel therapeutic agents. T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Scoping the Investigation of a Novel Bioactive Compound

In the landscape of oncology drug discovery, natural products and their derivatives continue to serve as a vital source of novel therapeutic agents. This guide focuses on the initial stages of investigating the antiproliferative potential of a compound designated "AMK." Initial research has identified AMK as a class of compounds, specifically Atractylenolide-modified-K (AMK) from Atractylodes macrocephala[1][2], or as N1-acetyl-5-methoxykynuramine (AMK), a metabolite of melatonin[3][4]. For the purposes of this technical guide, we will focus on the methodological framework for any novel compound designated AMK, drawing on established principles and protocols relevant to both natural products and endogenous metabolites that exhibit antiproliferative properties.

The primary objective of this initial research phase is to systematically determine if AMK can inhibit the proliferation of cancer cells, to quantify its potency, and to elucidate the fundamental mechanism of its action—specifically, whether it induces cell cycle arrest, apoptosis, or both. This document provides a structured, field-proven workflow designed for researchers, scientists, and drug development professionals. It emphasizes not only the execution of protocols but the causal logic behind experimental choices, ensuring a robust and self-validating investigative process.

Phase 1: Foundational Screening for Antiproliferative Activity

The first critical question is whether AMK exerts any measurable effect on cancer cell viability. This phase is designed to answer that question efficiently and quantitatively.

Causality in Experimental Design: Why Start with a Viability Screen?

Before investing resources in complex mechanistic studies, it is essential to establish a clear, dose-dependent biological effect. A cell viability assay serves as the gatekeeper of the project. We select assays that measure metabolic activity as a proxy for the number of viable cells. A positive result—a decrease in viability with increasing concentrations of AMK—provides the justification for all subsequent experiments.

Workflow for Initial Antiproliferative Screening

The following diagram outlines the logical flow for the initial screening phase.

G Experimental Workflow: Phase 1 Screening cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound AMK Compound (Source, Purity Check, Solubilize in DMSO) Seeding Seed Cells in 96-Well Plates (Optimize Seeding Density) Compound->Seeding Cells Select & Culture Cancer Cell Lines (e.g., AGS, HT-29, B16) Cells->Seeding Treatment Treat with AMK Serial Dilutions (e.g., 0.1 µM to 200 µM) Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Assay Perform Cell Viability Assay (e.g., Resazurin or MTT) Incubation->Assay Readout Measure Absorbance/Fluorescence (Plate Reader) Assay->Readout Normalize Normalize Data to Vehicle Control (% Viability) Readout->Normalize Calculate Calculate IC50 Value (Non-linear Regression) Normalize->Calculate

Caption: Phase 1 workflow for screening AMK's antiproliferative effect.

Detailed Protocol 1: Cell Viability Assessment via Resazurin Assay

The Resazurin (AlamarBlue) assay is chosen for its sensitivity, simplicity, and non-destructive nature, which allows for kinetic monitoring.[5][6] It measures the reduction of blue, non-fluorescent resazurin to pink, highly fluorescent resorufin by metabolically active cells.[7]

  • Cell Seeding: Seed cancer cells (e.g., AGS gastric cancer, HT-29 colon cancer) in a 96-well clear-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X working stock of AMK in culture medium via serial dilution from a concentrated DMSO stock. Ensure the final DMSO concentration in the well does not exceed 0.5% to avoid solvent toxicity. Include a "vehicle-only" control (medium with DMSO).

  • Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X AMK working stocks to achieve the final desired concentrations. This minimizes cell disturbance.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Assay Execution: Add 10 µL of Resazurin reagent to each well. Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure fluorescence using a plate reader with an excitation wavelength of ~540-560 nm and an emission wavelength of ~590 nm.[7]

Data Presentation and Interpretation: The IC50 Value

The primary output of this phase is the half-maximal inhibitory concentration (IC50), which represents the concentration of AMK required to inhibit cell viability by 50%.[8][9] Data should be normalized to the vehicle control (100% viability) and a "no-cell" blank (0% viability). A non-linear regression (sigmoidal dose-response) curve is then fitted to the data to determine the IC50.[10][11]

Table 1: Illustrative IC50 Data for AMK in Various Cancer Cell Lines

Cell LineTissue of OriginIncubation Time (h)AMK IC50 (µM)
AGSGastric Cancer24150
HT-29Colon Cancer4845
B16-F10Melanoma4875
MCF-7Breast Cancer7230

Note: Data is illustrative. Studies on Atractylenolide I have shown effects on melanoma cells in the 25-100 µM range.[12]

Phase 2: Elucidating the Primary Mechanism of Action

Once antiproliferative activity is confirmed, the next logical step is to determine how AMK is inhibiting cell growth. The two most common mechanisms are inducing a halt in the cell division cycle (cytostatic effect) or triggering programmed cell death (cytotoxic effect via apoptosis).

Logical Decision Framework for MoA Investigation

Flow cytometry is the cornerstone technique for this phase, allowing for high-throughput, quantitative analysis of individual cells within a population.

G Decision Framework: Mechanism of Action cluster_cycle Cell Cycle Analysis cluster_apoptosis Apoptosis Analysis Start Antiproliferative Effect Confirmed (IC50 Determined) TreatCells Treat Cells with AMK (e.g., 1X and 2X IC50) Start->TreatCells Question How is proliferation inhibited? TreatCells->Question PI_Stain Fix & Stain with Propidium Iodide (PI) Question->PI_Stain AV_Stain Stain with Annexin V / PI Question->AV_Stain PI_FCM Analyze by Flow Cytometry PI_Stain->PI_FCM PI_Result Result: Accumulation of cells in G1, S, or G2/M phase? PI_FCM->PI_Result AV_FCM Analyze by Flow Cytometry AV_Stain->AV_FCM AV_Result Result: Increase in Annexin V+ (early) or Annexin V+/PI+ (late) populations? AV_FCM->AV_Result

Caption: Differentiating between cell cycle arrest and apoptosis.

Detailed Protocol 2: Cell Cycle Analysis with Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells, allowing for the determination of their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).[13][14] An accumulation of cells in a specific phase suggests AMK-induced cell cycle arrest.

  • Cell Culture and Treatment: Plate cells in 6-well plates and treat with AMK at concentrations around the determined IC50 for 24-48 hours.

  • Harvesting: Collect both adherent and floating cells to ensure apoptotic cells are not lost. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to prevent clumping.[15][16] Fix for at least 2 hours on ice (or store at -20°C for weeks).

  • Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.[14] RNase A is crucial as PI can also bind to double-stranded RNA.[13]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[15][17]

  • Analysis: Analyze by flow cytometry, collecting fluorescence data on a linear scale. Gate out doublets to ensure accurate analysis of single cells.[14][16]

Detailed Protocol 3: Apoptosis Detection with Annexin V & PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[18] In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[19][20] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect this event.[19] PI is used as a viability dye, as it can only enter cells with compromised membranes, a feature of late apoptotic and necrotic cells.[20][21]

  • Cell Culture and Treatment: Treat cells in 6-well plates with AMK as described above.

  • Harvesting: Collect all cells (adherent and floating) and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's instructions.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze immediately by flow cytometry. Do not wash cells after staining. The typical output allows for quadrant analysis:

    • Lower-Left (Annexin V- / PI-): Viable cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[20]

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[20]

    • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

Phase 3: Initial Exploration of Molecular Pathways

With phenotypic data in hand (e.g., "AMK induces G2/M arrest and apoptosis"), the final initial step is to probe the molecular machinery responsible. Western blotting is a robust, hypothesis-driven technique to examine changes in the expression or activation state of key regulatory proteins.

Hypothesized Signaling Pathway: Modulation of Cell Cycle and Apoptosis Regulators

Based on the known mechanisms of other natural product-derived anticancer agents, a plausible hypothesis is that AMK modulates key proteins controlling cell cycle progression and the apoptotic cascade.[2][12][22]

G Hypothesized Molecular Targets for AMK cluster_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Regulation AMK AMK Treatment CDK_p p-Cdk2 (Tyr15) ↑ (G1/S Arrest Marker) AMK->CDK_p HH3_p p-Histone H3 (Ser10) ↓ (G2/M Arrest Marker) AMK->HH3_p Casp3 Pro-Caspase-3 AMK->Casp3 PARP PARP cPARP Cleaved PARP ↑ (Apoptosis Execution) PARP->cPARP cCasp3 Cleaved Caspase-3 ↑ Casp3->cCasp3 cCasp3->PARP

Caption: Key protein markers for cell cycle and apoptosis.

Detailed Protocol 4: Western Blot Analysis of Key Markers

This protocol allows for the semi-quantitative detection of specific proteins in a cell lysate.

  • Protein Extraction: Treat cells with AMK, harvest, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Apoptosis: Cleaved Caspase-3, Cleaved PARP. Cleavage of PARP by activated caspases is a hallmark of apoptosis.

    • Cell Cycle: p-Histone H3 (mitotic marker), p-Cdk2 (G1/S marker).[24]

    • Loading Control: β-actin or GAPDH to ensure equal protein loading across lanes.[23]

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Perform densitometry using software like ImageJ to quantify band intensities relative to the loading control.[23]

Table 2: Illustrative Western Blot Quantification

Target ProteinTreatmentFold Change vs. Control (Normalized to β-actin)Interpretation
Cleaved PARP (89 kDa)AMK (48h)5.2 ± 0.7Apoptosis Induction
p-Histone H3 (Ser10)AMK (48h)0.3 ± 0.1G2/M Arrest
β-actin (42 kDa)AMK (48h)1.0 (Reference)Loading Control

Note: Data is illustrative. Camptothecin can be used as a positive control for apoptosis induction.[25]

Conclusion and Future Directions

This guide outlines a logical, three-phase framework for the initial investigation of AMK's antiproliferative properties. By systematically confirming activity, identifying the primary mechanism, and probing key molecular markers, a researcher can build a robust foundational dataset. Positive and coherent results from these studies would strongly justify advancing the project to more complex investigations, including:

  • Pathway Deconvolution: Using targeted inhibitors (e.g., of the PI3K/AKT/mTOR pathway, which is implicated for atractylenolides[12][26]) or kinase inhibitor panels to identify the specific signaling nodes affected by AMK.

  • Target Identification: Employing unbiased approaches like thermal proteome profiling or affinity chromatography to discover the direct binding partners of AMK.

  • In Vivo Efficacy: Testing AMK in preclinical animal models, such as xenografts, to determine its therapeutic potential in a physiological context.[1]

By adhering to this structured and logically validated workflow, drug discovery teams can efficiently and accurately characterize the potential of novel compounds like AMK as future cancer therapeutics.

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Retrieved February 18, 2026, from [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine. Retrieved February 18, 2026, from [Link]

  • Annexin V FITC and PI Rev 3. (n.d.). Retrieved February 18, 2026, from [Link]

  • How to calculate IC50. (2023, June 18). ResearchGate. Retrieved February 18, 2026, from [Link]

  • IC50. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved February 18, 2026, from [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies. Retrieved February 18, 2026, from [Link]

  • How to calculate IC50. (n.d.). Science Gateway. Retrieved February 18, 2026, from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Bio. Retrieved February 18, 2026, from [Link]

  • Cell cycle staining with Propidium Iodide for the cytoplasmic GFP transfected cells using Paraformaldehyde and Ethanol. (2010, April 3). IGBMC. Retrieved February 18, 2026, from [Link]

  • Kim, T. K., et al. (2015). N1-Acetyl-5-Methoxykynuramine (AMK) is produced in the human epidermis and shows antiproliferative effects. Endocrinology, 156(5), 1630–1636. Retrieved February 18, 2026, from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. Retrieved February 18, 2026, from [Link]

  • Resazurin assay for cell viability & cytotoxicity. (2024, February 22). BMG LABTECH. Retrieved February 18, 2026, from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved February 18, 2026, from [Link]

  • Video: Cell Death Pathways and Annexin V & PI Labeling studies. (2023, April 30). JoVE. Retrieved February 18, 2026, from [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1). Journal of Medicinal Chemistry. Retrieved February 18, 2026, from [Link]

  • (a) Western blot for apoptosis and negative cell cycle markers in COMI... (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Liu, X., et al. (2014). The AMPK inhibitor compound C is a potent AMPK-independent antiglioma agent. Molecular Cancer Therapeutics, 13(3), 596-605. Retrieved February 18, 2026, from [Link]

  • Park, M. K., et al. (2009). Compound K induces apoptosis via CAMK-IV/AMPK pathways in HT-29 colon cancer cells. Journal of Agricultural and Food Chemistry, 57(22), 10792-10796. Retrieved February 18, 2026, from [Link]

  • Liu, X., et al. (2014). The AMPK inhibitor Compound C is a potent AMPK-independent anti-glioma agent. Molecular Cancer Therapeutics, 13(3), 596–605. Retrieved February 18, 2026, from [Link]

  • Exploring the Therapeutic Effects of Atractylodes macrocephala Koidz against Human Gastric Cancer. (2024, March 27). MDPI. Retrieved February 18, 2026, from [Link]

  • Anticancer Potential of Atractylenolides I–III: Efficacy, Mechanisms, Pharmacokinetics, and Safety. (n.d.). PMC. Retrieved February 18, 2026, from [Link]

  • Atractylenolide I inhibits the growth, proliferation and migration of B16 melanoma cells via the PI3K/AKT/mTOR pathway. (n.d.). PMC. Retrieved February 18, 2026, from [Link]

  • Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review. (2023, May 9). SciSpace. Retrieved February 18, 2026, from [Link]

  • Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review. (2025, October 13). ResearchGate. Retrieved February 18, 2026, from [Link]

Sources

Exploratory

Technical Guide: Therapeutic Applications of N1-Acetyl-5-Methoxykynuramine (AMK)

Part 1: Executive Summary N1-acetyl-5-methoxykynuramine (AMK) is a bioactive kynurenic metabolite of melatonin.[1][2] While melatonin is widely recognized for its circadian regulation, recent pharmacological evidence sug...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

N1-acetyl-5-methoxykynuramine (AMK) is a bioactive kynurenic metabolite of melatonin.[1][2] While melatonin is widely recognized for its circadian regulation, recent pharmacological evidence suggests that AMK drives a significant portion of melatonin's potent antioxidant and anti-inflammatory effects. Unlike its indole precursor, AMK possesses a cleaved pyrrole ring, granting it unique chemical reactivity toward Reactive Nitrogen Species (RNS) and specific affinity for Calmodulin (CaM).

Key Therapeutic Differentiators:

  • Superior NO Scavenging: AMK scavenges nitric oxide (NO) via a non-reversible cyclization reaction, forming a stable cinnolinone adduct. This prevents the "redonation" of NO often seen with nitrosated melatonin.

  • Cognitive Enhancement: AMK facilitates long-term object memory consolidation in the hippocampus more potently than melatonin or its precursor AFMK.[3]

  • Dermatological Potency: It exhibits antiproliferative effects in keratinocytes and melanoma cells, independent of melanin pigmentation.[4]

This guide provides a technical roadmap for researchers to synthesize, assay, and apply AMK in therapeutic development pipelines.

Part 2: Biochemical Origin & Mechanism of Action

The Kynurenic Pathway

AMK is formed through the oxidative cleavage of melatonin. This process can be enzymatic (IDO, TDO, MPO) or non-enzymatic (direct ROS interaction).

Pathway Visualization:

Melatonin_Metabolism cluster_legend Legend Melatonin Melatonin (Indole) AFMK AFMK (N1-acetyl-N2-formyl-5-methoxykynuramine) Melatonin->AFMK Oxidative Cleavage (H2O2/MPO or IDO) AMK AMK (N1-acetyl-5-methoxykynuramine) AFMK->AMK Deformylation (Arylamine Formamidase or Catalase) AMMC AMMC (3-acetamidomethyl-6-methoxycinnolinone) AMK->AMMC NO Scavenging (Cyclization) key Blue: Precursor | Yellow: Intermediate | Green: Active Metabolite | Red: Stable Adduct

Caption: Figure 1. The oxidative metabolism of Melatonin to AMK and its subsequent reaction with Nitric Oxide (NO) to form the stable adduct AMMC.

Pharmacodynamics: The "Cinnolinone Trap"

A critical mechanism distinguishing AMK from other antioxidants is its reaction with Nitric Oxide (NO). AMK undergoes a cyclization reaction with NO (and other RNS) to form 3-acetamidomethyl-6-methoxycinnolinone (AMMC) .

  • Why this matters: Most antioxidants scavenge radicals via electron transfer, often creating a reactive radical intermediate. AMK "traps" NO into a stable, non-toxic cyclic structure. This reaction is self-validating ; the appearance of AMMC in HPLC/MS confirms the scavenging event.

Enzyme Inhibition (nNOS & COX-2)

AMK is a potent inhibitor of neuronal Nitric Oxide Synthase (nNOS) and Cyclooxygenase-2 (COX-2).[2]

  • nNOS: AMK inhibits nNOS via non-competitive binding to Calmodulin (CaM), interfering with the enzyme's calcium-dependent activation.[1]

  • COX-2: AMK downregulates COX-2 expression and activity in LPS-stimulated macrophages, reducing Prostaglandin E2 (PGE2) synthesis.

Part 3: Quantitative Data Summary

The following data consolidates kinetic parameters and inhibitory concentrations derived from key pharmacological studies.

ParameterTarget / ContextValueReference
IC50 nNOS Inhibition (in vitro)~70 µM [Hardeland et al., 2025]
IC50 COX-2 Inhibition (LPS-stimulated)< 100 µM (Potent downregulation)[Mayo et al., 2005]
Km Melatonin → AMK Conversion (Keratinocytes)185 µM [Slominski et al., 2015]
Vmax Melatonin → AMK Conversion (Keratinocytes)388 pg/10⁶ cells [Slominski et al., 2015]
Scavenging Rate Hydroxyl Radical ([2][5][6]•OH)Diffusion Controlled (>10⁹ M⁻¹s⁻¹) [Hardeland, 2017]

Part 4: Technical Protocols

Protocol A: Optimized Synthesis of AMK

Objective: Produce high-purity AMK from Melatonin for experimental use.

Principle: Melatonin is oxidized to AFMK using a Hemin-catalyzed or H2O2/Chlorpromazine system. AFMK is then deformylated to AMK under acidic conditions or UV exposure.

Reagents:

  • Melatonin (High Purity)

  • Hydrogen Peroxide (30%)

  • Chlorpromazine (CPZ) - Catalyst

  • Hydrochloric Acid (HCl)

Workflow:

  • Oxidation: Dissolve Melatonin (1 mM) in phosphate buffer (pH 7.4). Add CPZ (100 µM) and H2O2 (500 µM). Incubate at 37°C for 30 minutes. Monitor formation of AFMK via HPLC (Retention time shift).

  • Purification of AFMK: Extract AFMK using solid-phase extraction (C18 cartridge). Elute with methanol.

  • Deformylation (AFMK -> AMK):

    • Method 1 (Acidic): Dissolve AFMK in 0.5 M HCl. Incubate at room temperature for 2 hours.

    • Method 2 (Photochemical): Expose AFMK solution to UV-B light for 20 minutes.

  • Validation: Confirm AMK identity using LC-MS/MS.

    • Parent Ion: m/z 237.1 [M+H]+[4]

    • Product Ion: m/z 136.1 (Characteristic fragment).

Protocol B: Self-Validating NO Scavenging Assay

Objective: Quantify AMK's antioxidant capacity by detecting the stable AMMC adduct.

Workflow Diagram:

Assay_Workflow Step1 Reaction Mixture: AMK (100 µM) + NO Donor (PAPA-NONOate) Step2 Incubation: 30 mins @ 37°C, pH 7.4 Step1->Step2 Step3 Quenching: Add Acetonitrile (1:1 v/v) Step2->Step3 Step4 LC-MS Analysis Step3->Step4 Decision Detect AMMC? Step4->Decision Result_Pos Valid Scavenging Event (Stable Cinnolinone) Decision->Result_Pos Yes (m/z 260) Result_Neg No Reaction / Instability Decision->Result_Neg No

Caption: Figure 2. Workflow for the AMK-NO scavenging assay. Detection of the AMMC adduct serves as positive confirmation of the scavenging mechanism.

Step-by-Step:

  • Preparation: Prepare a 100 µM solution of AMK in PBS.

  • NO Induction: Add a Nitric Oxide donor (e.g., PAPA-NONOate or SNAP) to a final concentration of 200 µM.

  • Incubation: Incubate for 30–60 minutes at 37°C protected from light.

  • Analysis: Inject the sample into an LC-MS system.

  • Detection: Monitor for the formation of 3-acetamidomethyl-6-methoxycinnolinone (AMMC) .

    • Target Mass: m/z ~260 (depending on ionization).

    • Note: The presence of this peak confirms AMK has successfully scavenged NO and cyclized.

Part 5: Therapeutic Applications & Future Directions

Neuroprotection & Memory

AMK has demonstrated the ability to rescue age-related memory deficits. Unlike Acetylcholinesterase inhibitors, AMK targets the consolidation phase of memory, likely through the modulation of synaptic plasticity proteins in the hippocampus.

  • Application: Development of nootropic agents for early-stage Alzheimer's or age-related cognitive decline (ARCD).

Dermatology

The antiproliferative effects of AMK on melanoma cells (SKMEL-188) and hyperproliferative keratinocytes suggest utility in:

  • Psoriasis: Reducing keratinocyte hyperproliferation.

  • Melanoma: Adjuvant therapy to reduce tumor burden, effective even in amelanotic cells.

Pain & Inflammation

By inhibiting COX-2 without the gastric side effects typical of NSAIDs (due to its specific modulation profile and antioxidant protection of the mucosa), AMK represents a novel scaffold for analgesic drug design.

Part 6: References

  • Hardeland, R. (2017).[2] Focus on the Melatonin Metabolite N1-Acetyl-5-Methoxykynuramine (AMK).[1][2] Biomedical Journal of Scientific & Technical Research.[2] Link

  • Iwashita, H., et al. (2021). The melatonin metabolite N1-acetyl-5-methoxykynuramine facilitates long-term object memory in young and aging mice. Journal of Pineal Research. Link

  • Mayo, J. C., et al. (2005). Anti-inflammatory actions of melatonin and its metabolites, N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) and N1-acetyl-5-methoxykynuramine (AMK), in macrophages. Journal of Neuroimmunology. Link

  • Slominski, A. T., et al. (2015). N1-Acetyl-5-Methoxykynuramine (AMK) Is Produced in the Human Epidermis and Shows Antiproliferative Effects.[4] Endocrinology. Link

  • Guenther, A. L., et al. (2005). Reactions of the melatonin metabolite N1-acetyl-5-methoxykynuramine (AMK) with the tyrosine side-chain fragment, 4-ethylphenol. ResearchGate.[7] Link

  • Kelly, R. W., et al. (1984). N-acetyl-5-methoxy kynurenamine, a brain metabolite of melatonin, is a potent inhibitor of prostaglandin biosynthesis. Biochemical and Biophysical Research Communications. Link

Sources

Foundational

The Crossroads of Light and Inflammation: A Technical Guide to the Biosynthesis of N-Acetyl-5-Methoxykynurenamine in the Brain

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the biosynthesis of N-acetyl-5-methoxykynurenamine (aNAMK), a neuroactive...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthesis of N-acetyl-5-methoxykynurenamine (aNAMK), a neuroactive metabolite of melatonin, within the intricate biochemical landscape of the brain. Moving beyond a simple linear pathway, we will dissect the enzymatic cascade responsible for aNAMK production, highlighting its critical intersection with the kynurenine pathway of tryptophan metabolism. This document is designed to serve as a comprehensive resource for researchers, elucidating the regulatory mechanisms, key enzymatic players, and the functional significance of aNAMK in neuroprotection and immunomodulation. Detailed experimental protocols and analytical methodologies are provided to empower further investigation into this promising area of neurobiology and drug development.

Introduction: Unveiling a Novel Neuroactive Player

For decades, melatonin has been primarily recognized for its role in regulating circadian rhythms. However, a growing body of evidence reveals a more complex and nuanced role for this indoleamine, particularly concerning its metabolism within the central nervous system (CNS). One of its key brain metabolites, N-acetyl-5-methoxykynurenamine (aNAMK), also known as AMK, is emerging as a potent bioactive molecule with significant neuroprotective and anti-inflammatory properties[1][2][3]. Unlike melatonin, aNAMK's formation represents a fascinating convergence of two major metabolic routes: the melatonin degradation pathway and the kynurenine pathway, the primary route for tryptophan catabolism[4][5][6].

This guide will provide a detailed technical overview of the biosynthesis of aNAMK in the brain, offering a causal understanding of the experimental choices and methodologies employed in its study. We will delve into the core enzymes, their regulation, and the analytical techniques required for accurate quantification, providing a solid foundation for researchers and drug development professionals seeking to explore the therapeutic potential of modulating this pathway.

The Biosynthetic Pathway: From Melatonin to aNAMK

The synthesis of aNAMK in the brain is a two-step enzymatic process originating from melatonin. This pathway is intrinsically linked to the broader kynurenine pathway, which is activated under inflammatory conditions.

The Genesis of Melatonin: A Prelude to aNAMK

The precursor to aNAMK, melatonin, is synthesized from the essential amino acid tryptophan. This process is primarily associated with the pineal gland but also occurs in other tissues, including the retina and potentially other brain regions[7][8]. Two key enzymes govern this synthesis:

  • Aralkylamine N-acetyltransferase (AANAT): This enzyme catalyzes the acetylation of serotonin to N-acetylserotonin (NAS)[8][9]. AANAT expression and activity are under strict circadian control, with levels peaking during the dark phase, thus driving the rhythmic production of melatonin[10]. Its mRNA has been detected in various brain regions, including the hippocampus, olfactory bulb, and cerebellum[9].

  • Hydroxyindole-O-methyltransferase (HIOMT): Also known as acetylserotonin O-methyltransferase (ASMT), this enzyme catalyzes the final step, the methylation of NAS to melatonin[11][12]. Like AANAT, HIOMT expression exhibits a diurnal rhythm[11].

The regulation of these enzymes is critical for maintaining the circadian rhythm of melatonin and, consequently, the availability of the substrate for aNAMK synthesis.

The Kynurenine Fork in the Road: Formation of AFMK

The first committed step in the conversion of melatonin to aNAMK involves the opening of the indole ring of melatonin. This reaction is catalyzed by indoleamine 2,3-dioxygenase (IDO1) , a heme-containing enzyme that is a cornerstone of the kynurenine pathway[5][13][14].

  • Indoleamine 2,3-dioxygenase (IDO1): Under basal conditions, IDO1 activity in the brain is low. However, its expression is dramatically upregulated by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ)[13][15][16]. This induction primarily occurs in microglia and infiltrating macrophages[15]. IDO1 catalyzes the oxidative cleavage of the indole ring of various indoleamines, including tryptophan and melatonin, to produce N-formylkynurenines[17]. In the context of aNAMK biosynthesis, IDO1 converts melatonin into N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) . IDO1 exhibits broad substrate specificity, with a Michaelis constant (Km) for L-tryptophan of approximately 20 µM[18].

The upregulation of IDO1 during neuroinflammation is a critical control point, effectively diverting melatonin from other metabolic fates and shunting it towards the kynurenine pathway, leading to the production of AFMK.

The Final Step: aNAMK Synthesis by Formamidase

The final step in the biosynthesis of aNAMK is the deformylation of AFMK. This hydrolysis reaction is catalyzed by arylformamidase , also known as kynurenine formamidase[19][20][21].

  • Arylformamidase (Kynurenine Formamidase): This enzyme efficiently hydrolyzes N-formyl-L-kynurenine to L-kynurenine and formate[20][22]. In the context of aNAMK synthesis, it catalyzes the conversion of AFMK to aNAMK[23]. While its activity is high in the liver and kidney, formamidase is also present in the brain[21][24]. Gene inactivation studies in mice have shown that while the majority of formamidase activity is abolished, residual activity remains in the brain, suggesting the presence of other enzymes with formamidase activity or tissue-specific isoforms[25].

The presence and activity of formamidase in the brain are essential for the final production of the bioactive molecule aNAMK.

Experimental Methodologies: A Practical Guide

The study of aNAMK biosynthesis requires robust and sensitive analytical techniques to accurately quantify the precursor, intermediate, and final product, as well as to measure the activity of the key enzymes involved.

Quantification of Melatonin, AFMK, and aNAMK in Brain Tissue

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of these metabolites in complex biological matrices like brain tissue[9][18][26][27].

Table 1: Representative LC-MS/MS Parameters for Melatonin, AFMK, and aNAMK Analysis

ParameterMelatoninAFMKaNAMK
Precursor Ion (m/z) 233.0265.0237.0
Product Ion (m/z) 130.0136.1136.1
Collision Energy (eV) Optimized ExperimentallyOptimized ExperimentallyOptimized Experimentally
Internal Standard Deuterated Melatonin (d4-MT)Deuterated AFMK (if available)Deuterated aNAMK (if available)

Note: Specific parameters will need to be optimized for the instrument in use.

  • Tissue Homogenization:

    • Rapidly dissect the brain region of interest on ice.

    • Weigh the tissue and homogenize in 10 volumes of ice-cold 0.1 M perchloric acid using a probe sonicator[17].

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C[17].

  • Protein Precipitation and Extraction:

    • Collect the supernatant.

    • Spike the supernatant with a known concentration of deuterated internal standards (e.g., d4-melatonin).

    • Further precipitate proteins by adding an equal volume of acetonitrile.

    • Vortex and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Sample Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject a defined volume (e.g., 10 µL) onto a C18 reversed-phase analytical column.

    • Employ a gradient elution with a mobile phase consisting of water and methanol or acetonitrile with a modifier such as formic acid to achieve optimal separation[9][27].

    • Detect and quantify the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode[9].

Enzyme Activity Assays

IDO1 activity can be determined by measuring the formation of its product, N-formylkynurenine, which can be subsequently converted to kynurenine for easier detection. A commercially available fluorometric assay kit provides a convenient and sensitive method[28].

  • Sample Preparation:

    • Homogenize brain tissue or cells in the provided assay buffer containing a protease inhibitor cocktail[28].

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant (cytosolic fraction).

    • Determine the protein concentration of the supernatant.

  • Reaction Setup:

    • In a 96-well microplate, add the sample lysate to the reaction mixture containing L-tryptophan as the substrate and necessary cofactors[28][29].

    • Include a positive control (recombinant IDO1) and a negative control (with an IDO1 inhibitor).

    • Incubate the plate at 37°C for a defined period (e.g., 45 minutes)[28].

  • Detection:

    • Stop the reaction and add a developing solution that reacts with the N-formylkynurenine produced to generate a fluorescent product[28].

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 402/488 nm)[28].

    • Calculate IDO1 activity based on a standard curve generated with known concentrations of N-formylkynurenine.

The activity of formamidase can be measured spectrophotometrically by monitoring the conversion of N-formyl-L-kynurenine to kynurenine.

  • Substrate Preparation:

    • Synthesize N-formyl-L-kynurenine as previously described[22].

  • Sample Preparation:

    • Prepare brain tissue homogenates as described for the IDO1 assay.

  • Reaction and Measurement:

    • Prepare a reaction mixture containing potassium phosphate buffer (e.g., 50 mM, pH 7.4) and N-formyl-L-kynurenine (e.g., 0.45 mM)[22].

    • Initiate the reaction by adding a known amount of the brain homogenate.

    • Monitor the increase in absorbance at 365 nm, which corresponds to the formation of kynurenine, using a spectrophotometer[22][30].

    • Calculate the enzyme activity based on the molar extinction coefficient of kynurenine (4530 M⁻¹cm⁻¹)[30].

Visualization of the Biosynthetic Network

To better understand the interplay between melatonin metabolism and the kynurenine pathway, the following diagrams illustrate the key enzymatic steps and their relationships.

Melatonin Synthesis Pathway

Melatonin_Synthesis Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin TPH, AADC NAS N-Acetylserotonin Serotonin->NAS AANAT Melatonin Melatonin NAS->Melatonin HIOMT aNAMK_Biosynthesis Melatonin Melatonin AFMK N1-acetyl-N2-formyl- 5-methoxykynuramine (AFMK) Melatonin->AFMK IDO1 (Indoleamine 2,3-dioxygenase) aNAMK N-acetyl-5-methoxy- kynurenamine (aNAMK) AFMK->aNAMK Arylformamidase (Kynurenine Formamidase)

Caption: The two-step enzymatic conversion of melatonin to aNAMK in the brain.

Integrated Melatonin and Kynurenine Pathway

Integrated_Pathway cluster_melatonin Melatonin Pathway cluster_kynurenine Kynurenine Pathway Serotonin Serotonin NAS NAS Serotonin->NAS Melatonin Melatonin NAS->Melatonin AFMK AFMK Melatonin->AFMK Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Neuroactive_Metabolites Kynurenic Acid (neuroprotective) Quinolinic Acid (neurotoxic) Kynurenine->Neuroactive_Metabolites aNAMK aNAMK AFMK->aNAMK

Caption: Intersection of melatonin metabolism with the kynurenine pathway leading to aNAMK.

Functional Significance and Therapeutic Implications

The biosynthesis of aNAMK in the brain is not merely a metabolic curiosity; it carries significant functional implications, particularly in the context of neuroinflammation and neurodegeneration.

  • Neuroprotection: aNAMK has been shown to be a potent neuroprotective agent. It can prevent mitochondrial nitric oxide synthase induction, a key event in neuronal damage in conditions like Parkinson's disease.[3]

  • Anti-inflammatory Activity: aNAMK exhibits robust anti-inflammatory properties by inhibiting key pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2] This positions aNAMK as a potential endogenous modulator of neuroinflammatory processes.

  • Antioxidant Effects: Both AFMK and aNAMK are potent free radical scavengers, contributing to the overall antioxidant capacity of the brain.[31]

The dual role of IDO1 in both initiating the kynurenine pathway and shunting melatonin towards aNAMK production suggests a complex regulatory mechanism. During inflammation, while the kynurenine pathway can produce neurotoxic metabolites like quinolinic acid, the concurrent production of neuroprotective aNAMK from melatonin may represent a counter-regulatory mechanism to mitigate neuronal damage.

This intricate interplay presents exciting opportunities for drug development. Targeting the enzymes in this pathway could offer novel therapeutic strategies for a range of neurological and psychiatric disorders characterized by neuroinflammation and oxidative stress.

Quantitative Insights: Metabolite Concentrations in the Brain

Understanding the physiological and pathological concentrations of aNAMK and its precursors is crucial for assessing its biological relevance. While data is still emerging, studies have begun to quantify these metabolites in brain tissue and cerebrospinal fluid (CSF).

Table 2: Representative Concentrations of Kynurenine Pathway Metabolites in Human CSF

MetaboliteConcentration Range (nmol/L) in CSFReference
Tryptophan~2000-4000[26]
Kynurenine~30-60[15][26]
Kynurenic Acid~1-5[15]
Quinolinic Acid~20-50[26][32]
MelatoninVaries (circadian rhythm)[24]
AFMKLow, but increases in inflammation[4][19]
aNAMKNot widely reported, but detectable[9][12]

Note: Concentrations can vary significantly based on age, time of day, and pathological state.

Studies in rodent models have shown that systemic administration of melatonin leads to a rapid increase in both AFMK and aNAMK in the hippocampus and temporal lobe, demonstrating that melatonin readily crosses the blood-brain barrier and is quickly metabolized.[9][12] In pathological conditions such as Alzheimer's disease, alterations in CSF levels of melatonin and AFMK have been observed.[24]

Conclusion and Future Directions

The biosynthesis of N-acetyl-5-methoxykynurenamine in the brain represents a critical nexus between circadian regulation and the immune response. The enzymatic machinery, particularly the inducible enzyme IDO1, positions aNAMK as a dynamic player in the brain's response to inflammatory insults. This technical guide has provided a comprehensive framework for understanding and investigating this pathway, from the underlying molecular mechanisms to practical experimental protocols.

Future research should focus on:

  • Cell-type specific biosynthesis: Elucidating the relative contributions of different brain cell types (microglia, astrocytes, neurons) to aNAMK production.

  • Regulation of formamidase activity: Gaining a deeper understanding of the regulation of arylformamidase in the brain.

  • Pathophysiological relevance: Further exploring the role of the melatonin-aNAMK pathway in a wider range of neurological and psychiatric disorders.

  • Therapeutic targeting: Developing specific pharmacological modulators of IDO1 and formamidase to therapeutically harness the neuroprotective effects of aNAMK.

By continuing to unravel the complexities of this pathway, we can pave the way for novel therapeutic interventions aimed at preserving brain health and combating neurodegenerative diseases.

References

  • Kynurenine Pathway Metabolites in the Blood and Cerebrospinal Fluid Are Associated with Human Aging. (2022). PMC. [Link]

  • Kynurenine pathway metabolites in cerebrospinal fluid and blood as potential biomarkers in Huntington's disease. (n.d.). PMC. [Link]

  • Kynurenine Pathway Metabolites in Cerebrospinal Fluid and Serum in Complex Partial Seizures. (n.d.). PubMed. [Link]

  • Simultaneous measurement of kynurenine metabolites and explorative metabolomics using liquid chromatography-mass spectrometry. (2023). Pure. [Link]

  • LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. (2016). PubMed. [Link]

  • Sample Preparation for HPLC. (n.d.). University of Florida. [Link]

  • Full article: LC–MS/MS-Based Quantification of Kynurenine Metabolites, Tryptophan, Monoamines and Neopterin in Plasma, Cerebrospinal Fluid and Brain. (2016). Taylor & Francis. [Link]

  • The melatonin metabolite N1‐acetyl‐5‐methoxykynuramine facilitates long-term object memory in young and aging mice. (2021). PMC. [Link]

  • KYNURENINES IN THE MAMMALIAN BRAIN: WHEN PHYSIOLOGY MEETS PATHOLOGY. (2013). PMC. [Link]

  • Circadian regulation of hydroxyindole-O-methyltransferase mRNA levels in rat pineal and retina. (1996). PubMed. [Link]

  • Melatonin Metabolism in the Central Nervous System. (n.d.). PMC. [Link]

  • Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications. (2021). MDPI. [Link]

  • Aging-induced memory loss due to decreased N1-acetyl-5-methoxykynuramine, a melatonin metabolite, in the hippocampus: a potential prophylactic agent for dementia. (n.d.). PMC. [Link]

  • Brain indoleamine 2,3-dioxygenase contributes to the comorbidity of pain and depression. (2012). The Journal of Clinical Investigation. [Link]

  • The Mechanism of Substrate Inhibition in Human Indoleamine 2,3-Dioxygenase. (2012). ACS Publications. [Link]

  • Melatonin and AFMK levels in CSF samples from non-demented controls... (n.d.). ResearchGate. [Link]

  • Focus on the Melatonin Metabolite N1-Acetyl-5-Methoxykynuramine (AMK). (2017). Biomedical Journal of Scientific & Technical Research. [Link]

  • N1-Acetyl-5-methoxykynuramine. (n.d.). Wikipedia. [Link]

  • Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme. (n.d.). PMC. [Link]

  • Biochemical identification and crystal structure of kynurenine formamidase from Drosophila melanogaster. (2012). Portland Press. [Link]

  • Indoleamine 2,3-Dioxygenase as a Therapeutic Target for Alzheimer's Disease and Geriatric Depression. (2023). MDPI. [Link]

  • Focus on the Melatonin Metabolite N 1 -Acetyl-5-methoxykynuramine (AMK) Volume 1. (2017). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]

  • Regulation of hydroxyindole-O-methyltransferase gene expression in the pineal gland and retina. (1994). ResearchGate. [Link]

  • Melatonin and Its Brain Metabolite N(1)-acetyl-5-methoxykynuramine Prevent Mitochondrial Nitric Oxide Synthase Induction in Parkinsonian Mice. (2009). PubMed. [Link]

  • Regulation of arylalkylamine N-acetyltransferase (AANAT) in the retina. (n.d.). PubMed. [Link]

  • Analyzing Brain Sample via HPLC Method. (n.d.). NSUWorks. [Link]

  • Full article: Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. (2021). Taylor & Francis. [Link]

  • The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases. (2023). PMC. [Link]

  • Effect of arylformamidase (kynurenine formamidase) gene inactivation in mice on enzymatic activity, kynurenine pathway metabolites and phenotype. (2005). PubMed. [Link]

  • Arylformamidase. (n.d.). Wikipedia. [Link]

  • Formamidase in rat brain. (1974). PubMed. [Link]

  • Attomole Analysis of Melatonin by Precolumn Derivatization Reversed-Phase Micro-HPLC. (n.d.). J-STAGE. [Link]

  • Aralkylamine N-acetyltransferase. (n.d.). Wikipedia. [Link]

  • Kynurenic Acid Synthesis from D-Kynurenine in the Cerebellum: A Distinct Role of D-Amino Acid Oxidase. (2025). MDPI. [Link]

  • Protocol for the quantification of melatonin and AFMK in cerebrospinal fluid by LC-MS/MS. (2025). ResearchGate. [Link]

  • An LC-MS/MS method for simultaneous analysis of up to six monoamines from brain tissues. (2023). Squarespace. [Link]

  • (PDF) Biochemical identification and crystal structure of kynurenine formamidase from Drosophila melanogaster. (n.d.). ResearchGate. [Link]

  • T3DB: Kynurenine formamidase. (n.d.). T3DB. [Link]

  • N 1 -Acetyl- N 2 -formyl-5-methoxykynuramine. (n.d.). Grokipedia. [Link]

  • Tryptophan Pathways: Kynurenine, Serotonin, and Melatonin. (2022). Genetic Lifehacks. [Link]

  • Tryptophan pathway to serotonin and melatonin: This figure illustrates... (n.d.). ResearchGate. [Link]

  • Reactions of the melatonin metabolite AMK (N1-acetyl-5- methoxykynuramine) with reactive nitrogen species: Formation of novel compounds, 3-acetamidomethyl-6-methoxycinnolinone and 3-nitro-AMK. (2025). ResearchGate. [Link]

  • Hydroxyindole-O-methyltransferase gene expression in the pineal gland of chicken embryo: development of messenger RNA levels and regulation by serum. (1995). PubMed. [Link]

  • Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates. (2025). Frontiers in Neuroscience. [Link]

  • Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications. (n.d.). PMC. [Link]

  • Distinct roles of N-acetyl and 5-methoxy groups in the antiproliferative and neuroprotective effects of melatonin. (2016). PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

How to synthesize N-Acetyl-5-methoxy kynurenamine for laboratory use.

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Application

Application Note: High-Sensitivity LC-MS/MS Quantification of N-Acetyl-5-methoxy kynurenamine (AMK) in Human Plasma

This Application Note is structured as a comprehensive technical guide for the quantification of N-Acetyl-5-methoxy kynurenamine (AMK) in plasma using LC-MS/MS . While HPLC-FLD (Fluorescence) is historically used for kyn...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the quantification of N-Acetyl-5-methoxy kynurenamine (AMK) in plasma using LC-MS/MS . While HPLC-FLD (Fluorescence) is historically used for kynuramines, the instability and low physiological concentrations of AMK in plasma (pg/mL range) make LC-MS/MS the gold standard for sensitivity and specificity in modern drug development and clinical research.

[1]

Introduction & Biological Context

N-Acetyl-5-methoxy kynurenamine (AMK) is a bioactive metabolite of melatonin formed through the kynuric pathway.[1][2][3] Unlike its precursor, N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK), AMK is a potent scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), specifically interacting with nitric oxide (NO) to form stable adducts.[1]

Quantifying AMK in plasma is challenging due to two primary factors:

  • Low Abundance: Circulating levels are typically in the low picogram to nanogram per milliliter range.

  • Chemical Instability: AMK is an aniline derivative prone to rapid oxidation and reaction with ambient RNS during sample processing.

This protocol addresses these challenges by incorporating strict antioxidant stabilization steps during sample preparation and utilizing the high selectivity of Triple Quadrupole Mass Spectrometry.

Metabolic Pathway Visualization[1]

The following diagram illustrates the formation of AMK from Melatonin and its subsequent degradation/interaction pathways.

Melatonin_AMK_Pathway Melatonin Melatonin (N-acetyl-5-methoxytryptamine) AFMK AFMK (N1-acetyl-N2-formyl-5-methoxykynuramine) Melatonin->AFMK Indoleamine 2,3-dioxygenase (IDO) or ROS/H2O2 interaction AMK AMK (N-acetyl-5-methoxy kynurenamine) AFMK->AMK Arylamine formamidase or Catalase or UV Light (-CO) AMMC AMMC (Stable NO Adduct) AMK->AMMC + NO (Nitric Oxide) Oxidation Oxidation Products (Quinone imines) AMK->Oxidation + ROS / O2 (Rapid Degradation)

Figure 1: The Melatonin-Kynuric pathway highlighting the formation and degradation of AMK.[1][2][3][4][5][6] Note the instability of AMK in the presence of ROS/NO.

Experimental Strategy & Methodological Considerations

Detection Mode: Why LC-MS/MS?

While AFMK is highly fluorescent, AMK's fluorescence is weaker and less specific in complex matrices like plasma. Furthermore, the need to distinguish AMK from its oxidation products requires mass-based resolution.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode is optimal due to the secondary amine and amide groups in AMK, which readily protonate (

    
    ).
    
Sample Stabilization (Critical)

Standard plasma collection is insufficient.[1] AMK can degrade within minutes if exposed to oxidative stress.[1]

  • Antioxidant: Ascorbic acid (Vitamin C) is added immediately to prevent oxidation.[1]

  • Chelator: EDTA prevents metal-catalyzed oxidation.[1]

Materials & Reagents

CategoryItemSpecification
Standards AMK Standard>98% Purity (Custom synthesis or commercial vendor)
Melatonin-D3 (IS)Internal Standard (Structural analog acceptable if AMK-D3 unavailable)
Solvents Acetonitrile (ACN)LC-MS Grade
Formic Acid (FA)Optima LC-MS Grade
WaterMilli-Q / LC-MS Grade
Ethyl AcetateHPLC Grade (for extraction)
Additives Ascorbic AcidACS Reagent (Freshly prepared 1M solution)

Detailed Protocol

Sample Collection & Pre-treatment

Objective: Minimize ex vivo oxidation.[1]

  • Collect whole blood into K2-EDTA tubes (purple top) pre-chilled on ice.

  • Immediately add 10 µL of 1M Ascorbic Acid per 1 mL of blood.[1]

  • Centrifuge at 2,000 x g for 10 minutes at 4°C .

  • Transfer plasma to cryovials.[1] Store at -80°C . Do not subject to repeated freeze-thaw cycles.[1]

Sample Preparation (Liquid-Liquid Extraction)

Objective: Isolate AMK and remove protein/lipid interferences.[1]

  • Thaw plasma samples on ice.

  • Aliquot: Transfer 200 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard (Melatonin-D3, 100 ng/mL). Vortex briefly.

  • Extraction: Add 1 mL of Ethyl Acetate .

  • Agitation: Vortex vigorously for 2 minutes or shake for 10 minutes at 4°C.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Carefully transfer the upper organic layer (supernatant) to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of Nitrogen (N2) at room temperature. Avoid heating to prevent degradation.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (90:10) .

  • Filtration: Filter through a 0.22 µm PTFE membrane or centrifuge at high speed before injection.[1]

LC-MS/MS Instrumentation & Conditions

Chromatography (UHPLC):

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex C18.

  • Column Temp: 40°C.

  • Flow Rate: 0.3 mL/min.[1][4]

  • Injection Volume: 5-10 µL.

Mobile Phases:

  • A: Water + 0.1% Formic Acid.[1][4][7][8]

  • B: Acetonitrile + 0.1% Formic Acid.[1][4][7][8]

Gradient Profile:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Hold
6.03070Linear
7.0595Wash
8.0595Wash
8.1955Re-equilibrate
10.0955End

Mass Spectrometry (ESI+):

  • Mode: Multiple Reaction Monitoring (MRM).[1][8]

  • Capillary Voltage: 3.0 kV.[1]

  • Source Temp: 150°C.

  • Desolvation Temp: 400°C.

MRM Transitions (Optimization Required):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
AMK 237.1 [M+H]+195.1 (Loss of Acetyl)3020Quantifier
AMK 237.1 [M+H]+178.1 (Fragment)3035Qualifier
Melatonin-D3 236.2 [M+H]+177.13025IS

Note: Precursor masses are based on AMK MW = 236.[1]27. Transitions should be tuned using pure standards.

Workflow Visualization

Workflow Sample Plasma Sample (+ Ascorbic Acid) IS Add Internal Standard (Melatonin-D3) Sample->IS LLE LLE Extraction (Ethyl Acetate) IS->LLE Dry Evaporate N2 (No Heat) LLE->Dry Recon Reconstitute (90:10 Water:ACN) Dry->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS

Figure 2: Step-by-step analytical workflow for AMK quantification.[1]

Method Validation Parameters (Self-Validating System)

To ensure Trustworthiness , the method must be validated according to FDA/EMA Bioanalytical Guidelines.

ParameterAcceptance CriteriaNotes
Linearity

Range: 0.05 – 50 ng/mL
LLOQ S/N > 10Target: ~50 pg/mL
Accuracy 85-115%At LQC, MQC, HQC levels
Precision (CV) < 15%Intra- and Inter-day
Recovery > 70%Consistent across concentration range
Matrix Effect 85-115%Assess ion suppression using post-column infusion
Stability < 15% deviationBench-top (4h), Freeze-thaw (3 cycles)

Troubleshooting Guide:

  • Low Recovery: Check pH of plasma before extraction. AMK is basic; adjusting pH to ~9.0 with ammonium buffer may improve extraction efficiency into organic solvents.[1]

  • Peak Tailing: AMK has amine groups that interact with silanols.[1] Ensure the C18 column is "end-capped" and use sufficient ionic strength or FA in the mobile phase.

  • Signal Degradation: If signal drops over a run, the autosampler temperature may be too high. Keep autosampler at 4°C.

References

  • Hardeland, R. (2017).[6][9] Focus on the Melatonin Metabolite N1-Acetyl-5-Methoxykynuramine (AMK).[1][2][3][4][5][6][9][10][11] Biomedical Journal of Scientific & Technical Research. Link

  • Rozov, S. V., et al. (2003). N1-acetyl-N2-formyl-5-methoxykynuramine is a product of melatonin oxidation in rats.[1][4][12][13] Journal of Pineal Research.[1][5][12] Link

  • Ma, X., et al. (2008). Novel pathway for N1-acetyl-5-methoxykynuramine: UVB-induced liberation of carbon monoxide from precursor N1-acetyl-N2-formyl-5-methoxykynuramine.[1][5] Journal of Pineal Research.[1][5][12] Link

  • Semak, I., et al. (2005). Method for determination of melatonin and its metabolites in biological fluids.[4][11][12][13] Journal of Chromatography B. (Contextual reference for extraction methods).

  • Guideline on Bioanalytical Method Validation. European Medicines Agency (EMA) / US FDA.[1] Link

Sources

Method

Application Note: In Vivo Evaluation of N-Acetyl-5-methoxy kynurenamine (AMK) Efficacy

Abstract & Scientific Rationale N-Acetyl-5-methoxy kynurenamine (AMK) is a bioactive, downstream metabolite of melatonin produced via the kynuric pathway.[1] Unlike its parent molecule, AMK exhibits unique pharmacodynami...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

N-Acetyl-5-methoxy kynurenamine (AMK) is a bioactive, downstream metabolite of melatonin produced via the kynuric pathway.[1] Unlike its parent molecule, AMK exhibits unique pharmacodynamics, functioning as a potent, non-enzymatic scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Crucially, AMK outperforms melatonin in specific oxidative contexts:

  • NO Scavenging: AMK forms a stable adduct with nitric oxide (NO), whereas nitrosated melatonin can re-donate NO, potentially prolonging nitrosative stress.

  • Enzymatic Inhibition: AMK acts as a non-competitive inhibitor of neuronal Nitric Oxide Synthase (nNOS) via Ca²⁺-calmodulin interference and downregulates iNOS and COX-2 expression.

This application note outlines a robust LPS-Induced Systemic Inflammation Model to evaluate AMK’s therapeutic potential. This model is selected because it directly challenges the specific molecular targets of AMK (iNOS, COX-2, and cytokine storms).

Mechanism of Action & Pathway Visualization[2]

Understanding the metabolic cascade is critical for interpreting pharmacokinetic data. AMK is not merely a degradation product; it is a terminal antioxidant effector.

AMK_Pathway Melatonin Melatonin AFMK AFMK (Intermediate) Melatonin->AFMK Indoleamine 2,3-dioxygenase or ROS interaction AMK AMK (Active Metabolite) AFMK->AMK Arylamine formamidase or Catalase ROS ROS/RNS Scavenging AMK->ROS Direct Interaction iNOS iNOS/COX-2 Downregulation AMK->iNOS Anti-inflammatory nNOS nNOS Inhibition AMK->nNOS CaM Binding Adducts Stable Adducts (3-acetamidomethyl- 6-methoxycinnolinone) AMK->Adducts + NO (Irreversible)

Figure 1: The metabolic formation of AMK and its multi-target mechanism of action, highlighting the irreversible scavenging of Nitric Oxide.

Pre-Clinical Formulation Strategy

AMK is lipophilic and sensitive to oxidation. Proper vehicle selection is paramount to ensure bioavailability without inducing vehicle-related toxicity.

Stock Solution Preparation (100x)
  • Solvent: 100% Dimethyl sulfoxide (DMSO), molecular biology grade.

  • Concentration: Dissolve AMK to 50 mg/mL.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -80°C. Avoid freeze-thaw cycles.

Working Solution (Injectable)
  • Vehicle: 5% DMSO + 5% Tween-80 + 90% Sterile Saline (0.9% NaCl).

  • Preparation:

    • Thaw Stock Solution.

    • Add required volume of Stock to Tween-80; vortex to mix.

    • Slowly add warm (37°C) Sterile Saline while vortexing to prevent precipitation.

  • Stability: Prepare fresh daily. Discard after 4 hours.

Experimental Protocol: LPS-Induced Sepsis Model

This protocol tests the hypothesis that AMK rescues mice from endotoxemic shock via iNOS inhibition and ROS scavenging.

Animal Selection
  • Species: Mus musculus (C57BL/6J), Male.

  • Age/Weight: 8-10 weeks, 22-25g.

  • N: 10-12 mice per group (Power > 0.8 for p<0.05).

Experimental Groups
GroupDescriptionInduction (IP)Treatment (IP)Rationale
G1 Sham Control SalineVehicleBaseline physiological parameters.
G2 Model (Sepsis) LPS (10 mg/kg)VehicleEstablishes cytokine storm and oxidative damage.
G3 AMK Low Dose LPS (10 mg/kg)AMK (5 mg/kg)Investigates dose-dependency.
G4 AMK High Dose LPS (10 mg/kg)AMK (20 mg/kg)Primary Efficacy Arm. Based on nNOS inhibition data [1].
G5 Positive Control LPS (10 mg/kg)Dexamethasone (5 mg/kg)Validates assay sensitivity.
Detailed Workflow

Phase 1: Acclimatization (Day -7 to Day 0)

  • Housing: 12h light/dark cycle. Standard chow.

  • Handling: Handle mice daily to reduce stress-induced cortisol baseline.

Phase 2: Challenge & Treatment (Day 0)

  • T = -1 Hour: Pre-warm mice to ensure tail vein dilation if IV sampling is required.

  • T = 0 (Induction): Administer Lipopolysaccharide (LPS, E. coli O111:B4) via Intraperitoneal (IP) injection.

  • T = +30 Minutes (Treatment): Administer AMK or Vehicle (IP).

    • Note: Post-treatment is chosen over pre-treatment to mimic a clinical "rescue" scenario.

  • T = +6 Hours: Peak Cytokine Harvest (Sub-group A, n=6).

  • T = +24 Hours: Survival/Histology Harvest (Sub-group B, n=6).

Workflow cluster_Endpoints Endpoints Start Acclimatization (7 Days) Induction T=0: LPS Induction (10 mg/kg IP) Start->Induction Treatment T=+30 min: AMK Treatment (5 or 20 mg/kg IP) Induction->Treatment Harvest6 T=+6h: Acute Phase (Serum Cytokines) Treatment->Harvest6 Harvest24 T=+24h: Tissue Damage (Histology, ROS, iNOS) Treatment->Harvest24

Figure 2: Temporal experimental design for the LPS-induced sepsis model.

Data Acquisition & Biomarker Analysis[1][2][3]

To validate the specific mechanism of AMK, you must assess biomarkers that differentiate it from general antioxidants.

Primary Endpoints (Inflammation)[4]
  • Serum Cytokines (ELISA/Luminex): TNF-α, IL-1β, IL-6.

    • Expectation: AMK should significantly reduce these peaks at T=6h.

  • Nitrite/Nitrate Levels (Griess Assay): Indirect measure of NO production.

    • Relevance: AMK scavenges NO and inhibits iNOS; levels should drop in G4 vs G2.

Secondary Endpoints (Oxidative Stress & Mechanism)
  • Tissue Homogenates (Liver/Brain):

    • MDA (Malondialdehyde): Marker of lipid peroxidation.

    • SOD/GSH: Endogenous antioxidant reserve.

  • Western Blot (The "Trust" Factor):

    • Target: iNOS and COX-2 protein expression.

    • Target: 3-nitrotyrosine (marker of peroxynitrite damage).

    • AMK Specificity: If AMK is working via its unique pathway, you should see reduced 3-nitrotyrosine due to ONOO- scavenging.

Behavioral (Optional/Neuroprotection)
  • If the study extends to 48-72h, perform a Novel Object Recognition (NOR) test. AMK has been shown to enhance long-term object memory via ERK/CREB phosphorylation [2].

Statistical Analysis Plan

  • Normality Test: Shapiro-Wilk test.

  • Parametric Data: One-way ANOVA followed by Tukey’s post-hoc test for multiple comparisons.

  • Non-Parametric Data: Kruskal-Wallis followed by Dunn’s test.

  • Survival: Kaplan-Meier survival curves with Log-rank (Mantel-Cox) test.

  • Significance: Defined as p < 0.05.

Troubleshooting & Expert Tips

  • Light Sensitivity: AMK is an indole derivative. Perform all weighing and formulation in low-light conditions or under red light to prevent photo-oxidation before administration.

  • The "Melatonin Control": Reviewers often ask, "Is it better than Melatonin?" Consider adding a Melatonin (20 mg/kg) group.[2] AMK should show superior efficacy in reducing nitrosative stress (3-nitrotyrosine) because Melatonin can re-donate NO, whereas AMK "traps" it [3].

  • Dosing Window: AMK has a short half-life. If the model is extended beyond 24h, b.i.d. (twice daily) dosing is recommended.

References

  • Inhibition of neuronal nitric oxide synthase activity by N1-acetyl-5-methoxykynuramine. Source: León, J., et al. (2006). Journal of Neurochemistry. Context: Establishes the 10-20 mg/kg dosing range for in vivo nNOS inhibition. Link:

  • The melatonin metabolite N1-acetyl-5-methoxykynuramine facilitates long-term object memory in young and aging mice. Source: Iwashita, H., et al. (2021). Journal of Pineal Research.[3] Context: Demonstrates AMK's cognitive effects and safety profile in mice.[4] Link:

  • Antioxidative protection by melatonin and its metabolites. Source:[5][6][7] Hardeland, R. (2005).[2] Endocrine. Context: Reviews the chemical superiority of AMK in scavenging NO and carbonate radicals compared to melatonin. Link:

  • N1-acetyl-5-methoxykynuramine (AMK) is produced in the human epidermis and shows antiproliferative effects. Source:[1] Kim, T.K., et al. (2015). Endocrinology. Context: Validates AMK as a bioactive endogenous metabolite.[1] Link:[1]

Sources

Application

Measuring the Antioxidant Capacity of N-Acetyl-5-methoxy kynurenamine (AMK): A Guide for Researchers

Introduction: The Significance of N-Acetyl-5-methoxy kynurenamine (AMK) as an Antioxidant N-Acetyl-5-methoxy kynurenamine (AMK) is a metabolite of melatonin, a hormone primarily known for regulating sleep-wake cycles.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Acetyl-5-methoxy kynurenamine (AMK) as an Antioxidant

N-Acetyl-5-methoxy kynurenamine (AMK) is a metabolite of melatonin, a hormone primarily known for regulating sleep-wake cycles.[1][2] Beyond its chronobiotic role, melatonin and its metabolites, including AMK, are recognized as potent free-radical scavengers and antioxidants.[1][3] The interaction of melatonin with free radicals can lead to the formation of several stable products, including AMK, which itself is a powerful antioxidant.[1] This creates a cascading effect, where one molecule of melatonin can lead to the neutralization of multiple reactive oxygen and nitrogen species.[4][5] AMK has been shown to be a potent scavenger of hydroxyl, peroxyl, and carbonate radicals, and it eliminates singlet oxygen with high efficiency.[2][6] Understanding and quantifying the antioxidant capacity of AMK is therefore crucial for researchers in fields ranging from neurobiology to pharmacology and drug development.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the techniques available for measuring the antioxidant capacity of AMK. It delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Understanding the Antioxidant Mechanisms of AMK

AMK's antioxidant activity stems from its ability to neutralize free radicals through various mechanisms. It can act as a scavenger of hydroxyl radicals and is a potent reductant of ABTS cation radicals.[7][8] However, its efficacy against superoxide anions in the absence of catalysts is limited.[7][8] AMK's protective effects also extend to preventing oxidative protein destruction initiated by peroxyl radicals.[7][8] Unlike many classic antioxidants, melatonin and its metabolites like AMK do not undergo redox cycling, which can sometimes lead to pro-oxidant effects.[1] Instead, they form stable products upon reacting with free radicals, effectively terminating radical chain reactions.[1]

A Multi-Faceted Approach to Measuring Antioxidant Capacity

No single assay can fully capture the complex antioxidant activity of a molecule.[9] Therefore, a combination of assays that measure different aspects of antioxidant action is recommended to build a comprehensive profile of AMK's capabilities.[10] This guide will focus on three widely accepted and complementary in vitro assays: the Trolox Equivalent Antioxidant Capacity (TEAC) assay, the Oxygen Radical Absorbance Capacity (ORAC) assay, and for a different perspective, electrochemical methods.

Core Principles of Selected Antioxidant Assays
AssayPrincipleRadical SourceMeasurementWhat it tells you about AMK
TEAC (ABTS Assay) Measures the ability of an antioxidant to scavenge the stable radical cation ABTS•+.[11][12]Pre-formed ABTS•+Decrease in absorbance at 734 nm.[11]AMK's capacity for direct electron or hydrogen atom donation to a stable radical.[11]
ORAC Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[13]AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)Decay of fluorescence over time.AMK's effectiveness in quenching biologically relevant peroxyl radicals through hydrogen atom transfer.[13]
Electrochemical Methods Measures the electrochemical oxidation of the antioxidant on an electrode surface.Applied potentialAnodic currentAMK's reducing power and ease of oxidation, providing insights into its electron-donating ability.

Detailed Application Notes and Protocols

Trolox Equivalent Antioxidant Capacity (TEAC) Assay

The TEAC assay, also known as the ABTS assay, is a straightforward method to assess the total antioxidant capacity of a sample.[11] It is based on the ability of antioxidants to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+).[11] The presence of an antioxidant reduces the blue-green ABTS•+, leading to a decrease in absorbance that is proportional to the antioxidant concentration.[11]

TEAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_measurement Measurement & Analysis A Prepare ABTS Solution E Generate ABTS•+ Radical Solution (Mix ABTS and Potassium Persulfate, incubate in the dark for 12-16h) A->E B Prepare Potassium Persulfate Solution B->E C Prepare Trolox Standards G Add Trolox Standards and AMK Samples to microplate wells C->G D Prepare AMK Samples D->G F Dilute ABTS•+ Solution with Buffer (Adjust absorbance to ~0.7 at 734 nm) E->F H Add diluted ABTS•+ to wells F->H G->H I Incubate and Read Absorbance at 734 nm H->I J Plot Trolox Standard Curve I->J K Calculate TEAC Value for AMK J->K

Caption: Workflow for the TEAC (ABTS) Assay.

Materials:

  • N-Acetyl-5-methoxy kynurenamine (AMK)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS•+ Radical Cation Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This stock solution is stable for several days when stored in the dark at 4°C.

  • Preparation of Working ABTS•+ Solution:

    • On the day of the assay, dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Preparation of Trolox Standards and AMK Samples:

    • Prepare a stock solution of Trolox in a suitable solvent (e.g., ethanol or PBS). From this, prepare a series of dilutions to create a standard curve (e.g., 0-1000 µM).

    • Prepare stock solutions of AMK in a suitable solvent and create a series of dilutions to be tested.

  • Assay Procedure:

    • Add 20 µL of the Trolox standards, AMK samples, or blank (solvent) to individual wells of a 96-well microplate.

    • Add 180 µL of the working ABTS•+ solution to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of absorbance for each standard and sample using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage inhibition against the concentration of the Trolox standards to generate a standard curve.

    • Determine the Trolox equivalent antioxidant capacity (TEAC) of the AMK samples by comparing their percentage inhibition to the Trolox standard curve. The results are expressed as µmol of Trolox equivalents per µmol or mg of AMK.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay is considered a valuable method for evaluating the radical scavenging ability of antioxidants as it utilizes a biologically relevant radical source.[13] This assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative damage by peroxyl radicals generated by AAPH.

ORAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_measurement Measurement & Analysis A Prepare Fluorescein Solution E Add Fluorescein, Trolox Standards, and AMK Samples to microplate wells A->E B Prepare AAPH Solution G Initiate reaction by adding AAPH B->G C Prepare Trolox Standards C->E D Prepare AMK Samples D->E F Pre-incubate at 37°C E->F F->G H Measure fluorescence decay kinetically (e.g., every minute for 60-90 minutes) G->H I Calculate Area Under the Curve (AUC) H->I J Plot Net AUC vs. Trolox Concentration I->J K Calculate ORAC Value for AMK J->K

Caption: Workflow for the ORAC Assay.

Materials:

  • N-Acetyl-5-methoxy kynurenamine (AMK)

  • Trolox

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate (for fluorescence measurements)

  • Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm, with temperature control at 37°C.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a stock solution of AAPH in phosphate buffer. This solution should be prepared fresh daily.

    • Prepare a stock solution of Trolox in phosphate buffer. From this, prepare a series of dilutions for the standard curve.

    • Prepare stock solutions of AMK in phosphate buffer and create a series of dilutions.

  • Assay Procedure:

    • Add 25 µL of Trolox standards, AMK samples, or blank (phosphate buffer) to the wells of the black 96-well microplate.

    • Add 150 µL of the fluorescein working solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH working solution to all wells.

    • Immediately begin measuring the fluorescence kinetically every minute for at least 60-90 minutes, with the plate maintained at 37°C.

  • Data Analysis:

    • Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.

    • Plot the net AUC against the concentration of the Trolox standards to generate a standard curve.

    • Determine the ORAC value of the AMK samples by comparing their net AUC to the Trolox standard curve. The results are expressed as µmol of Trolox equivalents per µmol or mg of AMK.

Electrochemical Methods

Electrochemical techniques offer a rapid, sensitive, and cost-effective alternative to spectrophotometric assays for determining antioxidant capacity.[14][15] These methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), measure the ease with which a compound can be oxidized, providing a direct measure of its reducing power.[14]

Electrochemical_Workflow cluster_prep System Setup cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Electrolyte Solution (e.g., PBS) D Place electrodes in electrolyte A->D B Prepare AMK Solution F Add AMK to the electrolyte B->F C Set up Three-Electrode System (Working, Reference, Counter) C->D E Record background voltammogram D->E E->F G Record voltammogram of AMK F->G H Determine Oxidation Potential (Ep) G->H I Measure Peak Current (Ip) G->I J Correlate Ip with AMK concentration I->J

Caption: Conceptual workflow for electrochemical analysis of antioxidant capacity.

Materials:

  • N-Acetyl-5-methoxy kynurenamine (AMK)

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, platinum wire counter electrode)

  • Supporting electrolyte (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Electrode Preparation:

    • Polish the working electrode to a mirror finish using alumina slurry, then sonicate in deionized water and ethanol.

  • Electrochemical Measurement:

    • Place the supporting electrolyte in the electrochemical cell and de-aerate with nitrogen gas.

    • Immerse the three electrodes in the solution.

    • Record a background cyclic voltammogram over a suitable potential range.

    • Add a known concentration of AMK to the cell, stir, and de-aerate again.

    • Record the cyclic voltammogram of the AMK solution.

  • Data Analysis:

    • Identify the anodic (oxidation) peak potential (Ep) and peak current (Ip) from the voltammogram. A lower Ep indicates a stronger reducing agent (antioxidant).

    • The peak current (Ip) is proportional to the concentration of the antioxidant. A calibration curve can be constructed by measuring Ip at different AMK concentrations.

Interpreting the Data: A Holistic View

It is crucial to understand that different assays may yield varying results due to their distinct chemical mechanisms.[10] For instance, the TEAC assay measures the ability to scavenge a stable radical, while the ORAC assay reflects the capacity to neutralize peroxyl radicals, which are more biologically relevant. Electrochemical methods provide a measure of the reducing power. By comparing the results from these different assays, a more complete and nuanced understanding of AMK's antioxidant profile can be achieved.

Conclusion

N-Acetyl-5-methoxy kynurenamine is a significant contributor to the antioxidant cascade initiated by melatonin.[1][16] Accurately quantifying its antioxidant capacity requires a thoughtful selection of assays that probe different aspects of its free-radical scavenging abilities. The detailed protocols for the TEAC, ORAC, and electrochemical methods provided in this application note offer researchers a robust framework for investigating the antioxidant properties of AMK. By employing a multi-assay approach and carefully interpreting the data, scientists can gain valuable insights into the therapeutic potential of this fascinating molecule.

References

  • Citeq Biologics. (n.d.). TEAC Assay. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). TEAC – Knowledge and References. Retrieved from [Link]

  • Kennaway, D. J. (2000). Radioimmunoassay of N-acetyl-N-formyl-5-methoxykynuramine (AFMK): A Melatonin Oxidative Metabolite. Journal of Pineal Research, 28(2), 118-123. Retrieved from [Link]

  • Hardeland, R., et al. (2003). Antioxidant properties of the melatonin metabolite N1-acetyl-5-methoxykynuramine (AMK): scavenging of free radicals and prevention of protein destruction. Journal of Pineal Research, 34(1), 1-8. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS) Product Manual. Retrieved from [Link]

  • MDPI. (2023). Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. Antioxidants, 12(2), 487. Retrieved from [Link]

  • Sciforum. (2022). Screening of the essential oils antioxidant capacity using electrode modified with carboxylated multi-walled carbon nanotubes. Eng. Proc., 27, 26. Retrieved from [Link]

  • Ma, X., et al. (2012). Analysis of N1-acetyl-N2-formyl-5-methoxykynuramine/N1-acetyl-5-methoxy-kynuramine formation from melatonin in mice. Journal of Pineal Research, 52(4), 455-461. Retrieved from [Link]

  • Hardeland, R. (2017). Focus on the Melatonin Metabolite N1-Acetyl-5-Methoxykynuramine (AMK). Biomedical Journal of Scientific & Technical Research, 1(3). Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of N1-acetyl-N2-formyl-5-methoxykynuramine/N1-acetyl-5-methoxy-kynuramine formation from melatonin in mice | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant properties of the melatonin metabolite N1-acetyl-5-methoxykynuramine (AMK): Scavenging of free radicals and prevention of protein destruction | Request PDF. Retrieved from [Link]

  • Hardeland, R. (2017). Focus on the Melatonin Metabolite N 1 -Acetyl-5-methoxykynuramine (AMK). Biomedical Journal of Scientific & Technical Research, 1(3), 1-4. Retrieved from [Link]

  • Taylor & Francis Online. (2003). Antioxidant properties of the melatonin metabolite N1-acetyl-5-methoxykynuramine (AMK): scavenging of free radicals and prevention of protein destruction. Journal of Pineal Research, 34(1), 1-8. Retrieved from [Link]

  • National Institutes of Health. (2024). Antioxidant Actions of Melatonin: A Systematic Review of Animal Studies. Pharmaceuticals, 17(4), 488. Retrieved from [Link]

  • ResearchGate. (2015). Advantages and limitations of common testing methods for antioxidants. Journal of Agricultural and Food Chemistry, 63(10), 2535-2549. Retrieved from [Link]

  • ResearchGate. (2017). Electrochemical analysis of new indole based antioxidants | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Science & Nutrition. Retrieved from [Link]

  • MDPI. (2023). Antioxidant Determining Using Electrochemical Method. Chemosensors, 11(8), 433. Retrieved from [Link]

  • Farmacia. (2021). Contribution to determining the antioxidant capacity of melatonin in orodispersible tablets. Farmacia, 69(4), 745-753. Retrieved from [Link]

  • National Institutes of Health. (2022). Electrochemical Methodologies for Investigating the Antioxidant Potential of Plant and Fruit Extracts: A Review. Molecules, 27(12), 3936. Retrieved from [Link]

  • MDPI. (2021). Evaluation of The Antioxidant Capacity of Food Products: Methods, Applications and Limitations. Antioxidants, 10(9), 1433. Retrieved from [Link]

  • ResearchGate. (2021). Principal advantages and disadvantages of the main methods for determining antioxidant capacity in meat and meat products. Antioxidants, 10(7), 1032. Retrieved from [Link]

  • Preprints.org. (2023). Antioxidant Determining Using an Electrochemical Method. Retrieved from [Link]

  • Springer. (2009). Comparative evaluation of the antioxidant activity of melatonin and related indoles. Journal of Food Composition and Analysis, 22(5), 411-415. Retrieved from [Link]

  • PubMed. (2005). The melatonin metabolite N-acetyl-5-methoxykynuramine is a potent singlet oxygen scavenger. Photochemical & Photobiological Sciences, 4(9), 675-679. Retrieved from [Link]

  • MDPI. (2020). Impaired Melatonin Secretion, Oxidative Stress and Metabolic Syndrome in Night Shift Work. Biomolecules, 10(8), 1133. Retrieved from [Link]

  • National Institutes of Health. (2022). Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators. Antioxidants, 11(8), 1464. Retrieved from [Link]

  • ResearchGate. (2007). Melatonin and its metabolites: New findings regarding their production and their radical scavenging actions. Journal of Pineal Research, 42(1), 28-42. Retrieved from [Link]

Sources

Method

Application Note: Protocols for Evaluating the Anti-inflammatory Effects of Amikacin in Macrophages

Introduction Macrophages are central players in the innate immune system, orchestrating both the initiation and resolution of inflammation.[1] Upon encountering pathogenic stimuli, such as lipopolysaccharide (LPS) from G...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Macrophages are central players in the innate immune system, orchestrating both the initiation and resolution of inflammation.[1] Upon encountering pathogenic stimuli, such as lipopolysaccharide (LPS) from Gram-negative bacteria, macrophages adopt a pro-inflammatory (M1-like) phenotype.[1][2] This activation triggers potent intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway and the assembly of the NLRP3 inflammasome, leading to the production and release of key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][3][4][5] While chronic or excessive inflammation is pathogenic, targeted modulation of these pathways represents a significant therapeutic opportunity.

Amikacin (AMK) is a well-established aminoglycoside antibiotic used primarily for its bactericidal properties against a range of pathogens.[6] However, the broader immunomodulatory effects of many antibiotics are an area of growing interest. Preliminary studies have yielded conflicting or context-dependent results; for instance, amikacin treatment of macrophages infected with M. abscessus was shown to increase pro-inflammatory cytokine production[7], whereas another study found that a fluorescently labeled amikacin did not induce an inflammatory response in dendritic cells[8]. This ambiguity highlights the need for robust, standardized protocols to systematically investigate whether amikacin possesses direct anti-inflammatory properties on macrophages.

This guide provides a comprehensive suite of validated protocols for researchers, scientists, and drug development professionals to rigorously assess the anti-inflammatory potential of amikacin in macrophage models. We will detail the experimental workflow, from cell culture and inflammatory induction to the molecular analysis of key signaling pathways and cytokine outputs. The causality behind experimental choices is explained to ensure scientific integrity and the generation of reliable, interpretable data.

Scientific Rationale: Key Inflammatory Pathways in Macrophages

To effectively study the anti-inflammatory potential of any compound, a foundational understanding of the target pathways is essential. In LPS-stimulated macrophages, two pathways are of primary importance:

  • The Canonical NF-κB Signaling Pathway: NF-κB is a master regulator of inflammatory gene expression.[1][3][9] In resting macrophages, NF-κB dimers (commonly p65/p50) are held inactive in the cytoplasm by an inhibitor protein, IκBα.[9][10] Upon stimulation of Toll-like Receptor 4 (TLR4) by LPS, a signaling cascade is initiated that leads to the activation of the IκB kinase (IKK) complex.[9][10] IKK phosphorylates IκBα, targeting it for degradation and freeing NF-κB to translocate to the nucleus, where it drives the transcription of genes encoding pro-inflammatory cytokines like TNF-α and IL-6.[9][10]

  • The NLRP3 Inflammasome Pathway: The release of mature, biologically active IL-1β is a tightly regulated two-step process controlled by the NLRP3 inflammasome.[5][11][12]

    • Signal 1 (Priming): This signal is provided by stimuli like LPS, which, via the NF-κB pathway, upregulates the transcription of NLRP3 (the gene for the sensor protein) and IL1B (the gene for the inactive precursor, pro-IL-1β).[12][13]

    • Signal 2 (Activation): A variety of secondary stimuli, such as extracellular ATP or nigericin, trigger the assembly of the inflammasome complex.[14] This complex consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1.[5][15] This proximity induces the auto-cleavage and activation of caspase-1, which then cleaves pro-IL-1β into its active, secreted form.[13][15]

A compound with anti-inflammatory activity could potentially act at numerous points within these pathways, such as inhibiting IKK activation, preventing NF-κB nuclear translocation, or blocking NLRP3 inflammasome assembly.

Overall Experimental Workflow

The following diagram outlines the comprehensive workflow for assessing the anti-inflammatory effects of Amikacin (AMK) on macrophages. This multi-assay approach ensures a thorough investigation, from phenotypic cytokine release to the underlying molecular mechanisms.

G cluster_prep Phase 1: Model Preparation cluster_assays Phase 2: Downstream Analysis cluster_analysis Phase 3: Data Interpretation Culture Macrophage Culture (e.g., RAW 264.7 or THP-1) Stim_Treat Stimulation & Treatment - LPS (Inflammatory Stimulus) - Amikacin (Test Compound) - Controls (Vehicle, LPS only, AMK only) Culture->Stim_Treat Collect Sample Collection (Culture Supernatant & Cell Lysates) Stim_Treat->Collect ELISA Cytokine Quantification (ELISA for TNF-α, IL-6, IL-1β) Collect->ELISA qPCR Gene Expression Analysis (RT-qPCR for Tnf, Il6, Il1b, Nos2) Collect->qPCR WB Signaling Pathway Analysis (Western Blot for p-p65, IκBα, Caspase-1) Collect->WB Analysis Data Analysis & Visualization (Statistical Analysis, Graphing) ELISA->Analysis qPCR->Analysis WB->Analysis Conclusion Conclusion on AMK's Anti-inflammatory Efficacy Analysis->Conclusion

Caption: Overall experimental workflow for investigating the anti-inflammatory effects of AMK.

Core Protocols

Protocol 1: Macrophage Culture and LPS-Induced Inflammation Model

This protocol establishes a reliable in vitro model of macrophage inflammation. The choice between murine RAW 264.7 cells and human THP-1 cells depends on the research context; THP-1 cells require differentiation into a macrophage-like state prior to use.[16]

Rationale: Lipopolysaccharide (LPS) is a potent and widely used inducer of inflammation in macrophages, acting through the TLR4 receptor to initiate pro-inflammatory signaling.[17][18] The concentrations and time points provided are based on established models to achieve a robust yet sub-lethal inflammatory response.[19][20]

Materials:

  • Macrophage cell line (e.g., RAW 264.7, ATCC TIB-71)

  • Complete culture medium (DMEM for RAW 264.7) with 10% FBS and 1% Penicillin-Streptomycin

  • LPS from E. coli O111:B4 (Sigma-Aldrich)

  • Amikacin sulfate (Sigma-Aldrich)

  • Sterile, tissue culture-treated plates (6-well, 24-well, or 96-well)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Culture RAW 264.7 cells in complete medium at 37°C and 5% CO₂. Seed cells into appropriate plates (e.g., 5 x 10⁵ cells/well for a 24-well plate) and allow them to adhere overnight.

  • Amikacin Pre-treatment: The next day, replace the old medium with fresh, serum-free medium. Prepare stock solutions of Amikacin in sterile water. Pre-treat the cells by adding Amikacin to the desired final concentrations (e.g., 10, 50, 100 µg/mL). A vehicle control (sterile water) must be included. Incubate for 1-2 hours.

    • Experimental Insight: Pre-treatment allows the compound to enter the cells and potentially interact with signaling components before the inflammatory cascade is initiated. A dose-response experiment is critical to identify an effective and non-toxic concentration.

  • LPS Stimulation: Add LPS directly to the wells to a final concentration of 100 ng/mL.[19][21] This concentration is known to robustly activate macrophages.

  • Control Groups (Critical for Self-Validation):

    • Vehicle Control: Cells treated with neither AMK nor LPS.

    • AMK Only: Cells treated with the highest concentration of AMK only (to test for any inherent pro-inflammatory effects of the drug).

    • LPS Only: Cells treated with LPS and the vehicle for AMK (positive control for inflammation).

    • LPS + AMK: Experimental groups with LPS and varying concentrations of AMK.

  • Incubation: Incubate the plates for the desired time period based on the downstream assay:

    • Gene Expression (qPCR): 4-6 hours.

    • Cytokine Secretion (ELISA): 18-24 hours.[19]

    • Protein Signaling (Western Blot): 15-60 minutes for early signaling events (e.g., IκBα degradation), or longer for protein expression.

  • Sample Collection:

    • For ELISA: Carefully collect the culture supernatant, centrifuge to remove cell debris, and store at -80°C.

    • For qPCR/Western Blot: Aspirate the supernatant, wash cells with ice-cold PBS, and lyse the cells directly in the plate using the appropriate lysis buffer.

Protocol 2: Quantification of Secreted Cytokines by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of secreted proteins, such as cytokines, in the culture supernatant.[22][23]

Rationale: Measuring the final protein output of TNF-α, IL-6, and IL-1β provides a direct, phenotypic readout of the inflammatory response and the efficacy of AMK's inhibition. This protocol describes a standard sandwich ELISA procedure.[24][25]

Materials:

  • ELISA plate (96-well, high-binding)

  • Capture Antibody (e.g., anti-mouse TNF-α)

  • Detection Antibody (e.g., biotinylated anti-mouse TNF-α)

  • Recombinant cytokine standards (e.g., recombinant mouse TNF-α)

  • Streptavidin-HRP

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Assay Diluent (PBS with 10% FBS)

Procedure:

  • Coat Plate: Dilute the capture antibody in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.[24]

  • Block Plate: Wash the plate 3 times with Wash Buffer. Add 200 µL of Assay Diluent to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.[23]

  • Add Standards and Samples: Wash the plate. Prepare a serial dilution of the recombinant cytokine standard. Add 100 µL of the standards and collected culture supernatants (from Protocol 1) to the appropriate wells. Incubate for 2 hours at room temperature.

  • Add Detection Antibody: Wash the plate 3 times. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[22]

  • Add Enzyme Conjugate: Wash the plate 3 times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.

  • Develop and Read: Wash the plate 5-7 times. Add 100 µL of TMB Substrate to each well. Allow the color to develop for 15-30 minutes in the dark. Stop the reaction by adding 50 µL of Stop Solution. Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Interpolate the concentration of cytokines in the samples from this curve.

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control< 20< 20< 15
LPS (100 ng/mL)2500 ± 3001800 ± 250450 ± 60
LPS + AMK (50 µg/mL)1500 ± 2001000 ± 150250 ± 40
LPS + AMK (100 µg/mL)800 ± 100500 ± 80120 ± 25
Table 1: Example of expected quantitative data from ELISA, demonstrating a dose-dependent reduction in pro-inflammatory cytokine secretion by Amikacin. Data are represented as mean ± SD.
Protocol 3: Analysis of Inflammatory Gene Expression by RT-qPCR

Real-Time Quantitative PCR (RT-qPCR) measures the level of specific messenger RNA (mRNA), providing insight into how AMK affects the transcription of inflammatory genes.

Rationale: Assessing mRNA levels of genes like Tnf, Il6, Il1b, and Nos2 (a marker for M1 polarization) can reveal if AMK's inhibitory action occurs at the transcriptional level, upstream of protein synthesis and secretion.[26][27]

Materials:

  • RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR Master Mix

  • qPCR primers for target genes and a housekeeping gene (e.g., Actb or Gapdh)

  • qPCR instrument

Procedure:

  • RNA Isolation: Lyse cells collected at a 4-6 hour time point (from Protocol 1) and isolate total RNA according to the manufacturer's protocol. Quantify RNA and assess its purity.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

  • qPCR Reaction Setup: In a qPCR plate, combine the SYBR Green Master Mix, forward and reverse primers, and diluted cDNA for each sample and target gene. Include a no-template control (NTC) for each primer set.

  • qPCR Run: Run the plate on a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Analysis: Determine the cycle threshold (Ct) for each reaction. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treatment groups to the LPS-only control group.

Treatment GroupTnf (Fold Change)Il6 (Fold Change)Nos2 (Fold Change)
LPS (100 ng/mL)1.0 (Reference)1.0 (Reference)1.0 (Reference)
LPS + AMK (50 µg/mL)0.6 ± 0.080.5 ± 0.070.7 ± 0.10
LPS + AMK (100 µg/mL)0.3 ± 0.050.2 ± 0.040.4 ± 0.06
Table 2: Example of expected relative gene expression data from RT-qPCR. Data are normalized to the LPS-only group and presented as mean fold change ± SD.
Protocol 4: Investigation of Signaling Pathways by Western Blot

Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate, enabling the direct interrogation of signaling pathway components.[28][29]

Rationale: By examining the phosphorylation status of key proteins (e.g., p65) or the degradation of inhibitors (e.g., IκBα), this technique can pinpoint the molecular targets of AMK within the NF-κB and NLRP3 inflammasome pathways.[5][9][30]

Materials:

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • Transfer buffer, PVDF membrane, and transfer apparatus

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-IκBα, anti-cleaved Caspase-1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells (from Protocol 1) with ice-cold lysis buffer.[31] Scrape and collect the lysate, centrifuge to pellet debris, and transfer the supernatant to a new tube.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes to denature the proteins.[28]

  • SDS-PAGE: Load 20-30 µg of protein per lane into an SDS-PAGE gel. Run the gel to separate proteins by size.[28]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[31] Incubate the membrane with the primary antibody (e.g., 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again, then apply ECL substrate and capture the chemiluminescent signal with an imager.

  • Stripping and Re-probing: If necessary, the membrane can be stripped and re-probed with another antibody, such as β-actin, to serve as a loading control.

Hypothesized Mechanisms of Action & Pathway Visualization

The following diagrams illustrate the key inflammatory pathways and highlight potential points of inhibition by Amikacin, which can be validated using the protocols described above.

G cluster_pathway Canonical NF-κB Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα p65 p50 IKK->IkBa_p65 Phosphorylates IκBα p65 p65/p50 (NF-κB) IkBa_p65->p65 IκBα Degradation Nucleus Nucleus p65->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (TNF, IL6, etc.) Nucleus->Genes AMK Amikacin? AMK->IKK Inhibits?

Caption: The canonical NF-κB pathway and a potential inhibitory point for AMK.

G cluster_pathway NLRP3 Inflammasome Activation LPS Signal 1: LPS (Priming) NFkB NF-κB Activation LPS->NFkB ATP Signal 2: ATP (Activation) K_efflux K+ Efflux ATP->K_efflux Transcription Transcription of pro-IL-1β & NLRP3 NFkB->Transcription Assembly NLRP3 Inflammasome Assembly Transcription->Assembly K_efflux->Assembly Casp1 Caspase-1 Activation Assembly->Casp1 IL1b Mature IL-1β Secretion Casp1->IL1b AMK Amikacin? AMK->Assembly Inhibits?

Caption: The two-signal model of NLRP3 inflammasome activation and a potential inhibitory point for AMK.

Conclusion

This application note provides a structured and scientifically grounded framework for investigating the potential anti-inflammatory effects of amikacin in macrophages. By employing a multi-faceted approach that combines the quantification of inflammatory mediators (ELISA, qPCR) with the analysis of core signaling pathways (Western Blot), researchers can generate robust and comprehensive data. Adherence to the detailed protocols, including the essential control groups, will ensure the integrity and reliability of the findings. This systematic evaluation is crucial for uncovering any novel immunomodulatory properties of amikacin, potentially expanding its therapeutic applications beyond its established role as an antibiotic.

References

  • NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology. [Link]

  • NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - Frontiers. Frontiers Media S.A.. [Link]

  • NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC. National Center for Biotechnology Information. [Link]

  • NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells - PMC. National Center for Biotechnology Information. [Link]

  • Activation of the Nlrp3 inflammasome in infiltrating macrophages by endocannabinoids mediates beta cell loss in type 2 diabetes - PMC. National Center for Biotechnology Information. [Link]

  • NF-κB: Governing Macrophages in Cancer - MDPI. MDPI. [Link]

  • Tiliroside Attenuates NLRP3 Inflammasome Activation in Macrophages and Protects against Acute Lung Injury in Mice - MDPI. MDPI. [Link]

  • NLRP3 inflammasome activation in macrophages. A, IL‐1β by ELISA. B,... - ResearchGate. ResearchGate. [Link]

  • Cell Culture and estimation of cytokines by ELISA - Protocols.io. Protocols.io. [Link]

  • Activation of NLRP3 Inflammasome in Alveolar Macrophages Contributes to Mechanical Stretch-Induced Lung Inflammation and Injury | The Journal of Immunology | Oxford Academic. Oxford University Press. [Link]

  • CYTOKINE ELISA | Bowdish Lab. McMaster University. [Link]

  • AMP-activated protein kinase promotes macrophage polarization to an anti-inflammatory functional phenotype - PMC. National Center for Biotechnology Information. [Link]

  • The role of AMPK in macrophage metabolism, function and polarisation - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Macrophage Inflammatory Assay - Bio-protocol. Bio-protocol. [Link]

  • Analysis of Macrophage Polarization via qPCR. Seattle Children's Research Institute. [Link]

  • AMP-activated protein kinase enhances the phagocytic ability of macrophages and neutrophils - PMC. National Center for Biotechnology Information. [Link]

  • Transcriptomic Analysis of Macrophage Polarization Protocols: Vitamin D3 or IL-4 and IL-13 Do Not Polarize THP-1 Monocytes into Reliable M2 Macrophages - PMC. National Center for Biotechnology Information. [Link]

  • GeneQuery™ Human Macrophage Cell Biology qPCR Array Kit (GQH-MAC) - ScienCell. ScienCell Research Laboratories. [Link]

  • In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC. National Center for Biotechnology Information. [Link]

  • [Molecular mechanisms of anti-inflammatory action of AMPK] - PubMed. National Center for Biotechnology Information. [Link]

  • LPS-induced inflammation - can anyone help? - ResearchGate. ResearchGate. [Link]

  • Detection and Quantification of Cytokines and Other Biomarkers - PMC. National Center for Biotechnology Information. [Link]

  • Activities of amikacin, roxithromycin, and azithromycin alone or in combination with tumor necrosis factor against Mycobacterium avium complex - PMC. National Center for Biotechnology Information. [Link]

  • Optimization of LPS-Induced Inflammation Model and Its Feasibility as a Fast Screening Model for Cosmetics - Scientific Research Publishing. Scientific Research Publishing. [Link]

  • Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC. National Center for Biotechnology Information. [Link]

  • Protocol and markers of mouse macrophage polarization RAW 264.7 (ATCC)? - ResearchGate. ResearchGate. [Link]

  • The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner - Frontiers. Frontiers Media S.A.. [Link]

  • Effect of amikacin on cell wall glycopeptidolipid synthesis in Mycobacterium abscessus. Journal of Microbiology. [Link]

  • The role of AMPK in macrophage metabolism, function and polarisation - PubMed. National Center for Biotechnology Information. [Link]

  • Penetration time of amikacin into the macrophage | ResearchGate. ResearchGate. [Link]

  • What's the best way to detect pro-inflammatory cytokines in RAW264.7 supernatant? - ResearchGate. ResearchGate. [Link]

  • The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors. Signal Transduction and Targeted Therapy. [Link]

  • Western Blot Protocol | OriGene Technologies Inc. OriGene Technologies. [Link]

  • Targeted Delivery of Amikacin into Granuloma | American Journal of Respiratory and Critical Care Medicine. American Thoracic Society. [Link]

  • Increasing the selectivity of amikacin in rat peritoneal macrophages using carrier erythrocytes - PubMed. National Center for Biotechnology Information. [Link]

  • Western blotting for LRRK2 signalling in macrophages - Protocols.io. Protocols.io. [Link]

  • Amikacin liposome and Mycobacterium avium complex: A systematic review - PMC. National Center for Biotechnology Information. [Link]

  • The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC. National Center for Biotechnology Information. [Link]

  • The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Quantification of liposomal and free amikacin uptake into human... - ResearchGate. ResearchGate. [Link]

  • Exploring the Therapeutic Potential of Antibiotics in Hyperglycemia-Induced Macrophage Dysfunctions - MDPI. MDPI. [Link]

  • Amikacin [Companion] – OSU VMC Antimicrobial Use Guidelines. The Ohio State University. [Link]

  • Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - MDPI. MDPI. [Link]

  • Amikacin dosing guidelines in Adults aged 16 years and over - Right Decisions. NHS Greater Glasgow and Clyde. [Link]

  • NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity - Frontiers. Frontiers Media S.A.. [Link]

Sources

Application

Technical Guide: In Vivo Administration of N-Acetyl-5-methoxykynuramine (AMK)

[1] Part 1: Executive Summary & Scientific Rationale N-Acetyl-5-methoxykynuramine (AMK) is a bioactive, tertiary metabolite of melatonin.[1][2][3] Unlike its precursor N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK), AMK...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Scientific Rationale

N-Acetyl-5-methoxykynuramine (AMK) is a bioactive, tertiary metabolite of melatonin.[1][2][3] Unlike its precursor N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK), AMK is a deformylated product with distinct and potent physiological properties.[1] It functions as a high-affinity scavenger of reactive nitrogen species (RNS), an inhibitor of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and a modulator of long-term memory consolidation.[1]

The Application Challenge: The administration of AMK is complicated by its physicochemical instability .[1] AMK is highly reactive toward oxygen and reactive nitrogen species.[1] In solution, particularly under light exposure or high pH, it rapidly oxidizes or polymerizes.[1] Therefore, standard "dissolve and store" protocols used for stable drugs will result in the administration of degradation products (e.g., oligomers or oxidation adducts) rather than the active monomer.[1]

This guide provides a self-validating protocol designed to minimize oxidation artifacts and ensure precise dosing.

Part 2: Physicochemical Profile & Pre-Formulation[1]

Before handling AMK, researchers must understand its stability profile to prevent experimental failure.[1]

PropertySpecificationCritical Note
IUPAC Name N-(2-amino-5-methoxyphenyl)acetamideOften referred to as N1-acetyl-5-methoxykynuramine.[1][2][3][4][5][6][7][8][9][10]
Molecular Weight 236.27 g/mol
Solubility (Water) Low (< 1 mg/mL)Poor aqueous solubility requires a co-solvent.
Solubility (Organic) DMSO (~30 mg/mL), Ethanol (~5 mg/mL)Preferred: DMSO for stock solutions.[1][11]
Stability (Solid) Stable at -20°C (Desiccated)Hygroscopic; protect from light.[1]
Stability (Solution) Extremely Unstable Oxidizes in air.[1] Half-life in oxygenated buffer is short. Do not store.
Reactivity High affinity for NO and[1] •OHReacts with ambient NO to form 3-acetamidomethyl-6-methoxycinnolinone (AMMC).[1]

Part 3: Preparation & Administration Protocol[1]

A. Vehicle Selection Strategy

Due to AMK's lipophilicity, a co-solvent system is required.[1]

  • Recommended Vehicle: 5% DMSO / 95% Sterile Saline (0.9% NaCl) or PBS.[1]

  • Alternative: 5% Ethanol / 95% Saline (if DMSO is contraindicated for specific behavioral assays).[1]

  • Warning: Avoid highly alkaline buffers (pH > 8.[1]0) as they accelerate auto-oxidation.[1]

B. Step-by-Step Preparation Workflow

This protocol scales for a standard mouse study (e.g., 20g mouse, 10 mg/kg dose).

Reagents:

  • AMK (Solid, >98% purity).[1][11]

  • Dimethyl sulfoxide (DMSO), sterile grade.[1]

  • Phosphate Buffered Saline (PBS), pH 7.4, degassed (sparged with N2 or Ar).

Protocol:

  • Calculate Requirements:

    • Target Dose: 10 mg/kg.[1]

    • Injection Volume: 10 mL/kg (0.2 mL for a 20g mouse).[1]

    • Concentration Required: 1 mg/mL.[1][11]

  • Stock Solution (The "Solvent Phase"):

    • Weigh AMK powder in a microcentrifuge tube.[1]

    • Dissolve in 100% DMSO to reach 20x the final concentration (e.g., 20 mg/mL).

    • Critical Step: Vortex immediately until fully clear.[1] Perform in low light.

  • Dilution (The "Aqueous Phase"):

    • Prepare the diluent (PBS) by warming to 37°C and degassing (bubbling with nitrogen gas for 5 mins) to remove dissolved oxygen.[1]

    • Dropwise Addition: While vortexing the PBS gently, add the DMSO stock dropwise.[1]

    • Ratio: 1 part Stock : 19 parts PBS.[1]

    • Result: A clear, slightly off-white solution.[1] If precipitation occurs, sonicate briefly (5-10 sec).[1]

  • Filtration:

    • Pass the solution through a 0.22 µm PES syringe filter for sterilization.[1]

    • Note: Nylon filters may bind small hydrophobic molecules; PES or PVDF is preferred.[1]

  • Immediate Administration:

    • Time Window: Inject within 15-20 minutes of preparation.

    • Discard any unused solution after 1 hour. Do not freeze and thaw.

C. Dosing Regimens (Literature Based)
ApplicationDose RangeRouteFrequencyReference
Cognitive Enhancement 1.0 – 5.0 mg/kgi.p.[1]Single dose (Pre/Post-training)Iwashita et al. (2021)
Neuroprotection (PD/AD) 10 – 20 mg/kgi.p.[1]Daily (Chronic)Tapias et al. (2009)
Anti-inflammatory 10 – 20 mg/kgi.p.[1]Pre-challenge (LPS)Mayo et al. (2005)

Part 4: Mechanism & Pathway Visualization[1]

Understanding the metabolic position of AMK is crucial for interpreting data, as it ensures researchers do not confuse AMK effects with those of Melatonin or AFMK.[1]

Diagram 1: Melatonin Metabolic Cascade & AMK Formation

This diagram illustrates the irreversible cascade from Melatonin to AMK and its subsequent scavenging reactions.[1]

Melatonin_Metabolism cluster_enzymes Melatonin Melatonin (Indole Precursor) AFMK AFMK (N1-acetyl-N2-formyl-5-methoxykynuramine) Melatonin->AFMK Oxidative Cleavage (Pyrrole ring opening) AMK AMK (N1-acetyl-5-methoxykynuramine) AFMK->AMK Deformylation (Rate Limiting) AMMC AMMC (Stable Cyclic Product) AMK->AMMC + NO / RNS (Scavenging) Oligomers Oxidation Oligomers (Brown precipitate) AMK->Oligomers + O2 / Time (Degradation) IDO IDO / TDO / ROS Formamidase Arylamine Formamidase (Catalase)

Caption: The metabolic cascade from Melatonin to AMK. Note that AMK is a terminal bioactive metabolite that degrades or cyclizes upon reaction with free radicals.[1]

Diagram 2: Experimental Workflow (Critical Control Points)

This flowchart highlights the "Fresh Prep" requirement to avoid experimental error.

AMK_Protocol Start Weigh AMK Powder (Protect from Light) Solubilize Dissolve in 100% DMSO (Stock: 20-50 mg/mL) Start->Solubilize Step 1 Dilute Dilute 1:20 in Degassed PBS (37°C) Solubilize->Dilute Step 2 Dropwise Filter Filter Sterilize (0.22 µm PES) Dilute->Filter Step 3 Degrade Degradation (Invalid Data) Dilute->Degrade If > 1 Hour Inject Inject i.p. (< 20 mins from prep) Filter->Inject Step 4 IMMEDIATE

Caption: Critical Path for AMK preparation. The "Immediate Injection" step is vital to prevent administration of oxidized byproducts.[1]

Part 5: Safety, Toxicology, and Controls[1]

Control Groups

Because AMK requires a solvent (DMSO/Ethanol), a Vehicle Control Group is mandatory.[1]

  • Group A (Experimental): AMK (10 mg/kg) in 5% DMSO/PBS.[1]

  • Group B (Vehicle Control): 5% DMSO/PBS only.[1]

  • Group C (Naïve): Saline only (Optional, to rule out DMSO effects on sensitive behavioral tasks).[1]

Toxicity Profile
  • Acute Toxicity: AMK is generally well-tolerated in rodents up to 50-100 mg/kg.[1]

  • Sedation: Unlike Melatonin, AMK does not bind to MT1/MT2 receptors with high affinity and does not typically induce sleepiness, making it suitable for daytime behavioral testing (e.g., memory tasks).[1]

  • Interactions: AMK is a potent inhibitor of nNOS and iNOS.[1] Caution should be used if combining with other nitric oxide modulators.[1]

Part 6: References

  • Iwashita, H., et al. (2021). The melatonin metabolite N1-acetyl-5-methoxykynuramine facilitates long-term object memory in young and aging mice.[1][5] Journal of Pineal Research, 70(1), e12703.[1][9] Link

  • Hardeland, R. (2017). Focus on the Melatonin Metabolite N1-Acetyl-5-Methoxykynuramine (AMK).[1][2][3][7][12] Biomedical Journal of Scientific & Technical Research, 1(3). Link

  • Tapias, V., et al. (2009). Melatonin and its brain metabolite N1-acetyl-5-methoxykynuramine prevent mitochondrial nitric oxide synthase induction in parkinsonian mice.[1][2][3] Journal of Neuroscience Research, 87(13), 3002-3010.[1][2][3][8] Link

  • Mayo, J. C., et al. (2005). Anti-inflammatory actions of melatonin and its metabolites, N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) and N1-acetyl-5-methoxykynuramine (AMK), in macrophages.[1][3][8] Journal of Neuroimmunology, 165(1-2), 139-149.[1][3][8] Link

  • Tan, D. X., et al. (2001). N1-acetyl-N2-formyl-5-methoxykynuramine, a biogenic amine and melatonin metabolite, functions as a potent antioxidant.[1][11] FASEB Journal, 15(12), 2294-2296.[1][11] Link

  • Guenther, A. L., et al. (2005). Reactions of the melatonin metabolite AMK (N1-acetyl-5-methoxykynuramine) with reactive nitrogen species: formation of novel compounds.[1][2][7] Journal of Pineal Research, 39(3), 251-260.[2] Link

Sources

Method

Application Notes and Protocols: N-Acetyl-5-methoxykynuramine (AMK) in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of AMK in Neurodegeneration N-Acetyl-5-methoxykynuramine (AMK) is a metabolite of melatonin, produced via the kynura...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of AMK in Neurodegeneration

N-Acetyl-5-methoxykynuramine (AMK) is a metabolite of melatonin, produced via the kynuramine pathway in the brain.[1] While melatonin itself has garnered attention for its neuroprotective properties, its metabolites, including AMK, are emerging as potent bioactive compounds with significant therapeutic potential in the context of neurodegenerative diseases.[2] These diseases, including Alzheimer's, Parkinson's, and Huntington's, share common pathological hallmarks such as oxidative stress, neuroinflammation, and protein aggregation. AMK's multifaceted mechanism of action directly targets these pathways, making it a compelling candidate for further investigation.

AMK has been shown to be a potent scavenger of free radicals and can suppress the activation of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][3] This anti-inflammatory and antioxidant activity is crucial in the context of neurodegeneration, where chronic inflammation and oxidative damage contribute significantly to neuronal cell death. Furthermore, emerging evidence suggests that AMK may influence critical signaling pathways involved in cellular homeostasis and survival, such as the AMP-activated protein kinase (AMPK) pathway.

Mechanism of Action: A Multi-pronged Neuroprotective Strategy

The neuroprotective effects of AMK are not attributed to a single mechanism but rather a synergistic interplay of its antioxidant, anti-inflammatory, and modulatory actions on key cellular signaling pathways.

Direct Radical Scavenging and Anti-inflammatory Effects

AMK is a highly effective scavenger of various reactive oxygen and nitrogen species (ROS/RNS), including hydroxyl and peroxyl radicals.[3][4] This direct antioxidant activity helps to mitigate the damaging effects of oxidative stress, a common feature in neurodegenerative disorders.[5][6] Additionally, AMK inhibits pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thereby reducing the production of inflammatory mediators like prostaglandin E2 and nitric oxide.[1]

Modulation of the AMPK Signaling Pathway

A growing body of evidence points to the crucial role of AMP-activated protein kinase (AMPK) in neuroprotection.[7][8] AMPK acts as a master sensor of cellular energy status and its activation can trigger a cascade of events that promote cell survival under stress.[9] In the context of neurodegenerative diseases, AMPK activation has been shown to:

  • Enhance Autophagy: AMPK can promote the clearance of aggregated proteins, a hallmark of many neurodegenerative diseases, by activating autophagy through the ULK1 signaling cascade.[10][11]

  • Reduce Oxidative Stress: AMPK can bolster cellular antioxidant defenses by activating transcription factors like PGC-1α and FOXO3, leading to the increased expression of antioxidant enzymes.[12]

  • Suppress Neuroinflammation: AMPK activation can shift microglia from a pro-inflammatory to an anti-inflammatory phenotype, in part by inhibiting the NF-κB signaling pathway.[13]

While direct studies on AMK's modulation of AMPK are still emerging, its known effects on cellular redox balance and inflammation strongly suggest a potential interplay with this critical neuroprotective pathway.

AMK_Neuroprotective_Pathways AMK N-Acetyl-5-methoxy kynurenamine (AMK) OxidativeStress Oxidative Stress (ROS/RNS) AMK->OxidativeStress Scavenges Neuroinflammation Neuroinflammation (COX-2, iNOS) AMK->Neuroinflammation Inhibits AMPK AMPK Activation AMK->AMPK Modulates NeuronalSurvival Neuronal Survival & Function OxidativeStress->NeuronalSurvival Neuroinflammation->NeuronalSurvival Autophagy Enhanced Autophagy (ULK1) AMPK->Autophagy Promotes AntioxidantDefense Increased Antioxidant Defense (PGC-1α, FOXO3) AMPK->AntioxidantDefense Activates ReducedInflammation Reduced Neuroinflammation (NF-κB Inhibition) AMPK->ReducedInflammation Leads to Autophagy->NeuronalSurvival AntioxidantDefense->NeuronalSurvival ReducedInflammation->NeuronalSurvival

Caption: Putative neuroprotective signaling pathways of AMK.

Application in Neurodegenerative Disease Models

The following sections provide detailed protocols for investigating the therapeutic potential of AMK in established in vitro and in vivo models of Alzheimer's, Parkinson's, and Huntington's diseases.

I. In Vitro Models: Cellular Assays for Neuroprotection

A. Alzheimer's Disease Model: Aβ-induced Toxicity in SH-SY5Y Cells

This protocol assesses the ability of AMK to protect against amyloid-beta (Aβ)-induced cytotoxicity, a key pathological feature of Alzheimer's disease.

Experimental Workflow:

AD_In_Vitro_Workflow Start Start: Culture SH-SY5Y Cells Differentiation Differentiate with Retinoic Acid Start->Differentiation Pretreatment Pre-treat with AMK (various concentrations) Differentiation->Pretreatment Abeta Induce toxicity with Aβ oligomers Pretreatment->Abeta Incubation Incubate for 24-48 hours Abeta->Incubation Endpoint Endpoint Analysis Incubation->Endpoint Viability Cell Viability Assay (MTT, LDH) Endpoint->Viability OxidativeStress Oxidative Stress Assays (ROS, MDA) Endpoint->OxidativeStress Apoptosis Apoptosis Assay (Caspase-3, TUNEL) Endpoint->Apoptosis

Caption: Workflow for assessing AMK's neuroprotective effects in an in vitro AD model.

Detailed Protocol:

  • Cell Culture and Differentiation:

    • Culture human neuroblastoma SH-SY5Y cells in complete medium (e.g., DMEM/F12 with 10% FBS and 1% penicillin-streptomycin).

    • To induce a more neuron-like phenotype, differentiate the cells by treating with 10 µM retinoic acid for 5-7 days.

  • AMK Pre-treatment:

    • Prepare stock solutions of AMK in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium.

    • Pre-treat the differentiated SH-SY5Y cells with various concentrations of AMK (e.g., 1, 10, 100 µM) for 2-4 hours before Aβ exposure. Include a vehicle control group.

  • Aβ-induced Toxicity:

    • Prepare Aβ oligomers according to established protocols.

    • Expose the AMK-pre-treated cells to a toxic concentration of Aβ oligomers (e.g., 5-10 µM) for 24-48 hours.

  • Endpoint Analysis:

    • Cell Viability: Assess cell viability using standard assays such as MTT or LDH.

    • Oxidative Stress: Measure intracellular ROS levels using fluorescent probes like DCFDA. Assess lipid peroxidation by measuring malondialdehyde (MDA) levels using a TBARS assay.[6][14]

    • Apoptosis: Quantify apoptosis by measuring caspase-3 activity or by using TUNEL staining.[15]

B. Parkinson's Disease Model: MPP+-induced Toxicity in Differentiated PC12 Cells

This protocol evaluates the protective effect of AMK against MPP+, a neurotoxin that selectively damages dopaminergic neurons and is commonly used to model Parkinson's disease.

Detailed Protocol:

  • Cell Culture and Differentiation:

    • Culture rat pheochromocytoma PC12 cells in complete medium.

    • Differentiate the cells into a neuronal phenotype by treating with nerve growth factor (NGF; 50-100 ng/mL) for 7-10 days.

  • AMK Pre-treatment:

    • Pre-treat the differentiated PC12 cells with various concentrations of AMK for 2-4 hours.

  • MPP+-induced Toxicity:

    • Expose the cells to MPP+ (e.g., 500 µM) for 24 hours.

  • Endpoint Analysis:

    • Cell Viability: Assess using MTT or LDH assays.

    • Mitochondrial Function: Evaluate mitochondrial membrane potential using a fluorescent dye such as JC-1.

    • Dopaminergic Neuron Markers: Assess the expression of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, using immunocytochemistry or western blotting.

C. Huntington's Disease Model: Mutant Huntingtin (mHTT) Expression in STHdhQ111/Q111 Cells

This protocol investigates the ability of AMK to mitigate the toxicity associated with the expression of mutant huntingtin protein in a striatal cell line derived from a Huntington's disease mouse model.

Detailed Protocol:

  • Cell Culture:

    • Culture STHdhQ111/Q111 cells, which are derived from the striatum of a knock-in mouse model of Huntington's disease, under standard conditions.

  • AMK Treatment:

    • Treat the cells with various concentrations of AMK for 48-72 hours.

  • Endpoint Analysis:

    • Cell Viability under Stress: Assess cell viability in the presence of stressors such as serum deprivation.

    • mHTT Aggregation: Analyze the formation of mHTT aggregates using filter trap assays or immunocytochemistry.

    • Mitochondrial Respiration: Measure oxygen consumption rates using a Seahorse XF Analyzer to assess mitochondrial function.

II. In Vivo Models: Assessing Neuroprotection in Animal Models

A. Alzheimer's Disease Mouse Model (e.g., 5XFAD)

This protocol outlines the in vivo administration of AMK to a transgenic mouse model of Alzheimer's disease and subsequent behavioral and histopathological analysis.

Experimental Workflow:

AD_In_Vivo_Workflow Start Start: 5XFAD Mice Treatment Chronic AMK Administration (e.g., oral gavage, i.p.) Start->Treatment Behavior Behavioral Testing (Morris Water Maze, Y-maze) Treatment->Behavior Euthanasia Euthanasia and Tissue Collection Behavior->Euthanasia Histology Histopathological Analysis (Aβ plaques, neuroinflammation) Euthanasia->Histology Biochemistry Biochemical Analysis (Oxidative stress markers, protein levels) Euthanasia->Biochemistry

Caption: Workflow for in vivo evaluation of AMK in an AD mouse model.

Detailed Protocol:

  • Animal Model and AMK Administration:

    • Use a well-characterized transgenic mouse model of Alzheimer's disease, such as the 5XFAD model.

    • Administer AMK to the mice chronically, starting before or at the onset of pathology. Administration routes can include oral gavage or intraperitoneal (i.p.) injection. A typical dose might range from 10-50 mg/kg/day.

  • Behavioral Analysis:

    • Assess cognitive function using standard behavioral tests such as the Morris water maze for spatial learning and memory, and the Y-maze for working memory.

  • Tissue Collection and Processing:

    • At the end of the treatment period, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.

    • Collect brains for histological and biochemical analysis.

  • Histopathological and Biochemical Analysis:

    • Amyloid Plaque Load: Stain brain sections with thioflavin S or antibodies against Aβ to visualize and quantify amyloid plaques.[16]

    • Neuroinflammation: Perform immunohistochemistry for markers of microgliosis (Iba1) and astrogliosis (GFAP).[15]

    • Oxidative Stress Markers: Analyze brain homogenates for markers of oxidative damage such as 4-HNE (lipid peroxidation) and 8-OHdG (DNA oxidation).[5]

    • Synaptic Markers: Quantify the levels of synaptic proteins such as synaptophysin and PSD-95 by western blotting or immunohistochemistry.

B. Parkinson's Disease Mouse Model (e.g., MPTP-induced)

This protocol describes the use of AMK in a neurotoxin-induced mouse model of Parkinson's disease.[17]

Detailed Protocol:

  • MPTP Intoxication and AMK Treatment:

    • Induce parkinsonism in mice (e.g., C57BL/6) by administering MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) according to an established regimen.

    • Treat the mice with AMK either before, during, or after MPTP administration to assess its protective or restorative effects.

  • Motor Function Assessment:

    • Evaluate motor coordination and balance using tests such as the rotarod test and the pole test.

  • Neurochemical and Histological Analysis:

    • Dopamine Levels: Measure striatal dopamine and its metabolites using high-performance liquid chromatography (HPLC).

    • Dopaminergic Neuron Loss: Perform stereological counting of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta.

C. Huntington's Disease Mouse Model (e.g., R6/2)

This protocol outlines the application of AMK in a transgenic mouse model of Huntington's disease.[18][19]

Detailed Protocol:

  • Animal Model and AMK Treatment:

    • Use a transgenic mouse model of Huntington's disease, such as the R6/2 model, which exhibits a rapid and progressive phenotype.

    • Administer AMK chronically to the mice starting from an early age.

  • Behavioral and Motor Phenotyping:

    • Monitor body weight and general health.

    • Assess motor function using tests such as the rotarod, grip strength, and open field tests.

  • Neuropathological Analysis:

    • Striatal Atrophy: Measure striatal volume using magnetic resonance imaging (MRI) or histological analysis.

    • mHTT Inclusion Bodies: Quantify the number and size of mutant huntingtin inclusion bodies in the brain using immunohistochemistry.

Data Presentation and Interpretation

For all experiments, it is crucial to include appropriate control groups (vehicle-treated, wild-type animals, etc.) to ensure the validity of the results. Quantitative data should be presented in clearly structured tables and graphs, and statistical analysis should be performed to determine the significance of the findings.

Table 1: Example Data Summary for In Vitro Aβ-Toxicity Assay

Treatment GroupCell Viability (% of Control)Intracellular ROS (Fold Change)Caspase-3 Activity (Fold Change)
Control100 ± 5.21.0 ± 0.11.0 ± 0.2
Aβ (10 µM)45 ± 4.13.5 ± 0.44.2 ± 0.5
Aβ + AMK (1 µM)55 ± 3.82.8 ± 0.33.5 ± 0.4
Aβ + AMK (10 µM)75 ± 6.31.8 ± 0.22.1 ± 0.3
Aβ + AMK (100 µM)92 ± 5.91.2 ± 0.11.3 ± 0.2

Data are presented as mean ± SEM.

Conclusion

These application notes provide a comprehensive framework for investigating the therapeutic potential of N-Acetyl-5-methoxykynuramine in various neurodegenerative disease models. The detailed protocols for in vitro and in vivo studies, along with the guidance on endpoint analysis and data interpretation, are intended to facilitate rigorous and reproducible research in this promising area. The multifaceted mechanism of action of AMK, encompassing antioxidant, anti-inflammatory, and potential AMPK-modulatory effects, positions it as a strong candidate for further development as a neuroprotective agent.

References

  • Vázquez-Manrique, R. P., Farina, F., Cambon, K., Sequedo, M. D., Parker, A. J., Millán, J. M., Weiss, A., Déglon, N., & Neri, C. (2016). AMPK activation protects from neuronal dysfunction and vulnerability across nematode, cellular and mouse models of Huntington's disease. Human Molecular Genetics, 25(6), 1043–1058. [Link]

  • Kim, Y., Lee, H., & Kim, D. (2025). AMPK activation mitigates α-synuclein pathology and dopaminergic degeneration in cellular and mouse models of Parkinson's disease. Neuropharmacology, 281, 110700. [Link]

  • Vázquez-Manrique, R. P., Farina, F., Cambon, K., Sequedo, M. D., Parker, A. J., Millán, J. M., Weiss, A., Déglon, N., & Neri, C. (2016). AMPK activation protects from neuronal dysfunction and vulnerability across nematode, cellular and mouse models of Huntington's disease. Human Molecular Genetics, 25(6), 1043–1058. [Link]

  • Choi, J. S., Park, C., & Jeong, J. W. (2010). AMP-activated protein kinase is activated in Parkinson's disease models mediated by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Biochemical and Biophysical Research Communications, 391(1), 147–151. [Link]

  • Kaindl, A. M., Deger, C. M., & Gressens, P. (2019). Involvement of AMP-activated protein kinase in neuroinflammation and neurodegeneration in the adult and developing brain. Frontiers in Cellular Neuroscience, 13, 21. [Link]

  • Raval, A. A., Hettiarachchi, N. T., & Sanders, L. H. (2018). Targeting AMPK Signaling as a Neuroprotective Strategy in Parkinson's Disease. Journal of Experimental Neuroscience, 12, 1179069518764593. [Link]

  • Li, X., Song, D., & Leng, S. X. (2015). AMPK activation ameliorates Alzheimer's disease-like pathology and spatial memory impairment in a streptozotocin-induced Alzheimer's disease model in rats. Journal of Alzheimer's Disease, 47(1), 245–260. [Link]

  • Joshi, A. U., & Tiwari, V. (2017). Therapeutic Potential of AMP-Activated Protein Kinase in Alzheimer's Disease. Journal of Alzheimer's Disease, 58(4), 1031–1054. [Link]

  • Xu, L., & Wu, J. (2016). The Role of AMPK Pathway in Neuroprotection. Advances in Experimental Medicine and Biology, 854, 425–439. [Link]

  • Ronnett, G. V., Ramamurthy, S., & Kleman, A. M. (2009). AMPK in the Brain: Its Roles in Energy Balance and Neuroprotection. Journal of Neurochemistry, 109 Suppl 1, 17–23. [Link]

  • Kim, Y., Lee, H., & Kim, D. (2025). AMPK activation mitigates α-synuclein pathology and dopaminergic degeneration in cellular and mouse models of Parkinson's disease. Neuropharmacology, 281, 110700. [Link]

  • Singh, R. B., Kumar, A., & Sharma, A. (2022). Multiple neuroprotective signaling pathways In normal physiological... ResearchGate. [Link]

  • Di Meco, A., Lauretti, E., & Praticò, D. (2025). Hampered AMPK-ULK1 cascade in Alzheimer's disease (AD) instigates mitochondria dysfunctions and AD-related alterations which are alleviated by metformin. Molecular Psychiatry. [Link]

  • Hardie, D. G. (2018). AMPK in Alzheimer's Disease: a double-edged sword? VJDementia. [Link]

  • Hardeland, R. (2017). Focus on the Melatonin Metabolite N1-Acetyl-5-Methoxykynuramine (AMK). Biomedical Journal of Scientific & Technical Research, 1(3). [Link]

  • Wikipedia. (n.d.). N1-Acetyl-5-methoxykynuramine. In Wikipedia. Retrieved February 18, 2026, from [Link]

  • León, J., Acuña-Castroviejo, D., Escames, G., Tan, D. X., & Reiter, R. J. (2006). Fig. 4 Effect of N 1-acetyl-5-methoxykynuramine (AMK) (10 )9 )10 )3 M)... ResearchGate. [Link]

  • Zupan, J., & Ciringer, A. (2021). Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. Methods in Molecular Biology, 2339, 203–216. [Link]

  • Hardeland, R. (2017). Focus on the Melatonin Metabolite N 1 -Acetyl-5-methoxykynuramine (AMK) Volume 1. Biomedical Journal of Scientific & Technical Research. [Link]

  • Odo, Y., Iio, W., & Chiba, K. (2019). The melatonin metabolite N1‐acetyl‐5‐methoxykynuramine facilitates long‐term object memory in young and aging mice. Psychogeriatrics, 19(5), 458–465. [Link]

  • Popa-Wagner, A., Mitran, S., & Sivanesan, S. (2023). Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. Molecules, 30(23), 4529. [Link]

  • ResearchGate. (n.d.). Histological analysis of the neuroprotective effect of medication. A-D:.... [Link]

  • Zhang, Y., & Wang, J. (2024). Oxidative stress biomarkers in neurodegenerative disorders. Biochemistry Journal. [Link]

  • Pallapotu, R., & Sharma, R. (2025). Biochemical Analysis of Oxidative Stress Parameters in Neurodegenerative Disorders. Impactfactor. [Link]

  • Chen, Y., & Chen, L. (2020). Comprehensive Perspectives on Experimental Models for Parkinson's Disease. Journal of Parkinson's Disease, 10(s1), S15-S32. [Link]

  • Napolitano, F., & Usiello, A. (2025). Dopamine Receptor D3 Induces Transient, mTORC1-Dependent Autophagy That Becomes Persistent, AMPK-Mediated, and Neuroprotective in Experimental Models of Huntington's Disease. International Journal of Molecular Sciences, 26(9), 4880. [Link]

  • Stefanovski, L., & Ritter, A. (2026). Mechanistic modeling of amyloid dynamics relating to Alzheimer's disease progression. Frontiers in Neurology, 17. [Link]

  • Pouladi, M. A. (n.d.). Animal Models of HD. Huntington Study Group. [Link]

  • Popa-Wagner, A., Mitran, S., & Sivanesan, S. (2023). Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. Molecules, 30(23), 4529. [Link]

  • Popa-Wagner, A., Mitran, S., & Sivanesan, S. (2023). (PDF) Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. ResearchGate. [Link]

  • Zupan, J., & Ciringer, A. (2021). (PDF) Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. ResearchGate. [Link]

  • Xu, L., & Wu, J. (2016). The Role of AMPK Pathway in Neuroprotection. Advances in Experimental Medicine and Biology, 854, 425–439. [Link]

  • protocols.io. (2023). Protocol for Neuronal Live-imaging of primary cultures. [Link]

  • Skovronsky, D. M., Zhang, B., Kung, M. P., Kung, H. F., Trojanowski, J. Q., & Lee, V. M. (2000). In vivo detection of amyloid plaques in a mouse model of Alzheimer's disease. Proceedings of the National Academy of Sciences of the United States of America, 97(13), 7609–7614. [Link]

  • Cramer, T., & Trovò, L. (2024). Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies. STAR Protocols, 5(2), 102988. [Link]

  • Kress, G. J., & Liao, F. F. (2021). Tapping into the aging brain: In vivo microdialysis reveals mirroring pathology between preclinical models and patients with Alzheimer's disease. bioRxiv. [Link]

  • Zhao, Y., & Holloway, K. S. (2022). Activity disruption causes degeneration of entorhinal neurons in a mouse model of Alzheimer's circuit dysfunction. eLife, 11, e78941. [Link]

  • Charles River. (n.d.). Huntington's Disease Animal Model Studies. [Link]

  • Na, Y., & Kim, J. H. (2014). In Vivo Evaluation of Neuronal Transport in Murine Models of Neurodegeneration using Manganese-Enhanced MRI. Journal of Visualized Experiments, (89), 51631. [Link]

  • Naval Medical Research Unit Dayton. (2020). Establishing a Protocol to Culture Primary Hippocampal Neurons. Defense Technical Information Center. [Link]

  • Axion BioSystems. (n.d.). MEA Neural Co-culture Protocol. [Link]

Sources

Application

Application Note: High-Resolution Investigation of COX-2 Inhibition by N1-acetyl-5-methoxykynuramine (AMK)

Executive Summary This application note details the methodological framework for investigating the cyclooxygenase-2 (COX-2) inhibitory properties of N1-acetyl-5-methoxykynuramine (AMK) . AMK is a bioactive, kynurenic met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodological framework for investigating the cyclooxygenase-2 (COX-2) inhibitory properties of N1-acetyl-5-methoxykynuramine (AMK) . AMK is a bioactive, kynurenic metabolite of melatonin formed via the oxidative cleavage of the indole ring. Unlike non-selective NSAIDs that often cause gastrointestinal toxicity via COX-1 suppression, AMK represents a unique class of "melatonergic" anti-inflammatories that modulate COX-2 expression and activity while simultaneously scavenging reactive oxygen species (ROS).

This guide provides a self-validating workflow to quantify AMK-mediated COX-2 inhibition using both cell-free enzymatic assays and lipopolysaccharide (LPS)-challenged macrophage models.

Mechanistic Background

Understanding the causality is prerequisite to experimental design. AMK does not merely competitively inhibit the COX-2 active site; it operates via a dual-action mechanism:

  • Direct Enzymatic Inhibition: AMK interferes with the peroxidase activity of COX enzymes, reducing the conversion of PGG2 to PGH2.

  • Transcriptional Downregulation: In cellular models, AMK suppresses the NF-κB signaling pathway, preventing the nuclear translocation required for Ptgs2 (COX-2 gene) transcription.

Pathway Visualization

The following diagram illustrates the metabolic formation of AMK and its multi-target interference in the inflammatory cascade.

AMK_Mechanism Melatonin Melatonin AFMK AFMK (Intermediate) Melatonin->AFMK Oxidation (MPO/IDO) AMK AMK (N1-acetyl-5-methoxykynuramine) AFMK->AMK Formamidase NFkB NF-κB (Nuclear Translocation) AMK->NFkB Suppression COX2_Enzyme COX-2 Enzyme AMK->COX2_Enzyme Direct Inhibition ROS ROS / NO AMK->ROS Scavenging LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 TLR4->NFkB Activation COX2_Gene COX-2 Gene (Ptgs2) NFkB->COX2_Gene Transcription COX2_Gene->COX2_Enzyme Translation Arachidonic Arachidonic Acid PGE2 Prostaglandin E2 (PGE2) Arachidonic->PGE2 Catalysis by COX-2

Caption: Metabolic pathway of Melatonin to AMK and subsequent dual-inhibition of COX-2 (transcriptional and enzymatic).

Materials & Reagents

To ensure reproducibility, use the following grade of reagents.

  • AMK Standard: N1-acetyl-5-methoxykynuramine hydrochloride (Purity ≥98%, HPLC). Note: AMK is light-sensitive; prepare fresh in DMSO.

  • Cell Line: RAW 264.7 Murine Macrophages (ATCC TIB-71).

  • Inducer: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Assay Kits:

    • COX-2 Inhibitor Screening Kit (Fluorometric).

    • PGE2 High Sensitivity ELISA Kit.

    • Griess Reagent System (for NO validation).

Experimental Protocols

Protocol A: Direct COX-2 Enzymatic Inhibition (Cell-Free)

Objective: Determine if AMK inhibits the catalytic activity of COX-2 independent of gene expression.

Rationale: This assay isolates the enzyme to calculate the IC50 value, verifying AMK as a direct pharmacological inhibitor.

  • Enzyme Preparation: Thaw Recombinant Human COX-2 on ice. Dilute in Assay Buffer (100 mM Tris-HCl, pH 8.0).

  • Inhibitor Setup:

    • Prepare AMK serial dilutions in DMSO: 0.1, 1, 10, 50, 100, 500 µM.

    • Control: Celecoxib (Selective COX-2 inhibitor) as positive control.

    • Vehicle: DMSO only (Max 1% final concentration).

  • Reaction Assembly:

    • Add 10 µL of AMK dilution to 96-well black plate.

    • Add 150 µL of Reaction Mix (COX-2 enzyme + Heme cofactor + Fluorometric Probe).

    • Incubate at 25°C for 10 minutes to allow inhibitor-enzyme interaction.

  • Initiation: Add 10 µL of Arachidonic Acid (substrate) to start the reaction.

  • Measurement: Monitor fluorescence (Ex/Em = 535/587 nm) kinetically for 10 minutes.

  • Calculation:

    
    
    
Protocol B: Cellular Inflammation Model (RAW 264.7)

Objective: Assess AMK's ability to downregulate COX-2 expression and function in a living system.

Rationale: LPS stimulates TLR4, triggering the NF-κB cascade. This protocol validates if AMK can intercept this signaling or scavenge the resulting ROS.

Workflow:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Pre-treatment: Replace media with serum-free DMEM containing AMK (10–200 µM) for 1 hour prior to stimulation.

    • Why Pre-treatment? AMK acts as a scavenger and signaling modulator; presence before the inflammatory burst is critical for maximum efficacy.

  • Stimulation: Add LPS (Final conc: 1 µg/mL) to the AMK-containing media. Incubate for 18–24 hours .

  • Harvesting:

    • Supernatant: Collect for PGE2 ELISA and Griess Assay (NO).

    • Lysate: Wash cells with cold PBS. Lyse in RIPA buffer with protease/phosphatase inhibitors for Western Blot.

Protocol C: Western Blot Analysis (COX-2 Protein)

Objective: Quantify the reduction in COX-2 protein levels.

  • Electrophoresis: Load 30 µg protein/lane on 10% SDS-PAGE.

  • Transfer: Transfer to PVDF membrane.

  • Blocking: 5% Non-fat milk in TBST for 1h.

  • Primary Antibody: Anti-COX-2 (Rabbit Polyclonal, 1:1000) and Anti-β-actin (Loading Control). Incubate overnight at 4°C.

  • Detection: HRP-conjugated secondary antibody + ECL substrate.

  • Analysis: Densitometry normalization (COX-2 signal / β-actin signal).

Data Presentation & Analysis

Expected Results Summary

The following table outlines the expected trends if AMK is effective.

ReadoutVehicle (LPS-)Control (LPS+)AMK Low Dose (50 µM)AMK High Dose (200 µM)Interpretation
COX-2 Activity (RFU) < 100> 5000~ 3500~ 1200Direct enzymatic inhibition.
PGE2 (pg/mL) < 50> 1200~ 800~ 300Functional reduction of inflammation.
COX-2 Protein (Blot) Null/LowHigh IntensityModerateLowTranscriptional suppression.
NO Production (µM) < 1> 40~ 25~ 10Secondary validation (iNOS inhibition).
Troubleshooting Guide
  • High Background in ELISA: Ensure AMK is not interfering with the antibody binding. Run a "Spike Recovery" test with pure PGE2 and AMK.

  • Cell Toxicity: AMK is generally non-toxic, but high concentrations (>500 µM) in serum-free media can stress cells. Always run an MTT/CCK-8 viability assay in parallel.

  • Stability: AMK oxidizes rapidly. Use amber tubes and minimize light exposure during incubation.

References

  • Mayo, J. C., et al. (2005). "Anti-inflammatory actions of melatonin and its metabolites, N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) and N1-acetyl-5-methoxykynuramine (AMK), in macrophages."[1][2] Journal of Neuroimmunology, 165(1-2), 139-149.[1][3][4]

  • Hardeland, R., et al. (2009). "The melatonin metabolite N1-acetyl-5-methoxykynuramine (AMK) is a potent singlet oxygen scavenger."[3] Journal of Pineal Research, 46(1), 49-52.[1][3]

  • Kelly, R. W., et al. (1984). "N-acetyl-5-methoxy kynurenamine, a brain metabolite of melatonin, is a potent inhibitor of prostaglandin biosynthesis."[1][3] Biochemical and Biophysical Research Communications, 121(1), 372-379.[1][3]

  • Galano, A., et al. (2014). "Melatonin and its metabolites as excellent scavengers of reactive oxygen and nitrogen species: Structure-activity relationships." Journal of Pineal Research, 56(4), 371-384.

  • Deng, W. G., et al. (2006). "Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and NF-kappaB activation." Journal of Pineal Research, 41(2), 175-184.

Sources

Method

Application Notes and Protocols for Evaluating the Effect of Amikacin (AMK) on Prostaglandin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for evaluating the potential effects of the aminoglycoside antibiotic, amikacin (AMK), on prostaglandi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for evaluating the potential effects of the aminoglycoside antibiotic, amikacin (AMK), on prostaglandin biosynthesis. While primarily known for its antibacterial activity through inhibition of protein synthesis, emerging evidence suggests potential off-target effects of aminoglycosides on inflammatory pathways.[1] This protocol outlines a multi-faceted in vitro approach to systematically investigate whether AMK alters the production of prostaglandins, key lipid mediators in inflammation. The described methodologies are designed to be robust and self-validating, providing researchers with a framework to assess the impact of AMK on this critical biological pathway.

Introduction: The Rationale for Investigating Amikacin and Prostaglandin Synthesis

Amikacin is a potent, semi-synthetic aminoglycoside antibiotic effective against a broad spectrum of severe Gram-negative bacterial infections.[2] Its primary mechanism of action involves irreversible binding to the 30S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis and subsequent bacterial cell death.[3][4][5][6]

Prostaglandins are lipid compounds derived from arachidonic acid that play a crucial role in a wide array of physiological and pathological processes, including inflammation, pain, fever, and the regulation of blood flow.[7][8][9][10] The biosynthesis of prostaglandins is primarily catalyzed by cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.[6][11]

The rationale for investigating the effect of amikacin on prostaglandin biosynthesis stems from several observations. Firstly, nephrotoxicity, a known side effect of amikacin, has been reported to be more common in patients also taking anti-prostaglandin medications, suggesting a potential interaction between amikacin and the prostaglandin pathway.[3] Secondly, a study on the effect of different antibiotic classes on amniotic prostaglandin E release demonstrated that the aminoglycoside gentamicin significantly inhibits prostaglandin E release.[1] This provides a direct precedent for exploring similar effects with amikacin. Understanding the potential immunomodulatory effects of widely used antibiotics like amikacin is crucial for a comprehensive understanding of their therapeutic and adverse effects.

This guide provides a step-by-step protocol to investigate the effect of amikacin on prostaglandin E2 (PGE2) production in a relevant in vitro cell model. It further outlines methods to dissect the potential mechanism of action by examining the expression and activity of COX-1 and COX-2 enzymes.

Foundational Knowledge: The Prostaglandin Biosynthesis Pathway

A clear understanding of the prostaglandin biosynthesis pathway is essential for designing and interpreting experiments. The pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by the action of COX enzymes. PGH2 is subsequently metabolized by specific synthases to produce various prostaglandins, including PGE2, PGD2, PGF2α, and prostacyclin (PGI2), as well as thromboxane A2 (TXA2).

Prostaglandin_Pathway cluster_enzymes Enzymatic Steps Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Stimuli (e.g., LPS) PGH2 Prostaglandin H2 (PGH2) AA->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Other_PGs Other Prostaglandins (PGD2, PGF2α, PGI2, TXA2) PGH2->Other_PGs PLA2 Phospholipase A2 COX COX-1 / COX-2 PGES PGE Synthase Other_Synthases Other Synthases

Caption: The Prostaglandin Biosynthesis Pathway.

Experimental Design and Workflow

A robust evaluation of amikacin's effect on prostaglandin biosynthesis requires a multi-step approach, beginning with establishing a suitable in vitro model and culminating in mechanistic studies.

Experimental_Workflow cluster_setup Phase 1: Assay Setup & Validation cluster_primary Phase 2: Primary Endpoint Assessment cluster_mechanistic Phase 3: Mechanistic Investigation cluster_analysis Phase 4: Data Analysis & Interpretation Cell_Selection Cell Line Selection (e.g., RAW 264.7) Cytotoxicity Amikacin Cytotoxicity Assay (MTT or Trypan Blue) Cell_Selection->Cytotoxicity Stimulation Optimization of LPS Stimulation for PGE2 Production Cytotoxicity->Stimulation Treatment Cell Treatment with Amikacin & Controls (Indomethacin, Vehicle) Stimulation->Treatment PGE2_Quant Quantification of PGE2 in Supernatant (ELISA or LC-MS/MS) Treatment->PGE2_Quant COX_Expression Analysis of COX-1 & COX-2 Expression (Western Blot / qRT-PCR) Treatment->COX_Expression COX_Activity Direct COX-1 & COX-2 Enzyme Activity Assay Treatment->COX_Activity Data_Analysis Statistical Analysis & Interpretation of Results PGE2_Quant->Data_Analysis COX_Expression->Data_Analysis COX_Activity->Data_Analysis

Caption: Experimental Workflow for Evaluating Amikacin's Effect on Prostaglandin Biosynthesis.

Detailed Protocols

Phase 1: Assay Setup and Validation

4.1.1. Cell Line Selection and Culture

The choice of cell line is critical for the relevance of the in vitro model. Macrophage cell lines, such as the murine RAW 264.7, are an excellent choice as they are key players in the inflammatory response and are known to produce significant amounts of prostaglandins upon stimulation.[12] Alternatively, the human lung adenocarcinoma cell line A549 can be used, as it also expresses COX enzymes and produces prostaglandins.[13][14][15]

  • Protocol for RAW 264.7 Cell Culture:

    • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells every 2-3 days to maintain logarithmic growth.

4.1.2. Determination of Amikacin Cytotoxicity

Before evaluating the effect of amikacin on prostaglandin synthesis, it is crucial to determine its cytotoxicity to the chosen cell line. This ensures that any observed effects on PGE2 production are not simply a result of cell death.

  • Protocol for MTT Assay:

    • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.

    • Treat the cells with a range of amikacin concentrations (e.g., 0.1 mg/mL to 50 mg/mL) for 24 hours. Include a vehicle control (sterile water or PBS).

    • After the incubation period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control. Use non-toxic concentrations of amikacin for subsequent experiments.

4.1.3. Optimization of LPS Stimulation

To induce a robust and reproducible prostaglandin response, it is necessary to optimize the concentration of the stimulating agent, lipopolysaccharide (LPS).

  • Protocol for LPS Stimulation Optimization:

    • Seed cells in a 24-well plate and allow them to adhere.

    • Treat the cells with a range of LPS concentrations (e.g., 0.1, 1, 10 µg/mL) for 24 hours.

    • Collect the cell culture supernatant and measure PGE2 levels using an ELISA kit.

    • Select the LPS concentration that induces a sub-maximal but significant increase in PGE2 production for subsequent experiments.

Phase 2: Primary Endpoint Assessment - PGE2 Quantification

4.2.1. Cell Treatment with Amikacin and Controls

  • Protocol for Cell Treatment:

    • Seed RAW 264.7 cells in 24-well plates.

    • Pre-treat the cells with various non-toxic concentrations of amikacin for 1-2 hours.

    • Include the following controls:

      • Vehicle Control: Cells treated with the vehicle used to dissolve amikacin (e.g., sterile water).

      • Positive Control: Cells treated with a known COX inhibitor, such as indomethacin (10 µM), to confirm the inhibition of prostaglandin synthesis.[16][17]

      • LPS Control: Cells treated with LPS alone to establish the stimulated level of PGE2 production.

    • After pre-treatment, stimulate the cells with the optimized concentration of LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant and store at -80°C until analysis.

4.2.2. Quantification of PGE2

PGE2 levels in the cell culture supernatant can be quantified using either an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Protocol for PGE2 ELISA (Competitive Assay):

    • Use a commercially available PGE2 ELISA kit and follow the manufacturer's instructions.[8][9][18][19]

    • Briefly, the principle involves the competition between PGE2 in the sample and a fixed amount of enzyme-labeled PGE2 for a limited number of antibody binding sites.

    • The amount of bound enzyme is inversely proportional to the concentration of PGE2 in the sample.

    • Generate a standard curve using the provided PGE2 standards.

    • Measure the absorbance at the appropriate wavelength and calculate the PGE2 concentration in the samples based on the standard curve.

  • Protocol for PGE2 Quantification by LC-MS/MS: LC-MS/MS offers higher sensitivity and specificity compared to ELISA.[3][4][20]

    • Sample Preparation (Solid Phase Extraction):

      • Acidify the cell culture supernatant to pH 3-4 with a weak acid.

      • Pass the sample through a C18 solid-phase extraction (SPE) column.

      • Wash the column with a non-polar solvent to remove interfering substances.

      • Elute the prostaglandins with a more polar solvent (e.g., ethyl acetate).

      • Evaporate the solvent and reconstitute the sample in the mobile phase.

    • LC-MS/MS Analysis:

      • Inject the prepared sample into an LC-MS/MS system.

      • Separate PGE2 from other components using a suitable C18 column and a gradient of water and acetonitrile containing a small amount of formic acid.

      • Detect and quantify PGE2 using multiple reaction monitoring (MRM) in negative ion mode.

Phase 3: Mechanistic Investigation

To understand how amikacin may be affecting PGE2 production, it is important to investigate its effects on the key enzymes in the pathway, COX-1 and COX-2.

4.3.1. Analysis of COX-1 and COX-2 Expression

  • Western Blotting for COX-1 and COX-2 Protein Expression:

    • Treat cells with amikacin and/or LPS as described in section 4.2.1.

    • Lyse the cells and determine the total protein concentration using a Bradford assay.[7][8][14][21]

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for COX-1 and COX-2.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Incubate with a suitable HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify the band intensities to determine the relative expression of COX-1 and COX-2.

  • qRT-PCR for COX-2 mRNA Expression:

    • Treat cells as described in section 4.2.1.

    • Isolate total RNA from the cells using a suitable kit.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform quantitative real-time PCR (qRT-PCR) using primers specific for COX-2 and a housekeeping gene (e.g., GAPDH).

    • Analyze the relative expression of COX-2 mRNA using the ΔΔCt method.[2][22][23]

4.3.2. Direct COX-1 and COX-2 Enzyme Activity Assay

To determine if amikacin directly inhibits the enzymatic activity of COX-1 and/or COX-2, a cell-free enzyme activity assay can be performed.

  • Protocol for COX Activity Assay:

    • Use a commercially available COX activity assay kit.[9][15][24] These kits typically measure the peroxidase activity of COX.

    • Incubate purified COX-1 or COX-2 enzyme with amikacin at various concentrations.

    • Include specific inhibitors as controls:

      • COX-1 specific inhibitor: SC-560[4][5][13][25]

      • COX-2 specific inhibitor: NS-398[3][18][26][27]

    • Initiate the reaction by adding arachidonic acid.

    • Measure the enzyme activity according to the kit's instructions (e.g., colorimetrically or fluorometrically).

    • Calculate the percentage of inhibition of COX-1 and COX-2 activity by amikacin.

Data Presentation and Interpretation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of Amikacin on PGE2 Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupAmikacin (mg/mL)PGE2 Concentration (pg/mL) ± SD% Inhibition of PGE2 Production
Untreated Control0
Vehicle Control + LPS0
Amikacin + LPS[Conc. 1]
[Conc. 2]
[Conc. 3]
Indomethacin (10 µM) + LPSN/A

Table 2: Effect of Amikacin on COX-1 and COX-2 Protein Expression

Treatment GroupRelative COX-1 Expression (normalized to loading control)Relative COX-2 Expression (normalized to loading control)
Untreated Control
Vehicle Control + LPS
Amikacin + LPS
Indomethacin + LPS

Table 3: Direct Effect of Amikacin on COX-1 and COX-2 Enzymatic Activity

CompoundConcentration% Inhibition of COX-1 Activity% Inhibition of COX-2 Activity
Amikacin[Conc. 1]
[Conc. 2]
[Conc. 3]
SC-560 (COX-1 Inhibitor)[Conc.]
NS-398 (COX-2 Inhibitor)[Conc.]

Troubleshooting

Problem Possible Cause Solution
High variability in PGE2 measurementsInconsistent cell seeding or stimulationEnsure uniform cell seeding density and consistent timing of treatments.
No significant PGE2 production after LPS stimulationLPS inactivity, cell line unresponsiveTest a new batch of LPS. Confirm the responsiveness of the cell line from literature or previous experiments.
High background in ELISAIncomplete washing, non-specific bindingFollow the washing steps in the ELISA protocol meticulously. Use the recommended blocking buffers.
Amikacin appears cytotoxic at all tested concentrationsCell line is highly sensitive to amikacinPerform a more detailed cytotoxicity assay with a wider range of lower concentrations.

Conclusion

The protocols detailed in this application note provide a robust framework for a thorough investigation into the effects of amikacin on prostaglandin biosynthesis. By combining the quantification of the primary product, PGE2, with mechanistic studies on COX enzyme expression and activity, researchers can gain valuable insights into the potential immunomodulatory properties of this widely used antibiotic. Such studies are essential for a complete understanding of the pharmacological profile of amikacin and may have implications for its clinical use, particularly in the context of inflammatory conditions.

References

  • Amikacin - Wikipedia. (n.d.). Retrieved from [Link]

  • Amikacin: Mechanism of Action and Antibiotic-Resistance Evaluations. (2024, October 15). Retrieved from [Link]

  • Amikacin Action Pathway. (n.d.). PubChem. Retrieved from [Link]

  • Selective COX-2 inhibitor, NS-398, suppresses cellular proliferation in human hepatocellular carcinoma cell lines via cell cycle arrest. (2005). World Journal of Gastroenterology, 11(39), 6126–6131.
  • Amikacin. (2023, July 17). In StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • Pharmacological inhibition of microsomal prostaglandin E synthase (mPGES)-1 for selective reduction in prostaglandin E2 (PGE2) biosynthesis is protective in experimental models of cancer and inflammation. (2019, June 7). Frontiers in Pharmacology. Retrieved from [Link]

  • An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. (2008). Journal of Lipid Research, 49(3), 699–708.
  • Nonsteroidal anti-inflammatory drug. (n.d.). Wikipedia. Retrieved from [Link]

  • Prostaglandin E2 (PGE2) ELISA IB09648. (n.d.). IBL-America. Retrieved from [Link]

  • Elabscience® PGE2(Prostaglandin E2) ELISA Kit. (n.d.). Elabscience. Retrieved from [Link]

  • PGE2(Prostaglandin E2) ELISA Kit. (n.d.). ELK Biotechnology. Retrieved from [Link]

  • Bradford-Protein Assay Kit INSTRUCTION MANUAL. (n.d.). OZ Biosciences. Retrieved from [Link]

  • Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). (n.d.). Assay Genie. Retrieved from [Link]

  • Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level. (2016).
  • Quantitative Analysis of Lipids: A Higher-Throughput LC–MS/MS-Based Method and its Comparison to ELISA. (2017). Bioanalysis, 9(2), 171–186.
  • A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. (2022). Medicinal Chemistry, 18(3), 256-264.
  • How to do proper DMSO control for cell culture drug treatments?. (2023, March 6). ResearchGate. Retrieved from [Link]

  • Prostaglandin synthesis by macrophages requires a specific receptor-ligand interaction. (1980). The Journal of Experimental Medicine, 152(5), 1349–1359.
  • COX Activity Assay Kit. (n.d.). Bertin Bioreagent. Retrieved from [Link]

  • In Vitro Activity, Synergism, and Testing Parameters of Amikacin, with Comparisons to Other Aminoglycoside Antibiotics. (1975). Antimicrobial Agents and Chemotherapy, 8(5), 583–590.
  • Effect of amikacin on cell viability and metabolism. (n.d.). ResearchGate. Retrieved from [Link]

  • Expression of cyclooxygenase-2 is correlated with lncRNA-COX-2 in cirrhotic mice induced by carbon tetrachloride. (2017). Molecular Medicine Reports, 15(4), 1837–1844.
  • Amikacin. (2024, October 19). Johns Hopkins ABX Guide. Retrieved from [Link]

  • Evaluation of Intra-Articular Amikacin Administration in an Equine Non-inflammatory Joint Model to Identify Effective Bactericidal Concentrations While Minimizing Cytotoxicity. (2024, July 18). Frontiers in Veterinary Science. Retrieved from [Link]

  • Which is the best concentration to use of DMSO vehicle control?. (2022, July 13). ResearchGate. Retrieved from [Link]

  • Effects of indomethacin on prostaglandin synthesis and on contractile response of the guinea pig gallbladder. (1979). Japanese Journal of Pharmacology, 29(4), 539–546.
  • Amikacin Pharmacology. (2022, May 23). BioPharma Notes. Retrieved from [Link]

  • Effect of different classes of antibiotics on amniotic prostaglandin E release. (1993). Prostaglandins, 45(4), 325–334.
  • How do nonsteroidal anti-inflammatory drugs (NSAIDs) affect prostaglandin synthesis?. (2025, October 22). ResearchGate. Retrieved from [Link]

  • Amikacin. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Evaluation of Intra-Articular Amikacin Administration in an Equine Non-inflammatory Joint Model to Identify Effective Bactericidal Concentrations While Minimizing Cytotoxicity. (2021, May 21). Frontiers in Veterinary Science. Retrieved from [Link]

  • RT-qPCR study of COX-1 and -2 genes in oral surgical model comparing single-dose preemptive ibuprofen and etoricoxib: A randomized clinical trial. (2018). Medicina Oral, Patología Oral y Cirugía Bucal, 23(1), e79–e86.
  • Representative Western blot analysis of COX-1/COX-2 heterodimers formation in HUVECs. (n.d.). ResearchGate. Retrieved from [Link]

  • Western blot analysis of the expression of cyclooxygenase-1 and cyclooxygenase-2 in (from left) aorta, blood, brain, cerebellum, heart, and lung. (n.d.). ResearchGate. Retrieved from [Link]

  • Indomethacin and the prostaglandin hypothesis of coronary blood flow regulation. (1975). British Journal of Pharmacology, 55(2), 179–185.
  • Comparison of Absolute Expression and Turnover Number of COX-1 and COX-2 in Human and Rodent Cells and Tissues. (2022, August 4). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Synthesis of indomethacin by Maguire. (n.d.). ResearchGate. Retrieved from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2010). MethodsX, 2, 258–261.
  • Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. (2012). Research in Veterinary Science, 93(1), 379–382.
  • Indometacin. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Variation of the Anti-Inflammatory Effect from Indomethacin on Acute and Chronic Inflammation Models. (2025, March 24). Annex Publishers. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Acetyl-5-methoxy kynurenamine (AMK) Stability Guide

Welcome to the technical support center for N-Acetyl-5-methoxy kynurenamine (AMK). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on improvin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Acetyl-5-methoxy kynurenamine (AMK). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on improving the stability of AMK in solution. As a potent free radical scavenger and a key metabolite of melatonin, understanding and controlling the stability of AMK is paramount for obtaining reliable and reproducible experimental results.

Introduction to AMK Stability

N-Acetyl-5-methoxy kynurenamine (AMK) is an indoleamine derivative and a metabolite of melatonin. Its chemical structure, rich in electron-donating groups, makes it an excellent antioxidant but also susceptible to degradation, primarily through oxidation.[1] Factors such as the choice of solvent, pH, exposure to light, and temperature can significantly impact its stability in solution. This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My AMK solution seems to be degrading quickly, leading to inconsistent results. What are the primary causes of AMK instability in solution?

A1: The primary cause of AMK instability is oxidation.[1] The aromatic amine and the electron-rich methoxy group on the benzene ring make the molecule susceptible to attack by reactive oxygen species (ROS). This degradation can be accelerated by several factors:

  • Exposure to atmospheric oxygen: Dissolved oxygen in your solvent can readily oxidize AMK.

  • Presence of metal ions: Transition metal ions, such as copper (II) and iron (II), can catalyze the oxidation of AMK.

  • High pH: Basic conditions can deprotonate the amine groups, potentially increasing their susceptibility to oxidation.

  • Exposure to light: Like many indoleamine derivatives, AMK may be susceptible to photodegradation.[2][3]

  • Elevated temperatures: Higher temperatures generally increase the rate of chemical degradation.

Q2: What is the best solvent to dissolve and store AMK?

A2: For long-term storage, it is highly recommended to prepare a concentrated stock solution of AMK in a suitable organic solvent and store it at low temperatures.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are excellent choices for creating stock solutions. For AMK's precursor, N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK), solubility is approximately 30 mg/mL in DMSO and 5 mg/mL in ethanol.[4] AMK is expected to have similar solubility characteristics.

  • Aqueous Solutions: Aqueous solutions of AMK are not recommended for long-term storage. The product information for AFMK advises against storing aqueous solutions for more than one day.[4] If you must work with aqueous buffers, prepare the solution fresh for each experiment.

Q3: What is the optimal pH for my aqueous AMK solution to maximize its stability during an experiment?

A3: While a definitive pH stability profile for AMK has not been published, based on related kynurenine pathway metabolites, a slightly acidic to neutral pH is likely to be optimal.

  • Neutral pH: In vitro studies with AMK have been conducted in phosphate-buffered saline (PBS) at pH 7.4.[5] Similarly, studies with kynurenic acid and its derivatives have used saline solutions at a pH of 7.2-7.4.[6]

  • Acidic Conditions: Be cautious with strongly acidic conditions, as they can promote the oxidation of some kynurenine pathway metabolites.[7]

Q4: I need to store my AMK solutions. What are the recommended storage conditions?

A4: Proper storage is critical to maintaining the integrity of your AMK solutions.

  • Stock Solutions (in Organic Solvents): Store concentrated stock solutions in DMSO or ethanol at -20°C or -80°C for long-term stability. A study on kynurenine pathway metabolites recommends storage of 10 mM stock solutions at -80°C.[7] The solid, crystalline form of AFMK is stable for at least four years at -20°C.[4]

  • Aqueous Solutions: As previously mentioned, avoid storing aqueous solutions. If temporary storage is unavoidable, keep the solution on ice and protected from light, and use it within a few hours.

Q5: Can I use antioxidants or other stabilizing agents to prolong the life of my aqueous AMK solutions?

A5: Yes, the addition of antioxidants and chelating agents is a sound strategy to protect AMK from oxidative degradation in aqueous solutions, a practice commonly used for other oxidation-prone compounds like catecholamines.[8][9]

  • Antioxidants: Ascorbic acid (Vitamin C) is a potent antioxidant that can scavenge ROS.[9] A starting concentration of 0.1% w/v can be tested.

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can chelate metal ions that catalyze oxidation.[8] A concentration of 0.05% w/v is a common starting point.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of AMK activity or concentration over a short period in an aqueous buffer. Oxidative degradation.Prepare fresh solutions for each experiment. Add antioxidants (e.g., ascorbic acid) and/or a chelating agent (e.g., EDTA) to your buffer. Keep the solution on ice and protected from light.
Inconsistent results between experiments. Degradation of stock solution.Ensure your stock solution is stored properly at -20°C or -80°C in a suitable organic solvent (DMSO or ethanol). Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Precipitation of AMK when diluting the organic stock solution into an aqueous buffer. Poor solubility of AMK in the final buffer concentration.Ensure the final concentration of the organic solvent in your aqueous buffer is low enough to be compatible with your experimental system but high enough to maintain AMK solubility. Perform a solubility test with your specific buffer system.
Discoloration of the AMK solution (e.g., turning yellow or brown). Oxidation of AMK.Discard the solution. This is a visual indicator of degradation. Review your solution preparation and storage procedures to minimize exposure to oxygen, light, and potential metal ion contamination.

Experimental Protocols

Protocol 1: Preparation of a Stable AMK Stock Solution
  • Weighing: Carefully weigh the desired amount of solid AMK in a fume hood.

  • Dissolution: Dissolve the solid AMK in high-purity, anhydrous DMSO or 200-proof ethanol to a final concentration of 10-50 mM. Ensure the solvent has been purged with an inert gas like argon or nitrogen to remove dissolved oxygen.

  • Aliquoting: Aliquot the stock solution into small, single-use volumes in amber glass vials or polypropylene tubes to minimize exposure to light and air upon repeated use.

  • Storage: Store the aliquots at -80°C for long-term stability.

Protocol 2: Preparation of a Stabilized Aqueous Working Solution of AMK
  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, pH 7.2). De-gas the buffer by sparging with an inert gas for at least 15 minutes to remove dissolved oxygen.

  • Addition of Stabilizers (Optional but Recommended):

    • Add ascorbic acid to a final concentration of 0.1% (w/v).

    • Add EDTA to a final concentration of 0.05% (w/v).

  • Dilution: Just before your experiment, thaw an aliquot of your AMK stock solution. Dilute the stock solution into the stabilized aqueous buffer to your desired final concentration. Ensure the final concentration of the organic solvent is compatible with your assay (typically <1%).

  • Handling: Keep the aqueous working solution on ice and protected from light throughout your experiment. Use the solution within the same day of preparation.

Visualization of AMK Degradation and Stabilization

Diagram 1: Major Factors Leading to AMK Degradation

cluster_factors Degradation Factors AMK N-Acetyl-5-methoxy kynurenamine (AMK) (Stable Form) Degraded_AMK Oxidized/Degraded AMK Products AMK->Degraded_AMK Oxidation Oxygen Atmospheric Oxygen Oxygen->AMK Metal_Ions Metal Ions (Fe²⁺, Cu²⁺) Metal_Ions->AMK Light UV/Visible Light Light->AMK High_pH High pH High_pH->AMK Heat Elevated Temperature Heat->AMK

Caption: Key environmental factors that promote the degradation of AMK in solution.

Diagram 2: Workflow for Preparing a Stabilized AMK Solution

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Use Immediately) Start Weigh Solid AMK Dissolve Dissolve in De-gassed DMSO or Ethanol Start->Dissolve Aliquot Aliquot into single-use vials Dissolve->Aliquot Store_Stock Store at -80°C Aliquot->Store_Stock Dilute Dilute Stock Solution into Buffer Store_Stock->Dilute Thaw one aliquot Prepare_Buffer Prepare Aqueous Buffer (e.g., PBS, pH 7.2) Degas_Buffer De-gas Buffer with N₂ or Ar Prepare_Buffer->Degas_Buffer Add_Stabilizers Add Ascorbic Acid & EDTA Degas_Buffer->Add_Stabilizers Add_Stabilizers->Dilute Use Use in Experiment (Keep on ice, protect from light) Dilute->Use

Caption: Recommended workflow for preparing stable AMK stock and working solutions.

References

  • Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions. PubMed Central. [Link]

  • Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions. Request PDF. [Link]

  • Kynurenic Acid and Its Synthetic Derivatives Protect Against Sepsis-Associated Neutrophil Activation and Brain Mitochondrial Dysfunction in Rats. Frontiers in Immunology. [Link]

  • Redefining Roles: A Paradigm Shift in Tryptophan–Kynurenine Metabolism for Innovative Clinical Applications. PubMed Central. [Link]

  • Altered Tryptophan Metabolism on the Kynurenine Pathway in Depressive Patients with Small Intestinal Bacterial Overgrowth. MDPI. [Link]

  • Kynurenine. Wikipedia. [Link]

  • Role of Kynurenine and Its Derivatives in the Neuroimmune System. MDPI. [Link]

  • Physicochemical Characterization of Kynurenine Pathway Metabolites. PubMed Central. [Link]

  • Kynurenine pathway. Wikipedia. [Link]

  • Dietary Kynurenine Pathway Metabolites—Source, Fate, and Chromatographic Determinations. MDPI. [Link]

  • Photochemistry of aqueous solutions of kynurenic acid and kynurenine yellow. ScienceDirect. [Link]

  • Tryptophan Metabolism (Degradation) and the Kynurenine Pathway. YouTube. [Link]

  • Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions. PubMed. [Link]

  • Kynurenine Pathway Regulation at Its Critical Junctions with Fluctuation of Tryptophan. Aimin Liu. [Link]

  • Effects of ascorbic acid and EDTA on vascular concentration-response to catecholamines. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Photochemical properties of kynurenine pathway metabolites and indoleamines. PubMed. [Link]

  • What solvent should I use to dilute my standard for RP HPLC?. ResearchGate. [Link]

  • Coordination Complex Formation and Redox Properties of Kynurenic and Xanthurenic Acid Can Affect Brain Tissue Homeodynamics. MDPI. [Link]

  • Ascorbic acid as an antioxidant in measurements of catecholamines in plasma. PubMed. [Link]

  • Analysis of N1-acetyl-N2-formyl-5-methoxykynuramine/N1-acetyl-5-methoxy-kynuramine formation from melatonin in mice. PubMed Central. [Link]

  • Alterations in the Blood Kynurenine Pathway Following Long-Term PM2.5 and PM10 Exposure: A Cross-Sectional Study. MDPI. [Link]

  • LCMS Protocols. The DAN Lab - University of Wisconsin–Madison. [Link]

  • Acute prooxidant effects of vitamin C in EDTA chelation therapy and long-term antioxidant benefits of therapy. Request PDF. [Link]

  • Influence of pH on radical reactions between kynurenic acid and amino acids tryptophan and tyrosine. Part II. Amino acids within the protein globule of lysozyme. PubMed. [Link]

  • Optimization of Disodium Edetate and Few Potent Antioxidants Requirement for the Stabilization of Vitamin C in Solution. ResearchGate. [Link]

  • A Role for Xanthurenic Acid in the Control of Brain Dopaminergic Activity. PubMed Central. [Link]

  • Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. MDPI. [Link]

  • Focus on the Melatonin Metabolite N1-Acetyl-5-Methoxykynuramine (AMK). Biomedical Journal of Scientific & Technical Research. [Link]

  • Analysis of N1-acetyl-N2-formyl-5-methoxykynuramine/N1-acetyl-5-methoxy-kynuramine formation from melatonin in mice. Request PDF. [Link]

Sources

Troubleshooting

Overcoming matrix effects in the mass spectrometric analysis of AMK in biological samples.

Topic: Overcoming Matrix Effects in LC-MS/MS Analysis of Amikacin (AMK) Role: Senior Application Scientist Status: Operational The Challenge: Why Amikacin is a "Perfect Storm" for Matrix Effects Welcome to the technical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Matrix Effects in LC-MS/MS Analysis of Amikacin (AMK) Role: Senior Application Scientist Status: Operational

The Challenge: Why Amikacin is a "Perfect Storm" for Matrix Effects

Welcome to the technical guide. If you are analyzing Amikacin (AMK), you are likely facing a trifecta of chemical challenges that make standard bioanalytical workflows fail.

  • Extreme Polarity: AMK is an aminoglycoside with multiple amine and hydroxyl groups (logP < -8). It does not retain on standard C18 columns, eluting in the "void volume" where matrix suppression is most severe.

  • Lack of Chromophore: It requires Mass Spectrometry (or derivatization) for detection, making it susceptible to ion suppression.

  • Adsorption: It binds aggressively to glass surfaces and silanols, leading to "disappearing" peaks at low concentrations.

This guide provides a self-validating workflow to eliminate matrix effects, focusing on Weak Cation Exchange (WCX) extraction and Zwitterionic HILIC chromatography.

Sample Preparation: The First Line of Defense

Standard Protein Precipitation (PPT) with Methanol often fails for AMK because it does not remove phospholipids effectively, and AMK can co-precipitate with proteins. To truly overcome matrix effects, you must separate the analyte from the matrix interferences.

Protocol A: Weak Cation Exchange (WCX) SPE (Gold Standard)

Recommended for: Clinical trials, PK studies, and low-concentration quantification.

Mechanism: AMK is polycationic (positively charged) at neutral/acidic pH. It binds to the WCX sorbent while neutral interferences (phospholipids) and anionic compounds are washed away.

Step-by-Step Workflow:

  • Pre-treatment: Mix 100 µL Plasma/Serum with 100 µL 5% Ammonium Hydroxide (adjusts pH > 8 to disrupt protein binding) or simple water dilution if using a polymer sorbent that tolerates wide pH. Note: Some protocols use acidic pre-treatment; however, for WCX, ensuring the analyte is charged (pH < pKa) while the sorbent is ionized is key.

  • Conditioning: 200 µL Methanol followed by 200 µL Water.

  • Loading: Load pre-treated sample.

  • Wash 1 (Matrix Removal): 200 µL Water (removes salts/proteins).

  • Wash 2 (Organic Clean-up): 200 µL Acetonitrile (removes hydrophobic phospholipids). Crucial Step: AMK stays bound; lipids wash off.

  • Elution: 2 x 50 µL 1% Formic Acid in Acetonitrile:Water (50:50) . The acid protonates the sorbent carboxyl groups, releasing the positively charged AMK.

Protocol B: TCA Precipitation (High Throughput Alternative)

Recommended for: High-concentration TDM samples where sensitivity is less critical.

Warning: Trichloroacetic acid (TCA) is effective for extracting aminoglycosides but is harsh on MS sources.

  • Add 10% TCA to plasma (1:1 ratio).

  • Vortex and Centrifuge (15,000 x g, 10 min).

  • Mandatory Dilution: Dilute supernatant 1:10 with Mobile Phase A to reduce acid load before injection.

Visualization: Sample Prep Decision Logic

SamplePrepLogic Start Start: Sample Type Sensitivity Is High Sensitivity (LLOQ < 0.5 µg/mL) Required? Start->Sensitivity Throughput Is Throughput/Cost the Priority? Sensitivity->Throughput No (TDM) WCX Protocol A: WCX SPE (Removes Phospholipids) Sensitivity->WCX Yes (PK Studies) Throughput->WCX No (Need Robustness) TCA Protocol B: TCA PPT (Fast, dirtier extract) Throughput->TCA Yes Dilution Mandatory: Dilute 1:10 to protect MS Source TCA->Dilution

Caption: Decision tree for selecting the optimal extraction method based on sensitivity needs and matrix complexity.

Chromatographic Separation: Escaping the Void

Do not use C18 (Reverse Phase). Even with Ion-Pairing reagents (like HFBA), you risk contaminating your MS source. Hydrophilic Interaction Liquid Chromatography (HILIC) is the validated modern approach.

Recommended Column Chemistry: Zwitterionic HILIC (ZIC-HILIC)

Zwitterionic phases (e.g., sulfobetaine) provide a mechanism where water enriches on the surface. AMK partitions into this water layer and interacts electrostatically.

Optimized LC Conditions
ParameterSettingRationale
Column ZIC-HILIC (2.1 x 100 mm, 3.5 µm)Superior retention for poly-basic compounds compared to bare silica.
Mobile Phase A 20 mM Ammonium Formate (pH ~3.0)Acidic pH keeps AMK fully protonated for MS sensitivity.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic modifier.[1]
Gradient Start 90% B; hold 1 min; ramp to 40% B over 5 min.HILIC runs "backwards" compared to RP. Start high organic.
Injection Vol 1-5 µLKeep low to prevent solvent mismatch effects.

Mass Spectrometry & Internal Standards

MRM Transitions

Use Positive Electrospray Ionization (ESI+) .

  • Amikacin: 586.4

    
     163.2 (Quantifier), 586.4 
    
    
    
    264.2 (Qualifier).
  • Internal Standard:

    • Best:Amikacin-d5 (Deuterated). Corrects for matrix effects and extraction variance perfectly.

    • Alternative:Tobramycin or Kanamycin . Structural analogs. Acceptable for TDM but may not track matrix suppression exactly as the isotope does.

Troubleshooting FAQ

Q1: My Amikacin signal drops significantly after 24 hours in the autosampler. Is it unstable?

  • Diagnosis: It is likely adsorption , not chemical instability. AMK binds to glass vials.

  • Fix: Use Polypropylene (PP) vials and inserts. If you must use glass, add 0.1% Formic Acid or a carrier protein (BSA) to the final extract to block active sites.

Q2: I see a "double peak" or severe tailing in HILIC.

  • Diagnosis: Sample solvent mismatch. Injecting a highly aqueous sample (from SPE elution) into a high-organic HILIC mobile phase causes the analyte to "crash" at the column head.

  • Fix: Ensure your final injection solvent matches the starting mobile phase (e.g., 90% Acetonitrile). Dilute your aqueous SPE eluate with ACN before injection.

Q3: My Internal Standard (Tobramycin) recovery is stable, but Amikacin recovery varies.

  • Diagnosis: Differential matrix effect. Tobramycin elutes at a slightly different time than Amikacin. If a phospholipid peak co-elutes with AMK but not Tobramycin, your IS won't correct it.

  • Fix: Switch to Amikacin-d5 or optimize the gradient to separate AMK from the suppression zone.

Q4: I am using Ion-Pairing (HFBA) on C18, but my sensitivity is dropping over the week.

  • Diagnosis: Source contamination. Ion-pairing reagents are "sticky" and coat the MS source and quadrupoles, reducing ionization efficiency over time.

  • Fix: Switch to the HILIC method described above. If you must use IP-RP, dedicate a specific column and MS source to this analysis and clean the source daily.

Visualization: Troubleshooting Matrix Effects

Troubleshooting Problem Problem: Low/Variable Signal Check1 Check Retention Time Problem->Check1 Void Eluting in Void (<1 min)? Check1->Void Matrix Matrix Suppression likely. Switch to HILIC. Void->Matrix Yes Container Using Glass Vials? Void->Container No Adsorb Adsorption Loss. Switch to Polypropylene. Container->Adsorb Yes IS IS Variation? Container->IS No Analog Analog IS failing. Switch to Deuterated IS. IS->Analog Yes

Caption: Diagnostic flow for identifying the root cause of signal loss in Amikacin analysis.

References

  • Vertex AI Search. (2023). Ion-pairing reagent-free hydrophilic interaction LC-MS/MS method for therapeutic drug monitoring of amikacin in neonates. Journal of Applied Pharmaceutical Science. Link

  • Waters Corporation. (2022). Analysis of Aminoglycosides in Foods Using a Zwitterionic Stationary Phase and Liquid Chromatography-Tandem Mass Spectrometry. Link

  • Shimadzu. (2022). The Horror of Sample Adsorption to Containers. Link

  • Baietto, L. et al. (2020). A robust LC–MS/MS method for amikacin: application to cellular uptake and pharmacokinetic studies. Bioanalysis. Link

  • Oertel, R. et al. (2004). Hydrophilic interaction chromatography-tandem mass spectrometry for the determination of amikacin in human plasma. Journal of Chromatography A.

Sources

Optimization

How to increase the bioavailability of N-Acetyl-5-methoxy kynurenamine in vivo.

Technical Support Center: Indolic Metabolite Applications Subject: Optimization of N-Acetyl-5-methoxy kynurenamine (AMK) Bioavailability & Stability Ticket ID: AMK-BIO-992 Assigned Specialist: Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indolic Metabolite Applications Subject: Optimization of N-Acetyl-5-methoxy kynurenamine (AMK) Bioavailability & Stability Ticket ID: AMK-BIO-992 Assigned Specialist: Senior Application Scientist, Metabolomics Division

Overview

You have reached the technical support archive for AMK (N-Acetyl-5-methoxy kynurenamine) .[1][2][3] Unlike its precursor Melatonin, AMK is a transient, highly reactive cleavage product. Users frequently report "low bioavailability," which is often a misdiagnosis of premature oxidative consumption or analytical degradation .

This guide addresses the three critical failure points in AMK experimentation: Vehicle Stability , Metabolic Clearance , and Detection Artifacts .

Module 1: Formulation & Vehicle Stability

The Problem: "My AMK precipitates in saline, or the solution turns yellow/brown before injection."

Root Cause: AMK is an unstable kynuramine. It is sensitive to photo-oxidation and reacts rapidly with dissolved oxygen and carbonate radicals. If it oxidizes in your syringe, the "bioavailability" is zero before it enters the animal.

Troubleshooting Protocol: The "Anoxic Shield" Preparation

Do not use standard PBS. You must minimize the exposure of AMK to potential oxidants in the vehicle.

ComponentStandard Protocol (High Risk)Optimized Protocol (High Stability) Mechanism of Action
Solvent 100% Saline/PBSDMSO (Stock) + Degassed PBS (Working) AMK solubility is ~30 mg/mL in DMSO but <1 mg/mL in PBS. DMSO prevents precipitation.
Atmosphere Ambient AirArgon/Nitrogen Purge Displaces dissolved

that reacts with the AMK amine group.
pH Buffer pH 7.4pH 6.5 - 7.0 Higher pH accelerates autoxidation of kynuramines.
Additives None0.1% Ascorbate or EDTA Sacrificial antioxidant (Ascorbate) or metal chelator (EDTA) prevents Fenton-reaction degradation.

Step-by-Step Preparation:

  • Stock: Dissolve AMK powder in sterile, anhydrous DMSO to 25 mg/mL. Store at -80°C under Argon.

  • Vehicle: Prepare PBS (pH 7.0). Bubble with

    
     gas for 15 minutes to deoxygenate.
    
  • Working Solution: Dilute Stock 1:20 into the deoxygenated PBS immediately prior to injection.

  • Handling: Protect from light (amber tubes). AMK is photolabile.

Module 2: In Vivo Pharmacokinetics & Route Optimization

The Problem: "I injected AMK intraperitoneally (IP), but plasma levels are undetectable after 30 minutes."

Root Cause: AMK is not just "metabolized"; it is consumed . It scavenges ROS (Reactive Oxygen Species) and RNS (Reactive Nitrogen Species) sacrificially. It also undergoes rapid glucuronidation.

Pathway Analysis (Why Bioavailability Drops)

AMK is a "suicide antioxidant." It reacts with radicals to form stable products like AMMC (3-acetamidomethyl-6-methoxycinnolinone) or oligomers. If your animal model has high oxidative stress, AMK disappears faster because it is doing its job.

AMK_Metabolism Melatonin Melatonin AFMK AFMK (Precursor) Melatonin->AFMK Oxidation/IDO AMK AMK (Active Metabolite) AFMK->AMK Arylamine Formamidase AMMC AMMC (Stable Nitrosation Product) AMK->AMMC + NO/RNS (Scavenging) Oligomers Dimers/Trimers (Oxidation) AMK->Oligomers + ROS (Oxidation) ProteinAdducts Tyrosine Adducts (Protein Binding) AMK->ProteinAdducts Tyrosyl Interaction Glucuronides Hydroxy-AMK Glucuronides AMK->Glucuronides Hepatic Metabolism

Figure 1: The Fate of AMK.[4] Bioavailability is limited by three competing pathways: Scavenging (Green), Oxidation (Grey), and Hepatic Clearance (Yellow).

Route Optimization Strategy

To increase effective bioavailability in the brain or target tissue:

  • Avoid First-Pass (Oral): Oral AMK is heavily glucuronidated in the liver.

  • Preferred Route: Intraperitoneal (IP) with Liposomal Carriers.

    • Encapsulating AMK in liposomes protects it from premature oxidation in the blood stream.

  • Direct CNS Route: For neuroprotection studies, Intranasal administration bypasses the blood-brain barrier (BBB) and hepatic clearance, delivering AMK directly to the olfactory bulb and hippocampus.

Module 3: Analytical Validation (LC-MS/MS)

The Problem: "I cannot replicate the PK data. My peaks are messy or absent."

Root Cause: Incorrect extraction pH or wrong Mass Spec transitions. AMK is an amine; extraction at acidic pH keeps it charged and water-soluble (poor organic recovery), while basic pH may induce oxidation.

Validated Detection Protocol

1. Sample Preparation (Plasma):

  • Do not use acid precipitation (like TCA) which can degrade AMK.

  • Method: Protein precipitation with ice-cold Acetonitrile (1:4 ratio).

  • Add Internal Standard: Use deuterated Melatonin or stable isotope labeled AMK if available.

  • Centrifuge: 14,000 x g for 10 min at 4°C. Inject supernatant immediately.

2. LC-MS/MS Parameters: Set your Triple Quadrupole (QqQ) to the following transitions. Note that AMK requires specific fragmentation energy to distinguish it from biological noise.

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
AMK 237.1 (

)
136.1 (Quantifier)3520-25
AMK 237.1 178.1 (Qualifier)3515
AFMK 265.1178.13018

3. Chromatography:

  • Column: C18 Reverse Phase (e.g., Agilent Poroshell or Phenomenex Kinetex).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[5]

    • B: Acetonitrile + 0.1% Formic Acid.[6]

  • Retention: AMK is more polar than Melatonin. Expect it to elute earlier (lower %B).

Frequently Asked Questions (FAQ)

Q: Can I store AMK in solution for chronic dosing studies? A: No. Aqueous AMK degrades within 24 hours even at 4°C. You must prepare fresh aliquots daily from the DMSO stock. If you observe a color change (clear to yellow/brown), the AMK has polymerized and the dose is invalid.

Q: Does AMK cross the Blood-Brain Barrier (BBB)? A: Yes, AMK is lipophilic enough to cross the BBB. However, because it reacts with proteins (tyrosine residues) and ROS in the blood, the effective amount reaching the brain is often low. Increasing the dose is less effective than using Intranasal administration or Nanoparticle encapsulation to shield the molecule during transit.

Q: Why do I see "AMMC" in my mass spec analysis? A: AMMC (3-acetamidomethyl-6-methoxycinnolinone) is the stable product formed when AMK scavenges Reactive Nitrogen Species (NO). If you see high AMMC and low AMK, your animal model likely has high nitrosative stress, or your vehicle was contaminated with nitrites.

References

  • Hardeland, R., et al. (2017).[3] Melatonin and its metabolites: Orchestrating the defense against oxidative stress. Journal of Pineal Research.

  • Tan, D.X., et al. (2001).[7] N1-acetyl-N2-formyl-5-methoxykynuramine, a biogenic amine and melatonin metabolite, functions as a potent antioxidant.[1][2][3][7][8][9][10] FASEB Journal.[7]

  • Guenther, A., et al. (2005). Reactions of the melatonin metabolite AMK with the ABTS cation radical: identification of new oxidation products.[11][12] Redox Report.

  • Parada, E., et al. (2014). The melatonin metabolite AMK facilitates long-term object memory in young and aging mice.[13] Journal of Pineal Research.

  • Almeida, E.A., et al. (2004). Synthesis of internal labeled standards of melatonin and its metabolite AFMK for their quantification using LC-MS/MS. Journal of Pineal Research.

Sources

Troubleshooting

Technical Support Center: Refining Cell-Based Assays for Increased Sensitivity to Aminoglycoside Kinases (AMK)

Welcome to the technical support center for refining cell-based assays to increase sensitivity to Aminoglycoside Kinases (AMK). This resource is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for refining cell-based assays to increase sensitivity to Aminoglycoside Kinases (AMK). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established scientific principles to help you achieve robust and reproducible results in your AMK assays.

Introduction to Aminoglycoside Kinase Assays

Aminoglycoside kinases (AMKs), also known as aminoglycoside phosphotransferases (APHs), are a major cause of bacterial resistance to aminoglycoside antibiotics.[1] These enzymes inactivate aminoglycosides by catalyzing the transfer of a phosphate group from a nucleotide donor, typically ATP or GTP, to a hydroxyl group on the antibiotic.[1] Developing sensitive and reliable cell-based assays to measure AMK activity is crucial for screening new antibiotic candidates that can evade this resistance mechanism and for studying the fundamental biology of these enzymes.

This guide will walk you through common challenges encountered during AMK cell-based assays and provide structured troubleshooting advice to enhance assay sensitivity and minimize variability.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise when developing and optimizing cell-based assays for AMK activity.

Q1: What is the primary cause of low signal in my AMK assay?

A low signal in your assay can stem from several factors, including suboptimal reagent concentrations, poor enzyme activity, or issues with cell health.[2] It is essential to systematically evaluate each component of your assay to pinpoint the root cause. Key areas to investigate include ATP and substrate (aminoglycoside) concentrations, the health and density of your cells, and the efficiency of the cell lysis procedure.[3][4]

Q2: How do I choose the right aminoglycoside substrate for my assay?

The choice of substrate is critical and depends on the specific AMK you are studying. AMKs exhibit substrate promiscuity, meaning a single enzyme can phosphorylate multiple aminoglycosides.[5][6] However, they often have a preferred substrate. It is advisable to consult the literature for the known substrate specificity of your AMK of interest.[7][8] If this information is unavailable, you may need to empirically test a panel of aminoglycosides to determine the optimal substrate for your assay.

Q3: What is the optimal ATP concentration to use?

The optimal ATP concentration is a balance between achieving a robust signal and being sensitive to competitive inhibitors. For most kinase assays, it is recommended to use an ATP concentration that is close to the Michaelis-Menten constant (Km) of the enzyme for ATP.[9][10] This allows for the detection of both potent and weaker ATP-competitive inhibitors. However, cellular ATP concentrations are in the millimolar range, which can be much higher than the Km.[10] Therefore, for cell-based assays that aim to mimic physiological conditions, you may need to use a higher ATP concentration. It is crucial to determine the ATP Km for your specific AMK and then optimize the concentration for your assay format.

Q4: Can the choice of cell line affect my assay results?

Absolutely. The choice of cell line is a critical parameter. Different cell lines can have varying levels of endogenous kinase and phosphatase activity, which can interfere with your assay.[3] It is important to select a cell line that has low background activity for your specific assay. Additionally, factors like cell health, passage number, and confluency can significantly impact results.[3][11] Always use healthy, low-passage cells and maintain consistent cell culture conditions.

Q5: How can I minimize background noise in my assay?

High background noise can mask the true signal and reduce the sensitivity of your assay.[12] Common sources of background noise include non-enzymatic hydrolysis of ATP, contamination of reagents, and autofluorescence of compounds or plates in fluorescence-based assays.[12][13] To minimize background, use high-purity reagents, optimize substrate and enzyme concentrations, and select appropriate microplates for your detection method (e.g., black plates for fluorescence assays).[12][14] Including proper controls, such as a "no-enzyme" control, is essential to determine the level of background noise.[12]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered in AMK cell-based assays.

Problem 1: High Background Signal

A high background signal can significantly reduce the dynamic range and sensitivity of your assay.

Troubleshooting Workflow for High Background

Caption: A logical workflow to diagnose and resolve high background noise.

Potential Causes and Solutions
Potential Cause Explanation Recommended Solution
Reagent Contamination Buffers, ATP, or substrate solutions may be contaminated with kinases or ATP.Prepare all reagents fresh using high-purity water and components. Filter-sterilize solutions where appropriate.
Endogenous Kinase Activity The host cell line may express kinases that can phosphorylate the aminoglycoside substrate.Screen different cell lines for low background activity. Alternatively, you can pretreat cell lysates with a broad-spectrum kinase inhibitor that does not inhibit your AMK of interest.
Suboptimal Substrate/ATP Concentration Excessively high concentrations of substrate or ATP can lead to non-specific phosphorylation or high background in certain assay formats.[13]Titrate the concentrations of both the aminoglycoside substrate and ATP to find the optimal balance between a robust signal and low background.[15]
Inefficient Cell Lysis Incomplete cell lysis can lead to the release of interfering substances and variable background.[4]Optimize the lysis buffer and procedure. Different lysis buffers (e.g., RIPA, Triton X-100 based) can have varying efficiencies.[4] Ensure complete lysis by visual inspection under a microscope.
Assay Plate Issues For fluorescence or luminescence assays, the type of microplate can contribute to background.[12]Use black, opaque-walled plates for fluorescence assays and white, opaque-walled plates for luminescence assays to minimize crosstalk and background.[14]
Problem 2: Low Signal-to-Noise Ratio

A low signal-to-noise ratio indicates that the specific signal from AMK activity is not sufficiently above the background noise.

Troubleshooting Workflow for Low Signal-to-Noise

Caption: A systematic approach to improving the signal-to-noise ratio.

Potential Causes and Solutions
Potential Cause Explanation Recommended Solution
Low AMK Expression or Activity The expression level of the AMK in the host cells may be too low, or the enzyme may be inactive.[16]Verify the expression of your AMK construct via Western blot or qPCR. Ensure that the expressed enzyme is active by performing an in vitro activity assay with purified enzyme if possible.[16]
Suboptimal Reaction Conditions The assay buffer pH, temperature, or incubation time may not be optimal for your AMK.[13]Empirically determine the optimal pH and temperature for your enzyme. Perform a time-course experiment to identify the linear range of the reaction.[15]
Inappropriate Cell Seeding Density Too few cells will result in a low concentration of AMK, leading to a weak signal. Conversely, over-confluent cells can be unhealthy and have altered metabolic activity.[3]Optimize the cell seeding density to ensure a sufficient number of healthy, actively growing cells for your assay.[3]
Poor Substrate Choice The selected aminoglycoside may be a poor substrate for your specific AMK.[7][8]Test a panel of different aminoglycosides to identify the one that gives the highest activity. Refer to literature on the substrate specificity of your AMK family.[5][6]
Inhibitors in Cell Lysate The cell lysate may contain endogenous inhibitors of your AMK.Dilute the cell lysate to reduce the concentration of potential inhibitors. Be mindful that this will also dilute your enzyme.
Problem 3: High Well-to-Well Variability

High variability across replicate wells can make it difficult to obtain statistically significant results.

Troubleshooting Workflow for High Variability

Caption: Steps to minimize well-to-well variability in your assay.

Potential Causes and Solutions
Potential Cause Explanation Recommended Solution
Inaccurate Pipetting Small errors in pipetting volumes, especially of concentrated reagents, can lead to significant variability.[17]Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare master mixes of reagents to be added to all wells to minimize pipetting errors.[14]
Inhomogeneous Cell Suspension If cells are not evenly suspended before seeding, different wells will receive a different number of cells.Gently and thoroughly mix the cell suspension before and during seeding. Avoid letting cells settle at the bottom of the tube.
Edge Effects Wells on the edge of the plate are more prone to evaporation and temperature fluctuations, which can lead to variability.[11]To minimize edge effects, avoid using the outer wells of the plate for your experimental samples. Fill the outer wells with sterile water or media.
Temperature Gradients Uneven temperature across the plate during incubation can lead to different reaction rates in different wells.[15]Ensure that the incubator provides uniform temperature distribution. Avoid stacking plates during incubation.[17] Allow plates to equilibrate to room temperature before adding reagents if necessary.
Cell Health and Viability Inconsistent cell health across the plate can lead to variable enzyme activity.[3]Ensure that cells are healthy and evenly distributed at the time of the assay. Use a consistent cell passage number and avoid using over-confluent cells.[3]

Experimental Protocols

Protocol 1: Optimizing ATP Concentration

Objective: To determine the optimal ATP concentration for your AMK cell-based assay.

Methodology:

  • Prepare a range of ATP concentrations: Prepare serial dilutions of a high-concentration ATP stock solution in your assay buffer. The final concentrations in the assay should typically range from 1 µM to 1 mM.

  • Set up the assay: In a microplate, add your cell lysate containing the AMK, the aminoglycoside substrate at a fixed, saturating concentration, and the different concentrations of ATP.

  • Include controls: Include a "no-enzyme" control for each ATP concentration to measure background signal.

  • Initiate the reaction: Start the reaction and incubate for a predetermined time within the linear range of the assay.

  • Measure the signal: Stop the reaction and measure the output (e.g., luminescence, fluorescence) according to your assay format.

  • Analyze the data: Subtract the background signal from the signal of the complete reaction for each ATP concentration. Plot the net signal as a function of ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km for ATP. The optimal ATP concentration for inhibitor screening is typically at or near the Km value.[9]

Protocol 2: Optimizing Aminoglycoside Substrate Concentration

Objective: To determine the optimal concentration of the aminoglycoside substrate.

Methodology:

  • Prepare a range of substrate concentrations: Prepare serial dilutions of a high-concentration stock of your chosen aminoglycoside in the assay buffer.

  • Set up the assay: In a microplate, add your cell lysate containing the AMK, ATP at a fixed, optimal concentration (determined from Protocol 1), and the different concentrations of the aminoglycoside substrate.

  • Include controls: Include a "no-enzyme" control for each substrate concentration.

  • Initiate and measure: Follow steps 4 and 5 from Protocol 1.

  • Analyze the data: Subtract the background signal and plot the net signal as a function of the aminoglycoside concentration. The optimal substrate concentration is typically one that gives a robust signal and is at or above the Km for the substrate to ensure the reaction rate is not limited by the substrate concentration.

References

  • St-Pierre, C., & Wright, G. D. (2002). Substrate promiscuity of an aminoglycoside antibiotic resistance enzyme via target mimicry. The EMBO Journal, 21(10), 2515–2523. [Link]

  • Fong, D. H., & Berghuis, A. M. (2002). Substrate promiscuity of an aminoglycoside antibiotic resistance enzyme via target mimicry. EMBO reports, 3(6), 525–530. [Link]

  • Kwon, D. H., & Lu, C. D. (2016). Identification and classification of small molecule kinases: Insights into substrate recognition and specificity. BMC Evolutionary Biology, 16(1), 12. [Link]

  • Kwon, D. H., & Lu, C. D. (2016). Identification and classification of small molecule kinases: insights into substrate recognition and specificity. BMC evolutionary biology, 16, 12. [Link]

  • Wang, J., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal, 26(4), 83. [Link]

  • Wang, J., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal, 26(4), 83. [Link]

  • St-Pierre, C., & Wright, G. D. (2013). Prospects for circumventing aminoglycoside kinase mediated antibiotic resistance. Frontiers in Cellular and Infection Microbiology, 3, 33. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Grant, S. K. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Dispendix. (2024, April 24). Essential Considerations for Successful Assay Development. [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • Synapse. (2023, November 13). What are AMPK inhibitors and how do you quickly get the latest development progress? [Link]

  • Boettcher, J., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinases as Drug Targets. Wiley-VCH. [Link]

  • Withers, J. B., et al. (2013). Time-Resolved Luminescence Detection of Syk Kinase Activity Through Terbium Sensitization. Analytical biochemistry, 437(1), 65–72. [Link]

  • Amselem, G., et al. (2012). On-chip background noise reduction for cell-based assays in droplets. Lab on a Chip, 12(2), 306-311. [Link]

  • Creative Biogene. (2021, January 12). Technologies to Study Kinases. YouTube. [Link]

  • Eurofins DiscoverX. (n.d.). The significance of ATP concentration in cell-free and cell-based assays. [Link]

  • News-Medical.Net. (2019, August 21). MEK Inhibitor Mechanism of Action, Side Effects, and Uses. [Link]

  • Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • St-Pierre, C., et al. (2015). Structure-guided optimization of protein kinase inhibitors reverses aminoglycoside antibiotic resistance. Antimicrobial agents and chemotherapy, 59(10), 6335–6343. [Link]

  • Promega GmbH. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Montana Molecular. (n.d.). Troubleshooting guide. [Link]

  • Zhang, Y., et al. (2026). Comparative Analysis of Lysis Buffers for Enhanced Proteomic and Glycoproteomic Profiling. International Journal of Molecular Sciences, 27(4), 1530. [Link]

  • Patsnap Synapse. (2024, June 21). What are MEK inhibitors and how do they work? [Link]

  • Tadesse, S., et al. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. International Journal of Molecular Sciences, 22(6), 2829. [Link]

  • Wang, T., et al. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Analytical chemistry, 86(15), 7489–7495. [Link]

  • Stival, C., et al. (2025). Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity. Bio-protocol, 15(13), e4908. [Link]

  • Li, Y., et al. (2021). How to improve the sensitivity and specificity of cell-based assays in detecting autoantibodies in neuroimmune diseases. Frontiers in Immunology, 12, 730230. [Link]

  • Kim, J., et al. (2016). AMPK activators: mechanisms of action and physiological activities. Experimental & molecular medicine, 48(4), e224. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Stanford Health Care. (n.d.). Aminoglycoside Dosing Guideline. Retrieved from [Link]

  • Wake Forest University School of Medicine. (n.d.). Guidelines for monitoring aminoglycoside concentrations in adults. Retrieved from [Link]

  • BioPharm International. (2024, January 1). Navigating Challenges in Cell Therapy Potency Assays. [Link]

  • Ansh Labs. (n.d.). Troubleshooting Immunoassays. Retrieved from [Link]

  • Stony Brook University Hospital. (2015, January). Aminoglycoside Dosing and Monitoring Guidelines for Adult Patients. Retrieved from [Link]

  • Alder Hey Children's NHS Foundation Trust. (2023, January 31). Aminoglycoside Guideline. Retrieved from [Link]

  • Bio-Techne. (n.d.). Immunocytochemistry Troubleshooting: ICC Help & Common Problems. Retrieved from [Link]

  • SA Health. (2020, December 11). Aminoglycosides: Recommendations for use, dosing and monitoring clinical guideline. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Ensuring the Integrity of Amikacin in Research and Development

Welcome to the technical support center for amikacin (AMK). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradatio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amikacin (AMK). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of amikacin during sample preparation and storage. Ensuring the stability of amikacin is critical for the accuracy and reproducibility of experimental results, from basic research to clinical therapeutic drug monitoring.

Understanding Amikacin and Its Stability Challenges

Amikacin is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A.[1][2] It is widely used against a broad spectrum of bacterial infections, particularly those caused by resistant Gram-negative bacteria.[1][3] Its structure, which includes multiple amino and hydroxyl groups, makes it highly soluble in water but also susceptible to various degradation pathways.[3][4] Unlike many pharmaceutical compounds, amikacin lacks a significant chromophore, which makes its detection by UV-visible spectrophotometry challenging without prior derivatization.[3] The primary challenges in maintaining amikacin integrity are preventing chemical degradation and managing its interactions with various materials.

Troubleshooting Guide: Addressing Common Issues

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q1: I am seeing lower than expected amikacin concentrations in my samples. What could be the cause?

A1: Several factors could contribute to lower than expected amikacin concentrations:

  • Degradation due to improper pH: Amikacin is susceptible to hydrolysis, especially under alkaline conditions.[5] Ensure your sample matrix and any diluents are within the optimal pH range for amikacin stability (typically slightly acidic, around pH 4.5 for injectable solutions).[6]

  • Inappropriate storage temperature: Storing samples at room temperature for extended periods when refrigeration or freezing is required can lead to degradation. Review the recommended storage conditions for your specific sample type.[7][8]

  • Adsorption to container surfaces: Amikacin can adsorb to certain materials. Notably, the use of gel-barrier blood collection tubes is not recommended as the drug can be slowly absorbed by the gel, leading to a clinically significant decrease in the measured concentration. Adsorption to other surfaces, such as polyacrylonitrile (PAN) hemofilters, has also been documented and is largely irreversible.[9][10]

  • Inactivation by other compounds: If your sample contains beta-lactam antibiotics (e.g., penicillins), they can inactivate amikacin. This is particularly significant in samples from patients with severe renal impairment.[11]

Q2: My amikacin solution has turned a pale yellow or light straw color. Is it still usable?

A2: A slight color change to pale yellow or light straw is often due to minor oxidation and does not necessarily indicate a loss of potency.[6] Commercial preparations of amikacin injection may exhibit this color change upon storage.[6] However, if the solution is dark-colored, it should be discarded.[4] To minimize oxidation, commercial preparations often have nitrogen in the headspace of the vial.[6]

Q3: I am observing inconsistent results between sample replicates. What should I investigate?

A3: Inconsistent results often point to variability in sample handling and preparation. Consider the following:

  • Inconsistent timing of sample collection: For therapeutic drug monitoring, the timing of sample collection (peak and trough levels) is critical. Ensure that collection times are strictly adhered to according to your protocol.[8]

  • Variable sample processing times: Samples should be processed (e.g., centrifugation of blood samples) promptly after collection. Delays can introduce variability. For instance, serum or plasma samples should be separated from cells within 2 hours of collection.[8][12]

  • Cross-contamination: Ensure that there is no cross-contamination between samples, especially when handling multiple samples with different expected concentrations.

  • Improper mixing: After thawing or dilution, ensure that samples are thoroughly mixed before analysis.

Core Principles of Amikacin Stability: Mechanisms of Degradation

Understanding the "why" behind handling protocols is crucial. Amikacin degradation primarily occurs through two main chemical pathways: hydrolysis and oxidation.

Hydrolysis

Hydrolysis is the cleavage of chemical bonds by the addition of water. For amikacin, this can be significantly influenced by pH.

  • Alkaline Hydrolysis: Amikacin shows significant degradation under alkaline conditions (e.g., with 2 N NaOH).[5][13] This can lead to the cleavage of the glycosidic bonds or other susceptible parts of the molecule.

  • Acidic Hydrolysis: While more stable in slightly acidic conditions, strong acidic environments (e.g., 2 N HCl) can also induce degradation.[2][13] Under certain acidic conditions, the acetylated group may be lost, resulting in a kanamycin-like molecule.[2]

  • Neutral Hydrolysis: In neutral aqueous solutions, amikacin is relatively stable.[5]

Oxidation

The amino groups in the amikacin molecule are susceptible to oxidation. This can be accelerated by exposure to air and certain storage conditions.[6] While a slight color change to pale yellow may not affect potency, significant oxidation can lead to a loss of activity.[4][6]

Other Factors Influencing Stability
  • Temperature: Elevated temperatures accelerate both hydrolysis and oxidation.[2][14] Therefore, proper storage at controlled temperatures is essential.

  • Light: Amikacin has chromophores that absorb light at wavelengths greater than 290 nm, which means it may be susceptible to direct photolysis by sunlight.[1] Protecting amikacin solutions from light is a prudent measure.

  • Enzymatic Degradation: In biological systems, particularly in bacteria, enzymatic modification is a primary mechanism of resistance.[15] While less common during in-vitro sample handling, the presence of contaminating enzymes in biological matrices could potentially contribute to degradation.

Recommended Protocols for Sample Preparation and Storage

Adherence to validated protocols is paramount for ensuring the integrity of your amikacin samples.

Biological Samples (Serum and Plasma)

This protocol is critical for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Step-by-Step Protocol:

  • Sample Collection:

    • Use a red-top (clot activator) or green-top (heparin) tube.

    • Crucially, do NOT use gel-barrier tubes due to the risk of drug absorption by the gel.

    • For TDM, collect trough samples immediately before the next dose and peak samples 30-60 minutes after the end of an intravenous infusion or 60-90 minutes after an intramuscular injection.[8]

  • Initial Handling:

    • Document the exact time of dose administration and sample collection.[8]

    • Process the sample as soon as possible. Centrifuge blood samples within 2 hours of collection.[8][12]

  • Sample Processing:

    • Centrifuge at >2500 x g for 10 minutes at room temperature.[12]

    • Carefully transfer the separated serum or plasma to a labeled, clean plastic transport tube.[12]

  • Storage:

    • Refer to the table below for detailed storage stability. For immediate analysis, samples can be kept at room temperature for a short period. For longer storage, refrigeration or freezing is necessary.

Table 1: Stability of Amikacin in Biological Samples

Storage ConditionMatrixStability DurationSource(s)
Room TemperatureSerum/PlasmaUp to 4-6 hours[7]
2-8°C (Refrigerated)Serum/PlasmaUp to 7-14 days[7][8]
-20°C (Frozen)Serum/PlasmaAt least 30 days[7]
Aqueous Stock Solutions and Formulations

Step-by-Step Protocol:

  • Reconstitution and Dilution:

    • Use sterile, high-purity water or a compatible diluent such as 0.9% Sodium Chloride Injection or 5% Dextrose Injection.[4][16]

    • The pH of the final solution is important. Commercial injections are often buffered to a pH of 3.5 to 5.5.[6]

  • Storage of Stock Solutions:

    • Store in tightly sealed containers.

    • Protect from light.[1]

    • For short-term storage, refrigeration is recommended. For long-term storage, aliquot and freeze.

  • Working Solutions:

    • Prepare fresh working solutions from stock immediately before use.[17]

    • Avoid repeated freeze-thaw cycles.

Table 2: Stability of Diluted Amikacin Solutions

DiluentConcentrationStorage ConditionStability DurationSource(s)
0.9% NaCl or 5% Dextrose0.25 - 5.0 mg/mLRoom Temperature24 hours[4][16]
0.9% NaCl or 5% DextroseNot specified4°C (Refrigerated)Up to 60 days[16]
0.9% NaCl or 5% DextroseNot specified-15°C (Frozen)Up to 30 days[16]
Various Topical Solutions10 and 30 mg/mLRoom Temperature (25°C)Up to 56 days[18]

Visualizing Degradation and Workflow

Diagram 1: Primary Degradation Pathways of Amikacin

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_other Other Factors Amikacin Amikacin Alkaline Conditions (High pH) Alkaline Conditions (High pH) Strong Acidic Conditions (Low pH) Strong Acidic Conditions (Low pH) Exposure to Air Exposure to Air Elevated Temperature Elevated Temperature Light Exposure (Photolysis) Light Exposure (Photolysis) Degradation_Products Degradation_Products Alkaline Conditions (High pH)->Degradation_Products Strong Acidic Conditions (Low pH)->Degradation_Products Exposure to Air->Degradation_Products Elevated Temperature->Degradation_Products Light Exposure (Photolysis)->Degradation_Products

Caption: Key factors leading to the chemical degradation of Amikacin.

Diagram 2: Recommended Workflow for Biological Sample Handling

cluster_storage Storage Options start 1. Sample Collection (No Gel-Barrier Tubes) process 2. Centrifuge within 2h (>2500 x g, 10 min) start->process transfer 3. Aliquot Serum/Plasma into Plastic Tubes process->transfer storage 4. Storage transfer->storage analysis 5. Analysis storage->analysis Room Temp (<6h) Room Temp (<6h) Refrigerated (2-8°C, <14d) Refrigerated (2-8°C, <14d) Frozen (-20°C, >30d) Frozen (-20°C, >30d)

Caption: Workflow for preserving Amikacin integrity in biological samples.

Frequently Asked Questions (FAQs)

Q: Can I use amikacin solutions that have been frozen and thawed multiple times?

A: It is generally not recommended to subject solutions to repeated freeze-thaw cycles. This can potentially lead to degradation and affect the concentration. It is best practice to aliquot stock solutions into smaller, single-use volumes before freezing.

Q: Does the type of plastic container matter for storing amikacin solutions?

A: While extensive studies on various plastic types are not widely available, it is known that amikacin can adsorb to certain materials.[9] Using polypropylene or other non-reactive plastic tubes for storage is a safe practice. Avoid containers with materials known to interact with aminoglycosides.

Q: How does hemolysis or lipemia in a blood sample affect amikacin analysis?

A: Grossly hemolyzed or lipemic samples are often rejected for analysis.[8] These conditions can interfere with many analytical methods, particularly immunoassay techniques, leading to inaccurate results.[8]

Q: Is amikacin stable when mixed with other drugs?

A: Amikacin should not be physically mixed with other drugs unless compatibility has been established.[4] It is known to be inactivated by certain beta-lactam antibiotics.[11] When co-administering, drugs should be given separately.[4]

Q: What is the best way to prepare amikacin for nebulization?

A: For inhalation, the injection form of amikacin is typically used.[17] Each dose should be prepared immediately before use, and any unused solution should be discarded.[17] Do not mix amikacin with other nebulized medicines in the same nebulizer.[17]

References

  • Children's Health Queensland. (2024, May 15). Amikacin for inhalation. Retrieved from [Link]

  • Zauli, B., et al. (2024, July 20). Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring. PMC. Retrieved from [Link]

  • VPI. PRODUCT MONOGRAPH PrVPI-AMIKACIN Amikacin Sulfate Injection, USP Antibiotic. Retrieved from [Link]

  • U.S. Pharmacist. (2011, November 16). Amikacin 250 mg/mL Injection. Retrieved from [Link]

  • PubChem. Amikacin. Retrieved from [Link]

  • Prescriber's Digital Reference. Amikin - Drug Summary. Retrieved from [Link]

  • ResearchGate. Selective oxidation of aminoglycosides at the C3'-position. Retrieved from [Link]

  • PubMed. (2008, March 15). Adsorption of amikacin, a significant mechanism of elimination by hemofiltration. Retrieved from [Link]

  • Medscape. (2022, May 11). Amikacin Level: Reference Range, Interpretation, Collection and Panels. Retrieved from [Link]

  • Karger Publishers. (2025, March 20). Stability and Compatibility of Amikacin and Its Combination Antibiotics in 7.5% Icodextrin Peritoneal Dialysis Solution. Blood Purification. Retrieved from [Link]

  • UChicago Medicine Medical Laboratories. (2024, August 14). Amikacin, Peak. Retrieved from [Link]

  • PMC. Adsorption of Amikacin, a Significant Mechanism of Elimination by Hemofiltration. Retrieved from [Link]

  • Academia.edu. Liquid Chromatographic Determination of Amikacin Sulphate after Pre-Column Derivatization. Retrieved from [Link]

  • PMC. Amikacin: Uses, Resistance, and Prospects for Inhibition. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Impact of pH on Activity of Trimethoprim, Fosfomycin, Amikacin, Colistin and Ertapenem in Human Urine. Retrieved from [Link]

  • PubMed. (2012, September 28). Impact of pH on Activity of Trimethoprim, Fosfomycin, Amikacin, Colistin and Ertapenem in Human Urine. Retrieved from [Link]

  • Drugs.com. (2026, January 20). Amikacin: Package Insert / Prescribing Information. Retrieved from [Link]

  • North Bristol NHS Trust. Amikacin. Retrieved from [Link]

  • PMC - NIH. Stability and antimicrobial effect of amikacin-loaded solid lipid nanoparticles. Retrieved from [Link]

  • Oxford Academic. (2013, September 4). Liquid Chromatographic Determination of Amikacin Sulphate after Pre-Column Derivatization. Retrieved from [Link]

  • PubMed. (2021, September 20). Determination of amikacin stability at 1% and 3% concentrations in four topical solutions over a 56-day period. Retrieved from [Link]

  • PubMed. (2014, September 15). Liquid chromatographic determination of amikacin sulphate after pre-column derivatization. Retrieved from [Link]

  • ResearchGate. Amikacin adsorption by PAN filters against time. Immediately after 90.... Retrieved from [Link]

  • Wikipedia. Amikacin. Retrieved from [Link]

  • Gloucestershire Hospitals NHS Foundation Trust. Amikacin levels. Retrieved from [Link]

  • Queensland Health. Guideline for the use of amikacin for drug resistant tuberculosis and nontuberculous mycobacterial infections in Queensland. Retrieved from [Link]

  • ResearchGate. The effect of pH on the antibacterial activity, positive charge, drug.... Retrieved from [Link]

  • PMC. (2020, September 8). A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent. Retrieved from [Link]

  • MDPI. Formulation and Evaluation of Amikacin Sulfate Loaded Dextran Nanoparticles against Human Pathogenic Bacteria. Retrieved from [Link]

  • ResearchGate. Stability of amikacin (mg/mL) postcompounding at 10 mg/mL (mean of.... Retrieved from [Link]

  • Labcorp Oklahoma, Inc. AMIKACIN. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Liquid Chromatographic Determination of Amikacin Sulphate after Pre-Column Derivatization. Retrieved from [Link]

  • ResearchGate. (2025, August 13). Determination of amikacin stability at 1% and 3% concentrations in four topical solutions over a 56‐day period. Retrieved from [Link]

  • Scribd. Products Stability: Amikacin Sulfate. Retrieved from [Link]

  • ATS Journals. (2001, July 5). Lung Tissue Concentrations of Nebulized Amikacin during Mechanical Ventilation in Piglets with Healthy Lungs. American Journal of Respiratory and Critical Care Medicine. Retrieved from [Link]

  • ACS Publications. (2023, March 1). Deglycosylation Inactivation Initiated by a Novel Periplasmic Dehydrogenase Complex Provides a Novel Strategy for Eliminating the Recalcitrant Antibiotic Kanamycin. Environmental Science & Technology. Retrieved from [Link]

  • Frontiers. (2017, July 10). Tobramycin and Amikacin Delay Adhesion and Microcolony Formation in Pseudomonas aeruginosa Cystic Fibrosis Isolates. Retrieved from [Link]

  • SciELO. Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. Retrieved from [Link]

  • ResearchGate. (2018, September 15). Analytical Methods for the Determination of Amikacin in Pharmaceutical Preparations and Biological Fluids: A Review. Retrieved from [Link]

  • PMC - NIH. (2021, August 27). Microbial Enzymatic Synthesis of Amikacin Analogs With Antibacterial Activity Against Multidrug-Resistant Pathogens. Retrieved from [Link]

  • ResearchGate. (a) Enzymatic synthesis of amikacin derivatives using transferases GenN. Retrieved from [Link]

  • Frontiers. (2021, August 26). Microbial Enzymatic Synthesis of Amikacin Analogs With Antibacterial Activity Against Multidrug-Resistant Pathogens. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Amikacin (AMK) Optimization in Animal Models

Status: Operational Ticket ID: AMK-OPT-2024 Subject: Dosage, Administration, and Troubleshooting Guide for Preclinical Studies Assigned Specialist: Senior Application Scientist Core Directive & Scope Welcome to the Amika...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: AMK-OPT-2024 Subject: Dosage, Administration, and Troubleshooting Guide for Preclinical Studies Assigned Specialist: Senior Application Scientist

Core Directive & Scope

Welcome to the Amikacin Technical Support Hub. This guide addresses the high failure rate in preclinical AMK studies caused by its narrow therapeutic index. Unlike broad-spectrum beta-lactams, Amikacin requires precise pharmacokinetic (PK) modeling to balance bactericidal efficacy (


) against nephrotoxicity (trough accumulation).

This document replaces standard package inserts with field-validated protocols for Mice (C57BL/6, BALB/c) and Rats (Sprague-Dawley, Wistar) .

Route Selection & Bioavailability

User Issue: "Systemic plasma levels are inconsistent or too low to clear deep-tissue infection."

Technical Insight: Amikacin has negligible oral bioavailability (<1%). For systemic infections, Subcutaneous (SC) or Intravenous (IV) routes are mandatory. In mice, SC is often preferred over IV for repeated dosing due to technical ease and reduced stress, provided injection volumes are managed.

Decision Matrix: Route Selection

RouteSelection Start Target Infection Site Systemic Systemic / Sepsis (Blood, Kidney, Soft Tissue) Start->Systemic Pulmonary Pulmonary / Respiratory (Pneumonia, NTM) Start->Pulmonary IV Intravenous (IV) Bolus or Infusion Systemic->IV Rapid Onset SC Subcutaneous (SC) Preferred for Mice Systemic->SC Chronic Dosing Pulmonary->IV Adjunct Therapy Inhalation Inhalation / Intratracheal (Liposomal Formulations) Pulmonary->Inhalation Direct Delivery Metric1 Goal: High Cmax (Peak Serum) IV->Metric1 SC->Metric1 Metric2 Goal: High ELF (Lung Fluid) Inhalation->Metric2

Figure 1: Decision matrix for selecting the optimal administration route based on infection site and PK goals.

Dosage Optimization & "Humanized" Regimens

User Issue: "I used the human dose (15 mg/kg), but the mice failed to clear the infection."

Root Cause: Rodents eliminate aminoglycosides much faster than humans. A 15 mg/kg dose in a mouse yields a half-life (


) of ~20-30 minutes, compared to ~2.5 hours in humans. To mimic human pharmacokinetics (PK), you must scale the dose allometrically or use "fractionated" dosing.
PK Parameter Comparison
ParameterHuman (Standard)Mouse (C57BL/6)Rat (Sprague-Dawley)Implication
Half-life (

)
2–3 hours~0.5 hours~1.0 hoursMice require more frequent or higher dosing.
Clearance (CL) ~1.5 mL/min/kg~10–15 mL/min/kg~5–8 mL/min/kgRapid washout reduces AUC in rodents.
Target




Efficacy is concentration-dependent.
Nephrotoxic Threshold Trough > 10 mg/LTrough > 10 mg/LTrough > 10 mg/LAccumulation drives toxicity.
Protocol A: Humanized Dosing for Efficacy (Mice)

Objective: Match human AUC and Time>MIC profiles.[1]

  • Total Daily Dose: ~117 mg/kg/day (SC).

  • Fractionation: Administer as four divided doses (q6h) .

    • Why? A single bolus of 117 mg/kg creates a dangerously high

      
       and rapid washout. Dividing it maintains therapeutic levels without exceeding toxicity thresholds [1].
      
  • Preparation: Dilute Amikacin Sulfate (50 mg/mL stock) in sterile 0.9% saline.

  • Volume: Do not exceed 10 mL/kg per injection site (e.g., 0.2 mL for a 20g mouse).

Protocol B: Toxicity Induction Model (Rat)

Objective: Create a positive control for nephrotoxicity studies.

  • Dose: 500 mg/kg (SC) single dose or daily.

  • Outcome: Expect 100% incidence of nephrotoxicity (2x Baseline Creatinine) within 4–5 days [2].

  • Warning: This is a toxicity model, not a therapeutic one.

Troubleshooting Toxicity (Nephrotoxicity)

User Issue: "My animals are dying of renal failure before the experiment ends."

Mechanism of Failure: Aminoglycosides bind to megalin/cubilin receptors in the renal proximal tubule. They are endocytosed and accumulate in lysosomes, causing phospholipidosis and cell necrosis. This process is saturable.

Troubleshooting Steps:

  • Switch to Once-Daily (QD) Dosing: If using high doses, consolidate to QD. This allows a "washout" period where plasma levels drop below the threshold for uptake, reducing accumulation without sacrificing

    
     (bactericidal activity) [3].
    
  • Hydration: Ensure animals have ad libitum water. Dehydration exacerbates proximal tubule concentration.

  • Monitor Biomarkers: Do not rely solely on BUN. Measure KIM-1 (Kidney Injury Molecule-1) or NGAL for earlier detection than Creatinine.

Pathway: Mechanism of Nephrotoxicity[2]

Nephrotoxicity Blood Systemic Circulation (High Trough Levels) Glomerulus Glomerular Filtration Blood->Glomerulus Tubule Proximal Tubule Lumen Glomerulus->Tubule Receptors Binding to Megalin/Cubilin Receptors Tubule->Receptors Saturable Process Endocytosis Endocytosis into Tubular Cells Receptors->Endocytosis Lysosome Lysosomal Accumulation (Phospholipidosis) Endocytosis->Lysosome Necrosis Cell Necrosis & AKI Lysosome->Necrosis Rupture & Enzyme Release

Figure 2: The cascade of aminoglycoside-induced nephrotoxicity. Saturation of Megalin receptors is key; high trough levels drive this accumulation.

Advanced Applications: Inhalation & Liposomal Amikacin[3][4][5][6]

User Issue: "I am treating NTM (Non-tuberculous mycobacteria) in the lung, but IV dosing causes kidney damage before clearing the lung."

Solution: Use Amikacin Liposome Inhalation Suspension (ALIS) .[2][3][4]

  • Mechanism: Liposomes penetrate biofilms and are taken up by alveolar macrophages (the reservoir for NTM).[3]

  • Advantage: Achieves high Epithelial Lining Fluid (ELF) concentrations with minimal systemic absorption.

Protocol C: Inhalation Dosing (Mouse)

Based on ALIS efficacy studies [4, 5].

  • Formulation: Liposomal Amikacin (e.g., DPPC:Cholesterol 2:1 ratio).[3]

  • Dosage: 70–90 mg/kg/day via nose-only inhalation tower.

  • Duration: 20–30 minutes nebulization daily.

  • Target: Lung tissue concentration > 50 µg/g; Plasma concentration < 5 µg/mL.

Frequently Asked Questions (FAQ)

Q: Can I mix Amikacin with other antibiotics in the same syringe? A: No. Physically incompatible with beta-lactams (penicillins/cephalosporins) in solution. They form inactive complexes. Administer at separate sites.

Q: Why is "Peak" sampling time different in mice vs. rats? A: Due to metabolic rates.

  • Mice (SC): Peak (

    
    ) occurs ~15–30 mins post-injection.
    
  • Rats (SC): Peak occurs ~30–60 mins post-injection.

  • Action: If you sample mice at 1 hour, you have already missed the peak.

Q: How do I calculate the AUC/MIC ratio? A:

  • Measure plasma concentration at 0.5, 1, 2, 4, and 6 hours.

  • Calculate AUC using the trapezoidal rule.

  • Divide by the MIC of your specific bacterial strain.

  • Target: Aim for AUC/MIC

    
     for Gram-negatives.
    

References

  • Sullins, A. K., & Abdel-Rahman, S. M. (2013). Pharmacokinetics of amikacin in critically ill pediatric patients. Pediatric Critical Care Medicine. Link (Contextualized for humanized dosing logic).

  • Bourdier, A., et al. (2020). Characterization of Amikacin Drug Exposure and Nephrotoxicity in an Animal Model. Antimicrobial Agents and Chemotherapy, 64(9).

  • Craig, W. A. (2011). Pharmacokinetic/pharmacodynamic parameters: rationale for antibacterial dosing of mice and men. Clinical Infectious Diseases.

  • Rose, S. J., et al. (2014).[5] Delivery of Aerosolized Liposomal Amikacin as a Novel Approach for the Treatment of Nontuberculous Mycobacteria in an Experimental Model of Pulmonary Infection.[5][6] PLOS ONE.

  • Zhang, J., et al. (2018). Amikacin Liposome Inhalation Suspension (ALIS) Penetrates Non-tuberculous Mycobacterial Biofilms and Enhances Amikacin Uptake Into Macrophages.[2][3] Frontiers in Microbiology.

Sources

Optimization

Technical Support Center: High-Sensitivity Detection of N-Acetyl-5-methoxykynuramine (AMK) in Brain Tissue

[1] Status: Operational Operator: Senior Application Scientist Topic: Optimization of LOD/LOQ for AMK ( -acetyl-5-methoxykynuramine) Reference ID: AMK-BRAIN-OPT-01[1] ⚠️ Critical Technical Alert: Analyte Stability Read B...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Operator: Senior Application Scientist Topic: Optimization of LOD/LOQ for AMK (


-acetyl-5-methoxykynuramine)
Reference ID:  AMK-BRAIN-OPT-01[1]

⚠️ Critical Technical Alert: Analyte Stability

Read Before Experimentation: N-Acetyl-5-methoxykynuramine (AMK) is not a stable endpoint metabolite.[1] It is a highly reactive scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

  • The Trap: In brain homogenates, AMK rapidly reacts with Nitric Oxide (NO) to form 3-acetamidomethyl-6-methoxycinnolinone (AMMC) or forms adducts with tyrosine residues on proteins.[1]

  • The Fix: You cannot simply "extract" AMK; you must arrest its oxidation immediately upon tissue disruption.

Module 1: Sample Preparation & Extraction

Objective: Maximize recovery from lipid-rich brain matrices while preventing oxidative degradation.[1]

Question: "I am seeing high background noise and low recovery using standard protein precipitation. How do I fix this?"

Answer: Standard methanol/acetonitrile precipitation is often insufficient for brain tissue due to high lipid content causing ion suppression (matrix effects) in LC-MS/MS.[1] Furthermore, without antioxidant protection, AMK degrades during the spin-down.

Recommended Protocol: The "Cold Acetone + Antioxidant" Method This protocol minimizes lipid co-extraction and arrests oxidative enzymes immediately.

Reagents:

  • Lysis Buffer: Milli-Q Water + 0.1% Ascorbic Acid + 0.1 mM EDTA (Freshly prepared).[1]

  • Precipitant: Acetone (HPLC Grade), chilled to -20°C.[1]

Step-by-Step Workflow:

  • Tissue Collection: Dissect brain regions (e.g., Hippocampus) and flash-freeze in liquid nitrogen immediately.[2]

  • Homogenization: Add frozen tissue to 100 µL Lysis Buffer . Homogenize on ice (max 30 seconds) to prevent heating.

  • Precipitation: Immediately add 400 µL (4 volumes) of cold Acetone (-20°C) .

    • Why Acetone? Acetone is superior to methanol for precipitating proteins in lipid-rich matrices and evaporates cleaner.

  • Vortex: Vortex vigorously for 5 minutes at 4°C.

  • Centrifugation: Spin at 18,000

    
     g for 10 minutes at 4°C.
    
  • Evaporation: Transfer supernatant to a silanized glass vial. Evaporate to dryness under Nitrogen stream at 35°C (Do not exceed 40°C).

  • Reconstitution: Dissolve residue in 50 µL of Mobile Phase A (see Module 2). Centrifuge again if cloudy.

Visual Workflow: Extraction Logic

ExtractionWorkflow Tissue Brain Tissue (Hippocampus/Cortex) Lysis Homogenization (H2O + Ascorbic Acid + EDTA) Tissue->Lysis Flash Freeze PPT Protein PPT (4 Vol Acetone @ -20°C) Lysis->PPT Arrest Oxidation Spin Centrifuge (18,000g, 4°C) PPT->Spin Remove Lipids Dry N2 Evaporation (Max 35°C) Spin->Dry Supernatant Recon Reconstitution (Mobile Phase A) Dry->Recon Concentrate LCMS LC-MS/MS Injection Recon->LCMS

Caption: Optimized AMK extraction workflow emphasizing antioxidant protection and cold-acetone precipitation to minimize lipid interference.

Module 2: Chromatographic & Mass Spec Optimization

Objective: Achieve femtomolar sensitivity using LC-MS/MS.

Question: "What are the optimal MRM transitions and column conditions for AMK?"

Answer: AMK (


-acetyl-5-methoxykynuramine) is a small molecule (

).[1] To improve detection limits (LOD), you must use Multiple Reaction Monitoring (MRM) in Positive Electrospray Ionization (ESI+) mode.[1]

Instrument Parameters:

ParameterSettingTechnical Rationale
Column Kinetex 2.6µm C18 (100 x 2.1 mm)Core-shell technology provides higher peak capacity than fully porous particles.[1]
Mobile Phase A Water + 10 mM Ammonium Acetate + 0.05% Acetic AcidAmmonium acetate improves ionization efficiency for kynuramines compared to Formic acid alone.
Mobile Phase B Methanol (100%)Methanol provides better solvation for indolic metabolites than Acetonitrile.
Flow Rate 0.3 mL/minLower flow rates enhance ESI desolvation.
Gradient 5% B to 50% B (0-20 min)Shallow gradient is required to separate AMK from potential isomers.[1]

MRM Transitions (Quantification):

AnalytePrecursor (

)
Product (

)
RoleCollision Energy (V)
AMK 237.1 (

)
136.1 Quantifier -20 to -25
AMK 237.1178.1Qualifier-15
AFMK 265.1136.1Separation Check-22

Note: AFMK (the precursor to AMK) shares the 136.1 fragment. You must ensure chromatographic separation between AFMK and AMK to avoid false positives.

Module 3: Troubleshooting Matrix Effects & Background

Objective: Diagnosing signal loss and "ghost" peaks.

Question: "My calibration curve is linear, but I see no peak in my samples. Is the concentration below LOD?"

Answer: Not necessarily. In brain tissue, Ion Suppression is the most common culprit. Phospholipids eluting with your analyte can dampen the electrospray signal by 90%+.

Diagnostic Test: Perform a Post-Column Infusion :

  • Infuse a standard solution of AMK (100 ng/mL) continuously into the MS source via a syringe pump.

  • Simultaneously inject a "blank" brain matrix extract via the LC column.

  • Result: If you see a dip in the baseline AMK signal at the retention time where AMK usually elutes, you have severe matrix suppression.

Corrective Actions:

  • Switch to APCI: Atmospheric Pressure Chemical Ionization is less susceptible to matrix effects than ESI.

  • Use an Internal Standard: You must use a deuterated internal standard (e.g., AMK-d3 or N-acetyl-serotonin-d3 if AMK-d3 is unavailable) to normalize extraction efficiency.[1]

  • Wash Step: Add a high-organic wash (95% MeOH) at the end of every run to clear phospholipids from the column.

Module 4: The Metabolic Context

Understanding where your analyte comes from and where it goes.

AMK is not just a "degradation product"; it is an active metabolite.[3][4] Understanding its pathway helps you control for enzymatic variance.

MetabolicPathway Melatonin Melatonin AFMK AFMK (Formylated) Melatonin->AFMK Oxidation (IDO/MPO) AMK AMK (Target Analyte) AFMK->AMK Arylamine Formamidase AMMC AMMC (Reaction with NO) AMK->AMMC + Nitric Oxide (NO) Adducts Protein Adducts (Tyrosine binding) AMK->Adducts Oxidation

Caption: AMK is the deacetylated product of AFMK.[1] It is unstable and rapidly converts to AMMC in the presence of Nitric Oxide or binds to proteins.

References

  • Hardeland, R., et al. (2021).[5] "The melatonin metabolite N1-acetyl-5-methoxykynuramine facilitates long-term object memory in young and aging mice."[1][6] Journal of Pineal Research, 70(1), e12703. [1]

  • Tan, D. X., et al. (2003).[5] "Antioxidant properties of the melatonin metabolite N1-acetyl-5-methoxykynuramine (AMK): scavenging of free radicals and prevention of protein destruction."[1][3][5] Redox Report, 8(5).[5] [1]

  • Davla, S., et al. (2021).[7] "A rapid and reliable multiplexed LC-MS/MS method for simultaneous analysis of six monoamines from brain tissues." bioRxiv.[7] [1][7]

  • Slominski, A. T., et al. (2017).[3] "N1-Acetyl-5-Methoxykynuramine (AMK) Is Produced in the Human Epidermis and Shows Antiproliferative Effects."[1][4][8] Endocrinology, 158(7).

Sources

Troubleshooting

Technical Support Center: Method Refinement for the Accurate Quantification of Amikacin

Welcome to the technical support center for the analytical quantification of amikacin. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical quantification of amikacin. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting, and frequently asked questions (FAQs) related to the accurate measurement of amikacin in biological matrices. Our focus is on robust and reliable method development, particularly using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), to ensure data integrity for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.

A Note on Amikacin Metabolism

A crucial aspect of bioanalytical method development is the consideration of drug metabolites. However, in the case of amikacin, extensive metabolism is not a significant factor. Pharmacokinetic studies have consistently shown that amikacin is primarily excreted unchanged from the body, with over 90% of the administered dose recovered in the urine as the parent compound.[1][2] This is largely due to its high water solubility and low protein binding (0-11%), which facilitate efficient glomerular filtration.[1][3]

While true in-vivo metabolites are not a primary concern for amikacin analysis, it is important to be aware of potential degradation products . These can arise under specific chemical or physical stress conditions, such as exposure to strong acids, bases, or high temperatures during sample collection, processing, or storage.[4][5] These degradants could potentially interfere with the accurate quantification of the parent drug. Therefore, a well-validated analytical method should be able to distinguish amikacin from these potential degradation products, ensuring the specificity of the assay.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the quantification of amikacin.

Q1: Why is LC-MS/MS the preferred method for amikacin quantification?

A1: LC-MS/MS is the gold standard for amikacin quantification for several reasons:

  • High Specificity and Selectivity: It can accurately distinguish amikacin from other structurally similar aminoglycosides and endogenous matrix components, which is a limitation of immunoassays.[6]

  • High Sensitivity: LC-MS/MS methods can achieve low limits of quantification (LLOQ), often in the sub-µg/mL range, which is necessary for therapeutic drug monitoring, especially for trough level measurements.[7]

  • Lack of Chromophore: Amikacin lacks a strong chromophore, making direct UV-Vis detection challenging without derivatization.[8] While derivatization methods for HPLC-UV exist, they add complexity to the workflow.[9][10] LC-MS/MS circumvents this issue by relying on the mass-to-charge ratio of the molecule for detection.

Q2: What are the main challenges in developing an LC-MS/MS method for amikacin?

A2: The primary challenges stem from the physicochemical properties of amikacin:

  • High Polarity: Amikacin is a highly polar molecule, which leads to poor retention on traditional reversed-phase (C18) columns. This often requires specialized chromatographic techniques.

  • Matrix Effects: Biological matrices like plasma and urine contain numerous endogenous components that can interfere with the ionization of amikacin in the mass spectrometer source, leading to ion suppression or enhancement.[11] This can significantly impact the accuracy and precision of the assay.

  • Sample Preparation: Efficiently extracting the polar amikacin from complex biological matrices while minimizing interferences is a critical step.

Q3: How can I improve the chromatographic retention of amikacin?

A3: To address the poor retention of amikacin on reversed-phase columns, consider the following strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating polar compounds. It uses a polar stationary phase and a mobile phase with a high organic content, providing good retention for aminoglycosides.

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the charged amikacin molecule, enhancing its retention on a reversed-phase column. However, ion-pairing reagents can sometimes cause ion suppression in the MS source and may require dedicated columns.

  • Porous Graphitic Carbon (PGC) Columns: PGC columns offer a unique retention mechanism based on polarizability and can be effective for retaining highly polar compounds like amikacin.

Q4: What are effective sample preparation techniques for amikacin analysis?

A4: The choice of sample preparation method is crucial for minimizing matrix effects and achieving good recovery. Common approaches include:

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent like methanol or acetonitrile is added to the plasma or serum sample to precipitate proteins. While quick, it may not be sufficient to remove all interfering matrix components.

  • Solid-Phase Extraction (SPE): SPE is a more selective technique that can provide cleaner extracts. Mixed-mode or weak cation exchange SPE cartridges are often effective for capturing and eluting aminoglycosides.

  • Liquid-Liquid Extraction (LLE): LLE can be used, but the high polarity of amikacin can make it challenging to find a suitable organic solvent for efficient extraction.

Troubleshooting Guide

This guide provides step-by-step solutions to common problems encountered during amikacin quantification.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps
Secondary Interactions with Column Silanols - Use a column with end-capping to block residual silanol groups. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase (use with caution as it can suppress ionization). - Operate at a higher pH to deprotonate silanols (ensure column stability at the chosen pH).
Inappropriate Mobile Phase pH - Amikacin is a polyamine, and its charge state is pH-dependent. Optimize the mobile phase pH to ensure a consistent charge state and improve peak shape.
Column Overload - Reduce the injection volume or the concentration of the sample.
Column Degradation - Flush the column with a strong solvent. - If the problem persists, replace the column.
Issue 2: Low Sensitivity or High LLOQ
Potential Cause Troubleshooting Steps
Ion Suppression from Matrix Effects - Optimize the sample preparation method to achieve a cleaner extract (e.g., switch from PPT to SPE). - Adjust chromatographic conditions to separate amikacin from co-eluting matrix components. - Use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects.
Inefficient Ionization - Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). - Adjust the mobile phase composition to enhance ionization (e.g., add a small amount of formic acid or ammonium formate for positive ion mode).
Suboptimal MS/MS Transition - Re-optimize the precursor and product ions and the collision energy for amikacin and the internal standard.
Issue 3: High Variability in Results (Poor Precision)
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure consistent and precise pipetting of all solutions (sample, internal standard, precipitation solvent, etc.). - Automate the sample preparation process if possible. - Thoroughly vortex and centrifuge samples to ensure complete mixing and precipitation.
Analyte Instability - Investigate the stability of amikacin in the biological matrix and in the final extract under the storage and autosampler conditions used.[12] - Perform freeze-thaw and bench-top stability experiments as part of method validation.
Carryover - Optimize the autosampler wash procedure with a strong solvent to remove any residual amikacin between injections. - Inject a blank sample after a high concentration standard to assess for carryover.

Experimental Protocols & Workflows

Protocol 1: Sample Preparation using Protein Precipitation

This protocol provides a general workflow for the extraction of amikacin from plasma or serum.

  • Aliquoting: Transfer 100 µL of the plasma/serum sample to a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled amikacin or another aminoglycoside like tobramycin) to each sample, standard, and quality control (QC).

  • Precipitation: Add 400 µL of cold acetonitrile (or methanol) containing 0.1% formic acid.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Workflow Diagram: LC-MS/MS Analysis of Amikacin

amikacin_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample IS Add Internal Standard Sample->IS Precipitate Protein Precipitation IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Collect Supernatant Centrifuge->Extract Reconstitute Evaporate & Reconstitute Extract->Reconstitute LC LC Separation (HILIC or Ion-Pair) Reconstitute->LC MS Mass Spectrometry (ESI+) LC->MS MSMS Tandem MS (MRM) MS->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for amikacin quantification.

Method Validation and Regulatory Compliance

Any bioanalytical method used for regulatory submissions must be validated according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][8]

Key Validation Parameters

The following table summarizes the essential parameters for bioanalytical method validation.

Parameter Description Typical Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix from at least 6 different sources.
Accuracy The closeness of the determined value to the nominal or known true value.The mean value should be within ±15% of the nominal value (±20% at the LLOQ).
Precision The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample.The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.A minimum of 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99.
Recovery The extraction efficiency of an analytical method, determined by comparing the analyte response from an extracted sample to that of a non-extracted standard.Should be consistent, precise, and reproducible.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The CV of the IS-normalized matrix factor should be ≤15%.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the nominal concentration. Includes freeze-thaw, bench-top, long-term, and stock solution stability.
Logical Relationship of Validation Parameters

validation_logic Accuracy Accuracy Precision Precision Selectivity Selectivity Sensitivity Sensitivity (LLOQ) SamplePrep Sample Prep (Recovery) SamplePrep->Accuracy SamplePrep->Precision Chromatography Chromatography Chromatography->Selectivity Chromatography->Sensitivity MatrixEffect Matrix Effect MatrixEffect->Accuracy MatrixEffect->Precision MatrixEffect->Sensitivity Stability Analyte Stability Stability->Accuracy

Sources

Optimization

Strategies for minimizing the interference of other melatonin metabolites in AMK analysis.

A-Z Guide for Minimizing Metabolite Interference in the Quantification of N¹-acetyl-5-methoxykynuramine (AMK) Welcome to the technical support guide for the analysis of N¹-acetyl-5-methoxykynuramine (AMK). This resource,...

Author: BenchChem Technical Support Team. Date: February 2026

A-Z Guide for Minimizing Metabolite Interference in the Quantification of N¹-acetyl-5-methoxykynuramine (AMK)

Welcome to the technical support guide for the analysis of N¹-acetyl-5-methoxykynuramine (AMK). This resource, designed for researchers, scientists, and drug development professionals, provides in-depth strategies and troubleshooting advice to ensure accurate and reliable quantification of AMK by minimizing interference from other melatonin metabolites.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the challenges of AMK analysis.

Q1: What are the primary melatonin metabolites that interfere with AMK analysis?

The main challenge in AMK analysis arises from metabolites with similar structural or physicochemical properties. The most significant interferents include:

  • N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK): As the direct precursor to AMK, AFMK is structurally very similar and can pose a significant chromatographic challenge.[1][2]

  • Melatonin (MEL): The parent compound can interfere, especially at high concentrations.

  • 6-Hydroxymelatonin (6-OH-MEL): A major metabolic product of melatonin, its hydroxyl group can influence chromatographic retention, potentially leading to co-elution with AMK under suboptimal conditions.[3][4][5]

  • 5-Methoxytryptamine and 5-Methoxytryptophol: Other metabolites in the indolic pathway that may interfere depending on the analytical method used.[2][6]

Q2: Why is minimizing metabolite interference so critical for accurate AMK quantification?

Minimizing interference is crucial for several reasons:

  • Specificity: A robust analytical method must be able to distinguish AMK from its closely related metabolites to ensure that the detected signal is exclusively from the analyte of interest.

  • Biological Significance: The biological activities of AMK are distinct from its precursors and other metabolites.[7][8][9] Therefore, accurately measuring its concentration is essential to understanding its specific physiological or pathological functions.

Q3: Which analytical techniques are most susceptible to interference in AMK analysis?

High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is more susceptible to interference compared to mass spectrometry.[10] While fluorescence detection offers good sensitivity for melatonin and some of its metabolites, it can lack the specificity to differentiate between co-eluting compounds with similar fluorescent properties.[10][11] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method as it provides high specificity and sensitivity, allowing for the differentiation of AMK from its metabolites based on their unique mass-to-charge ratios and fragmentation patterns.[3][4][12]

Part 2: Strategies for Interference Minimization

This section details proactive strategies to minimize metabolite interference during method development.

Sample Preparation: The First Line of Defense

Effective sample preparation is critical for removing a significant portion of interfering compounds before chromatographic analysis.

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex biological samples and concentrating the analyte of interest.[3][11][13][14][15] By selecting the appropriate sorbent and elution solvents, it's possible to selectively isolate AMK from more polar or less polar metabolites.

    • Causality: Reversed-phase SPE cartridges (e.g., C18) are commonly used.[10][14][15] The choice of wash and elution solvents is key. A wash step with a low percentage of organic solvent can remove highly polar interferents, while a carefully chosen elution solvent can selectively desorb AMK, leaving more hydrophobic compounds on the column.

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. The choice of an appropriate organic solvent and adjusting the pH of the aqueous phase can enhance the selective extraction of AMK.

Chromatographic Separation: Achieving Baseline Resolution

The goal of chromatography is to achieve baseline separation of AMK from all potential interferents.

  • Column Chemistry: While standard C18 columns are widely used, they may not always provide sufficient resolution for structurally similar melatonin metabolites.[3][4] Consider alternative stationary phases:

    • Phenyl-Hexyl columns: Offer alternative selectivity through π-π interactions, which can be beneficial for separating aromatic compounds like melatonin and its metabolites.

    • Pentafluorophenyl (PFP) columns: Provide a unique separation mechanism based on dipole-dipole, hydrogen bonding, and π-π interactions, often leading to improved resolution of isomers and closely related compounds.

  • Mobile Phase Optimization:

    • pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds. Experimenting with pH can alter the charge state of AMK and its metabolites, leading to changes in retention and improved separation.

    • Organic Modifier: The choice and gradient of the organic modifier (e.g., acetonitrile or methanol) are critical. A shallow gradient can improve the separation of closely eluting peaks. Acetonitrile often provides sharper peaks and different selectivity compared to methanol.[4][5][16]

  • Two-Dimensional Liquid Chromatography (2D-LC): For highly complex matrices or when 1D-LC fails to provide adequate resolution, 2D-LC offers a powerful solution.[6][17] This technique involves subjecting a fraction from the first dimension separation to a second, orthogonal separation, significantly increasing peak capacity and resolving power.[6][17]

Detection: Ensuring Specificity
  • Tandem Mass Spectrometry (MS/MS): As the gold standard, MS/MS provides unparalleled specificity. By using Multiple Reaction Monitoring (MRM), you can selectively detect AMK based on its specific precursor-to-product ion transition.[1] This largely eliminates interference from co-eluting compounds that do not share the same transition. It is crucial to select unique transitions for AMK that are not present in other metabolites.

  • Chemical Derivatization: Derivatization can be employed to improve the chromatographic properties and detection sensitivity of AMK.[18][19] This involves a chemical reaction to modify the analyte, which can alter its polarity and volatility, potentially improving separation from interfering metabolites.[18][19]

Part 3: Troubleshooting Guide

This section provides a practical guide to resolving common issues encountered during AMK analysis.

ProblemPotential Cause(s)Recommended Solution(s)
Poor peak shape (tailing or fronting) for AMK. 1. Active sites on the column. 2. Sample solvent incompatible with the mobile phase. 3. Column overload.1. Use a column with end-capping or a base-deactivated stationary phase. 2. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. 3. Reduce the injection volume or sample concentration.
Co-elution of AMK with an unknown peak. 1. Inadequate chromatographic resolution. 2. Presence of an interfering metabolite (e.g., AFMK).1. Optimize the mobile phase gradient (make it shallower). 2. Try a column with a different selectivity (e.g., PFP or Phenyl-Hexyl). 3. Adjust the mobile phase pH. 4. If using MS/MS, ensure the MRM transition is specific to AMK.
Low recovery of AMK after sample preparation. 1. Inefficient extraction during SPE or LLE. 2. Analyte loss due to adsorption to vials or tubing.1. Optimize the SPE wash and elution steps. 2. Ensure the pH is optimal for LLE. 3. Use silanized glassware or low-adsorption vials.
High background noise or matrix effects in LC-MS/MS. 1. Insufficient sample cleanup. 2. Ion suppression or enhancement from co-eluting matrix components.1. Improve the SPE cleanup protocol by adding more rigorous wash steps. 2. Adjust the chromatographic method to separate AMK from the suppression zone. 3. Use a stable isotope-labeled internal standard for AMK to compensate for matrix effects.[3]

Part 4: Visualizations and Protocols

Melatonin Metabolic Pathway and Key Interferents

Melatonin_Metabolism cluster_main Key Metabolic Pathways cluster_interferents Potential Interferents MEL Melatonin (MEL) AFMK N¹-acetyl-N²-formyl-5- methoxykynuramine (AFMK) MEL->AFMK Kynuric Pathway (IDO, Myeloperoxidase) OH_MEL 6-Hydroxymelatonin (6-OH-MEL) MEL->OH_MEL Hepatic Metabolism (CYP1A2) AMK N¹-acetyl-5-methoxy- kynuramine (AMK) (Analyte of Interest) AFMK->AMK Arylformamidase i1 AFMK (High structural similarity) i2 6-OH-MEL (Polarity similarity) i3 MEL (Parent compound) S_MEL 6-Sulfatoxymelatonin OH_MEL->S_MEL Sulfation

Caption: Melatonin metabolism highlighting AMK and its primary interfering metabolites.

Troubleshooting Workflow for Co-elution

Troubleshooting_Workflow start Problem: Co-eluting Peak with AMK q1 Is an alternative column (e.g., PFP, Phenyl-Hexyl) available? start->q1 change_column Switch to alternative column and re-optimize. q1->change_column Yes optimize_gradient Make mobile phase gradient shallower around AMK's retention time. q1->optimize_gradient No q2 Did resolution improve? change_column->q2 optimize_gradient->q2 optimize_ph Adjust mobile phase pH to alter ionization and retention. q2->optimize_ph No end_success Success: Baseline Resolution Achieved q2->end_success Yes q3 Did resolution improve? optimize_ph->q3 consider_2d_lc Consider 2D-LC for maximum resolving power. q3->consider_2d_lc No q3->end_success Yes end_fail Issue Persists: Consult advanced support consider_2d_lc->end_fail

Caption: Decision tree for resolving co-elution issues in AMK analysis.

Protocol: SPE for AMK from Human Plasma

This protocol is a starting point and should be optimized for your specific application.

  • Conditioning: Pass 1 mL of methanol through a C18 SPE cartridge, followed by 1 mL of deionized water. Do not let the cartridge dry.

  • Sample Loading: Load 500 µL of pre-treated plasma onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferents.

  • Elution: Elute AMK and other retained compounds with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

References

  • Hardeland, R. (2021). Melatonin, Its Metabolites and Their Interference with Reactive Nitrogen Compounds. Molecules, 26(13), 4105. Available from: [Link]

  • Hardeland, R., et al. (2003). Antioxidant properties of the melatonin metabolite N1-acetyl-5-methoxykynuramine (AMK). Journal of Pineal Research, 34(4), 205-212.
  • Zhao, H., et al. (2016). A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, 6-hydroxymelatonin and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 117, 390-397. Available from: [Link]

  • Suárez Fernández, A., et al. (2021). Evaluation of different internal standardization approaches for the quantification of melatonin in cell culture samples by multiple heart-cutting two dimensional liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1657, 462577. Available from: [Link]

  • Ma, X., et al. (2012). Analysis of N1-acetyl-N2-formyl-5-methoxykynuramine/N1-acetyl-5-methoxy-kynuramine formation from melatonin in mice. Journal of Pineal Research, 52(4), 430-438. Available from: [Link]

  • Slominski, A. T., et al. (2017). Metabolism of melatonin in the skin: why is it important? Experimental Dermatology, 26(7), 563-568. Available from: [Link]

  • Kim, T. K., et al. (2015). N1-Acetyl-5-Methoxykynuramine (AMK) Is Produced in the Human Epidermis and Shows Antiproliferative Effects. Endocrinology, 156(5), 1630-1636. Available from: [Link]

  • Otsuka, M., et al. (2018). The melatonin metabolite N1‐acetyl‐5‐methoxykynuramine facilitates long‐term object memory in young and aging mice. Journal of Pineal Research, 65(4), e12516. Available from: [Link]

  • Pozo, O. J., et al. (2008). Micellar electrokinetic chromatographic study of the separation of an aromatase inhibitor and a tryciclic antidepressant in the breast cancer treatment. Analytical Chemistry Insights, 3, 91-101. Available from: [Link]

  • Novolytix. (2021). MELATONIN EXTRACTION SET. Available from: [Link]

  • ResearchGate. (n.d.). Determination of melatonin in human plasma with solid‐phase extraction, high‐performance liquid chromatography and fluorescence detection. Available from: [Link]

  • International Journal of Engineering Research & Technology. (n.d.). Analysis of Melatonin by High Performance Liquid Chromatography after Solid-Phase Extraction (SPE/HPLC-FD). Available from: [Link]

  • MDPI. (2024). Dispersive Solid Phase Extraction of Melatonin with Graphene/Clay Mixtures and Fluorescence Analysis in Surfactant Aqueous Solutions. Available from: [Link]

  • ResearchGate. (n.d.). Experimental and theoretical investigations of spectroscopic properties of N-acetyl-5-methoxytryptamine. Available from: [Link]

  • Kemtrak. (n.d.). Chromatographic Separation - Application Note. Available from: [Link]

  • Bioanalysis Zone. (n.d.). Chromatographic separation technologies. Available from: [Link]

  • ResearchGate. (n.d.). Measurement of Melatonin and its Metabolites: Importance for the Evaluation of Their Biological Roles. Available from: [Link]

  • ResearchGate. (n.d.). Dynamic interaction between melatonin, melatonin metabolites, and.... Available from: [Link]

  • PubMed. (2022). Simultaneous LC-MS/MS quantification of glucocorticoids, melatonin and its metabolites in hair. Available from: [Link]

  • Sci-Hub. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Available from: [Link]

  • PubMed. (n.d.). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Available from: [Link]

  • Semantic Scholar. (n.d.). Quantitation of melatonin and n-acetylserotonin in human plasma by nanoflow LC-MS/MS and electrospray LC-MS/MS. Available from: [Link]

  • Archive ouverte UNIGE. (2021). Simultaneous determination of melatonin and 6-hydroxymelatonin in human overnight urine by LC-MS/MS. Available from: [Link]

  • ResearchGate. (n.d.). Protocol for the quantification of melatonin and AFMK in cerebrospinal fluid by LC-MS/MS. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of the antioxidant potency of AMK versus melatonin and AFMK.

[1][2] Executive Summary This guide provides a technical comparison of N1-acetyl-5-methoxykynuramine (AMK) against its precursors, Melatonin and N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) .[1][2][3] While Melatonin i...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide provides a technical comparison of N1-acetyl-5-methoxykynuramine (AMK) against its precursors, Melatonin and N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) .[1][2][3]

While Melatonin is the parent molecule, experimental data confirms that the antioxidant capacity of the indoleamine pathway is not a single-step event but a cascade . AMK, the deformylated metabolite of AFMK, exhibits superior reactivity toward specific reactive nitrogen species (RNS) and carbonate radicals compared to its precursors.[4] This guide details the reaction kinetics, scavenging mechanisms, and experimental protocols required to validate these potencies.

The Antioxidant Cascade: Mechanistic Hierarchy

The "Melatonin Antioxidant Cascade" hypothesis posits that the interaction of melatonin with Reactive Oxygen Species (ROS) generates metabolites that are themselves potent antioxidants. This allows one molecule of melatonin to scavenge up to 10 reactive species, far exceeding the 1:1 stoichiometry of classical antioxidants like Vitamin C or E.

The Metabolic Pathway (Visualization)

The following diagram illustrates the sequential oxidation and the specific radicals scavenged at each step.

MelatoninCascade cluster_targets Primary Scavenging Targets Melatonin Melatonin (Parent Indole) c3OHM Cyclic 3-OHM (Intermediate) Melatonin->c3OHM + •OH / ROS AFMK AFMK (N1-acetyl-N2-formyl-5-methoxykynuramine) Melatonin->AFMK Direct Scavenging (Singlet Oxygen) c3OHM->AFMK Oxidative Cleavage AMK AMK (N1-acetyl-5-methoxykynuramine) AFMK->AMK Arylamine Formamidase or Catalase Inactive Non-Scavenging Products AMK->Inactive + •NO (Nitration) + CO3•- T1 Melatonin: •OH, 1O2, O2•- T2 AFMK: •OH (Moderate) T3 AMK: •NO, CO3•-, 1O2 (High)

Caption: The Melatonin Scavenging Cascade.[1][2][4][5][6][7] Melatonin is converted to AFMK (via c3OHM or direct), which is deformylated to AMK.[4][8] AMK acts as the terminal high-potency scavenger before degradation.

Comparative Analysis: Reaction Kinetics & Potency

The following table synthesizes experimental data regarding the reaction rate constants (


) and specific scavenging capabilities of the three compounds.
Table 1: Comparative Antioxidant Profile
FeatureMelatonin AFMK AMK
Chemical Nature Indoleamine (Lipophilic)Kynuramine (Amphiphilic)Kynuramine (Amphiphilic)
•OH Scavenging Rate (

)


Diffusion limited (Slightly faster than Melatonin)
Singlet Oxygen (

O

)
High ReactivityLow/Moderate ReactivityVery High Reactivity
Carbonate Radical (CO

•-)
ReactivePoor Reactivity Highly Reactive (Major differentiator)
Nitric Oxide (•NO) Scavenges, but adduct can redonate NOWeak InteractionForms stable diazonium/nitro-compounds (Permanent sink)
In Vivo Mechanism Direct + Receptor (MT1/MT2)Direct ScavengingDirect + Inhibition of nNOS/iNOS
Redox Cycling No (Suicidal Scavenger)NoNo (Prevents pro-oxidant effects)
Key Technical Insights
  • The Carbonate Radical Differentiator: AFMK is a relatively poor scavenger of the carbonate radical (CO

    
    •-), a major oxidant formed during inflammation. AMK, however, scavenges CO
    
    
    
    •- with exceptional efficiency. This makes the conversion of AFMK to AMK (via arylamine formamidase) a critical bio-activation step for combating inflammation-induced oxidative stress.
  • Nitrosative Stress Control: While Melatonin interacts with[6] •NO, the reaction can be reversible under certain conditions. AMK reacts with reactive nitrogen species (RNS) to form stable nitrated products (e.g., 3-acetamidomethyl-6-methoxycinnolinone), effectively removing •NO from the system permanently.

Experimental Validation Protocols

To objectively compare these compounds, researchers must utilize assays that differentiate between electron transfer (SET) and hydrogen atom transfer (HAT).[9] Standard DPPH assays are often insufficient due to steric hindrance.

Protocol A: ABTS Cation Radical Scavenging (Total Antioxidant Capacity)

Rationale: This assay measures the ability of the compound to donate electrons to neutralize the blue-green ABTS•+ chromophore.[7] It works in both aqueous and organic solvents, suitable for the amphiphilic nature of kynuramines.

Workflow Visualization:

ExperimentalProtocol Prep 1. Reagent Prep (7mM ABTS + 2.45mM K-Persulfate) Incubate_Gen 2. Generation (Dark, 12-16h, RT) Prep->Incubate_Gen Dilute 3. Dilution (To Abs 0.70 @ 734nm) Incubate_Gen->Dilute Reaction 4. Reaction (Add AMK/Mel/AFMK) Dilute->Reaction Measure 5. Spectroscopy (Abs @ 734nm, t=1-6 min) Reaction->Measure

Caption: ABTS Scavenging Workflow. Critical step: Ensure ABTS radical generation is complete (12-16h) before adding the antioxidant.

Step-by-Step Methodology:

  • Stock Solution: React 7 mM ABTS with 2.45 mM potassium persulfate. Allow to stand in the dark at room temperature for 12–16 hours to generate ABTS•+.

  • Working Solution: Dilute the stock with ethanol (or PBS for aqueous tests) until absorbance at 734 nm is

    
    .
    
  • Sample Preparation: Prepare equimolar concentrations (e.g., 1–100 µM) of Melatonin, AFMK, and AMK in the same solvent.

  • Reaction: Add 10 µL of sample to 990 µL of diluted ABTS•+ solution.

  • Measurement: Record absorbance at 734 nm at 1 minute and 6 minutes.

  • Calculation: Calculate % Inhibition:

    
    .
    
    • Expected Result: AMK

      
       Melatonin > AFMK.
      
Protocol B: Carbonate Radical Scavenging (AMK Specificity)

Rationale: Since AFMK is poor at scavenging CO


•-, this assay validates the specific potency of AMK.
  • System: Use a Fenton-like system with bicarbonate. Mix 100 mM NaHCO

    
     with H
    
    
    
    O
    
    
    and a transition metal catalyst (e.g., Co(II) or Cu(II)).
  • Competition: Add a target molecule known to be oxidized by carbonate radicals (e.g., a specific dye or protein residue) and compare degradation rates in the presence of AMK vs. AFMK.

  • Observation: AMK will protect the target significantly better than AFMK due to its rapid reaction with CO

    
    •-.
    

Mechanisms of Action[11][13]

Electron Donation vs. Hydrogen Transfer
  • Melatonin: Primarily functions via electron donation (SET). The indole ring is electron-rich.

  • AMK: Functions heavily via SET but also undergoes specific addition reactions. The cleavage of the pyrrole ring in AMK alters the electron density, making the molecule highly susceptible to oxidation by electrophilic radicals (like •OH and CO

    
    [4]•-).
    
The "Suicidal" Scavenger Concept

Unlike Vitamin C, which can be recycled (e.g., by NADH), Melatonin and AMK are "suicidal" or terminal scavengers.

  • Advantage: They do not engage in redox cycling. A recycled antioxidant can accidentally become a pro-oxidant if the reducing environment is compromised. AMK forms stable end-products, preventing this risk.

References

  • Hardeland, R., et al. (2003).[4][6][10] Antioxidant properties of the melatonin metabolite N1-acetyl-5-methoxykynuramine (AMK): Scavenging of free radicals and prevention of protein destruction. Redox Report.

  • Tan, D. X., et al. (2007). Melatonin: A potent, endogenous hydroxyl radical scavenger. Endocrine Journal.

  • Galano, A., Tan, D. X., & Reiter, R. J. (2013).[4][5] On the free radical scavenging activities of melatonin's metabolites, AFMK and AMK. Journal of Pineal Research.

  • Ressmeyer, A. R., et al. (2003).[4] Antioxidant properties of the melatonin metabolite N1-acetyl-5-methoxykynuramine (AMK). Redox Report.

  • Reiter, R. J., et al. (2018). Mitochondria: Central Organelles for Melatonin's Antioxidant and Anti-Aging Actions. Molecules.

Sources

Comparative

N-Acetyl-5-methoxy kynurenamine vs. other kynurenine pathway metabolites: a comparative study.

Topic: N-Acetyl-5-methoxy kynurenamine (AMK) vs. Classic Kynurenine Pathway Metabolites Content Type: Comparative Technical Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads[1] Executive Summary While...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Acetyl-5-methoxy kynurenamine (AMK) vs. Classic Kynurenine Pathway Metabolites Content Type: Comparative Technical Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads[1]

Executive Summary

While the "classic" Kynurenine Pathway (KP) accounts for ~95% of tryptophan metabolism—generating the neurotoxic Quinolinic Acid (QUIN) and neuroprotective Kynurenic Acid (KYNA)—a parallel, often overlooked branch exists downstream of Melatonin. N-Acetyl-5-methoxy kynurenamine (AMK) is the principal bioactive metabolite of this branch.[1]

Unlike the classic kynurenines which modulate NMDA receptors, AMK functions primarily as a potent, cascade-reaction antioxidant and a specific inhibitor of nNOS and COX-2 . This guide compares AMK against the standard KP metabolites, highlighting its superior radical scavenging capacity and distinct non-competitive enzymatic inhibition profile.

Pathway Visualization: The Two Kynurenine Branches

To understand the pharmacological distinction, we must visualize the divergence. The classic pathway is driven by IDO/TDO, whereas AMK is generated via the oxidative cleavage of Melatonin (enzymatically by IDO or non-enzymatically by ROS).

Kynurenine_Pathways cluster_classic Classic Kynurenine Pathway (Neurotransmission) cluster_melatonin Melatonin-Derived Kynurenine Branch (Radical Scavenging) TRP L-Tryptophan KYN Kynurenine (KYN) TRP->KYN IDO/TDO MEL Melatonin TRP->MEL Serotonin Pathway HK3 3-Hydroxykynurenine (3-HK) [Pro-oxidant] KYN->HK3 KMO KYNA Kynurenic Acid (KYNA) [Neuroprotective/NMDA Antagonist] KYN->KYNA KATs QUIN Quinolinic Acid (QUIN) [Neurotoxic/NMDA Agonist] HK3->QUIN AFMK AFMK (Intermediate) MEL->AFMK ROS/IDO/MPO AMK N-Acetyl-5-methoxy kynurenamine (AMK) [Potent Antioxidant/nNOS Inhibitor] AFMK->AMK Arylamine Formamidase ADDUCTS Stable Adducts (No NO re-donation) AMK->ADDUCTS + ROS/RNS

Figure 1: Divergence of Tryptophan metabolism. While KYN metabolites (Left) regulate excitotoxicity, the Melatonin-derived AMK (Right) acts as a terminal antioxidant sink.[1]

Comparative Analysis: AMK vs. Major KP Metabolites

AMK is often structurally confused with Kynurenine, but its functional profile is radically different. It lacks the excitotoxic properties of QUIN and the NMDA antagonism of KYNA, functioning instead as a direct biochemical scavenger and enzyme modulator.

Table 1: Pharmacological & Functional Comparison[1]
FeatureAMK (N-Acetyl-5-methoxy kynurenamine) Kynurenine (KYN) Quinolinic Acid (QUIN) Kynurenic Acid (KYNA)
Primary Origin Melatonin degradation (via AFMK)Tryptophan (via IDO/TDO)3-HydroxykynurenineKynurenine (via KATs)
Neuro-Activity nNOS Inhibitor (Non-competitive)Precursor (Bioactive via metabolites)NMDA Agonist (Excitotoxic)NMDA Antagonist (Neuroprotective)
Oxidative Profile Potent Antioxidant (Scavenges[1][2][3][4] •OH, CO3[2][3]•-)NeutralPro-oxidant (via Lipid Peroxidation)Antioxidant (Moderate)
Nitric Oxide (NO) Scavenger & Inhibitor (Forms stable adducts)No direct interactionInduces NOS activityNo direct interaction
Inflammation Anti-inflammatory (Inhibits COX-2, iNOS)Immunomodulatory (AhR Agonist)Pro-inflammatoryAnti-inflammatory (GPR35 Agonist)
Key Kinetic Data nNOS IC50: ~70 µMN/AEC50 (NMDA): ~10-100 µMIC50 (NMDA): ~200 µM
Mechanistic Deep Dive: Why AMK Superiority?
A. The "Radical Sink" Mechanism

Unlike classic antioxidants that may become pro-oxidants after donating an electron, AMK undergoes a cascade reaction .

  • Scavenging: AMK reacts with Reactive Nitrogen Species (RNS) or ROS.

  • Cyclization: Instead of forming a reactive radical intermediate, AMK cyclizes into 3-acetamidomethyl-6-methoxycinnolinone (AMMC) .[1]

  • Stability: This cinnolinone derivative is stable and does not re-donate NO , effectively permanently removing the radical from the system. This contrasts with nitrosomelatonin, which can reversibly release NO.

B. Selective nNOS Inhibition

AMK is the active metabolite responsible for Melatonin's observed nNOS inhibition in vivo.

  • Mechanism: AMK binds to Ca2+-Calmodulin (CaCaM), preventing the conformational change required for nNOS activation.[1]

  • Data: In rat striatum homogenates, AMK inhibits nNOS with an IC50 of 70 µM , whereas Melatonin requires >1000 µM for similar inhibition.

Experimental Protocols
Protocol A: LC-MS/MS Quantification of AMK in Tissue

Use this protocol to distinguish AMK from AFMK and Melatonin in biological samples.

  • Sample Prep:

    • Homogenize tissue (brain/liver) in ice-cold Milli-Q water.[1]

    • Add 4 volumes of Acetone (protein precipitation). Vortex 5 min.

    • Centrifuge at 18,000 x g for 10 min at 4°C.

    • Evaporate supernatant to dryness under Nitrogen gas at 65°C.

    • Reconstitute in 100 µL Milli-Q water; filter (0.22 µm).

  • Chromatography (HPLC):

    • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).

    • Mobile Phase: Gradient of 10 µM Ammonium Acetate (with 0.05% Acetic Acid) and Methanol.[5]

    • Gradient: 5% to 50% MeOH over 20 min.

  • Mass Spectrometry (Triple Quad):

    • Mode: Multiple Reaction Monitoring (MRM).

    • Transitions (m/z):

      • AMK: 237.0 → 136.1 (Quantifier)[1]

      • AFMK: 265.0 → 136.1[1][5]

      • Melatonin: 233.0 → 130.0[1][5]

    • Note: AMK elutes earlier than Melatonin due to increased polarity.[1]

Protocol B: In Vitro nNOS Inhibition Assay

Use this to verify AMK bioactivity compared to Kynurenines.

  • Reagents: Purified Recombinant nNOS, Calmodulin (CaM), L-Arginine, NADPH, Tetrahydrobiopterin (BH4).

  • Reaction Mix:

    • Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 1 mM EDTA.

    • Substrate: 10 µM L-[3H]Arginine (for radioassay) or Greiss Reagent system (colorimetric).[1]

    • Co-factors: 10 µg/mL CaM, 100 µM NADPH, 10 µM BH4.

  • Treatment:

    • Add AMK (dissolved in DMSO) at concentrations: 10 nM, 100 nM, 1 µM, 10 µM, 100 µM.

    • Control: Vehicle (DMSO) and L-NAME (positive control inhibitor).[1]

  • Incubation: 37°C for 15 minutes.

  • Readout: Measure conversion of L-Arginine to L-Citrulline (scintillation) or NO production (absorbance).

  • Validation Criterion: AMK should exhibit >50% inhibition at 100 µM. AFMK should show negligible inhibition.

References
  • Hardeland, R. (2017).[2][3] Focus on the Melatonin Metabolite N1-Acetyl-5-methoxykynuramine (AMK).[1][2][3][4][6][7][8][9][10][11][12] Biomedical Journal of Scientific & Technical Research.[3] Link

  • León, J., et al. (2006).[8] Inhibition of neuronal nitric oxide synthase activity by N1-acetyl-5-methoxykynuramine, a brain metabolite of melatonin.[1][2][3][8][10] Journal of Neurochemistry. Link

  • Ressmeyer, A. R., et al. (2003). Antioxidant properties of the melatonin metabolite N1-acetyl-5-methoxykynuramine (AMK): scavenging of free radicals and prevention of protein destruction.[1][2][11] Redox Report. Link

  • Kim, T. K., et al. (2015). N1-Acetyl-5-Methoxykynuramine (AMK) Is Produced in the Human Epidermis and Shows Antiproliferative Effects.[1][6][7] Endocrinology.[7][13] Link

  • Hardeland, R., et al. (2007). N1-acetyl-5-methoxykynuramine contrasts with other tryptophan metabolites by a peculiar type of NO scavenging: cyclization to a cinnolinone prevents formation of unstable nitrosamines.[1][3][14] Journal of Pineal Research.[3][14] Link

Sources

Validation

Comparative Profiling: Anti-Inflammatory Efficacy of AMK vs. Selective COX-2 Inhibitors

Executive Summary This guide provides a technical comparison between N1-acetyl-5-methoxykynuramine (AMK) —a bioactive metabolite of melatonin—and established COX-2 selective inhibitors (Coxibs). While Coxibs (e.g., Celec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between N1-acetyl-5-methoxykynuramine (AMK) —a bioactive metabolite of melatonin—and established COX-2 selective inhibitors (Coxibs).

While Coxibs (e.g., Celecoxib) function primarily through direct enzymatic inhibition (locking the cyclooxygenase active site), AMK exhibits a pleiotropic mechanism . It acts upstream by suppressing NF-kB transcriptional activity and downstream by scavenging radical species. This distinction is critical for drug development professionals seeking alternatives to NSAIDs that carry cardiovascular or gastrointestinal liabilities.[1]

Key Finding: AMK demonstrates lower molar potency compared to Celecoxib but offers a superior safety profile by mitigating oxidative stress and preserving constitutive COX-1 activity, potentially avoiding the cardiovascular thrombotic risks associated with high-affinity COX-2 blockade.

Mechanistic Divergence: Enzymatic Blockade vs. Transcriptional Suppression[1]

To understand the efficacy differences, we must analyze the point of intervention in the inflammatory cascade.

The Coxib Mechanism (Celecoxib)

Celecoxib is a diaryl-substituted pyrazole that binds to the hydrophobic side pocket of the COX-2 enzyme. This pocket is distinct from COX-1 due to the substitution of Isoleucine (COX-1) with Valine (COX-2) at position 523.

  • Action: Steric hindrance of the arachidonic acid binding site.

  • Outcome: Immediate cessation of Prostaglandin E2 (PGE2) synthesis.[1]

The AMK Mechanism

AMK (


) operates via a "Scavenge and Suppress" dual mechanism:
  • Transcriptional Suppression: AMK inhibits the nuclear translocation of Nuclear Factor-kappa B (NF-kB), the master regulator of the PTGS2 gene (encoding COX-2).

  • Radical Scavenging: AMK is a potent scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] Since ROS are obligate activators of the NF-kB pathway, AMK dampens the signal before COX-2 is even synthesized.

Visualizing the Pathway Differences

The following diagram illustrates the distinct intervention points of AMK versus Celecoxib within the Arachidonic Acid cascade.

InflammationPathway ROS ROS / RNS (Oxidative Stress) NFkB_Cyto NF-kB (Cytoplasm) ROS->NFkB_Cyto Activates NFkB_Nucl NF-kB (Nucleus) NFkB_Cyto->NFkB_Nucl Translocation DNA COX-2 Gene (PTGS2) NFkB_Nucl->DNA Transcription COX2_Enzyme COX-2 Enzyme (Active) DNA->COX2_Enzyme Translation PGE2 Prostaglandin E2 (Inflammation/Pain) COX2_Enzyme->PGE2 Catalysis Arachidonic Arachidonic Acid Arachidonic->COX2_Enzyme Substrate AMK AMK (Melatonin Metabolite) AMK->ROS Scavenges AMK->NFkB_Cyto Inhibits Translocation Celecoxib Celecoxib (Coxib) Celecoxib->COX2_Enzyme Blocks Active Site

Figure 1: Pathway map showing AMK acting upstream (ROS scavenging and NF-kB inhibition) while Celecoxib acts downstream (direct enzymatic blockade).[2][3][4][5]

Comparative Efficacy Data

The following data synthesizes experimental findings from macrophage models (RAW 264.7) and biochemical assays.[1][6]

FeatureCelecoxib (Standard)AMK (Investigational)Clinical Implication
Primary Target COX-2 Enzyme (Active Site)NF-kB / ROS / iNOSAMK is broader; Celecoxib is specific.
IC50 (COX-2) 40 – 70 nM (High Potency)N/A (Indirect inhibition)*Celecoxib is ~1000x more potent on a molar basis for direct inhibition.[1]
Effective Conc. 0.1 – 1.0

M (Cellular)
50 – 200

M (Cellular)
AMK requires higher concentrations for efficacy.[1]
COX-2 Selectivity > 300-fold (vs COX-1)High (via transcriptional control)Both spare COX-1, protecting gastric mucosa.
CV Safety Risk of ThrombosisCardioprotectiveAMK reduces oxidative stress in cardiac tissue; Celecoxib may increase risk.[1]
iNOS Effect Minimal / NonePotent DownregulationAMK simultaneously blocks Nitric Oxide production.[1]

*Note: AMK does not competitively bind the COX-2 active site; therefore, a traditional enzymatic IC50 is not the relevant metric. Efficacy is measured by the reduction of PGE2 levels in whole-cell assays.

Experimental Protocols for Validation

Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages[6][7][8]

This protocol validates the "upstream" mechanism of AMK compared to the "direct" mechanism of Celecoxib.

Materials:
  • Cell Line: RAW 264.7 (Murine Macrophages).[1][3][6]

  • Inducer: Lipopolysaccharide (LPS), E. coli serotype 055:B5.[1]

  • Treatments: AMK (dissolved in DMSO), Celecoxib (Positive Control).[1]

  • Readouts: ELISA (for PGE2), Western Blot (for COX-2 protein levels).

Step-by-Step Workflow:
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 6-well plates. Incubate for 24h.
    
  • Pre-treatment: Replace media with serum-free DMEM containing:

    • Vehicle (DMSO < 0.1%)[1]

    • AMK (

      
      )[1]
      
    • Celecoxib (

      
      )[1]
      
    • Incubate for 1 hour prior to stimulation.

  • Stimulation: Add LPS (

    
    ) to all wells except the Negative Control.
    
  • Incubation: Incubate for 18–24 hours at

    
    , 
    
    
    
    .
  • Supernatant Harvest: Collect media. Centrifuge at 10,000g for 5 min to remove debris. Store at -80°C for PGE2 ELISA.

  • Lysate Collection: Wash cells with cold PBS.[1] Lyse using RIPA buffer with protease/phosphatase inhibitors.[1]

  • Analysis:

    • ELISA: Measure PGE2 levels. Expectation: Both AMK and Celecoxib reduce PGE2.

    • Western Blot: Probe for COX-2 protein.[6][7][8] Expectation: AMK reduces COX-2 band intensity (downregulation). Celecoxib may NOT reduce band intensity (enzyme is present but inhibited), or may slightly increase it due to feedback loops.[1]

Workflow Visualization

ProtocolFlow cluster_Outputs Readouts Seed Seed RAW 264.7 (24h) PreTreat Pre-treat: AMK vs Celecoxib (1h) Seed->PreTreat LPS Stimulate: LPS (1 ug/mL) PreTreat->LPS Incubate Incubate (18-24h) LPS->Incubate ELISA Supernatant: PGE2 ELISA Incubate->ELISA Secreted Factors WB Cell Lysate: Western Blot (COX-2) Incubate->WB Intracellular Protein

Figure 2: Experimental workflow for distinguishing transcriptional suppression (AMK) from enzymatic inhibition (Celecoxib).

Strategic Conclusion

For drug development professionals, AMK represents a distinct class of anti-inflammatory agent compared to Coxibs.[1]

  • Safety Advantage: Unlike Celecoxib, which has been associated with cardiovascular risks due to the imbalance of prostacyclin/thromboxane, AMK possesses intrinsic antioxidant properties that protect the endothelium.

  • Efficacy Profile: AMK is less potent than Celecoxib in acute enzymatic blockade but offers broader resolution of inflammation by targeting NF-kB and iNOS simultaneously.

  • Recommendation: AMK is best positioned not as a direct replacement for acute pain management (where Coxibs excel), but as a therapeutic candidate for chronic inflammatory conditions (e.g., neurodegeneration, chronic gastritis) where oxidative stress is a driver and long-term safety is paramount.

References

  • Hardeland, R. (2005).[1][2] Antioxidative protection by melatonin: Multiplicity of mechanisms from radical detoxification to radical avoidance. Endocrine, 27(2), 119-130.[1] Link

  • Mayo, J. C., et al. (2005).[1][2] Anti-inflammatory actions of melatonin and its metabolites, N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) and N1-acetyl-5-methoxykynuramine (AMK), in macrophages. Journal of Neuroimmunology, 165(1-2), 139-149.[2][3][5][9] Link

  • Pfizer Inc. (2002).[1] Celebrex (Celecoxib) Prescribing Information. FDA Access Data. Link

  • Kim, Y. M., et al. (2012).[1] Inhibitory effect of N-acetyl-5-methoxykynuramine on lipopolysaccharide-induced pro-inflammatory mediators in RAW 264.7 cells. European Journal of Pharmacology. Link

  • FitzGerald, G. A., & Patrono, C. (2001).[1] The coxibs, selective inhibitors of cyclooxygenase-2. New England Journal of Medicine, 345(6), 433-442. Link[1]

Sources

Comparative

Technical Guide: Cross-Validation of Analytical Methods for N-Acetyl-5-methoxy kynurenamine (AMK) Quantification

Introduction: The Transient Metabolite N-Acetyl-5-methoxy kynurenamine (AMK) represents a critical, yet elusive, downstream metabolite of melatonin. Unlike its stable precursors, AMK is a potent scavenger of reactive oxy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Transient Metabolite

N-Acetyl-5-methoxy kynurenamine (AMK) represents a critical, yet elusive, downstream metabolite of melatonin. Unlike its stable precursors, AMK is a potent scavenger of reactive oxygen and nitrogen species (ROS/RNS), making it biologically significant but analytically volatile.

The quantification of AMK is often bottlenecked by two factors:

  • Low Physiological Abundance: Circulating levels are frequently in the picogram/mL range.

  • Oxidative Instability: AMK rapidly degrades into 3-nitro-AMK (AMNK) or quinone imines upon exposure to air or oxidizing agents during extraction.

This guide provides a validated framework for quantifying AMK, comparing the "Gold Standard" (LC-MS/MS) against accessible alternatives (HPLC-FLD and ELISA), and detailing the cross-validation protocols required to ensure data integrity.

Metabolic Pathway & Instability

Understanding the formation and degradation of AMK is prerequisite to accurate analysis.

AMK_Pathway Melatonin Melatonin (Indole) AFMK AFMK (Kynurenine) Melatonin->AFMK IDO/TDO or ROS (Ring Cleavage) AMK AMK (Target Analyte) AFMK->AMK Arylamine Formamidase (Deformylation) Degradation Oxidation Products (AMNK, AMMC) AMK->Degradation Air/NOx Exposure (Rapid Decay)

Figure 1: The Melatonin-Kynurenine pathway focusing on the formation and rapid oxidative degradation of AMK.

Analytical Methodologies

Method A: LC-MS/MS (The Reference Standard)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the requisite reference method for AMK due to its ability to distinguish AMK from structurally similar kynurenines.

  • Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Column: Biphenyl or C18 (Sub-2 micron), essential for retaining polar kynurenines.

  • Critical Parameter: Use of Stable Isotope Labeled (SIL) internal standards (e.g., AMK-d3) is non-negotiable to correct for matrix effects and ionization suppression.

Protocol Highlight (MRM Transitions):

  • Precursor: [M+H]+ (Target specific m/z based on protonated mass).

  • Product Ions: Quantifier ion (typically loss of acetyl group) and Qualifier ion (structural confirmation).

Method B: HPLC-FLD (The Routine Workhorse)

High-Performance Liquid Chromatography with Fluorescence Detection (FLD) utilizes the native fluorescence of the kynurenine core.

  • Utility: Routine QC or analysis of simpler matrices (e.g., buffer, cell culture media).

  • Detection: Excitation ~300-310 nm; Emission ~450-490 nm (Requires optimization for AMK shift).

  • Limitation: Lower specificity. Co-eluting compounds in plasma can mimic AMK fluorescence.

Method C: ELISA (High-Throughput Screening)

Immunoassays are valuable for screening large cohorts but suffer from cross-reactivity with AFMK and Melatonin.

  • Utility: Clinical screening, high-volume throughput.

  • Validation Requirement: All positive ELISA hits must be confirmed via LC-MS/MS in a subset of samples.

Experimental Protocols & Sample Preparation

Crucial Warning: The validity of AMK quantification is determined during sample collection, not injection.

Sample Preparation Workflow (Anti-Oxidation Strategy)

Standard extraction protocols often lead to 40-60% analyte loss due to oxidation. The following protocol integrates antioxidant stabilization.

Extraction_Workflow Sample Biological Sample (Plasma/CSF) Stabilize Add Antioxidant (1% Ascorbic Acid + EDTA) Sample->Stabilize ProteinPrecip Protein Precipitation (Cold Methanol -20°C) Stabilize->ProteinPrecip Centrifuge Centrifuge (14,000g, 4°C, 10 min) ProteinPrecip->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Dry Evaporate under N2 (Avoid Heat!) Supernatant->Dry Reconstitute Reconstitute (Mobile Phase A) Dry->Reconstitute

Figure 2: Optimized extraction workflow emphasizing antioxidant stabilization and cold processing to prevent AMK degradation.

Step-by-Step Protocol:

  • Collection: Collect blood into pre-chilled tubes containing EDTA and immediately add ascorbic acid (final conc. 10 mM) to prevent oxidation.

  • Separation: Centrifuge at 4°C immediately.

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate or Dichloromethane, or Protein Precipitation (PPT) with acidified methanol. Note: LLE generally provides cleaner baselines for MS.

  • Drying: Evaporate organic solvent under a gentle stream of Nitrogen. Do not use heat (>30°C) as AMK is thermolabile.

Cross-Validation of Methods

To validate a lower-cost method (HPLC-FLD) against the reference (LC-MS/MS), a rigorous statistical comparison is required.

Comparative Performance Data

The following table summarizes typical performance metrics observed in validation studies.

MetricLC-MS/MS (Reference)HPLC-FLD (Alternative)ELISA (Screening)
LOD (Limit of Detection) 3 - 10 pg/mL50 - 150 pg/mL20 - 50 pg/mL
LOQ (Limit of Quantitation) 10 - 25 pg/mL150 - 300 pg/mL50 - 100 pg/mL
Linearity (r²) > 0.998> 0.995> 0.980
Precision (Intra-day) < 5% CV< 8% CV< 15% CV
Specificity High (Mass based)Moderate (Time/Fluorescence)Low (Antibody affinity)
Sample Volume 50 - 100 µL200 - 500 µL50 µL
Statistical Validation: Bland-Altman Analysis

Do not rely solely on correlation coefficients (r²), as they do not measure agreement. Use the Bland-Altman difference plot method.[2]

Validation Protocol:

  • Split Samples: Take 30+ biological samples covering the expected concentration range.

  • Dual Analysis: Analyze each sample by both LC-MS/MS and HPLC-FLD.

  • Calculate Bias: Compute the mean difference (Bias) between the two methods.

  • Limits of Agreement: Calculate Bias ± 1.96 * SD of the differences.

  • Interpretation: If 95% of the differences lie within the limits of agreement and the bias is clinically insignificant, the HPLC-FLD method is valid for routine use.

Conclusion & Recommendations

  • For Discovery/PK Studies: LC-MS/MS is mandatory due to the requirement for high sensitivity and the ability to separate AMK from its oxidation products.

  • For Routine QC: HPLC-FLD is acceptable only if concentrations are >200 pg/mL and the matrix is well-defined (e.g., buffer).

  • Critical Control Point: Regardless of the detection method, the sample preparation step determines the accuracy of AMK quantification. Failure to stabilize the sample against oxidation will yield false negatives.

References

  • Hardeland, R., et al. (2011). "N-acetyl-5-methoxykynuramine (AMK) as a potent antioxidant." Journal of Pineal Research.[3]

  • Tan, D.X., et al. (2007). "Melatonin: A potent, endogenous hydroxyl radical scavenger." Endocrine Journal.

  • Almeida, E.A., et al. (2004). "Synthesis of internal labeled standards of melatonin and its metabolite N1-acetyl-N2-formyl-5-methoxykynuramine for their quantification using an on-line liquid chromatography-electrospray tandem mass spectrometry system." Journal of Pineal Research.[3]

  • Eggertsen, P.P., et al. (2023).[4] "Simultaneous measurement of kynurenine metabolites and explorative metabolomics using liquid chromatography-mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis.

  • Guenther, S., et al. (2005). "Reactions of the melatonin metabolite AMK with reactive nitrogen species." Free Radical Biology and Medicine.

Sources

Validation

Beyond the MIC: Assessing Amikacin (AMK) Therapeutic Potential via Advanced In Vitro and In Vivo Modeling

Executive Summary The therapeutic evaluation of Amikacin (AMK) has shifted from simple bacteriostatic assays to complex systems pharmacology. While Amikacin is a potent aminoglycoside, its clinical utility is historicall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The therapeutic evaluation of Amikacin (AMK) has shifted from simple bacteriostatic assays to complex systems pharmacology. While Amikacin is a potent aminoglycoside, its clinical utility is historically limited by nephrotoxicity, ototoxicity, and poor intracellular penetration against Mycobacterium avium complex (MAC).[1]

This guide addresses the "Translation Gap" in AMK development. It focuses on evaluating novel formulations—specifically Amikacin Liposome Inhalation Suspension (ALIS) —using advanced intracellular in vitro models and predictive in vivo systems. We move beyond standard MIC testing to protocols that assess biofilm penetration, macrophage uptake, and ototoxicity mitigation.

Part 1: The Pharmacodynamic Challenge of AMK

Standard broth microdilution (MIC) is insufficient for assessing modern AMK formulations.

  • The Problem: Mycobacterium avium is an intracellular pathogen residing within macrophage phagosomes. Free AMK has poor membrane permeability, requiring high systemic doses that trigger toxicity before achieving intracellular sterilization.

  • The Solution (ALIS): Liposomal encapsulation allows the drug to be "Trojan-horsed" into macrophages.

  • The Modeling Requirement: You must use models that quantify intracellular bioactivity and tissue-specific toxicity , not just planktonic killing.

Part 2: In Vitro Frameworks – The Intracellular Battlefield

To validate AMK efficacy, particularly liposomal formulations, you must demonstrate uptake and killing within the host cell. The THP-1 Human Macrophage Infection Model is the industry standard for this assessment.

Mechanism of Action: Liposomal Targeting

The following diagram illustrates why liposomal AMK outperforms free AMK in in vitro models. The liposome mimics bacterial debris, triggering phagocytosis by the macrophage, which delivers the payload directly to the infection site.

AMK_Macrophage_Uptake ALIS Liposomal AMK (ALIS) Macrophage Macrophage Surface ALIS->Macrophage Active Phagocytosis FreeAMK Free Amikacin FreeAMK->Macrophage Limited Diffusion Killing Intracellular Bacterial Clearance FreeAMK->Killing Low Efficacy Phagosome Phagosome (Contains NTM) Macrophage->Phagosome Vesicle Transport Lysosome Lysosomal Fusion Phagosome->Lysosome Liposome Degradation Lysosome->Killing High Local Concentration

Figure 1: Mechanism of Liposomal Amikacin (ALIS) uptake vs. Free Amikacin.[2] ALIS utilizes the macrophage's phagocytic drive to target the intracellular niche of NTM.

Protocol 1: THP-1 Intracellular Killing Assay

Objective: Quantify the reduction of intracellular M. avium burden after AMK treatment.

  • Differentiation: Seed THP-1 monocytes (ATCC TIB-202) at

    
     cells/well. Treat with 50 nM PMA (Phorbol 12-myristate 13-acetate) for 48 hours to induce macrophage differentiation.
    
  • Infection: Wash cells and infect with M. avium (e.g., strain 101 or Chester) at a Multiplicity of Infection (MOI) of 10:1 for 4 hours.

  • Wash: Vigorously wash 3x with PBS to remove extracellular bacteria. Critical Step: Incubate for 1 hour with low-dose Amikacin (

    
    ) to kill any remaining extracellular bacteria without affecting intracellular load.
    
  • Treatment: Replace media with varying concentrations of Free AMK vs. Liposomal AMK.[3] Incubate for 3–5 days.

  • Lysis & Enumeration: Lyse macrophages using 0.1% Triton X-100. Serially dilute the lysate and plate on Middlebrook 7H10 agar. Count CFUs after 10–14 days.

Part 3: In Vivo Frameworks – Efficacy & Toxicity

While the mouse model assesses lung clearance, the Zebrafish Lateral Line model has emerged as the ethical, high-throughput gold standard for screening AMK-induced ototoxicity (hearing loss).

Decision Matrix: The Dual-Stream Assessment

Modern drug development requires parallel processing of efficacy and safety.

InVivo_Workflow cluster_Efficacy Efficacy Stream (Beige Mouse) cluster_Toxicity Toxicity Stream (Zebrafish) Start Candidate AMK Formulation Mouse_Inoc Aerosol Infection (M. avium) Start->Mouse_Inoc Fish_Treat Larval Exposure (5 Days Post-Fertilization) Start->Fish_Treat Mouse_Treat Inhalation Treatment (28 Days) Mouse_Inoc->Mouse_Treat Mouse_Readout Lung/Spleen CFU Mouse_Treat->Mouse_Readout Fish_Stain DASPEI Staining Fish_Treat->Fish_Stain Fish_Readout Hair Cell Count (Lateral Line) Fish_Stain->Fish_Readout

Figure 2: Parallel In Vivo Workflow. Efficacy is tested in immunodeficient mice (Beige), while ototoxicity is screened in Zebrafish larvae to predict human hearing loss risks.

Protocol 2: The Beige Mouse Model (Efficacy)

Why Beige Mice? C57BL/6 bg+/bg+ mice have a lysosomal trafficking defect and are NK-cell deficient. Unlike wild-type mice that clear NTM spontaneously, Beige mice sustain high bacterial loads, mimicking the susceptibility of immunocompromised human patients.

  • Inoculum: Prepare M. avium suspension to allow implantation of

    
     CFU/lung.
    
  • Infection: Use an inhalation exposure system (e.g., Glas-Col) for 60 minutes.

  • Establishment: Allow infection to establish for 1–2 weeks pre-treatment.

  • Treatment: Administer AMK formulation (Nebulized vs. IV) daily for 4 weeks.

    • Note: For ALIS, use a nose-only inhalation tower to ensure deep lung deposition.

  • Harvest: Euthanize. Aseptically remove lungs and spleen. Homogenize in PBS.

  • Readout: Plate homogenates on 7H11 agar supplemented with OADC.

Protocol 3: Zebrafish Lateral Line (Ototoxicity)

Why Zebrafish? The hair cells in the zebrafish lateral line are structurally and functionally analogous to human inner ear hair cells but are located externally.[4][5][6] They are highly sensitive to aminoglycosides.

  • Larvae Prep: Use 5 days post-fertilization (dpf) wild-type zebrafish larvae.

  • Exposure: Incubate larvae in E3 medium containing AMK concentrations (e.g., 50–500

    
    ) for 1 hour.
    
  • Staining: Wash larvae and stain with DASPEI (0.005%) for 15 minutes. DASPEI is a mitochondrial dye that only stains viable hair cells.

  • Imaging: Anesthetize with tricaine and image using fluorescence microscopy.

  • Quantification: Count the number of fluorescent neuromasts (clusters of hair cells). Reduced fluorescence = Ototoxicity.

Part 4: Comparative Analysis

The following table synthesizes the operational differences between these models.

FeatureIn Vitro (THP-1 Macrophage)In Vivo (Beige Mouse)In Vivo (Zebrafish)
Primary Utility Intracellular PK/PD, Uptake kineticsSystemic Efficacy, Lung DepositionOtotoxicity/Nephrotoxicity Screen
Throughput High (96-well plates)Low (10-20 animals/group)High (96-well plates)
Cost LowHighLow
Duration 5–7 Days6–8 Weeks24 Hours
Relevance to AMK Critical for proving liposomal delivery mechanism.Gold standard for FDA efficacy data in NTM.Highly predictive of clinical hearing loss risk.
Limitations Lacks systemic clearance/metabolism.Expensive; requires specialized inhalation equipment.Not a mammalian model; requires confirmation in Guinea pigs.
Expert Insight: The Causality Link

Do not rely on one model.

  • If THP-1 data shows high uptake but Beige Mouse data shows low efficacy, the liposome may be unstable in the aerosolization process (shearing forces).

  • If Beige Mouse efficacy is high but Zebrafish show hair cell loss, the formulation is leaking free amikacin systemically, risking patient hearing.

References

  • Amikacin Liposome Inhalation Suspension: A Review in Mycobacterium avium Complex Lung Disease Source: Drugs (via NCBI/PMC) URL:[Link]

  • Amikacin Liposome Inhalation Suspension (ALIS) Penetrates Non-tuberculous Mycobacterial Biofilms and Enhances Amikacin Uptake Into Macrophages Source: Frontiers in Microbiology URL:[Link]

  • Using the Zebrafish Lateral Line to Screen for Ototoxicity Source: Journal of Visualized Experiments (via NCBI/PMC) URL:[Link]

  • The beige mouse model for Mycobacterium avium complex (MAC) disease: optimal conditions for the host and parasite Source: PubMed (Antimicrobial Agents and Chemotherapy) URL:[7][Link]

  • Mycobacterium tuberculosis Infection of THP-1 Cells: A Model for High Content Analysis of Intracellular Growth and Drug Susceptibility Source: Scientific Reports (Nature) URL:[Link]

Sources

Comparative

A Comparative Guide to the Memory-Enhancing Effects of N-Acetyl-5-methoxy kynurenamine in Aged Animal Models

Abstract Age-related memory impairment represents a growing challenge in our aging global population. The search for effective nootropic agents to mitigate this decline is a critical area of research.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Age-related memory impairment represents a growing challenge in our aging global population. The search for effective nootropic agents to mitigate this decline is a critical area of research. This guide provides a comprehensive comparison of N-Acetyl-5-methoxy kynurenamine (AMK), a promising metabolite of melatonin, with other established memory-enhancing compounds in the context of aged animal models. We delve into the mechanistic underpinnings, present comparative experimental data from validated behavioral paradigms, and provide detailed protocols to aid researchers in their own investigations.

Introduction: The Challenge of Age-Related Memory Decline

The progressive decline in cognitive function, particularly memory, is a hallmark of the aging process. This decline can range from mild forgetfulness to severe dementia, significantly impacting an individual's quality of life. At the molecular level, aging is associated with a variety of changes in the brain, including altered synaptic plasticity, increased neuroinflammation, and a reduction in key neurotrophic factors.

N-Acetyl-5-methoxy kynurenamine (AMK) has emerged as a molecule of interest in the field of cognitive enhancement. As a metabolite of melatonin, AMK is an endogenous compound that has been shown to decline in the hippocampus with age, a brain region critical for memory formation[1][2]. Recent studies suggest that administration of AMK can rescue age-associated memory impairments and facilitate long-term memory consolidation[2][3]. This guide aims to place these findings in context by comparing AMK's performance with other well-known nootropic agents, providing a framework for its evaluation as a potential therapeutic.

Comparative Analysis of Nootropic Agents

To objectively evaluate the potential of AMK, it is essential to compare it against established compounds used in both clinical and research settings. Here, we compare AMK with Donepezil, a standard pharmaceutical treatment for Alzheimer's disease, and Piracetam, one of the first synthetic nootropic drugs.

Compound Primary Mechanism of Action Reported Efficacy in Aged Models Potential Side Effects/Limitations
N-Acetyl-5-methoxy kynurenamine (AMK) Modulates CaMKII, ERK, and CREB phosphorylation in the hippocampus and medial prefrontal cortex; potent antioxidant and anti-inflammatory agent[4][5][6].Enhances long-term object memory, object location memory, and spatial working memory in aged mice[2][3][4].As a relatively new compound, long-term safety data is limited.
Donepezil Reversible inhibitor of acetylcholinesterase (AChE), leading to increased acetylcholine levels in the synaptic cleft[7][8][9].Improves cognitive function in various dementia models, though its effect on overall global functioning can be limited[8][10].Gastrointestinal issues, insomnia, and muscle cramps. Efficacy can wane as the disease progresses[11].
Piracetam The exact mechanism is not fully understood, but it is thought to modulate neurotransmitter systems (including cholinergic) and improve mitochondrial function[12].Mixed results in senile cognitive disorders. Some studies show modest improvements in cognitive function in older adults[13][14].Generally well-tolerated, but can cause nervousness and irritability. The evidence for significant cognitive enhancement is debated[12][14].

Experimental Evidence: A Head-to-Head Comparison in Aged Rodent Models

To provide a practical comparison, we outline a robust experimental design for evaluating the efficacy of these compounds in a preclinical setting.

Study Design and Animal Model

The choice of animal model is critical for translational relevance. We recommend the use of 18-24 month old C57BL/6 mice, a common inbred strain that exhibits well-characterized age-related cognitive decline.

A typical study would involve four groups:

  • Vehicle Control: Administered the delivery vehicle (e.g., saline or DMSO).

  • AMK-treated: Administered an effective dose of AMK (e.g., 1 mg/kg, intraperitoneally).

  • Donepezil-treated: Administered a clinically relevant dose of Donepezil.

  • Piracetam-treated: Administered a standard dose of Piracetam.

The treatment duration should be sufficient to observe chronic effects, typically 4-6 weeks.

Behavioral Assays for Memory Assessment

The MWM is a gold-standard test for assessing hippocampal-dependent spatial learning and memory[15][16].

  • Rationale: This test leverages the natural aversion of rodents to water to motivate them to find a hidden escape platform using distal visual cues. It is highly sensitive to hippocampal dysfunction, a key feature of age-related memory decline.

MWM_Workflow cluster_acquisition Acquisition Phase (Days 1-5) cluster_probe Probe Trial (Day 6) cluster_cued Cued Trial (Day 7) A1 Day 1: 4 trials A2 Day 2: 4 trials A1->A2 A3 Day 3: 4 trials A2->A3 A4 Day 4: 4 trials A3->A4 A5 Day 5: 4 trials A4->A5 P1 Platform Removed 60s swim A5->P1 24h delay C1 Visible Platform P1->C1 Assess motivation/ sensorimotor function

Detailed Protocol: Morris Water Maze

  • Apparatus: A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white or black paint[17]. A small escape platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface. The pool is situated in a room with various distal visual cues.

  • Acquisition Phase (5 days):

    • Each mouse undergoes four trials per day.

    • For each trial, the mouse is gently placed into the water at one of four quasi-random start locations, facing the pool wall[15].

    • The time taken to find the hidden platform (escape latency) is recorded. If the mouse fails to find the platform within 60-90 seconds, it is gently guided to it[18][19].

    • The mouse is allowed to remain on the platform for 15-30 seconds to orient itself[15][18].

  • Probe Trial (24 hours after last acquisition trial):

    • The platform is removed from the pool.

    • The mouse is allowed to swim freely for 60 seconds.

    • Key metrics recorded are the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the exact former location of the platform.

  • Cued Trial (Optional):

    • A visible platform (e.g., flagged or a different color) is placed in a new location.

    • This trial assesses for any visual or motor deficits that could confound the results.

The NOR test is a less stressful alternative to the MWM that assesses recognition memory, which is dependent on the perirhinal cortex and hippocampus[20].

  • Rationale: This test is based on the innate tendency of rodents to explore novel objects more than familiar ones. It is a valuable tool for assessing deficits in non-spatial memory.

NOR_Workflow

Detailed Protocol: Novel Object Recognition

  • Apparatus: A square open-field arena (e.g., 40x40 cm). A variety of objects that are different in shape and texture but similar in size are required.

  • Habituation (Day 1): Each mouse is allowed to freely explore the empty arena for 10 minutes to acclimate to the environment[21].

  • Training/Familiarization (Day 2):

    • Two identical objects are placed in opposite corners of the arena.

    • The mouse is placed in the center of the arena and allowed to explore the objects for 10 minutes[21]. The time spent exploring each object is recorded. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.

  • Testing (after a retention interval, e.g., 2 or 24 hours):

    • One of the familiar objects is replaced with a novel object.

    • The mouse is returned to the arena and allowed to explore for 5-10 minutes. The time spent exploring the familiar and novel objects is recorded.

    • A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Hypothetical Data Presentation

The following tables represent plausible outcomes from the described experiments.

Table 1: Morris Water Maze Probe Trial Results

Treatment Group Time in Target Quadrant (%) Platform Crossings
Vehicle Control 28.5 ± 2.11.8 ± 0.4
AMK (1 mg/kg) 45.2 ± 3.54.1 ± 0.6
Donepezil 42.8 ± 3.13.8 ± 0.5
Piracetam 33.1 ± 2.82.5 ± 0.7
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Novel Object Recognition Test Results (24h Retention)

Treatment Group Discrimination Index (DI)
Vehicle Control 0.15 ± 0.05
AMK (1 mg/kg) 0.48 ± 0.07
Donepezil 0.41 ± 0.06
Piracetam 0.25 ± 0.08
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Molecular Analysis: Unveiling the Mechanisms of Action

To complement the behavioral data, molecular analyses of brain tissue (primarily the hippocampus and prefrontal cortex) are essential to elucidate the underlying mechanisms.

Key Molecular Pathways
  • Synaptic Plasticity: Brain-Derived Neurotrophic Factor (BDNF) and its downstream signaling through the TrkB receptor and cAMP response element-binding protein (CREB) are crucial for long-term potentiation and memory consolidation[22][23]. AMK has been shown to increase the phosphorylation of CREB, suggesting a direct impact on this pathway[4][24].

  • Neuroinflammation: Chronic low-grade inflammation is a feature of the aging brain and contributes to cognitive decline. Measuring levels of pro-inflammatory cytokines such as IL-1β and TNF-α can provide insights into the anti-inflammatory properties of the tested compounds[5].

AMK_Pathway

Recommended Molecular Assay Protocols
  • Rationale: Western blotting allows for the quantification of specific protein levels, providing a direct measure of changes in the BDNF-CREB pathway[25][26].

Detailed Protocol: Western Blot

  • Tissue Homogenization: Dissected hippocampal tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are loaded onto a polyacrylamide gel and separated by size via electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • The membrane is incubated overnight at 4°C with primary antibodies (e.g., anti-BDNF, anti-pCREB, anti-CREB, and a loading control like anti-β-actin).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: An enhanced chemiluminescence (ECL) substrate is applied, and the resulting signal is captured using an imaging system. Protein bands are quantified using densitometry software.

  • Rationale: An enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines in brain tissue homogenates[27][28].

Detailed Protocol: ELISA

  • Plate Coating: An ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., IL-1β) and incubated overnight[27].

  • Sample and Standard Incubation: The plate is washed, and brain tissue lysates and a series of known cytokine standards are added to the wells.

  • Detection Antibody: After incubation and washing, a biotinylated detection antibody is added.

  • Enzyme Conjugate: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A colorimetric substrate (e.g., TMB) is added, and the reaction is stopped with a stop solution.

  • Measurement: The optical density is read on a plate reader, and the cytokine concentrations in the samples are calculated based on the standard curve.

Discussion and Future Directions

The presented evidence and experimental framework position N-Acetyl-5-methoxy kynurenamine as a compelling candidate for mitigating age-related memory decline. The hypothetical data suggest that its efficacy in aged animal models is comparable to that of Donepezil, a clinically used drug, and potentially superior to Piracetam.

The proposed mechanism of AMK, involving the modulation of the CaMKII/ERK/CREB signaling cascade, offers a direct pathway to enhancing synaptic plasticity, which is known to be impaired in the aging brain[4][24]. Furthermore, its role as a potent antioxidant and anti-inflammatory agent, inherited from its parent molecule melatonin, addresses other key pathological features of brain aging[5][6][29].

Future research should focus on:

  • Long-term safety and toxicology studies: To ensure its suitability for chronic administration.

  • Dose-response studies: To identify the optimal therapeutic window.

  • Combination therapies: Investigating potential synergistic effects with other nootropic agents.

  • Studies in other models of cognitive impairment: To broaden its potential therapeutic applications.

Conclusion

N-Acetyl-5-methoxy kynurenamine demonstrates significant promise as a memory-enhancing agent in the context of aging. Its multi-faceted mechanism of action, targeting both synaptic plasticity and neuroinflammation, makes it a particularly attractive candidate for further preclinical and clinical investigation. The experimental protocols and comparative data provided in this guide offer a robust foundation for researchers to validate and expand upon these initial findings.

References

  • AMK(N1-acetyl-5-methoxykynuramine)|Tokyo Future Style, Inc. [URL: https://www.tokyofuturestyle.com/products/amk.html]
  • The melatonin metabolite N1-acetyl-5-methoxykynuramine facilitates long-term object memory in young and aging mice - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33150654/]
  • N-acetyl-5-methoxykynuramine enhance object location and working memory performances via modulating CaMKII, ERK and CREB phosphorylation - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36881754/]
  • Aging-induced memory loss due to decreased N1-acetyl-5-methoxykynuramine, a melatonin metabolite, in the hippocampus: a potential prophylactic agent for dementia - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10199738/]
  • Focus on the Melatonin Metabolite N1-Acetyl-5-Methoxykynuramine (AMK) - Biomedical Journal of Scientific & Technical Research. [URL: https://biomedres.us/fulltexts/BJSTR.MS.ID.000318.php]
  • N1-Acetyl-5-methoxykynuramine, which decreases in the hippocampus with aging, improves long-term memory via CaMKII/CREB phosphorylation - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33150654/]
  • Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. [URL: https://www.goodrx.com/donepezil/donepezil-mechanism-of-action]
  • A review on putative mechanism of action of nootropic herb Bacopa monnieri - The Pharma Innovation Journal. [URL: https://www.thepharmajournal.com/archives/2021/vol10issue5/PartB/10-4-32-563.pdf]
  • Animal Study Suggests Melatonin Metabolite May Improve Memory - Nutraceuticals World. [URL: https://www.nutraceuticalsworld.
  • Analysis of N1-acetyl-N2-formyl-5-methoxykynuramine/N1-acetyl-5-methoxy-kynuramine formation from melatonin in mice | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • N1-acetyl-N2-formyl-5-methoxykynuramine, a biogenic amine and melatonin metabolite, functions as a potent antioxidant - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11511530/]
  • Effects of piracetam on indices of cognitive function in a delayed alternation task in young and aged rats - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7862724/]
  • Piracetam. An overview of its pharmacological properties and a review of its therapeutic use in senile cognitive disorders - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2463629/]
  • Analysis of N1-acetyl-N2-formyl-5-methoxykynuramine/N1-acetyl-5-methoxy-kynuramine formation from melatonin in mice - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4529363/]
  • Donepezil - StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK551643/]
  • Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6062391/]
  • Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2677519/]
  • Bacopa monnieri - StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK589635/]
  • Novel Object Recognition test - MMPC.org. [URL: https://mmpc.org/shared/document.aspx?id=333&docType=protocol]
  • Effect of piracetam on the cognitive performance of patients undergoing coronary bypass surgery: A meta-analysis - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3848053/]
  • The BDNF–TrkB–CREB Signalling Pathway Is Involved in Bisphenol S-Induced Neurotoxicity in Male Mice by Regulating Methylation - MDPI. [URL: https://www.mdpi.com/2073-4409/11/15/2418]
  • Piracetam - Alzheimer's Drug Discovery Foundation. [URL: https://www.alzdiscovery.
  • Western blot analysis of brain-derived neurotrophic factor (BDNF),... - ResearchGate. [URL: https://www.researchgate.net/figure/Western-blot-analysis-of-brain-derived-neurotrophic-factor-BDNF-cyclic-AMP-response_fig4_335029051]
  • Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - NIH. [URL: https://www.jove.
  • Morris Water Maze - MMPC.org. [URL: https://mmpc.org/shared/document.aspx?id=331&docType=protocol]
  • Bacopa monnieri Extract as Augmentation Therapy to Enhance Memory, Learning, and Cognitive Function - JSciMed Central. [URL: https://www.jscimedcentral.com/Pharmacology/pharmacology-12-1191.pdf]
  • Inflammatory cytokines identified by ELISA from whole brain tissue... - ResearchGate. [URL: https://www.researchgate.
  • Endogenous BDNF is required for long-term memory formation in the rat parietal cortex - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2892110/]
  • Donepezil - Wikipedia. [URL: https://en.wikipedia.org/wiki/Donepezil]
  • The Neurocognitive Effects of Bacopa monnieri and Cognitive Training on Markers of Brain Microstructure in Healthy Older Adults - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fnagi.2021.751132/full]
  • Cognitive Effects of Piracetam in Adults with Memory Impairment: a Systematic Review and Meta-Analysis | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Cytokine ELISA Protocol - BD Biosciences. [URL: https://www.bdbiosciences.com/content/dam/bdb/products/documents/guides/Cytokine_ELISA_Protocol.pdf]
  • Understanding the Morris Water Maze in Neuroscience. [URL: https://www.rumicn.
  • An Introduction: Quantification of the Hippocampal BDNF Content of Maternally Separated Rats Using a Western Blot Protocol - Digital Scholarship@UNLV. [URL: https://digitalscholarship.unlv.edu/cgi/viewcontent.cgi?article=1045&context=honors_theses_ep]
  • Effect of Bacopa monnieri Extract on Memory and Cognitive Skills in Adult Humans: A Randomized, Double-Blind, Placebo-Controlled Study - Gavin Publishers. [URL: https://www.gavinpublishers.com/articles/research-article/journal-of-nutritional-health-food-science/effect-of-bacopa-monnieri-extract-on-memory-and-cognitive-skills-in-adult-humans-a-randomized-double-blind-placebo-controlled-study]
  • OPTIMIZATION OF MORRIS WATER MAZE PROTOCOLS: EFFECTS OF WATER TEMPERATURE AND HYPOTHERMIA ON SPATIAL LEARNING AND MEMORY IN AGED - Turkish Journal of Geriatrics. [URL: https://geriatri.dergisi.org/uploads/pdf/pdf_TJG_1024.pdf]
  • What is the mechanism of Donepezil Hydrochloride? - Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/what-is-the-mechanism-of-donepezil-hydrochloride]
  • Donepezil for dementia due to Alzheimer's disease - PMC - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7043101/]
  • Approaches to Determine Expression of Inflammatory Cytokines - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3597424/]
  • Video: The Morris Water Maze - JoVE. [URL: https://www.jove.
  • BDNF (BDNF) - Abcam. [URL: https://www.abcam.com/target/bdnf]
  • Novel object recognition test By Xuansong Mao Necessary pilot experiments 1. Testing for induced reference 2. For habituation, [URL: https://www.siumed.edu/sites/default/files/u135/nor_protocol.pdf]
  • Novel Object Recognition Test: Investigation Of Learning & Memory In Mice l Protocol Preview - YouTube. [URL: https://www.youtube.
  • The detection of inflammatory cytokines through ELISA in vivo. (A,B)... - ResearchGate. [URL: https://www.researchgate.net/figure/The-detection-of-inflammatory-cytokines-through-ELISA-in-vivo-A-B-TNF-a-and-IL-1b_fig4_349605797]
  • Novel Object Recognition - Maze Engineers - Conduct Science. [URL: https://www.mazeengineers.com/novel-object-recognition/]

Sources

Validation

A Comparative Analysis of N-Acetyl-5-methoxykynurenamine (AMK) and its Precursor N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK)

In the intricate metabolic cascade of melatonin, two key downstream molecules, N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) and its deformylated metabolite, N-Acetyl-5-methoxykynurenamine (AMK), have garnered significa...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate metabolic cascade of melatonin, two key downstream molecules, N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) and its deformylated metabolite, N-Acetyl-5-methoxykynurenamine (AMK), have garnered significant attention for their diverse biological activities. While AFMK is the initial product of melatonin's oxidative pyrrole ring cleavage, its subsequent conversion to AMK marks a critical step in a chain of antioxidant and signaling events. This guide provides a comprehensive, in-depth comparison of AMK and its precursor AFMK, offering researchers, scientists, and drug development professionals a critical analysis of their respective biochemical properties, biological functions, and the experimental methodologies used for their investigation.

Introduction: The Kynuric Pathway of Melatonin Metabolism

Melatonin, a pleiotropic hormone primarily known for its role in regulating circadian rhythms, is also a potent antioxidant. Its metabolism is complex, branching into several pathways. The kynuric pathway, initiated by the cleavage of the indoleamine nucleus of melatonin, leads to the formation of AFMK. This reaction can be catalyzed by various enzymes, including indoleamine 2,3-dioxygenase (IDO) and myeloperoxidase (MPO), or can occur non-enzymatically through reactions with reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][2] AFMK can then be deformylated to produce AMK, a reaction that can be facilitated by arylamine formamidases or occur under the influence of UV radiation.[3][4]

This guide will dissect the nuanced differences between these two kynuramines, exploring how the seemingly simple removal of a formyl group dramatically alters their biological activity.

Comparative Analysis of Biochemical Properties

The structural difference between AFMK and AMK, the presence of a formyl group on the N2 atom of the kynuramine backbone in AFMK, profoundly influences their chemical reactivity and biological function.

Antioxidant Capacity: A Tale of Two Scavengers

Both AFMK and AMK are recognized as potent free radical scavengers, contributing to the antioxidant cascade initiated by melatonin.[5] However, a substantial body of evidence indicates that AMK is a significantly more potent antioxidant than its precursor, AFMK .[6][7][8]

Theoretical studies using density functional theory have shown that while both molecules react with the highly reactive hydroxyl radical (•OH) at diffusion-limited rates, AMK is a more efficient scavenger of other less reactive, but still damaging, radicals.[6] Experimental evidence supports this, demonstrating that AMK is more effective at scavenging peroxyl and carbonate radicals compared to AFMK.[7][8] One study reported an IC50 value of 338.08 nM for AFMK in scavenging hydroxyl radicals as measured by electron spin resonance (ESR).[9]

Table 1: Comparative Antioxidant Properties of AMK and AFMK

PropertyN-Acetyl-5-methoxykynurenamine (AMK)N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK)References
Hydroxyl Radical (•OH) Scavenging Excellent, reacts at diffusion-limited ratesExcellent, reacts at diffusion-limited rates; IC50 = 338.08 nM[6][9]
Peroxyl Radical (ROO•) Scavenging Highly protectiveLess effective than AMK[7]
Carbonate Radical (CO3•−) Scavenging Easily oxidized (effective scavenger)Poor scavenger[7]
Superoxide Anion (O2•−) Scavenging Poor scavenger in the absence of catalystsIneffective[7]
Overall Antioxidant Potency Considered a more potent scavenger than AFMK and, in some contexts, melatonin.A potent antioxidant, but generally less effective than AMK.[6][7][8]

The enhanced antioxidant activity of AMK is attributed to the presence of the free amino group, which is formylated in AFMK. This structural feature allows AMK to participate in a wider range of radical-quenching reactions.

Interaction with Biological Molecules and Receptors

Beyond direct radical scavenging, AMK and AFMK interact with various biological molecules and signaling pathways, often with differing potencies and outcomes.

  • Calmodulin (CaM): AMK has been shown to bind to calmodulin with a higher affinity than melatonin, while AFMK exhibits no significant binding. The IC50 for AMK binding to CaM is approximately 65 µM, whereas for melatonin it is greater than 1 mM.[10] This interaction is significant as calmodulin is a key calcium-binding protein involved in a multitude of cellular processes, including signal transduction and synaptic plasticity.

  • Melatonin Receptors: While AMK is a metabolite of melatonin, its direct interaction with melatonin receptors (MT1 and MT2) is an area of ongoing research. Some evidence suggests that AMK may act on melatonin receptors to improve memory.[11] However, definitive binding affinity data (Kd values) for AMK and AFMK at these receptors are not yet well-established in the literature.

  • Enzyme Inhibition: Both AMK and AFMK have been shown to inhibit the pro-inflammatory enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[12] This anti-inflammatory action appears to be independent of their antioxidant properties. Comparative studies on their IC50 values for COX-2 inhibition suggest that both compounds contribute to the anti-inflammatory effects of melatonin.

Experimental Protocols for the Study of AMK and AFMK

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis, purification, and analysis of AMK and AFMK.

Synthesis and Purification

3.1.1. Optimized Synthesis of N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK)

This protocol is adapted from a method utilizing the peroxidase-mediated oxidation of melatonin.

Materials:

  • Melatonin

  • Horseradish peroxidase (HRP)

  • Chlorpromazine (CPZ)

  • Hydrogen peroxide (H2O2)

  • Phosphate buffer (pH 7.4)

  • Molecular oxygen source

  • HPLC system for purification

Procedure:

  • Prepare a reaction mixture containing melatonin, HRP, and CPZ in phosphate buffer (pH 7.4).

  • Initiate the reaction by adding H2O2.

  • Continuously bubble molecular oxygen through the reaction mixture.

  • Monitor the reaction progress by HPLC. The reaction is typically complete within 30 minutes.

  • Purify the resulting AFMK using preparative HPLC. A C18 column is suitable for this purpose, with a mobile phase gradient of water and acetonitrile.

  • Collect the fractions containing AFMK and verify the purity by analytical HPLC and mass spectrometry.

Causality Behind Experimental Choices: The use of CPZ as a co-catalyst and the bubbling of molecular oxygen significantly increases the yield and decreases the reaction time compared to non-catalyzed methods. HRP is a robust enzyme for this type of oxidative cleavage.

3.1.2. Synthesis of N-Acetyl-5-methoxykynurenamine (AMK) from AFMK

AMK can be synthesized from AFMK through deformylation.

Method 1: Enzymatic Deformylation This method utilizes a formamidase enzyme to specifically remove the formyl group.

Materials:

  • Purified AFMK

  • Formamidase (e.g., from Bacillus cereus)

  • Phosphate buffer (pH 7.4)

  • HPLC system for purification

Procedure:

  • Dissolve purified AFMK in phosphate buffer (pH 7.4).

  • Add formamidase to the solution.

  • Incubate the reaction mixture at an optimal temperature for the enzyme (typically 37°C).

  • Monitor the conversion of AFMK to AMK by HPLC.

  • Purify the resulting AMK using preparative HPLC as described for AFMK.

Method 2: Photochemical Deformylation This method utilizes UVB radiation to induce the deformylation of AFMK.[4]

Materials:

  • Purified AFMK

  • UVB light source (e.g., 254 nm)

  • Suitable solvent (e.g., ethanol or 2-propanol)

  • HPLC system for purification

Procedure:

  • Dissolve AFMK in a suitable solvent.

  • Irradiate the solution with a UVB light source.

  • Monitor the formation of AMK by HPLC.

  • Purify the resulting AMK using preparative HPLC.

Causality Behind Experimental Choices: The enzymatic method offers high specificity and mild reaction conditions. The photochemical method is a useful alternative, particularly for smaller-scale synthesis, and demonstrates a potential physiological route of AMK formation in tissues exposed to sunlight, such as the skin.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

A robust and sensitive HPLC-UV method is essential for the accurate quantification of AMK and AFMK in biological samples.[13][14][15]

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: Acetonitrile

  • AMK and AFMK analytical standards

  • Sample preparation reagents (e.g., protein precipitation agents like acetonitrile or perchloric acid)

Procedure:

  • Sample Preparation:

    • For plasma or tissue homogenates, precipitate proteins by adding an equal volume of cold acetonitrile.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of mobile phase A and B. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the compounds.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at a wavelength of approximately 230 nm.

  • Quantification:

    • Generate a standard curve using known concentrations of AMK and AFMK analytical standards.

    • Inject the prepared samples and standards into the HPLC system.

    • Identify and quantify the peaks corresponding to AMK and AFMK by comparing their retention times and peak areas to the standard curve.

Causality Behind Experimental Choices: The C18 column provides good separation of these moderately polar compounds. The use of TFA in the mobile phase improves peak shape. A gradient elution is necessary to achieve good resolution between the two compounds and from other components in biological matrices.

Assessment of Antioxidant Capacity: Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay is a widely used method to determine the antioxidant capacity of various substances.[3][16][17][18][19]

Materials:

  • 96-well black microplate

  • Fluorescence microplate reader

  • Fluorescein sodium salt

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Trolox (a water-soluble vitamin E analog) as a standard

  • Phosphate buffer (75 mM, pH 7.4)

  • AMK and AFMK samples

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare a solution of AAPH in phosphate buffer. This solution should be prepared fresh daily.

    • Prepare a series of Trolox standards of known concentrations.

  • Assay Protocol:

    • To each well of the 96-well plate, add 150 µL of the fluorescein working solution.

    • Add 25 µL of either the sample (AMK or AFMK), a Trolox standard, or a blank (phosphate buffer) to the appropriate wells.

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using the microplate reader's injector.

    • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes. The excitation wavelength is typically 485 nm, and the emission wavelength is 520 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.

    • Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve.

    • Determine the ORAC value of the samples by comparing their net AUC to the Trolox standard curve. Results are typically expressed as Trolox equivalents (TE).

Causality Behind Experimental Choices: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative damage by a peroxyl radical generator (AAPH). This provides a biologically relevant measure of antioxidant capacity. Trolox is used as a standard to allow for consistent comparison across different experiments and laboratories.

Investigating Cellular Signaling: Western Blot for NF-κB Activation

The activation of the NF-κB signaling pathway can be assessed by measuring the phosphorylation of the p65 subunit.[2][20][21][22]

Materials:

  • Cell line of interest (e.g., macrophages, neuronal cells)

  • AMK and AFMK

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • Cell lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-phospho-NF-κB p65 (Ser536) and anti-total NF-κB p65

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Pre-treat the cells with different concentrations of AMK or AFMK for a specified time (e.g., 1 hour).

    • Stimulate the cells with an inflammatory agent like LPS for a specific duration (e.g., 30 minutes).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total p65 to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phospho-p65 band to the total p65 band for each sample.

    • Compare the levels of p65 phosphorylation in treated cells to the control cells.

Causality Behind Experimental Choices: This protocol allows for the direct measurement of a key activation step in the NF-κB pathway. The phosphorylation of p65 at Ser536 is a critical event for its nuclear translocation and subsequent transcriptional activity. Comparing the effects of AMK and AFMK can reveal their differential roles in modulating this important inflammatory signaling pathway.

Signaling Pathways and Biological Functions

The differential antioxidant capacities and molecular interactions of AMK and AFMK translate into distinct biological functions, particularly in the realms of inflammation and neuronal signaling.

Anti-inflammatory Effects

As previously mentioned, both AMK and AFMK can inhibit the expression and activity of COX-2 and iNOS, key enzymes in the inflammatory response.[12] Their ability to modulate the NF-κB signaling pathway, a central regulator of inflammation, further underscores their anti-inflammatory potential. The greater antioxidant capacity of AMK may also contribute to its anti-inflammatory effects by reducing the oxidative stress that often perpetuates inflammatory cycles.

dot digraph "Anti-inflammatory Signaling of AMK and AFMK" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMK [label="AMK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AFMK [label="AFMK", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_Pathway [label="NF-κB Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; COX2_iNOS [label="COX-2 & iNOS\nExpression", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimuli -> NFkB_Pathway [label="Activates"]; NFkB_Pathway -> COX2_iNOS [label="Induces"]; COX2_iNOS -> Inflammation [label="Promotes"]; AMK -> NFkB_Pathway [label="Inhibits", style=dashed, color="#34A853"]; AFMK -> NFkB_Pathway [label="Inhibits", style=dashed, color="#34A853"]; } .dot Caption: Simplified diagram of the anti-inflammatory actions of AMK and AFMK via inhibition of the NF-κB pathway.

Neuronal Signaling and Neuroprotection

Recent studies have highlighted the role of AMK in neuronal function, particularly in memory and learning. AMK has been shown to enhance long-term object memory and working memory.[23] These effects are associated with the modulation of key signaling molecules in the brain, including the phosphorylation of extracellular signal-regulated kinases (ERK) and cAMP-response element-binding protein (CREB).[23][24] In contrast, the effects of AFMK on these specific neuronal signaling pathways are less well-defined.

dot digraph "Neuronal Signaling of AMK" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

// Nodes AMK [label="AMK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CaM [label="Calmodulin (CaM)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ERK_Pathway [label="ERK Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CREB_Phosphorylation [label="CREB Phosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Memory_Formation [label="Memory Formation &\nSynaptic Plasticity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges AMK -> CaM [label="Binds with\nhigh affinity"]; AMK -> ERK_Pathway [label="Modulates"]; ERK_Pathway -> CREB_Phosphorylation [label="Leads to"]; CREB_Phosphorylation -> Memory_Formation [label="Promotes"]; } .dot Caption: Proposed signaling pathway for the memory-enhancing effects of AMK.

The neuroprotective effects of both kynuramines are also linked to their antioxidant properties, as they can mitigate oxidative damage in neuronal cells.

Conclusion and Future Directions

The comparative analysis of N-Acetyl-5-methoxykynurenamine (AMK) and its precursor, N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK), reveals a fascinating example of how a subtle structural modification can lead to significant differences in biological activity. While both are important metabolites in the antioxidant cascade of melatonin, AMK emerges as a more potent and versatile molecule, exhibiting superior free radical scavenging capabilities and distinct interactions with key signaling proteins like calmodulin.

For researchers in drug development, the enhanced antioxidant and anti-inflammatory properties of AMK, coupled with its potential cognitive-enhancing effects, make it a particularly attractive candidate for further investigation. The deformylation of AFMK to AMK appears to be a critical activating step, suggesting that strategies to promote this conversion in vivo could be a novel therapeutic approach for conditions associated with oxidative stress, inflammation, and neurodegeneration.

Future research should focus on several key areas:

  • Receptor Pharmacology: A more detailed characterization of the binding affinities and functional activities of AMK and AFMK at melatonin receptors and other potential targets is needed.

  • In Vivo Efficacy: While in vitro studies have been illuminating, more comprehensive in vivo studies are required to fully understand the therapeutic potential of these compounds in relevant disease models.

  • Pharmacokinetics and Metabolism: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of AMK and AFMK is crucial for their development as therapeutic agents.

By continuing to unravel the intricate biology of these melatonin metabolites, the scientific community can pave the way for new therapeutic strategies that harness the protective and restorative power of the kynuric pathway.

References

  • Galano, A., Tan, D. X., & Reiter, R. J. (2013). On the free radical scavenging activities of melatonin's metabolites, AFMK and AMK. Journal of Pineal Research, 54(3), 245–257. [Link]

  • Iwashita, H., Matsumoto, Y., Maruyama, Y., & Hattori, A. (2023). N-acetyl-5-methoxykynuramine enhance object location and working memory performances via modulating CaMKII, ERK and CREB phosphorylation. Neuroreport, 34(5), 299–307. [Link]

  • Ressmeyer, A. R., Mayo, J. C., Zelosko, V., Sáinz, R. M., Tan, D. X., Poeggeler, B., Antolín, I., Zsizsik, B. K., Reiter, R. J., & Hardeland, R. (2003). Antioxidant properties of the melatonin metabolite N1-acetyl-5-methoxykynuramine (AMK): scavenging of free radicals and prevention of protein destruction. Redox Report, 8(4), 205–213. [Link]

  • Hardeland, R. (2017). Focus on the Melatonin Metabolite N1-Acetyl-5-methoxykynuramine (AMK). Biomedical Journal of Scientific & Technical Research, 1(3). [Link]

  • León, J., Escames, G., Rodríguez, M. I., López, L. C., Tapias, V., Entrena, A., ... & Acuña-Castroviejo, D. (2006). Inhibition of neuronal nitric oxide synthase activity by N1-acetyl-5-methoxykynuramine, a brain metabolite of melatonin. Journal of neurochemistry, 98(6), 2023-2033. [Link]

  • BioTek Instruments, Inc. (2012). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. [Link]

  • Iwashita, H., Matsumoto, Y., Maruyama, Y., & Hattori, A. (2023). N-acetyl-5-methoxykynuramine enhance object location and working memory performances via modulating CaMKII, ERK and CREB phosphorylation. ResearchGate. [Link]

  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]

  • Active Concepts. (2015). Oxygen Radical Absorbance Capacity (ORAC) Assay. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]

  • Galano, A., Tan, D. X., & Reiter, R. J. (2018). A new free radical scavenging cascade involving melatonin and three of its metabolites (3OHM, AFMK and AMK). ResearchGate. [Link]

  • S. K., & C. K. K. (2012). Application of oxygen radical absorbance capacity (ORAC) assay in the estimation of antioxidant value of botanicals. Journal of Pharmaceutical and Biomedical Analysis, 66, 17-21. [Link]

  • Mayo, J. C., Sainz, R. M., Antolín, I., Herrera, F., Martin, V., & Rodriguez, C. (2005). Anti-inflammatory actions of melatonin and its metabolites, N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) and N1-acetyl-5-methoxykynuramine (AMK), in macrophages. Journal of neuroimmunology, 165(1-2), 139–149. [Link]

  • Liu, C., & Farrer, G. (2015). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual review of pharmacology and toxicology, 55, 361–383. [Link]

  • Dror, S. (2024, July 19). What will be the best way to test NFkb activation via western blot?. ResearchGate. [Link]

  • Ayoub, M. A., Levoye, A., Delagrange, P., & Jockers, R. (2009). Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. British journal of pharmacology, 158(7), 1754–1763. [Link]

  • Selvaraj, C., & Singh, S. K. (2012). Comparative QSAR analysis of cyclo-oxygenase2 inhibiting drugs. Bioinformation, 8(25), 1251–1255. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Sgambato, V., Vanhoutte, P., Pagès, C., Rogard, M., Hipskind, R. A., Besson, M. J., & Caboche, J. (1998). Glutamate Induces Phosphorylation of Elk-1 and CREB, Along with c-fos Activation, via an Extracellular Signal-Regulated Kinase-Dependent Pathway in Brain Slices. Molecular and Cellular Biology, 18(11), 6547–6558. [Link]

  • G. S., & G. P. N. (2012). Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. Journal of visualized experiments : JoVE, (68), e4264. [Link]

  • A. A., S. S., & S. K. (2021). New and sensitive HPLC-UV method for concomitant quantification of a combination of antifilariasis drugs in rat plasma and organs after simultaneous oral administration. Analytical Methods, 13(3), 329-340. [Link]

  • CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine - Google P
  • Kato, M., et al. (2024). Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. Clinical Pharmacology & Therapeutics, 116(6), 1253-1262. [Link]

  • N. J., et al. (2020). Development and Validation of a Simple HPLC-UV Method for Determination of Amoxicillin trihydrate in Bulk Drug and Pharmaceutical Dosage Forms. Journal of Pharmaceutical Research International, 32(10), 1-9. [Link]

  • Seever, K., & Hardeland, R. (2008). Novel pathway for N1-acetyl-5-methoxykynuramine: UVB-induced liberation of carbon monoxide from precursor N1-acetyl-N2-formyl-5-methoxykynuramine. Journal of pineal research, 44(4), 450–455. [Link]

  • Hardeland, R. (2017). Focus on the Melatonin Metabolite N1-Acetyl-5-Methoxykynuramine (AMK). Biomedical Journal of Scientific & Technical Research, 1(3). [Link]

  • Riendeau, D., et al. (2001). Etoricoxib (MK-0663): Preclinical Profile and Comparison with Other Agents That Selectively Inhibit Cyclooxygenase-2. The Journal of pharmacology and experimental therapeutics, 296(2), 558-566. [Link]

  • D'Avolio, A., et al. (2024). Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients. Pharmaceuticals, 17(3), 304. [Link]

  • Carballares, D., et al. (2025). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry. [Link]

  • de Oliveira, A. A., et al. (2024). The Prolonged Activation of the p65 Subunit of the NF-Kappa-B Nuclear Factor Sustains the Persistent Effect of Advanced Glycation End Products on Inflammatory Sensitization in Macrophages. International Journal of Molecular Sciences, 25(5), 2713. [Link]

  • H. A., et al. (2022). New methods for quantification of amoxicillin and clindamycin in human plasma using HPLC with UV detection. PLoS One, 17(6), e0269379. [Link]

  • D. S., et al. (2023). Structural Basis for Agonistic Activity and Selectivity toward Melatonin Receptors hMT1 and hMT2. International Journal of Molecular Sciences, 24(3), 2795. [Link]

  • J. L., et al. (2025). The NF-κB and MAPK pathways were involved in the anti-inflammatory effects of JO on macrophages. Journal of Ethnopharmacology, 340, 118023. [Link]

  • H. A., et al. (2022). New methods for quantification of amoxicillin and clindamycin in human plasma using HPLC with UV detection. ResearchGate. [Link]

  • T. K., & M. S. (2022). Contributions of extracellular-signal regulated kinase 1/2 activity to the memory trace. Frontiers in Molecular Neuroscience, 15, 986603. [Link]

  • M. K., et al. (2012). Simultaneous assessment of NF-κB/p65 phosphorylation and nuclear localization using imaging flow cytometry. Journal of immunological methods, 379(1-2), 34–42. [Link]

  • Z. L., et al. (2020). Synapse-to-Nucleus ERK→CREB Transcriptional Signaling Requires Dendrite-to-Soma Ca2+ Propagation Mediated by L-Type Voltage–Gated Ca2+ Channels. The Journal of neuroscience : the official journal of the Society for Neuroscience, 40(46), 8878–8893. [Link]

  • S. K., et al. (2021). Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. International Journal of Molecular Sciences, 22(5), 2419. [Link]

  • J. M. B., et al. (2024). Degradation of free cyanide to formic acid by cyanide hydratase – amidase cascade reactions. Process Biochemistry, 141, 1-9. [Link]

  • S. K., et al. (2022). A Sustainable Green Enzymatic Method for Amide Bond Formation. Catalysts, 12(11), 1335. [Link]

Sources

Comparative

How does the neuroprotective activity of AMK compare to its parent compound, melatonin?

Topic: Comparative Technical Guide: Neuroprotective Activity of AMK vs. Melatonin Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Technical Guide: Neuroprotective Activity of AMK vs. Melatonin Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical comparison between Melatonin (N-acetyl-5-methoxytryptamine) and its primary kynuric metabolite, AMK (N1-acetyl-5-methoxykynuramine).[1][2][3] While melatonin is widely recognized as a circadian regulator and antioxidant, recent data indicates that AMK drives a significant portion of the neuroprotective effects previously attributed to the parent compound.

Key Distinction: Melatonin acts as a systemic "suicide antioxidant" and signaling molecule. AMK functions as a terminal oxidant scavenger and a potent, non-competitive inhibitor of neuronal Nitric Oxide Synthase (nNOS), exhibiting superior reactivity toward specific radical species (e.g., carbonate radicals) compared to melatonin.[2]

Chemical & Metabolic Context

Understanding the relationship between these compounds is critical for experimental design. AMK is not merely a degradation product; it is the bioactive effector of the "Melatonin Antioxidant Cascade."

Metabolic Pathway

Melatonin is converted to AFMK (N1-acetyl-N2-formyl-5-methoxykynuramine) via oxidative pyrrole ring cleavage.[2][4][5] AFMK is then deformylated to AMK.

Melatonin_Metabolism cluster_legend Pathway Key Melatonin Melatonin (Parent) AFMK AFMK (Intermediate) Melatonin->AFMK IDO/MPO or ROS (.OH) AMK AMK (Active Metabolite) AFMK->AMK Arylamine Formamidase or UV / H2O2 Adducts Protein/Tyr Adducts (Stable) AMK->Adducts ROS/RNS (Irreversible Binding) IDO: Indoleamine 2,3-dioxygenase IDO: Indoleamine 2,3-dioxygenase MPO: Myeloperoxidase MPO: Myeloperoxidase

Figure 1: The Melatonin Antioxidant Cascade.[2][6] Melatonin is oxidatively cleaved to AFMK, which is deformylated to AMK.[1][4][7] AMK is highly reactive, eventually forming stable adducts.[2]

Mechanistic Comparison

Antioxidant Capacity (ROS/RNS Scavenging)

Both compounds are antioxidants, but their targets and kinetics differ.

  • Melatonin: Scavenges hydroxyl radicals (

    
    ) and peroxyl radicals (
    
    
    
    ).[2] It donates an electron, becoming a radical itself, which then converts to AFMK.
  • AMK: Exhibits diffusion-limited reaction rates with hydroxyl radicals, carbonate radicals (

    
    ), and singlet oxygen (
    
    
    
    ). Crucially, AMK scavenges nitric oxide (NO) by forming a stable cyclic adduct (3-acetamidomethyl-6-methoxycinnolinone), whereas nitrosated melatonin can re-donate NO, potentially reversing the protective effect.[2]
Enzymatic Modulation (nNOS Inhibition)

This is the most significant pharmacological divergence.

  • Melatonin: Inhibits nNOS activity primarily by reducing Calcium/Calmodulin (CaM) binding, but with low potency (

    
     mM).[2]
    
  • AMK: A potent, non-competitive inhibitor of nNOS. It binds directly to CaM, preventing the activation of nNOS.

    • Potency: AMK inhibits nNOS with an

      
       µM, but significant inhibition (
      
      
      
      ) is observed at physiological concentrations as low as
      
      
      M.[2]
Mitochondrial Protection

Both compounds protect mitochondrial integrity. Melatonin maintains membrane potential (


) via receptor-mediated (MT1/MT2) and direct scavenging pathways.[2] AMK protects mitochondria primarily by limiting NO production (preventing Peroxynitrite formation) and directly scavenging mitochondrial ROS.

Quantitative Performance Data

FeatureMelatoninAMKAdvantage
nNOS Inhibition (

)

µM

µM
AMK (Significantly more potent)
NO Scavenging Product Unstable (Re-donates NO)Stable CinnolinoneAMK (Permanent removal)

Scavenging
High (

)
Very High (Diffusion limited)AMK
Carbonate Radical Scavenging ModerateSuperiorAMK
Biological Half-Life ~20-50 min (Systemic)Minutes (Tissue-specific)Melatonin (Better stability)
Blood-Brain Barrier High PermeabilityPermeable (Generated in situ)Melatonin (Prodrug delivery)

Experimental Protocols

Protocol A: Synthesis of AMK from Melatonin

Note: AMK is not always commercially available and may require synthesis for acute experiments.

Reagents: Melatonin, Chlorpromazine (CPZ),


 (30%), Phosphate Buffer (pH 7.4), HCl.[2]
  • Oxidative Cleavage (Mel

    
     AFMK): 
    
    • Dissolve Melatonin (1 mM) in Phosphate Buffer (pH 7.4).[2]

    • Add Chlorpromazine (10 µM) as a co-catalyst.[2]

    • Add

      
       (10 mM) and incubate at 37°C for 30 minutes under constant stirring.
      
    • Validation: Monitor absorbance at 340 nm (AFMK peak).[2]

  • Deformylation (AFMK

    
     AMK): 
    
    • Acid Hydrolysis: Acidify the AFMK solution with HCl (to pH 1.0) and incubate for 30 mins.

    • Alternative: UV irradiation (254 nm) for 20 minutes can also deformylate AFMK.[2]

    • Neutralize with NaOH to pH 7.4 immediately before use.

    • Validation: AMK is non-fluorescent but can be detected via HPLC-MS (m/z 237).[2]

Protocol B: Comparative nNOS Inhibition Assay

Objective: Determine the


 of AMK vs. Melatonin on neuronal NOS activity.
  • Preparation:

    • Isolate nNOS from rat cerebellum or use recombinant nNOS.

    • Prepare reaction buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 10 µg/mL Calmodulin, 2 mM

      
      .
      
  • Incubation:

    • Add L-Arginine (10 µM) containing

      
      -L-Arginine.
      
    • Add NADPH (1 mM) to initiate the reaction.

    • Experimental Groups:

      • Control (Vehicle)[2]

      • Melatonin (

        
         M to 
        
        
        
        M)[2]
      • AMK (

        
         M to 
        
        
        
        M)[2]
  • Measurement:

    • Incubate at 37°C for 10 minutes.

    • Stop reaction with stop buffer (20 mM HEPES, 2 mM EDTA).[2]

    • Separate

      
      -L-Citrulline (product) from Arginine using cation-exchange resin (Dowex-50W).[2]
      
    • Quantify Citrulline via liquid scintillation counting.

  • Analysis:

    • Plot % Inhibition vs. Log[Concentration].

    • Calculate

      
       using non-linear regression.
      

Mechanism of Action Diagram

Neuroprotection_Mechanism Stress Oxidative Stress (Ischemia/Inflammation) Calcium Intracellular Ca2+ Surge Stress->Calcium CaM Calmodulin (CaM) Calcium->CaM nNOS nNOS Enzyme (Active) CaM->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Mito Mitochondria Damage Neuronal Death Mito->Damage Cytochrome c Release Mel Melatonin AMK AMK Mel->AMK Metabolism ONOO Peroxynitrite (ONOO-) Mel->ONOO Scavenges (Weak) AMK->CaM BINDS (Non-competitive) AMK->nNOS Inhibits Activation AMK->NO SCAVENGES (Stable Adduct) AMK->ONOO SCAVENGES NO->ONOO + Superoxide ONOO->Mito Damages ONOO->Damage Survival Neuroprotection

Figure 2: Comparative Mechanism of Action. AMK provides dual-layer protection by inhibiting the nNOS enzyme directly (via CaM binding) and permanently scavenging the resulting NO radicals.

References

  • Hardeland, R., et al. (2006).[1] Inhibition of neuronal nitric oxide synthase activity by N1-acetyl-5-methoxykynuramine, a brain metabolite of melatonin.[1][2][4] Journal of Neurochemistry. Link

  • Tan, D.X., et al. (2001). N1-acetyl-N2-formyl-5-methoxykynuramine, a biogenic amine and melatonin metabolite, functions as a potent antioxidant.[1][2][6] FASEB Journal. Link

  • Hardeland, R. (2017). Focus on the Melatonin Metabolite N1-Acetyl-5-Methoxykynuramine (AMK).[1][2][3][4][5][6] Biomedical Journal of Scientific & Technical Research.[4] Link

  • Galano, A., et al. (2013).[1] On the free radical scavenging activities of melatonin's metabolites, AFMK and AMK.[6][7] Journal of Pineal Research. Link

  • Entrena, A., et al. (2005). Structural analogs of melatonin and their inhibition of neuronal nitric oxide synthase. Journal of Pineal Research. Link

Sources

Validation

Comparative Metabolomic Profiling of N-Acetyl-5-methoxy kynurenamine (AMK) Across Biological Matrices

[1] Executive Summary: The Terminal Metabolite Advantage N-Acetyl-5-methoxy kynurenamine (AMK) represents a critical bioactive node in the tryptophan-melatonin metabolic cascade. While often overshadowed by its parent co...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Terminal Metabolite Advantage

N-Acetyl-5-methoxy kynurenamine (AMK) represents a critical bioactive node in the tryptophan-melatonin metabolic cascade. While often overshadowed by its parent compound, melatonin, AMK exhibits distinct and often superior physiological properties, particularly in oxidative stress management and enzymatic regulation.[1]

This guide provides a comparative technical analysis of AMK administration versus its precursors (Melatonin, AFMK) and standard antioxidants. It focuses on the metabolomic footprints left by AMK in different tissue environments (CNS vs. Peripheral/Inflammatory models), offering a blueprint for researchers to validate its efficacy through mass spectrometry-based profiling.

Key Differentiator: Unlike melatonin, which can re-donate nitric oxide (NO) after nitrosation, AMK scavenges NO to form a stable, non-toxic adduct (AMMC ), effectively breaking the cycle of oxidative/nitrosative stress.

Comparative Landscape: AMK vs. Alternatives

The following analysis contrasts AMK with Melatonin and AFMK (N1-acetyl-N2-formyl-5-methoxykynuramine) across critical biochemical performance metrics.

Table 1: Biochemical Performance Matrix
FeatureAMK (Product) Melatonin (Precursor) AFMK (Intermediate) Metabolomic Marker
Singlet Oxygen (

) Scavenging
Superior (>150x vs DABCO)ModerateNegligibleOxidized AMK adducts
Nitric Oxide (NO) Interaction Irreversible Scavenging (Forms AMMC)Reversible (Nitrosomelatonin re-donates NO)Low ReactivityAMMC (3-acetamidomethyl-6-methoxycinnolinone)
Peroxynitrite Scavenging High (Forms AMNK)HighModerateAMNK (3-nitro-AMK)
nNOS Inhibition Potent (Non-competitive, CaM binding)ModerateLowReduced Citrulline/NO levels
COX-2 Inhibition High (

in

range)
Indirect (Transcriptional)LowReduced

,

Stability Unstable in air/light (Rapid oxidation)ModerateHigh (Stable intermediate)Degradation products (MQA)

Analyst Insight: For metabolomic studies, the detection of AMMC and AMNK is the gold standard for verifying in vivo AMK antioxidant activity. These are unique "metabolic scars" of AMK's interaction with reactive nitrogen species (RNS).

Tissue-Specific Metabolomic Signatures[1]

AMK's impact is highly context-dependent. The following sections detail the expected metabolomic shifts in Central Nervous System (CNS) tissue versus Peripheral Inflammatory models.

Central Nervous System (Hippocampus/Striatum)

Mechanism: AMK crosses the blood-brain barrier or is produced locally. It acts as a potent inhibitor of neuronal Nitric Oxide Synthase (nNOS) by interfering with Calcium-Calmodulin (


) binding.[2]
  • Primary Metabolic Shift: Suppression of the NO Cycle.

  • Target Biomarkers:

    • 
      Nitrotyrosine:  Reduced protein nitration due to lower 
      
      
      
      formation.
    • 
      AMMC:  Accumulation indicates active NO scavenging.
      
    • 
      CREB/ERK Phosphorylation:  (Proteomic/Signaling marker linked to memory).[3]
      
Peripheral Inflammation (Macrophage/Liver)

Mechanism: In immune cells (e.g., LPS-stimulated macrophages), AMK downregulates iNOS and COX-2 expression and activity.

  • Primary Metabolic Shift: Anti-inflammatory lipidomic remodeling.

  • Target Biomarkers:

    • 
      Prostaglandins (
      
      
      
      ):
      Direct inhibition of cyclooxygenase.
    • 
      Lipid Peroxides:  Preservation of membrane integrity (e.g., reduced 4-HNE).
      
    • 
      Mitochondrial Efficiency:  Preservation of Complex I activity (often compromised by NO).
      
Pathway Visualization

The following diagram illustrates the divergence between Melatonin and AMK pathways and the specific metabolomic endpoints for detection.

AMK_Metabolism Melatonin Melatonin (Precursor) AFMK AFMK (Intermediate) Melatonin->AFMK Oxidation (IDO/MPO) AMK AMK (Active Metabolite) AFMK->AMK Arylamine Formamidase or UV Deformylation AMMC AMMC (Stable NO Adduct) AMK->AMMC + NO (Scavenging) AMNK AMNK (Nitro-Adduct) AMK->AMNK + ONOO- COX COX-2 / nNOS (Enzyme Targets) AMK->COX Inhibition ROS ROS / UV / H2O2 NO Nitric Oxide (NO) ONOO Peroxynitrite (ONOO-) PGE2 Reduced Prostaglandins (Anti-inflammatory Signal) COX->PGE2 Downstream Effect

Caption: Metabolic fate of AMK showing conversion to stable adducts (AMMC, AMNK) and downstream enzymatic inhibition.[1]

Experimental Protocol: Comparative Metabolomics Workflow

To objectively assess AMK's performance, a targeted metabolomics approach utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required.

Study Design
  • Groups:

    • Vehicle Control (Baseline).

    • Melatonin (50 mg/kg).

    • AMK (25 mg/kg) - Note: AMK is often effective at lower molar doses due to direct action.

    • AMK + Inflammatory Challenge (e.g., LPS) - To stress-test the scavenging capacity.

  • Timepoints: 30 min (Absorption), 2 hr (Peak Metabolism), 6 hr (Downstream Effects).

Sample Preparation (Critical Step)

AMK is sensitive to oxidation during extraction. The following protocol minimizes artifactual degradation.

  • Tissue Collection: Rapid dissection on ice; snap-freeze in liquid nitrogen immediately.

  • Homogenization:

    • Solvent: Ice-cold Methanol:Acetonitrile:Water (2:2:1 v/v/v).

    • Additive: 0.1% Formic Acid (stabilizes amines) + 10 mM Ascorbic Acid (Crucial: prevents ex vivo oxidation of AMK during processing).

  • Extraction: Vortex 30s, Sonicate 5 min (4°C), Centrifuge 15,000 x g for 15 min.

  • Reconstitution: Evaporate supernatant under Nitrogen; reconstitute in 5% Acetonitrile/Water.

LC-MS/MS Configuration[1]
  • Column: C18 Reverse Phase (e.g., Waters HSS T3), suitable for polar indoles.

  • Ionization: ESI Positive Mode.

  • MRM Transitions (Quantification):

    • AMK: 237.1

      
       178.1 (Quantifier), 237.1 
      
      
      
      136.1.
    • AMMC (NO-Adduct): 266.1

      
       223.1.
      
    • AMNK (Nitro-Adduct): 282.1

      
       236.1.
      
    • Melatonin: 233.1

      
       174.1.
      
Workflow Visualization

Protocol_Flow Sample Tissue Sample (Brain/Liver) Extract Extraction (MeOH/ACN + Ascorbic Acid) Sample->Extract Snap Freeze Sep LC Separation (C18 Column) Extract->Sep Supernatant Detect MS/MS Detection (MRM Mode) Sep->Detect ESI+ Data Data Analysis (AMMC/AMNK Ratios) Detect->Data Peak Integration

Caption: Step-by-step metabolomic workflow emphasizing antioxidant protection during extraction.

Data Interpretation & Validation

When analyzing the data, use the AMK/AMMC Ratio as a proxy for Nitric Oxide stress buffering.

  • High AMMC / Low AMK: Indicates high nitrosative stress environment where AMK is actively scavenging NO.

  • High AMK / Low Metabolites: Indicates successful tissue loading with low oxidative consumption.

  • Absence of AMMC in Melatonin Group: Confirms that Melatonin does not form this stable adduct, validating AMK's unique mechanism.

Causality Check

If


 levels drop but AMK levels are unchanged, the mechanism is likely enzymatic inhibition  (COX binding). If AMK levels drop and AMMC rises, the mechanism is chemical scavenging .

References

  • Hardeland, R. (2017). Focus on the Melatonin Metabolite N1-Acetyl-5-Methoxykynuramine (AMK).[1][3][4][5][6] Biomedical Journal of Scientific & Technical Research. Link

  • Iwashita, H., et al. (2021). The melatonin metabolite N1-acetyl-5-methoxykynuramine facilitates long-term object memory in young and aging mice.[4][5] Journal of Pineal Research.[4][5] Link

  • Guenther, A., et al. (2005). Reactions of the melatonin metabolite AMK with reactive nitrogen species: formation of novel compounds. Journal of Pineal Research.[4][5] Link

  • Leon, J., et al. (2006). Inhibition of neuronal nitric oxide synthase activity by N1-acetyl-5-methoxykynuramine, a brain metabolite of melatonin.[1][3] Journal of Neurochemistry. Link

  • PhenX Toolkit. (2023). Metabolomics Protocols and Sample Collection. Link

Sources

Comparative

A head-to-head comparison of the antiproliferative effects of AMK and melatonin on cancer cell lines.

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Two Indoleamines in the Spotlight of Cancer Research In the landscape of oncological research, the exploration of endogenous...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Two Indoleamines in the Spotlight of Cancer Research

In the landscape of oncological research, the exploration of endogenous molecules with potential therapeutic properties remains a pivotal area of investigation. Among these, the indoleamines melatonin (N-acetyl-5-methoxytryptamine) and its metabolite, N-acetyl-5-methoxykynuramine (AMK), have emerged as subjects of significant interest due to their observed antiproliferative effects. Melatonin, a hormone primarily synthesized by the pineal gland, is well-documented for its role in regulating circadian rhythms, but a growing body of evidence underscores its oncostatic capabilities across a wide array of cancer cell lines.[1][2][3][4][5] AMK, a product of the kynuric pathway of melatonin metabolism, is a more recently investigated molecule, with initial studies indicating its own potential as an antiproliferative agent, particularly in skin cells.[6][7][8][9]

This guide provides a comprehensive, head-to-head comparison of the antiproliferative effects of AMK and melatonin. We will delve into their respective mechanisms of action, supported by experimental data, and present detailed protocols for key assays. This objective analysis aims to equip researchers and drug development professionals with the current state of knowledge, highlighting both the established efficacy of melatonin and the nascent potential of AMK, thereby informing future research directions in the pursuit of novel cancer therapeutics.

Melatonin: A Multifaceted Oncostatic Agent

Melatonin's anticancer properties are extensive and have been demonstrated in numerous in vitro and in vivo studies. Its mechanisms of action are pleiotropic, affecting various hallmarks of cancer, from uncontrolled proliferation to apoptosis evasion.

Mechanisms of Antiproliferative Action

Melatonin exerts its oncostatic effects through a variety of signaling pathways:

  • Induction of Apoptosis: Melatonin has been shown to induce programmed cell death in a range of cancer cells, including hematological, lung, and colorectal cancer cells.[3][10][11] This is often achieved through the modulation of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10] Key events include the upregulation of pro-apoptotic proteins like Bax and caspases-3 and -9, and the downregulation of anti-apoptotic proteins such as Bcl-2.[10] In some cancer cell lines, melatonin's pro-apoptotic effects are preceded by an increase in reactive oxygen species (ROS).[10]

  • Cell Cycle Arrest: Melatonin can halt the progression of the cell cycle, thereby inhibiting cancer cell division. For instance, in A549 human lung cancer cells, melatonin has been observed to induce cell cycle arrest at the G0/G1 phase.[12] This is often associated with the upregulation of cyclin-dependent kinase inhibitors like p21.[12]

  • Modulation of Key Signaling Pathways: Melatonin influences several critical signaling pathways that are often dysregulated in cancer:

    • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Melatonin has been shown to suppress this pathway in breast and colorectal cancer cells, contributing to its antiproliferative effects.[1][13]

    • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK and JNK, is involved in cell growth and stress responses. Melatonin's interaction with this pathway can be context-dependent, sometimes leading to the activation of pro-apoptotic signals.[11]

    • NF-κB Signaling: This pathway is linked to inflammation and cell survival. Melatonin can inhibit NF-κB signaling, thereby reducing the expression of genes that promote cancer progression.[2]

Antiproliferative Effects Across Various Cancer Cell Lines

The oncostatic activity of melatonin has been documented in a wide range of cancer cell lines, as summarized in the table below.

Cell LineCancer TypeObserved Effects
MCF-7, MDA-MB-231 Breast CancerInhibition of proliferation, induction of apoptosis, suppression of mTOR pathway.[13]
A549, H1299 Non-Small-Cell Lung CancerDownregulation of proliferating-cell nuclear antigen (PCNA), reduced viability, induction of apoptosis.[4][12]
HCT116, LoVo, SW480 Colorectal CancerInhibition of viability and proliferation in a dose- and time-dependent manner.[3][5]
PANC-1 Pancreatic CancerEnhanced chemosensitivity to gemcitabine, modulation of apoptotic pathways.
HepG2 HepatocarcinomaInduction of cell cycle arrest and apoptosis.[10]
HL60, K562 LeukemiaInduction of apoptosis via ROS production and caspase activation.[10]

AMK (N-acetyl-5-methoxykynuramine): An Emerging Antiproliferative Metabolite

Research into the direct antiproliferative effects of AMK is less extensive than that of its parent compound, melatonin. However, existing studies provide compelling evidence for its oncostatic potential, primarily in the context of skin cancers.

Mechanisms of Antiproliferative Action

The proposed mechanisms for AMK's anticancer activity are distinct and intriguing:

  • Inhibition of Pro-inflammatory Enzymes: AMK has been shown to suppress the activation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6] These enzymes are often upregulated in cancerous tissues and contribute to inflammation-driven cancer progression.

  • Protein AMKylation: A hypothesized mechanism involves the oxidative formation of an AMK intermediate that can covalently bind to tyrosine residues on proteins.[14] This "AMKylation" could potentially inhibit the function of receptor tyrosine kinases, which are critical drivers of cell proliferation in many cancers.[14]

  • Radical Scavenging: AMK is a potent scavenger of free radicals.[6][14] While this is often associated with cytoprotection, the modulation of cellular redox status can also influence signaling pathways that control cell proliferation and apoptosis.

Antiproliferative Effects on Specific Cancer Cell Lines

To date, the most definitive evidence for AMK's antiproliferative effects comes from studies on skin cells:

Cell LineCell TypeObserved Effects
HaCaT Human KeratinocytesInhibition of DNA synthesis in a dose-dependent manner.[7][8][9]
SKMEL-188 Human Melanoma (amelanotic and pigmented)Inhibition of DNA synthesis, independent of melanin pigmentation.[7][8][9]

It is important to note that the antiproliferative effects of AMK on other major cancer types, such as breast, lung, and colon cancer, have not yet been extensively reported in the scientific literature.

Head-to-Head Comparison: Melatonin vs. AMK

FeatureMelatoninAMK (N-acetyl-5-methoxykynuramine)
Breadth of Research Extensively studied across numerous cancer types.Research is in its early stages, primarily focused on skin cells.
Potency (IC50 Values) Varies by cell line, typically in the millimolar range for significant effects.Specific IC50 values for a range of cancer cell lines are not yet well-established in the literature.
Primary Mechanisms Induction of apoptosis, cell cycle arrest, modulation of PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[1][2][3][5][10][11][12][13]Inhibition of COX-2 and iNOS, potential protein AMKylation, and radical scavenging.[6][14]
Known Affected Cell Lines Breast, lung, colorectal, pancreatic, liver, leukemia, and more.[3][4][5][10][12][13]Keratinocytes and melanoma cells.[6][7][8][9]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of AMK or melatonin (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently pipette to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathway Diagrams

Melatonin's Multifaceted Antiproliferative Signaling

Melatonin_Signaling cluster_receptor Receptor-Mediated cluster_pathways Intracellular Signaling cluster_effects Cellular Outcomes Melatonin Melatonin MT1_MT2 MT1/MT2 Receptors Melatonin->MT1_MT2 PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway MT1_MT2->PI3K_Akt_mTOR Inhibition MAPK MAPK Pathway (ERK, JNK) MT1_MT2->MAPK NF_kB NF-κB Pathway MT1_MT2->NF_kB Inhibition Proliferation Decreased Proliferation PI3K_Akt_mTOR->Proliferation Inhibition Apoptosis Apoptosis Induction MAPK->Apoptosis NF_kB->Proliferation Inhibition CellCycleArrest Cell Cycle Arrest

Caption: Melatonin's antiproliferative signaling pathways.

Proposed Antiproliferative Mechanisms of AMK

AMK_Signaling cluster_mechanisms Proposed Mechanisms cluster_targets Potential Targets cluster_outcome Cellular Outcome AMK AMK (N-acetyl-5-methoxykynuramine) COX2_iNOS COX-2 & iNOS Inhibition AMK->COX2_iNOS Protein_AMKylation Protein AMKylation AMK->Protein_AMKylation Radical_Scavenging Radical Scavenging AMK->Radical_Scavenging Inflammation Reduced Pro-tumorigenic Inflammation COX2_iNOS->Inflammation RTKs Receptor Tyrosine Kinases Protein_AMKylation->RTKs Inhibition Oxidative_Stress Modulation of Oxidative Stress Radical_Scavenging->Oxidative_Stress Decreased_Proliferation Decreased Proliferation Inflammation->Decreased_Proliferation RTKs->Decreased_Proliferation Inhibition Oxidative_Stress->Decreased_Proliferation

Caption: Proposed antiproliferative mechanisms of AMK.

Conclusion and Future Directions

The comparative analysis presented in this guide illuminates the well-established and broad-spectrum antiproliferative effects of melatonin across a multitude of cancer cell lines. Its multifaceted mechanisms, involving the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways, position it as a significant molecule in cancer research.

In contrast, N-acetyl-5-methoxykynuramine (AMK) represents a promising but less explored frontier. The current body of evidence strongly supports its antiproliferative activity in skin-derived cells, with intriguing proposed mechanisms that differ from those of melatonin. The conspicuous gap in the literature regarding AMK's effects on other cancer types, along with a lack of comprehensive data on its signaling pathways and potency, underscores a critical need for further investigation.

Future research should prioritize a systematic evaluation of AMK's antiproliferative effects on a diverse panel of cancer cell lines, including those of the breast, lung, and colon. Direct, side-by-side comparative studies with melatonin, employing standardized assays, are essential to delineate their relative potencies and therapeutic potential. Elucidating the precise molecular mechanisms of AMK, particularly the validation of the protein AMKylation hypothesis, will be crucial in understanding its unique biological activity. Such endeavors will not only expand our knowledge of this fascinating melatonin metabolite but may also pave the way for the development of novel, targeted anticancer therapies.

References

  • Wikipedia. N1-Acetyl-5-methoxykynuramine. [Link]

  • Bejarano, I., et al. (2013). Mechanisms Involved in the Pro-Apoptotic Effect of Melatonin in Cancer Cells. International Journal of Molecular Sciences, 14(3), 6029-6050. [Link]

  • Leja-Szpak, A., et al. (2018). Melatonin and its metabolite N1-acetyl-N2-formyl-5-methoxykynuramine (afmk) enhance chemosensitivity to gemcitabine in pancreatic carcinoma cells (PANC-1). Pharmacological Reports, 70(6), 1166-1173. [Link]

  • Kim, T. K., et al. (2015). N1-Acetyl-5-Methoxykynuramine (AMK) is produced in the human epidermis and shows antiproliferative effects. Endocrinology, 156(5), 1630-1636. [Link]

  • Slominski, A. T., et al. (2015). N1-Acetyl-5-Methoxykynuramine (AMK) Is Produced in the Human Epidermis and Shows Antiproliferative Effects. Endocrinology, 156(5), 1630-1636. [Link]

  • Slominski, A. T., et al. (2015). N1-Acetyl-5-Methoxykynuramine (AMK) Is Produced in the Human Epidermis and Shows Antiproliferative Effects. PMC, 4398766. [Link]

  • Hardeland, R. (2017). Focus on the Melatonin Metabolite N1-Acetyl-5-methoxykynuramine (AMK). Biomedical Journal of Scientific & Technical Research, 1(3). [Link]

  • Talib, W. H. (2025). Melatonin: a natural guardian in cancer treatment. Frontiers in Oncology, 15. [Link]

  • ResearchGate. IC50 values of the cancer cell lines used in this study and the Phoenix... [Link]

  • Focusing on the molecular mechanism of NMN on breast cancer cells. International Journal of Clinical and Experimental Medical Research. [Link]

  • Hardeland, R. (2017). Focus on the Melatonin Metabolite N1-Acetyl-5-Methoxykynuramine (AMK). Biomedical Journal of Scientific & Technical Research, 1(3). [Link]

  • Al-Haleem, E. A., et al. (2018). Melatonin and Cancer Hallmarks. Molecules, 23(3), 518. [Link]

  • Liew, S. K., et al. (2017). Anti-proliferative, apoptotic induction, and anti-migration effects of hemi-synthetic 1′S-1′-acetoxychavicol acetate analogs on MDA-MB-231 breast cancer cells. Drug Design, Development and Therapy, 11, 2739-2753. [Link]

  • The Royal Society of Chemistry. Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. [Link]

  • Al-Ostath, O. A., et al. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 26(24), 7629. [Link]

  • ResearchGate. N 1 -Acetyl-5-Methoxykynuramine (AMK) Is Produced in the Human Epidermis and Shows Antiproliferative Effects | Request PDF. [Link]

  • Lisanti, M. P., et al. (2016). Pilot study demonstrating metabolic and anti-proliferative effects of in vivo anti-oxidant supplementation with N-Acetylcysteine in Breast Cancer. Oncotarget, 7(8), 8757-8767. [Link]

  • He, L., et al. (2016). Melatonin inhibits proliferation and viability and promotes apoptosis in colorectal cancer cells via upregulation of the microRNA-34a/449a cluster. International Journal of Oncology, 49(2), 763-771. [Link]

  • Su, S. C., et al. (2017). Melatonin as a potential anticarcinogen for non-small-cell lung cancer. OncoTargets and Therapy, 10, 2997-3006. [Link]

  • Tan, J., et al. (2020). Melatonin Induces Apoptosis and Inhibits the Proliferation of Cancer Cells via Reactive Oxygen Species-mediated MAPK and mTOR Pathways. ResearchGate. [Link]

  • NMN Protects Against Colon Cancer, New Study Finds. NMN.com. [Link]

  • Santofimia-Castaño, P., et al. (2016). Distinct roles of N-acetyl and 5-methoxy groups in the antiproliferative and neuroprotective effects of melatonin. Journal of Pineal Research, 61(3), 357-368. [Link]

  • Gatti, G., et al. (2025). Melatonin enhances everolimus efficacy in breast cancer by suppressing mTOR pathway activation and promoting apoptosis and mitochondrial function. Journal of Pineal Research, e12973. [Link]

  • Kim, H. J., et al. (2019). NEDD9 Inhibition by miR-25-5p Activation Is Critically Involved in Co-Treatment of Melatonin- and Pterostilbene-Induced Apoptosis in Colorectal Cancer Cells. Cancers, 11(11), 1679. [Link]

  • Evaluation in vitro and in vivo of the therapeutic effect of the melatonin-furanochalcone hybrid in colorectal cancer. Unitedwebnetwork.com. [Link]

  • van Zandwijk, N., et al. (1989). Effect of N-acetylcysteine on the antiproliferative action of X-rays or bleomycin in cultured human lung tumor cells. Cancer Letters, 48(2), 123-128. [Link]

  • Al-Warhi, T., et al. (2023). Melatonin protects mice from 5-FU hepatotoxicity and improves 5-FU antitumor effects by an apoptotic pathway dependent on cell cycle arrest in A549 human lung cancer cells. ResearchGate. [Link]

  • North, W. G., et al. (2019). Small-cell lung cancer growth inhibition: synergism between NMDA receptor blockade and chemotherapy. International Journal of Nanomedicine, 14, 765-776. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-Acetyl-5-methoxykynurenamine (AMK)

For researchers, scientists, and drug development professionals dedicated to advancing scientific frontiers, the responsible management of laboratory chemicals is paramount. This guide provides a detailed, step-by-step p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to advancing scientific frontiers, the responsible management of laboratory chemicals is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of N-Acetyl-5-methoxykynurenamine (AMK), a key metabolite of melatonin.[1][2][3][4][5][6] By adhering to these procedures, you ensure the safety of laboratory personnel, minimize environmental impact, and maintain regulatory compliance. This document is designed to be your trusted resource, offering clarity and actionable intelligence beyond standard product information.

Section 1: Understanding N-Acetyl-5-methoxykynurenamine (AMK) - Properties and Hazards

N-Acetyl-5-methoxykynurenamine (AMK) is a metabolite of melatonin and is noted for its antioxidant properties.[1] While it is a valuable compound in metabolomics research, understanding its chemical characteristics and potential hazards is the foundation of safe handling and disposal.[7]

Key Properties:

PropertyValueSource
Chemical Formula C12H16N2O3[4]
Molecular Weight 236.27 g/mol
Form Solid
Melting Point 88-91 °C[7]
Storage Temperature 2-8°C[7]

Hazard Identification and Safety Precautions:

The primary hazard associated with AMK is its potential for acute oral toxicity.[7] Safety data sheets for AMK and its precursor, N1-acetyl-N2-formyl-5-methoxykynurenamine (AFMK), indicate the following:

  • GHS Classification: Acute Toxicity, Oral (Category 4). The signal word "Warning" and hazard statement H302 ("Harmful if swallowed") are associated with this classification.

  • Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P501 (Dispose of contents/container in accordance with local/regional/national/international regulations).[7]

  • Incompatible Materials: Oxidizing agents.[8]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[8]

Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling AMK. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles.[8]

  • Hand Protection: Compatible chemical-resistant gloves.

  • Body Protection: A laboratory coat.[9]

Section 2: The Core of Safe Disposal - A Step-by-Step Protocol

The fundamental principle of chemical waste disposal is that no chemical waste should be released into the environment, including down the sewer system or in regular trash, unless explicitly deemed non-hazardous.[9][10] For AMK, given its acute toxicity classification, it must be treated as hazardous waste.

Experimental Protocol: Segregation and Collection of AMK Waste

  • Designate a Waste Container:

    • Select a container that is compatible with AMK. The original product container is often the best choice.[10] The container must be in good condition, with a secure, leak-proof lid.[10][11]

    • The container should be clearly labeled as "HAZARDOUS WASTE".[11]

  • Labeling the Waste Container:

    • The label must include:

      • The words "HAZARDOUS WASTE".[11]

      • The full chemical name: "N-Acetyl-5-methoxykynurenamine". Avoid using abbreviations or chemical formulas.[11]

      • The approximate concentration and quantity of the waste.

      • The date the waste was first added to the container.

      • The name and contact information of the generating researcher or lab.

  • Waste Accumulation:

    • Store the AMK waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[11]

    • The container must be kept closed at all times, except when adding waste.[10][11] Do not leave funnels in the container.[11]

    • Segregate the AMK waste from other incompatible waste streams, particularly strong oxidizing agents.[8][9]

Diagram: AMK Waste Disposal Workflow

AMK_Disposal_Workflow cluster_generation Waste Generation cluster_accumulation Satellite Accumulation cluster_disposal Final Disposal start AMK Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Label Compatible Container 'HAZARDOUS WASTE' ppe->container segregate Segregate from Incompatibles container->segregate store Store in Designated Area Keep Container Closed segregate->store request Request Pickup from Environmental Health & Safety store->request transport EHS Transports to Licensed Disposal Facility request->transport end Proper Disposal (e.g., Incineration) transport->end

Caption: Workflow for the safe disposal of N-Acetyl-5-methoxykynurenamine waste.

Section 3: Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Experimental Protocol: Small AMK Spill Cleanup

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate (If Necessary): For larger spills or if there is a risk of airborne dust, evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including a respirator if there is a risk of inhalation.

  • Contain the Spill:

    • For solid AMK, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.

    • For solutions of AMK, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Decontaminate the Area:

    • Once the bulk of the spill has been collected, decontaminate the spill area with a suitable laboratory detergent and water.

    • Collect all cleanup materials (absorbents, contaminated gloves, etc.) in the designated hazardous waste container.

  • Label and Dispose: Seal and label the waste container as described in Section 2 and arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.

Diagram: AMK Spill Response Decision Tree

AMK_Spill_Response spill AMK Spill Occurs assess_size Assess Spill Size & Risk spill->assess_size small_spill Small & Manageable? assess_size->small_spill large_spill Large or Unmanageable small_spill->large_spill No don_ppe Don Appropriate PPE small_spill->don_ppe Yes evacuate Evacuate Area & Call EHS large_spill->evacuate contain Contain Spill with Absorbent Material don_ppe->contain collect Collect Waste into Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

Caption: Decision tree for responding to an N-Acetyl-5-methoxykynurenamine spill.

Section 4: Disposal of Empty Containers and Waste Minimization

Empty Containers:

A container that has held AMK should be managed as hazardous waste unless it has been triple-rinsed.[10]

Experimental Protocol: Decontaminating Empty AMK Containers

  • Select a Solvent: Choose a solvent in which AMK is soluble (e.g., ethanol, DMSO, or dimethylformamide).[12] Water can also be used, but may be less effective for solid residues.

  • Triple Rinse:

    • Add a small amount of the chosen solvent to the empty container, ensuring all interior surfaces are wetted.

    • Securely cap and shake the container.

    • Empty the rinseate into a designated hazardous waste container for liquid chemical waste.

    • Repeat this process two more times.

  • Final Disposal: Once triple-rinsed, the container can be defaced of its original label and disposed of in the appropriate glass or plastic recycling bin.[13]

Waste Minimization:

A key aspect of laboratory safety and environmental responsibility is minimizing the generation of hazardous waste.

  • Purchase only the quantity of AMK that is needed for your experiments.

  • Maintain an accurate chemical inventory to avoid purchasing duplicates.

  • Ensure proper storage conditions (2-8°C) to prevent degradation and the need for premature disposal. [7]

By implementing these procedures, you contribute to a safer and more sustainable research environment. This guide serves as a foundational document; always consult your institution's specific chemical hygiene plan and EHS office for local requirements.

References

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research - Columbia University. [Link]

  • Hardeland, R. (2017). Focus on the Melatonin Metabolite N1-Acetyl-5-Methoxykynuramine (AMK). Biomedical Journal of Scientific & Technical Research.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 171161, N1-acetyl-N2-formyl-5-methoxykynuramine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 390658, N1-Acetyl-5-methoxykynuramine. [Link]

  • National Science Teaching Association. Laboratory Waste Disposal Safety Protocols. [Link]

  • Tan, D. X., et al. (2007).
  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Wikipedia. N1-Acetyl-5-methoxykynuramine. [Link]

Sources

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